Ppaps
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121864-87-7 |
|---|---|
Molecular Formula |
C14H14N3O9PS |
Molecular Weight |
431.32 g/mol |
IUPAC Name |
2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14N3O9PS/c1-8-13(19)9(6-18)10(7-26-27(20,21)22)14(15-8)17-16-11-4-2-3-5-12(11)28(23,24)25/h2-6,19H,7H2,1H3,(H2,20,21,22)(H,23,24,25) |
InChI Key |
RPVOVRHNBSDDRX-VKAVYKQESA-N |
SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC=CC=C2S(=O)(=O)O)COP(=O)(O)O)C=O)O |
Isomeric SMILES |
CC1=N/C(=N\NC2=CC=CC=C2S(=O)(=O)O)/C(=C(C1=O)C=O)COP(=O)(O)O |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC=CC=C2S(=O)(=O)O)COP(=O)(O)O)C=O)O |
Synonyms |
PPAPS pyridoxal phosphate-6-azophenyl-2'-sulfonic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Phenylpropylaminopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpropylaminopentane (PPAP) is a psychostimulant compound belonging to the substituted phenethylamine and amphetamine class. Developed as a derivative of selegiline, PPAP exhibits a unique mechanism of action that distinguishes it from traditional amphetamines. This technical guide provides a comprehensive overview of the core pharmacological activities of PPAP, focusing on its role as a catecholaminergic activity enhancer (CAE). We will delve into its interactions with monoamine transporters, its relationship with the Trace Amine-Associated Receptor 1 (TAAR1), and its effects on neurotransmitter dynamics. This document synthesizes available data, outlines key experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for research and drug development professionals.
Introduction
1-Phenyl-2-propylaminopentane (PPAP) is an experimental drug that has been characterized as a catecholaminergic activity enhancer (CAE).[1] Unlike classical stimulants such as amphetamine, which induce a massive, uncontrolled release of catecholamines, PPAP is understood to enhance the physiological, impulse-driven release of dopamine (DA) and norepinephrine (NE).[1] This nuanced mechanism suggests a potentially different therapeutic and side-effect profile. Early research identified PPAP as an inhibitor of catecholamine uptake, devoid of significant monoamine oxidase (MAO) inhibitory activity.[2][3] More recent hypotheses point towards the involvement of the Trace Amine-Associated Receptor 1 (TAAR1) in mediating its effects. This guide aims to consolidate the current understanding of PPAP's mechanism of action, presenting the available quantitative data and experimental contexts.
Interaction with Monoamine Transporters
PPAP's primary interaction with the central nervous system involves the modulation of dopamine and norepinephrine transporters (DAT and NET, respectively).
Inhibition of Dopamine and Norepinephrine Uptake
Early studies demonstrated that PPAP is a potent inhibitor of the uptake of norepinephrine and dopamine into catecholaminergic axon terminals.[2][3] This action is believed to be a key contributor to its psychostimulant effects, as it increases the synaptic concentration and duration of action of these neurotransmitters.
While the primary literature describes PPAP as a potent inhibitor of dopamine and norepinephrine uptake, specific binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for (-)-PPAP at the dopamine and norepinephrine transporters are not consistently reported in readily accessible literature. For context, related compounds N-propylamphetamine (NPA) and α-propylphenethylamine (APPEA) are reported to be low-potency dopamine reuptake inhibitors with IC50 values of 1,013 nM and 2,596 nM, respectively.[4]
Table 1: Monoamine Transporter Interaction Data for PPAP and Related Compounds
| Compound | Target | Value Type | Value | Reference |
| (-)-PPAP | DAT | IC50 / Ki | Not explicitly reported | |
| (-)-PPAP | NET | IC50 / Ki | Not explicitly reported | |
| (-)-PPAP | SERT | IC50 / Ki | Not explicitly reported | |
| NPA | DAT | IC50 | 1,013 nM | [4] |
| APPEA | DAT | IC50 | 2,596 nM | [4] |
Note: The lack of specific quantitative data for (-)-PPAP's interaction with DAT and NET in widely available literature is a significant data gap.
Role as a Catecholaminergic Activity Enhancer (CAE)
The defining characteristic of PPAP is its classification as a CAE. This means that it selectively enhances the release of catecholamines that is mediated by neuronal impulses (action potentials).[1] This is in stark contrast to amphetamine-like stimulants, which cause a flood of neurotransmitter release independent of neuronal firing.[1] The CAE effect is considered to be unrelated to MAO inhibition, inhibition of presynaptic catecholamine receptors, or direct catecholamine release.[3]
The Trace Amine-Associated Receptor 1 (TAAR1) Hypothesis
Recent research has suggested that the effects of monoaminergic activity enhancers like PPAP may be mediated through agonism at the Trace Amine-Associated Receptor 1 (TAAR1).[4] TAAR1 is a G-protein coupled receptor that can modulate the activity of dopamine and norepinephrine neurons. While this is a compelling hypothesis, direct evidence of (-)-PPAP binding to and activating TAAR1, along with the associated quantitative data (e.g., EC50, Ki), is not yet available in the public domain.
Other Receptor Interactions
Interestingly, (-)-PPAP has been shown to have a high affinity for sigma receptors, with a reported IC50 of 24 nM.[5] However, it displays very low affinity for PCP sites (IC50 > 75,000 nM) and D1/D2 dopamine receptors (IC50 > 5,000 nM).[5] While the sigma receptor binding is noted, it is not considered the primary mechanism for its psychostimulant effects.[5]
Table 2: Other Receptor Binding Affinities for (-)-PPAP
| Target | Value Type | Value | Reference |
| Sigma Receptor | IC50 | 24 nM | [5] |
| PCP Site | IC50 | > 75,000 nM | [5] |
| D1 Dopamine Receptor | IC50 | > 5,000 nM | [5] |
| D2 Dopamine Receptor | IC50 | > 5,000 nM | [5] |
Experimental Protocols
The following sections outline the general methodologies employed in the characterization of PPAP's mechanism of action, based on standard practices in pharmacology.
Neurotransmitter Uptake Inhibition Assay
This assay is crucial for determining the potency of a compound in blocking the reuptake of neurotransmitters into synaptosomes.
Objective: To quantify the inhibition of radiolabeled dopamine or norepinephrine uptake by PPAP in isolated nerve terminals (synaptosomes).
General Protocol:
-
Synaptosome Preparation: Rat brain regions rich in dopamine (striatum) or norepinephrine (hypothalamus or cortex) are homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Pre-incubation: Synaptosomes are pre-incubated in a physiological buffer at 37°C.
-
Incubation: A mixture of a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) and varying concentrations of PPAP (or a vehicle control) is added to the synaptosome suspension.
-
Termination: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration through glass fiber filters, trapping the synaptosomes. Non-specific uptake is determined by running parallel experiments at 0-4°C.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of PPAP that inhibits 50% of the specific uptake (IC50) is calculated from concentration-response curves.
Receptor Binding Assay
This method is used to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity of (-)-PPAP for sigma receptors.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., guinea pig brain) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.
-
Incubation: The membrane preparation is incubated with a specific radioligand for the sigma receptor (e.g., --INVALID-LINK---pentazocine) and varying concentrations of unlabeled (-)-PPAP.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified.
-
Data Analysis: The IC50 value is determined from the competition binding curve and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of action of (-)-PPAP.
Experimental Workflow
Caption: General experimental workflow for characterizing PPAP.
Conclusion
Phenylpropylaminopentane operates primarily as a catecholaminergic activity enhancer, distinguishing its mechanism from classical amphetamine-like stimulants. Its main actions are the inhibition of dopamine and norepinephrine reuptake and the enhancement of impulse-mediated neurotransmitter release. The potential involvement of TAAR1 in its mechanism is an area that warrants further investigation with direct binding and functional studies. While some quantitative data on its affinity for sigma receptors are available, a significant gap remains in the literature regarding its specific binding affinities and inhibitory concentrations at the dopamine and norepinephrine transporters. The experimental protocols outlined in this guide provide a framework for future research aimed at fully elucidating the nuanced pharmacology of this compound. For drug development professionals, understanding these subtleties is crucial for assessing the therapeutic potential and possible advantages of PPAP over existing psychostimulants.
References
- 1. jneurosci.org [jneurosci.org]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Effects of Phenylpropylaminopentane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-2-propylaminopentane (PPAP) is a psychostimulant compound derived from deprenyl that exhibits a unique pharmacological profile as a catecholaminergic activity enhancer (CAE). Unlike traditional stimulants such as amphetamine, which act as releasing agents, PPAP is understood to enhance the impulse propagation-mediated release of dopamine and norepinephrine. This technical guide provides a comprehensive overview of the biological effects of the enantiomers of phenylpropylaminopentane, with a focus on their differential activities and underlying mechanisms. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for researchers in pharmacology and drug development.
Introduction
1-Phenyl-2-propylaminopentane (PPAP) emerged from structure-activity relationship studies aimed at developing central nervous system stimulants devoid of monoamine oxidase (MAO) inhibitory activity.[1] As a derivative of (-)-deprenyl, PPAP was identified as a compound that is taken up by catecholaminergic axon terminals and vesicles but does not induce catecholamine release itself. Instead, it acts as a potent inhibitor of the uptake of both indirectly acting sympathomimetics and the catecholamine neurotransmitters, dopamine and norepinephrine.[1]
The biological activity of PPAP is stereospecific, with the (-)-enantiomer being the more potent form.[2][3] This guide will delineate the distinct pharmacological properties of the d- and l-enantiomers of phenylpropylaminopentane, providing a foundation for understanding their potential therapeutic applications and for guiding future research.
Mechanism of Action: Catecholaminergic Activity Enhancement
The primary mechanism of action of phenylpropylaminopentane is described as "catecholaminergic activity enhancement" (CAE). This effect is characterized by the potentiation of the normal, action potential-driven release of dopamine and norepinephrine from neurons.[3][4] This is in stark contrast to amphetamine-like stimulants, which cause a massive, non-physiological release of these neurotransmitters.
The CAE effect of (-)-PPAP has been shown to be independent of several classical mechanisms of psychostimulant action[3]:
-
MAO Inhibition: PPAP is devoid of significant MAO inhibitory potency.[1]
-
Presynaptic Receptor Inhibition: The CAE effect is not due to the inhibition of presynaptic autoreceptors.[3]
-
Catecholamine Uptake Inhibition: While PPAP does inhibit the uptake of noradrenaline and dopamine, its primary CAE effect is considered to be unrelated to this action.[1][3]
-
Direct Catecholamine Release: PPAP is not a catecholamine-releasing agent in the classical sense.[1][3]
Instead, it is proposed that (-)-PPAP acts as a potent stimulant of the "action potential-transmitter release coupling" in catecholaminergic neurons.[3] This suggests an interaction with the cellular machinery that links neuronal depolarization to neurotransmitter exocytosis.
Signaling Pathway for Catecholaminergic Activity Enhancement
The precise molecular targets and downstream signaling cascades involved in the CAE effect of phenylpropylaminopentane are not yet fully elucidated. However, a proposed model suggests that (-)-PPAP enhances the efficiency of neurotransmitter release upon neuronal firing.
Data Presentation: Quantitative Biological Effects
A comprehensive comparison of the quantitative biological activities of the phenylpropylaminopentane enantiomers is crucial for understanding their structure-activity relationships. The following tables summarize the available data.
Table 1: Monoamine Transporter Binding Affinities
| Enantiomer | Transporter | Assay Type | Species | Ki (nM) | Reference |
| (-)-PPAP | Dopamine Transporter (DAT) | Uptake Inhibition | Rat Brain | Data not available | |
| Norepinephrine Transporter (NET) | Uptake Inhibition | Rat Brain | Data not available | ||
| (+)-PPAP | Dopamine Transporter (DAT) | Uptake Inhibition | Rat Brain | Data not available | |
| Norepinephrine Transporter (NET) | Uptake Inhibition | Rat Brain | Data not available | ||
| Racemic PPAP | Dopamine Transporter (DAT) | Uptake Inhibition | Rat Brain | Potent Inhibitor | [1] |
| Norepinephrine Transporter (NET) | Uptake Inhibition | Rat Brain | Potent Inhibitor | [1] |
Note: Specific Ki or IC50 values for the individual enantiomers of PPAP at the dopamine and norepinephrine transporters were not available in the reviewed literature. The original research by Knoll et al. (1992) describes potent inhibition of [3H]dopamine and [3H]noradrenaline uptake by racemic PPAP but does not provide specific quantitative values in the abstract.[1]
Table 2: In Vivo Behavioral Effects
| Enantiomer | Test | Species | Effect | ED50 (mg/kg) | Reference |
| (-)-PPAP | Locomotor Activity | Rat | Stimulation | Data not available | |
| (+)-PPAP | Locomotor Activity | Rat | Stimulation | Data not available | |
| Racemic PPAP | Locomotor Activity | Rat | Stimulation | 2 (increase) | [1] |
| 50 (inhibition) | [1] |
Note: The ED50 values for the locomotor stimulant effects of the individual enantiomers of PPAP are not specified in the available literature. The provided data is for the racemic mixture.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological effects of phenylpropylaminopentane enantiomers.
Monoamine Transporter Binding Assay (Uptake Inhibition)
This protocol describes a general method for determining the potency of phenylpropylaminopentane enantiomers to inhibit the uptake of radiolabeled dopamine and norepinephrine into rat brain synaptosomes.
Objective: To determine the IC50 and subsequently the Ki values of d- and l-phenylpropylaminopentane for the dopamine and norepinephrine transporters.
Materials:
-
Rat brain tissue (striatum for DAT, hypothalamus or cortex for NET)
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer phosphate buffer (pH 7.4)
-
[3H]Dopamine or [3H]Norepinephrine (Radioligand)
-
d-phenylpropylaminopentane and l-phenylpropylaminopentane
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect the appropriate brain region (e.g., striatum for DAT) on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer phosphate buffer.
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound (d- or l-phenylpropylaminopentane) or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding the radioligand ([3H]dopamine or [3H]norepinephrine) at a concentration close to its Km.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove unbound radioligand.
-
Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., GBR 12909 for DAT, desipramine for NET).
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Experimental Workflow: Monoamine Transporter Binding Assay
Assessment of Locomotor Activity
This protocol outlines a general procedure for evaluating the psychostimulant effects of phenylpropylaminopentane enantiomers by measuring locomotor activity in rodents.
Objective: To determine the dose-dependent effects of d- and l-phenylpropylaminopentane on spontaneous locomotor activity and to calculate the ED50 for stimulation.
Materials:
-
Adult male rats or mice
-
d-phenylpropylaminopentane and l-phenylpropylaminopentane
-
Saline solution (vehicle)
-
Open field arenas equipped with automated photobeam detection systems or video tracking software
-
Syringes for intraperitoneal (i.p.) or subcutaneous (s.c.) injection
Procedure:
-
Acclimation:
-
House the animals in the testing room for at least one hour before the experiment to acclimate to the environment.
-
-
Habituation:
-
Place each animal individually into an open field arena and allow it to habituate for a period of 30-60 minutes. This allows for the decline of novelty-induced hyperactivity.
-
-
Drug Administration:
-
Following habituation, administer the test compound (d- or l-phenylpropylaminopentane at various doses) or vehicle via i.p. or s.c. injection.
-
-
Data Collection:
-
Immediately after injection, return the animal to the open field arena.
-
Record locomotor activity continuously for a period of 90-120 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (number of photobeam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena (for anxiolytic/anxiogenic assessment)
-
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-10 minute intervals) to observe the time course of the drug's effect.
-
Calculate the total activity for each animal over the entire recording period.
-
Compare the activity levels of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Construct a dose-response curve by plotting the mean locomotor activity against the logarithm of the drug dose.
-
Calculate the ED50 value for the stimulant effect from the dose-response curve.
-
Experimental Workflow: Locomotor Activity Assessment
Conclusion
The enantiomers of phenylpropylaminopentane represent a unique class of psychostimulants that act as catecholaminergic activity enhancers. The available evidence indicates that the (-)-enantiomer is the more pharmacologically active form, primarily enhancing the impulse-driven release of dopamine and norepinephrine. While the qualitative biological effects are reasonably well-described, there is a notable lack of publicly available, direct comparative quantitative data for the binding affinities and in vivo potencies of the individual enantiomers. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies, which would be invaluable for a more complete understanding of the stereospecific pharmacology of phenylpropylaminopentane. Future research should focus on elucidating the precise molecular targets of PPAP to fully characterize its novel mechanism of action and to explore its therapeutic potential in conditions such as depression and attention-deficit/hyperactivity disorder.
References
- 1. The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolylpropylaminopentane - Wikipedia [en.wikipedia.org]
- 3. (-)Deprenyl and (-)1-phenyl-2-propylaminopentane, [(-)PPAP], act primarily as potent stimulants of action potential-transmitter release coupling in the catecholaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylpropylaminopentane - Wikipedia [en.wikipedia.org]
Phenylpropylaminopentane: A Technical Whitepaper on its Function as a Monoaminergic Activity Enhancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpropylaminopentane (PPAP) is a synthetic, non-releasing catecholaminergic activity enhancer (CAE) that modulates monoaminergic neurotransmission.[1][2] Unlike classical psychostimulants, PPAP enhances the impulse propagation-mediated release of dopamine and norepinephrine without inducing non-physiological neurotransmitter efflux or inhibiting monoamine oxidase (MAO).[1][2] This document provides a comprehensive technical overview of PPAP, summarizing its pharmacological profile, detailing key experimental methodologies for its study, and visualizing its proposed mechanism of action. The information presented is intended to serve as a resource for researchers and professionals in the fields of neuropharmacology and drug development.
Introduction
1-Phenyl-3-propylaminopentane (PPAP) is a phenethylamine derivative developed during structure-activity relationship studies of (-)-deprenyl (selegiline).[1] While derived from a MAO inhibitor, PPAP itself is devoid of MAO-inhibiting properties.[2] Its primary pharmacological characteristic is the enhancement of catecholaminergic activity, specifically the potentiation of dopamine and norepinephrine release that is dependent on neuronal firing.[1][2] This unique mechanism of action distinguishes it from traditional stimulants like amphetamine, which cause a massive, uncontrolled release of monoamines.[1] PPAP's activity is more nuanced, amplifying the physiological pattern of neurotransmitter release.[1]
Pharmacological Profile
PPAP's mechanism of action is centered on its ability to act as a catecholaminergic activity enhancer (CAE).[2] This is characterized by the potentiation of action potential-dependent release of dopamine and norepinephrine.[2] The (-)-enantiomer of PPAP is the more biologically active form.
Monoaminergic Activity
While specific binding affinities (Ki or IC50 values) for the dopamine transporter (DAT) and norepinephrine transporter (NET) are not extensively reported in the foundational literature, functional assays demonstrate that PPAP is taken up by catecholaminergic axon terminals and acts as a potent inhibitor of the uptake of indirectly acting sympathomimetics.[1] It is important to note that PPAP does not enhance the release of serotonin.[3]
Table 1: In Vivo Effects of Phenylpropylaminopentane
| Parameter | Species | Dose Range | Observed Effect | Reference |
| Spontaneous Motility | Rat | 2 mg/kg | Increase | [1] |
| 50 mg/kg | Inhibition | [1] | ||
| Antagonism of Tetrabenazine-induced Depression | Rat | Not Specified | Potent antagonism | [1] |
| Learning and Retention | Rat | Not Specified | Facilitation | [1] |
| Stereotyped Behavior | Rat | Not Specified | Substantially less effective than amphetamine | [1] |
Proposed Molecular Mechanism
The precise molecular target of PPAP has not been definitively elucidated in the primary literature. However, recent research on related monoaminergic activity enhancers, such as BPAP, suggests that the Trace Amine-Associated Receptor 1 (TAAR1) may be involved.[4][5] TAAR1 is an intracellular G-protein coupled receptor that can modulate the activity of monoamine transporters and the firing rate of dopaminergic neurons.[5][6] It is hypothesized that PPAP may act as a TAAR1 agonist, leading to a signaling cascade that enhances the efficiency of vesicular release of catecholamines upon neuronal depolarization. It is crucial to note that direct evidence for PPAP binding to and activation of TAAR1 is not yet firmly established in the literature.
Signaling Pathways and Logical Relationships
The proposed mechanism of action for PPAP and its effect on the dopaminergic synapse can be visualized as follows:
References
- 1. The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)Deprenyl and (-)1-phenyl-2-propylaminopentane, [(-)PPAP], act primarily as potent stimulants of action potential-transmitter release coupling in the catecholaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoaminergic activity enhancer - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Regulation by Trace Amine-Associated Receptor 1 (TAAR1) of Dopaminergic-GABAergic Interaction in the Striatum: Effects of the Enhancer Drug (-)BPAP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
An In-depth Technical Guide to Structural Analogs of Phenylpropylaminopentane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenylpropylaminopentane (PPAP) and its structural analogs represent a unique class of psychostimulant compounds known as catecholaminergic and monoaminergic activity enhancers (CAEs/MAEs). Unlike traditional stimulants like amphetamine, which induce non-physiological neurotransmitter release, these compounds selectively enhance the impulse-dependent release of dopamine, norepinephrine, and in some cases, serotonin. This distinct mechanism of action suggests a potential for therapeutic applications with a reduced side-effect profile compared to conventional stimulants. This guide provides a comprehensive overview of the core structural analogs of PPAP, detailing their pharmacological properties, underlying mechanisms, and the experimental methodologies used in their evaluation.
Introduction: From Selegiline to Selective Enhancers
The development of phenylpropylaminopentane (PPAP) analogs originated from structure-activity relationship studies of (-)-deprenyl (selegiline), a monoamine oxidase-B (MAO-B) inhibitor with known psychostimulant properties. It was discovered that the catecholaminergic enhancing effects of selegiline were independent of its MAO-B inhibition. This led to the synthesis of PPAP, a deprenyl derivative devoid of significant MAO inhibitory activity, which became the prototypical Catecholaminergic Activity Enhancer (CAE). Subsequent structural modifications, primarily to the phenyl ring, have yielded analogs with altered potency and selectivity, such as (-)-1-(benzofuran-2-yl)-2-propylaminopentane (BPAP) and (-)-1-(indol-3-yl)-2-propylaminopentane (IPAP). These compounds offer a more nuanced modulation of monoaminergic systems, with potential applications in the treatment of depression, ADHD, and neurodegenerative disorders.
Core Structural Analogs and Pharmacological Profile
The primary structural modifications of the PPAP scaffold involve the substitution of the phenyl ring with other aromatic systems, leading to significant changes in their pharmacological profiles.
Data Presentation: Comparative Pharmacology of PPAP Analogs
The following table summarizes the in vitro data for the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters by the key analogs.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | MAO-A IC50 (M) | MAO-B IC50 (M) | Primary Activity |
| (-)-PPAP | Data not found | Data not found | Data not found | Data not found | Data not found | Catecholaminergic Activity Enhancer (CAE) |
| (-)-BPAP | 42 ± 9 | 52 ± 19 | 640 ± 120 | 4.0 x 10⁻⁷ | 2.8 x 10⁻⁴ | Monoaminergic Activity Enhancer (MAE)[1] |
| (-)-IPAP | Data not found | Data not found | Data not found | Data not found | Data not found | Preferential Serotonergic Activity Enhancer (SAE) |
Note: Comprehensive and directly comparable quantitative data for all analogs across all targets is limited in the public domain. The provided data for (-)-BPAP is from a single study and serves as a key reference point. The primary activities are based on qualitative descriptions in the literature.
Mechanism of Action: A Novel Approach to Monoamine Modulation
The prevailing hypothesis for the mechanism of action of PPAP and its analogs is the activation of the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is an intracellular G-protein coupled receptor that can modulate the activity of monoamine transporters and the firing rate of dopaminergic neurons.
Signaling Pathway of Phenylpropylaminopentane Analogs
The activation of TAAR1 by these compounds is thought to initiate a signaling cascade that leads to the enhanced release of neurotransmitters in response to neuronal firing. This is distinct from the substrate-based reverse transport mechanism of amphetamines.
Caption: Proposed signaling pathway for phenylpropylaminopentane analogs via TAAR1 activation.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological properties of phenylpropylaminopentane analogs.
Synthesis of (-)-1-(Benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP]
A detailed enantioselective synthesis protocol is crucial for obtaining the more active R-(-)-enantiomer.
Caption: Synthetic workflow for the enantioselective synthesis of (-)-BPAP.
Detailed Methodology:
-
Coupling Reaction: Benzofuran is coupled with (R)-N-tosyl-2-propylaziridine. This reaction is a key step in establishing the desired stereochemistry.
-
Modification of the Resulting Product: The product from the coupling reaction undergoes appropriate chemical modifications to yield the final propylaminopentane structure.
-
Purification: The final compound is purified using standard techniques such as column chromatography to yield enantiomerically pure R-(-)-BPAP.
-
Confirmation: The absolute R configuration is confirmed by X-ray crystallographic analysis.
In Vitro Neurotransmitter Transporter Inhibition Assay
This assay determines the potency of the analogs to inhibit the reuptake of dopamine, norepinephrine, and serotonin.
References
In Vitro Pharmacology of Phenylpropylaminopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropylaminopentane (PPAP) is a synthetic psychoactive compound and a derivative of selegiline ((-)-deprenyl). It is classified as a catecholaminergic activity enhancer (CAE), distinguishing its mechanism of action from classical psychostimulants like amphetamine. This technical guide provides an in-depth overview of the in vitro studies of PPAP, focusing on its mechanism of action, experimental protocols for its characterization, and available pharmacological data.
Mechanism of Action
In vitro studies have elucidated that phenylpropylaminopentane's primary mechanism of action is the enhancement of impulse-driven release of catecholamines, specifically norepinephrine (NE) and dopamine (DA). Unlike amphetamine-type compounds, PPAP is not a substrate for the dopamine and norepinephrine transporters (DAT and NET, respectively) and does not induce non-vesicular release of these neurotransmitters. Instead, it is taken up into catecholaminergic nerve terminals and vesicles.[1][2]
The presence of PPAP within the neuron interferes with the reuptake of other sympathomimetic amines and the catecholamine neurotransmitters themselves.[1][2] This leads to an amplification of the amount of neurotransmitter released upon neuronal firing. This targeted enhancement of physiological neuronal activity, rather than inducing a constant, non-physiological release, is the defining characteristic of a CAE.
Furthermore, in vitro studies have demonstrated that (-)-PPAP is devoid of monoamine oxidase (MAO) inhibitory activity, a property that distinguishes it from its parent compound, selegiline.
Data Presentation
| Assay | Target | Test System | Parameter | Value | Reference |
| Neurotransmitter Uptake Inhibition | Dopamine Transporter (DAT) | Rat Brain Synaptosomes | IC50 | Data not available | (Knoll et al., 1992) |
| Neurotransmitter Uptake Inhibition | Norepinephrine Transporter (NET) | Rat Brain Synaptosomes | IC50 | Data not available | (Knoll et al., 1992) |
| Monoamine Oxidase Inhibition | MAO-A | Recombinant Human Enzyme | IC50 | > Specific value not available (Inactive) | |
| Monoamine Oxidase Inhibition | MAO-B | Recombinant Human Enzyme | IC50 | > Specific value not available (Inactive) |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to characterize compounds like phenylpropylaminopentane.
Neurotransmitter Uptake Inhibition Assay in Rat Brain Synaptosomes
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Rat brains (e.g., striatum for DAT, hippocampus for NET) are rapidly dissected and homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a physiological buffer.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with various concentrations of phenylpropylaminopentane or a reference inhibitor.
-
A radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) is added to initiate the uptake reaction.
-
The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).
-
Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.
-
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of MAO-A and MAO-B enzymes.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human MAO-A or MAO-B enzymes are used.
-
A suitable substrate is prepared (e.g., kynuramine for a spectrophotometric assay).
-
-
Inhibition Assay:
-
The MAO enzyme is pre-incubated with various concentrations of phenylpropylaminopentane or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C.
-
-
Detection and Data Analysis:
-
The formation of the product is measured over time using a spectrophotometer or fluorometer.
-
The rate of reaction is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Logical Relationships
The mechanism of phenylpropylaminopentane as a catecholaminergic activity enhancer can be visualized as a multi-step process that ultimately modulates synaptic neurotransmission.
Conclusion
Phenylpropylaminopentane represents a unique class of psychostimulants, the catecholaminergic activity enhancers. Its in vitro profile demonstrates a mechanism that is distinct from classical stimulants, primarily involving the inhibition of neurotransmitter reuptake following its own transport into the presynaptic terminal, thereby amplifying endogenous neuronal signaling. While the foundational studies have established this mechanism, a comprehensive quantitative dataset of its in vitro pharmacology, particularly regarding its potency at monoamine transporters, would be highly valuable for the scientific community. The experimental protocols provided in this guide offer a framework for the further in vitro characterization of PPAP and related compounds.
References
Phenylpropylaminopentane: A Technical Guide to its Catecholaminergic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpropylaminopentane (PPAP) is a synthetic psychoactive compound recognized for its unique profile as a catecholaminergic activity enhancer (CAE). Unlike classical stimulants such as amphetamine, which induce non-physiological neurotransmitter release, PPAP selectively amplifies the impulse-dependent release of dopamine (DA) and norepinephrine (NE). This document provides an in-depth technical overview of the catecholaminergic activity of PPAP, consolidating available quantitative data, detailing experimental methodologies, and illustrating key molecular pathways. Recent evidence also points to the involvement of the trace amine-associated receptor 1 (TAAR1) in mediating the effects of PPAP and related compounds. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
1-Phenyl-2-propylaminopentane (PPAP) is a phenethylamine derivative that emerged from structure-activity relationship studies of selegiline ((-)-deprenyl).[1] It was developed as a tool to separate the monoamine oxidase (MAO) inhibitory effects of selegiline from its catecholaminergic enhancing properties. PPAP itself is not an MAO inhibitor.[2] Its mechanism of action is primarily attributed to the enhancement of action potential-dependent release of dopamine and norepinephrine.[1][3] This is distinct from amphetamine-like stimulants that cause a massive, non-physiological efflux of catecholamines.[1] Emerging research suggests that the effects of PPAP and similar monoaminergic activity enhancers may be mediated through agonism at the trace amine-associated receptor 1 (TAAR1).[1]
Quantitative Pharmacological Data
For context, related α-substituted phenethylamines, N-propylamphetamine (NPA) and α-propylphenethylamine (APPEA), are reported to be low-potency dopamine reuptake inhibitors with IC50 values of 1,013 nM and 2,596 nM, respectively.[1]
Table 1: Monoamine Transporter Inhibition Profile of Phenylpropylaminopentane and Related Compounds
| Compound | Dopamine Transporter (DAT) IC50/Ki | Norepinephrine Transporter (NET) IC50/Ki | Serotonin Transporter (SERT) IC50/Ki | Reference |
| Phenylpropylaminopentane (PPAP) | Data not available | Data not available | Inactive | [1] |
| N-propylamphetamine (NPA) | 1,013 nM (IC50) | Data not available | Data not available | [1] |
| α-propylphenethylamine (APPEA) | 2,596 nM (IC50) | Data not available | Data not available | [1] |
Further research is required to obtain precise quantitative data for PPAP's interaction with DAT and NET.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the catecholaminergic activity of compounds like phenylpropylaminopentane.
Radioligand Binding Assay for Dopamine and Norepinephrine Transporters
This protocol is a generalized procedure for determining the binding affinity of a test compound to the dopamine and norepinephrine transporters.
Objective: To determine the inhibitory constant (Ki) of phenylpropylaminopentane for the dopamine transporter (DAT) and norepinephrine transporter (NET).
Materials:
-
Rat striatal (for DAT) or hypothalamic (for NET) tissue homogenates, or cells expressing recombinant human DAT or NET.
-
Radioligand: [3H]WIN 35,428 or [3H]GBR-12935 for DAT; [3H]Nisoxetine for NET.
-
Test compound: Phenylpropylaminopentane.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold incubation buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize dissected brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the transporters. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in fresh buffer.
-
Binding Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of phenylpropylaminopentane.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters rapidly with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of phenylpropylaminopentane that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Catecholamine Uptake Inhibition Assay
This protocol outlines a method to measure the functional inhibition of dopamine and norepinephrine uptake into nerve terminals.
Objective: To determine the IC50 value of phenylpropylaminopentane for the inhibition of dopamine and norepinephrine uptake into synaptosomes.
Materials:
-
Freshly prepared rat striatal (for dopamine uptake) or hypothalamic (for norepinephrine uptake) synaptosomes.
-
Radiolabeled neurotransmitter: [3H]Dopamine or [3H]Norepinephrine.
-
Krebs-Ringer buffer, pH 7.4.
-
Test compound: Phenylpropylaminopentane.
-
MAO inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.
-
Reagents for terminating uptake (e.g., ice-cold buffer).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in a sucrose solution. Centrifuge the homogenate to remove larger cellular components. Layer the supernatant onto a discontinuous sucrose or Ficoll gradient and centrifuge to isolate the synaptosomal fraction.
-
Uptake Assay: Pre-incubate synaptosomes in Krebs-Ringer buffer containing an MAO inhibitor. Add varying concentrations of phenylpropylaminopentane.
-
Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.
-
Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of phenylpropylaminopentane and determine the IC50 value.
Signaling Pathways and Visualizations
Catecholaminergic Synapse Signaling Pathway
The primary action of phenylpropylaminopentane is at the presynaptic terminal of catecholaminergic neurons. By inhibiting the reuptake of dopamine and norepinephrine, it prolongs their presence in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Phenylpropylaminopentane's action at the catecholaminergic synapse.
Experimental Workflow for Catecholamine Uptake Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory effect of a compound on catecholamine uptake in synaptosomes.
Caption: Workflow for assessing catecholamine uptake inhibition.
Conclusion
Phenylpropylaminopentane exhibits a distinct pharmacological profile as a catecholaminergic activity enhancer. Its primary mechanism of action involves the inhibition of dopamine and norepinephrine transporters, leading to an amplification of endogenous, impulse-driven catecholamine release. The potential involvement of TAAR1 in its mechanism presents an exciting avenue for future research. A more complete understanding of its quantitative interaction with monoamine transporters is necessary to fully elucidate its therapeutic potential and to guide the development of novel therapeutics with similar mechanisms of action. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the key characteristics of PPAP and providing standardized protocols for its further investigation.
References
Unraveling PPAP: A Deep Learning Framework for Advancing Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of drug discovery, understanding and predicting the binding affinity of protein-protein interactions (PPIs) is a cornerstone of developing novel therapeutics. Responding to this critical need, a novel deep learning framework, known as Protein-Protein Affinity Predictor (PPAP), has emerged. This in-depth guide explores the core technical aspects of the PPAP framework, offering a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage its predictive power.
The PPAP framework distinguishes itself by integrating structural features with sequence representations through an innovative interfacial contact-aware attention mechanism. This approach allows for a more nuanced and accurate prediction of PPI binding affinity compared to methods that rely solely on sequence information.[1]
Core Architecture and Methodology
At its heart, the PPAP framework is a sophisticated deep learning model designed to learn the complex patterns that govern protein-protein interactions. The architecture is built upon a foundation of representing protein structures and sequences in a way that is amenable to neural network analysis.
The logical workflow of the PPAP framework begins with the input of protein complex structures. These structures are then processed to extract both sequence-based and structure-based features. A key innovation of PPAP is its "interfacial contact-aware attention mechanism," which allows the model to focus on the most critical amino acid residues at the protein-protein interface that contribute to binding affinity. This attention-weighted information is then fed through a series of neural network layers to produce a final prediction of the binding affinity.
Below is a diagram illustrating the high-level logical workflow of the PPAP framework.
Experimental Protocols
The development and validation of the PPAP framework involved a series of meticulously designed experiments. The following outlines the key methodologies employed in the original research.
Dataset Preparation: The performance of the PPAP model was evaluated using benchmark datasets of protein-protein complexes with experimentally determined binding affinities. A crucial step in the protocol is the "cleaning" of these datasets to ensure a diverse and reliable set of structures for training and testing. For instance, one of the datasets used is a curated collection of 81 complexes with a wide range of experimental binding affinities (ΔG from -18.6 to -4.3 kcal/mol).
Feature Engineering: For each protein-protein complex in the dataset, a set of features is extracted. These include:
-
Sequence-based features: Derived from the primary amino acid sequences of the interacting proteins.
-
Structure-based features: These capture the three-dimensional geometry of the protein complex, with a particular focus on the interfacial region. This includes metrics like the number and type of contacts between residues at the interface.
Model Training and Evaluation: The PPAP deep learning model is trained on a subset of the prepared dataset and evaluated on a separate test set. The training process involves optimizing the model's parameters to minimize the difference between its predictions and the experimental binding affinities. The performance is typically measured using metrics such as the Pearson correlation coefficient (R) and the Mean Absolute Error (MAE).
The experimental workflow for training and evaluating the PPAP model can be visualized as follows:
Quantitative Performance
The PPAP framework has demonstrated superior performance in predicting protein-protein binding affinity across various datasets. The quantitative results from the original study highlight its advantage over existing methods.
| Dataset | Performance Metric | PPAP | Benchmark Models |
| Internal Test Set | Pearson Correlation (R) | 0.540 | Outperformed strong sequence-based large language models |
| Mean Absolute Error (MAE) | 1.546 | (Specific values for benchmarks not detailed in abstract) | |
| External Test Set | Pearson Correlation (R) | 0.63 | Higher than all benchmarked models |
Table 1: Summary of PPAP Performance Metrics.[1]
Furthermore, in a practical application of protein binder design, the integration of the PPAP model's predictions led to a significant improvement in the enrichment of high-affinity binders. The study reported up to a 10-fold enhancement in enrichment compared to metrics based on AlphaFold-Multimer predictions.[1]
Signaling Pathways and Biological Relevance
While the primary publication on PPAP focuses on the development and validation of the computational framework, its application has significant implications for understanding and modulating biological signaling pathways. The ability to accurately predict how mutations or small molecules will affect the binding affinity of proteins within a pathway is crucial for drug development.
For example, consider a generic signal transduction pathway where a ligand binds to a receptor, initiating a cascade of protein-protein interactions.
The PPAP framework can be applied to predict the binding affinity between Protein A and Protein B. This allows researchers to computationally screen for mutations in either protein that might enhance or disrupt this interaction, thereby modulating the cellular response. This in silico screening can significantly accelerate the identification of potential therapeutic targets and drug candidates.
Conclusion
The PPAP deep learning framework represents a significant advancement in the field of computational drug discovery. By integrating structural and sequence information through an innovative attention mechanism, it provides a powerful tool for accurately predicting protein-protein binding affinity. The robust performance of PPAP, as demonstrated through rigorous experimental validation, underscores its potential to accelerate protein engineering and the development of novel therapeutics. For researchers and professionals in the drug development pipeline, a thorough understanding of the PPAP framework is essential for harnessing the power of deep learning to address the complex challenges of modern pharmacology.
References
The PPAP Model: A Deep Dive into Predicting Protein-Protein Affinity
For Researchers, Scientists, and Drug Development Professionals
The accurate prediction of protein-protein binding affinity is a cornerstone of modern drug discovery and molecular biology research. Understanding the strength of these interactions is critical for designing novel therapeutics, elucidating biological pathways, and engineering proteins with desired functions. The Protein-Protein Affinity Predictor (PPAP) has emerged as a powerful deep learning framework that offers significant improvements in prediction accuracy by uniquely integrating both structural and sequence-based information. This technical guide provides an in-depth exploration of the PPAP model's core mechanics, experimental validation, and underlying methodologies.
Core Architecture and Methodology
The PPAP model distinguishes itself from previous methods by moving beyond a singular reliance on sequence information. It leverages the growing availability of accurate protein complex structures, often predicted by models like AlphaFold, to inform its predictions. The central innovation of PPAP is its interfacial contact-aware attention mechanism , which allows the model to focus on the most relevant amino acid residues at the protein-protein interface—the region most critical for binding affinity.
Model Inputs and Feature Representation
PPAP utilizes a dual-input system that captures both the amino acid sequence and the three-dimensional structure of the protein-protein complex.
-
Sequence Representation: The amino acid sequences of the interacting proteins are fed into a pre-trained protein language model. This model generates embeddings for each amino acid, which are rich representations of the sequence context and evolutionary information.
-
Structural Representation: The 3D coordinates of the atoms in the protein complex are used to derive geometric features. These features describe the spatial arrangement of residues and their relative orientations at the binding interface.
The Interfacial Contact-Aware Attention Mechanism
At the heart of the PPAP model is a specialized attention mechanism. In a typical attention mechanism, the model learns to weigh the importance of different parts of the input data. The PPAP model refines this by explicitly incorporating information about which residues are in close contact at the protein-protein interface. This "contact map" guides the attention mechanism to prioritize the interactions between residues that are physically close enough to influence binding affinity. This allows the model to learn the subtle interplay of forces and geometries that govern the strength of the protein-protein interaction.
The overall workflow of the PPAP model can be visualized as follows:
Quantitative Performance and Validation
The PPAP model has been rigorously benchmarked against other state-of-the-art methods and has demonstrated superior performance across various datasets. The quantitative data underscores the advantage of integrating structural information with an interface-focused attention mechanism.
Performance on Benchmark Datasets
The performance of PPAP was evaluated using the Pearson correlation coefficient (R) and the Mean Absolute Error (MAE) between predicted and experimentally determined binding affinities.
| Model | Test Set | Pearson Correlation (R) | Mean Absolute Error (MAE) |
| PPAP | Internal Test | 0.540 | 1.546 |
| Sequence-based LLM | Internal Test | < 0.540 | > 1.546 |
| PPAP | External Test | 0.630 | Not Reported |
| Other Benchmarked Models | External Test | < 0.630 | Not Reported |
Table 1: Performance comparison of the PPAP model against other methods on internal and external test sets.[1][2]
Application in Protein Binder Design
A significant application of protein-protein affinity prediction is in the design of new protein binders. In a practical test, incorporating PPAP's predictions into a protein binder design workflow resulted in a substantial improvement in identifying high-affinity binders.
| Metric | Without PPAP | With PPAP |
| Enrichment of High-Affinity Binders | Baseline | Up to 10-fold increase |
Table 2: Enhancement of enrichment for high-affinity protein binders using PPAP predictions compared to metrics based on AlphaFold-Multimer.[1]
Experimental Protocols
The development and validation of the PPAP model rely on meticulously curated datasets and standardized experimental procedures.
Dataset Curation
-
Data Source: The training and testing data for the PPAP model were compiled from publicly available databases containing experimentally determined protein-protein binding affinities, such as the PDBbind database.
-
Data Filtering: A rigorous filtering process was applied to ensure the quality of the data. This included removing entries with ambiguous or unreliable affinity measurements and ensuring a diverse representation of protein families and interaction types. The resulting curated dataset was reported to be a 50% increase in size over previously used datasets.[3]
-
Structural Data: For each entry, the corresponding 3D structure of the protein-protein complex was obtained from the Protein Data Bank (PDB) or generated using highly accurate structure prediction methods like AlphaFold.
Model Training and Validation
-
Training Procedure: The PPAP model was trained using a supervised learning approach. The model was fed the sequence and structural features of the protein complexes and tasked with predicting the known experimental binding affinity. The weights of the neural network were iteratively adjusted to minimize the difference between the predicted and actual affinities.
-
Internal Validation: The performance of the model during development was assessed using a held-out internal test set. This dataset was not used during the training phase, providing an unbiased evaluation of the model's ability to generalize to new, unseen data.
-
External Validation: To further assess its robustness, the trained PPAP model was evaluated on an external test set. This dataset was independently compiled and contained protein complexes that were not present in the training or internal test sets. The strong performance on this external set highlights the model's generalizability.
The logical flow for training and evaluating a deep learning model for protein-protein affinity prediction, such as PPAP, is illustrated below.
References
The Nexus of Interaction: An In-depth Technical Guide to Interfacial Contact-Aware Attention Mechanisms in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of molecular interactions governs all biological processes. At the heart of this choreography are protein-protein interactions (PPIs), which represent a vast and complex network of communication that dictates cellular function. The ability to accurately predict and understand these interactions is paramount in the field of drug discovery, as it unlocks the potential to design novel therapeutics that can modulate disease pathways with high specificity and efficacy. However, traditional methods for studying PPIs can be both time-consuming and resource-intensive.
In recent years, the convergence of structural biology and artificial intelligence has given rise to a new generation of computational tools that are revolutionizing our approach to drug development. Among the most promising of these are interfacial contact-aware attention mechanisms . These sophisticated deep learning architectures are designed to mimic the human cognitive process of focusing on the most relevant information. In the context of molecular interactions, they learn to "pay attention" to the critical amino acid residues at the interface of two interacting proteins, enabling highly accurate predictions of binding affinity and interaction sites.
This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of interfacial contact-aware attention mechanisms. It is intended for researchers, scientists, and drug development professionals who are seeking to leverage these cutting-edge techniques to accelerate their research and discovery pipelines.
Core Concepts of Interfacial Contact-Aware Attention
At its core, an interfacial contact-aware attention mechanism is a neural network architecture that integrates both sequence and structural information of proteins to predict their interaction. Unlike earlier models that often relied solely on sequence data, these mechanisms leverage the three-dimensional context of the protein interface, which is the physical region where two proteins come into contact.[1]
The fundamental components of these mechanisms include:
-
Graph Representation: Proteins are often represented as graphs, where amino acid residues are the nodes and the connections between them (e.g., proximity in 3D space) are the edges. This allows the model to learn from the complex topology of the protein structure.
-
Attention Mechanism: Inspired by their success in natural language processing, attention mechanisms are adapted to selectively weigh the importance of different residues in predicting an interaction. The "contact-aware" aspect ensures that the model prioritizes residues that are in close proximity at the interface.
-
Integration of Structural and Sequence Features: These models are trained on a rich set of features, including the physicochemical properties of amino acids, their evolutionary conservation, and their spatial coordinates. This multi-modal approach provides a more holistic understanding of the factors driving protein-protein binding.
A key innovation in this field is the development of E(3) equivariant graph neural networks , which are designed to be invariant to the rotation and translation of the protein structure in 3D space. This is a crucial property, as the prediction of an interaction should not depend on the arbitrary orientation of the protein in the input data.[2][3][4]
Conceptual Diagram of an Interfacial Contact-Aware Attention Mechanism
References
An In-depth Technical Guide to the Applications of Phosphopantetheine Adenylyltransferase (PPAT) in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
Phosphopantetheine Adenylyltransferase (PPAT), often abbreviated as PPAP in some contexts, is a critical enzyme in the universal and essential Coenzyme A (CoA) biosynthetic pathway. Its indispensable role in cellular metabolism and the significant structural differences between bacterial and mammalian orthologs have positioned it as a key subject of interest in structural biology and as a promising target for the development of novel antimicrobial agents.
This guide provides a detailed overview of PPAT, focusing on its structural and functional characteristics, its role in the CoA pathway, and the experimental methodologies used to study it.
Core Function and Significance
PPAT (EC 2.7.7.3) catalyzes the penultimate step in CoA biosynthesis: the reversible transfer of an adenylyl group from ATP to 4'-phosphopantetheine (Ppant), yielding 3'-dephospho-CoA (dPCoA) and pyrophosphate.[1] This reaction is a crucial control point in maintaining the cellular pool of CoA, a vital cofactor involved in numerous metabolic processes, including the citric acid cycle and fatty acid metabolism.[2][3] The lack of significant sequence homology between bacterial and human PPAT makes it an attractive target for developing specific antibacterial drugs.
Structural Biology of PPAT
The three-dimensional structure of PPAT is fundamental to understanding its catalytic mechanism and for facilitating structure-based drug design. X-ray crystallography has been the primary technique for elucidating the architecture of PPAT from various organisms.
PPAT typically forms a homohexamer, which can be described as a dimer of trimers.[1] Each subunit features a dinucleotide-binding fold. Structural studies have revealed that the enzyme can exhibit "half-of-sites reactivity," where ligand binding in one trimer can influence the binding properties of the other, although this may be pH-dependent.[1]
Table 1: Representative Crystal Structures of E. coli PPAT
| PDB ID | Description | Resolution (Å) | Ligand(s) |
| 1QJC | E. coli PPAT in complex with 4'-phosphopantetheine | 1.63 | 4'-phosphopantetheine (Ppant) |
| 1GN8 | E. coli PPAT in complex with ATP | 1.90 | ATP |
| 1B6T | E. coli PPAT in complex with 3'-dephospho-CoA | 2.40 | 3'-dephospho-CoA (dPCoA) |
Quantitative Analysis: Enzyme Kinetics and Inhibition
Understanding the kinetic behavior and inhibition profile of PPAT is crucial for drug development. Steady-state kinetic analyses have been performed to determine key parameters for its substrates and the inhibitory effects of products and other molecules.
Table 2: Kinetic Parameters for E. coli Phosphopantetheine Adenylyltransferase (PPAT)
| Parameter | Substrate/Product | Value | Conditions |
| kcat | ATP, 4'-phosphopantetheine (Forward) | 1.37 s⁻¹ | pH 8.0, 25°C |
| Km | ATP | 42 µM | pH 8.0, 25°C |
| Km | 4'-phosphopantetheine | 1.3 µM | pH 8.0, 25°C |
| kcat | dPCoA, Diphosphate (Reverse) | 3.3 s⁻¹ | - |
| Km | 3'-dephospho-CoA (dPCoA) | 7-17 µM | - |
| Km | Diphosphate | 0.22 mM | - |
Data compiled from UniProtKB P0A725.[4]
PPAT is subject to feedback inhibition by CoA, which is competitive with respect to both ATP and 4'-phosphopantetheine.[1][4] This regulation is a key aspect of controlling the flux through the CoA biosynthetic pathway. Additionally, potent inhibitors have been identified, demonstrating the enzyme's druggability.
Table 3: Inhibition Data for E. coli PPAT
| Inhibitor | Type of Inhibition | Value |
| Coenzyme A (CoA) | Feedback Inhibition (Competitive with ATP & Ppant) | - |
| PTX042695 (dipeptide) | Potent and Specific Inhibitor | IC₅₀ = 6 nM |
Data compiled from UniProtKB P0A725.[4]
Visualizations
Signaling Pathway: Coenzyme A Biosynthesis
The synthesis of Coenzyme A from the vitamin precursor Pantothenate (Vitamin B5) is a conserved five-step enzymatic pathway. PPAT performs the fourth, crucial step in this sequence.
Experimental Workflow: Structural and Functional Characterization
The process of studying an enzyme like PPAT from gene to function involves a multi-stage workflow, beginning with molecular cloning and culminating in detailed structural and kinetic analysis.
References
- 1. Phosphopantetheine adenylyltransferase from Escherichia coli: investigation of the kinetic mechanism and role in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
The PPAP Framework for Protein Binder Design: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The design of novel protein binders with high affinity and specificity for therapeutic targets is a cornerstone of modern drug development. The recently developed Protein-Protein Affinity Predictor (PPAP) framework represents a significant advancement in the computational design of such binders. This deep learning-based approach integrates protein sequence and structural information to accurately predict binding affinity, thereby guiding the design of potent and specific protein therapeutics. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of the PPAP framework.
Core Principles of the PPAP Framework
The PPAP framework is a novel deep learning architecture designed to predict the binding affinity of protein-protein interactions (PPIs). Its core strength lies in the integration of both sequence and structural features, which are processed through an innovative interfacial contact-aware attention mechanism. This allows the model to focus on the most critical residues at the protein-protein interface, leading to more accurate affinity predictions.[1]
The framework leverages the power of large-scale protein language models, specifically ESM2, to generate rich and contextually relevant embeddings from protein sequences. These sequence-based features are then combined with structural information derived from the three-dimensional coordinates of the protein complex. This dual-pronged approach enables PPAP to capture the subtle interplay of forces that govern protein binding.
Data Presentation: Performance Metrics
The performance of the PPAP framework has been rigorously evaluated on various benchmark datasets. The following tables summarize the key quantitative data, demonstrating its superiority over existing methods.
| Metric | Internal Test Set | External Test Set |
| Pearson Correlation Coefficient (R) | 0.540 | 0.63 |
| Mean Absolute Error (MAE) | 1.546 | Not Reported |
Table 1: Performance of the PPAP Framework on Internal and External Test Sets. The Pearson correlation coefficient (R) and Mean Absolute Error (MAE) are standard metrics for evaluating the performance of regression models. Higher R values and lower MAE values indicate better predictive performance.
Experimental Protocols
The development and validation of the PPAP framework rely on robust experimental and computational protocols. The following sections detail the key methodologies employed.
Dataset Curation
A critical aspect of training a reliable deep learning model is the quality and diversity of the training data. The PPAP framework was trained and evaluated on a curated dataset of protein-protein complexes with experimentally determined binding affinities.
Protocol for Dataset Selection:
-
Source: Protein-protein complexes are sourced from the PDBbind database, a comprehensive collection of biomolecular complexes with experimentally measured binding affinity data.
-
Categorization: The complexes are categorized into dimers, oligomeric complexes, and complexes with three or more proteins.
-
Chain Selection:
-
For dimeric complexes, pairwise chain selection is performed.
-
For oligomeric complexes, the EPPIC (Evolutionary Protein-Protein Interface Classifier) tool is used to predict the most likely biological assembly.
-
For complexes with three or more proteins, manual selection of interacting chains is performed based on structural analysis.
-
-
Data Cleaning: The dataset is filtered to remove redundancy and ensure high-quality structural and affinity data.
Model Architecture and Training
The PPAP framework employs a sophisticated deep learning architecture to process the integrated sequence and structural data.
Input Features:
-
Sequence Features: Protein sequences are fed into the ESM2-3B protein language model to generate 2560-dimensional embeddings for each residue.
-
Structural Features: The 3D coordinates of the protein complex are used to derive interfacial contact information and other geometric properties.
Model Training:
The model is trained using the PyTorch and PyTorch-lightning deep learning libraries. The training process involves optimizing the model's parameters to minimize the difference between the predicted and experimentally determined binding affinities.
Mandatory Visualizations
To facilitate a deeper understanding of the PPAP framework's workflow and its potential applications, the following diagrams are provided.
Caption: A high-level overview of the PPAP framework's data processing pipeline.
Caption: A generalized workflow for the design and experimental validation of protein binders.
References
The Core of Connection: A Technical Guide to Machine Learning in Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of proteins within our cells governs nearly every biological process. Understanding these protein-protein interactions (PPIs) is paramount to deciphering cellular function and dysfunction, paving the way for novel therapeutic interventions. This in-depth technical guide explores the application of machine learning (ML) in predicting and analyzing these critical interactions, offering a roadmap for researchers and drug development professionals to harness the power of computational biology.
The Landscape of Protein-Protein Interaction Data
The foundation of any machine learning model is high-quality data. In the realm of PPIs, data is primarily sourced from experimental methods and consolidated into publicly available databases.
High-Throughput Experimental Data Sources
Experimental techniques provide the ground truth for training and validating ML models. Key high-throughput methods include:
-
Yeast Two-Hybrid (Y2H) screens: A genetic method to detect binary protein interactions in vivo.
-
Co-immunoprecipitation followed by Mass Spectrometry (Co-IP-MS): An antibody-based technique to isolate a protein of interest along with its binding partners from a cell lysate, which are then identified by mass spectrometry.[1][2][3]
Publicly Accessible PPI Databases
Numerous databases curate and provide access to experimentally validated PPI data. These resources are invaluable for assembling training and testing datasets for ML models.
| Database | Description | Organism Coverage |
| BioGRID | A comprehensive repository of genetic and protein interactions curated from primary literature.[4] | Major model organisms and human. |
| STRING | A database of known and predicted protein-protein interactions, including direct (physical) and indirect (functional) associations.[5] | Broad, covering thousands of organisms. |
| IntAct | An open-source database system and analysis tools for molecular interaction data. | Broad, covering numerous organisms. |
| DIP | A database that catalogs experimentally determined protein-protein interactions. | Various organisms. |
| MINT | A database designed to store, in a structured format, information about molecular interactions. | Multiple organisms. |
Feature Engineering: Translating Proteins into a Language for Machines
Machine learning algorithms require numerical input. The process of converting biological information about proteins into informative numerical features is known as feature engineering.
Sequence-Based Features
These features are derived directly from the amino acid sequence of the proteins.[6][7]
-
Amino Acid Composition (AAC): The frequency of each of the 20 standard amino acids in a protein sequence.[6]
-
Dipeptide Composition (DPC): The frequency of all possible pairs of adjacent amino acids (400 pairs).[6]
-
Pseudo Amino Acid Composition (PseAAC): Incorporates physicochemical properties of amino acids to represent the sequence.
-
Position-Specific Scoring Matrix (PSSM): Derived from multiple sequence alignments, a PSSM provides information on the conservation of each amino acid at each position in the protein sequence.[6]
Structure-Based Features
When the three-dimensional structure of a protein is known, it provides a wealth of information for predicting interactions.
-
Solvent Accessible Surface Area (SASA): The surface area of a protein that is accessible to a solvent.
-
Residue Depth: The average distance of a residue's atoms from the protein surface.
-
Interface Propensity: The likelihood of an amino acid to be found at a protein-protein interface.
Other Features
-
Gene Ontology (GO) Annotation: Functional annotation of genes and proteins.
-
Gene Co-expression: The tendency of genes to be expressed at the same time across different conditions.[8]
-
Network-Based Features: Properties of a protein within a known PPI network, such as its degree (number of connections) and clustering coefficient.[9][10]
Machine Learning Models for PPI Prediction
A variety of machine learning models have been successfully applied to the prediction of protein-protein interactions. The choice of model often depends on the nature of the available data and the specific research question.
Traditional Machine Learning Models
-
Support Vector Machines (SVM): A powerful classification algorithm that finds an optimal hyperplane to separate interacting and non-interacting protein pairs in a high-dimensional feature space.[11]
-
Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes of the individual trees.
-
Naïve Bayes: A probabilistic classifier based on applying Bayes' theorem with strong (naïve) independence assumptions between the features.
-
XGBoost: An optimized distributed gradient boosting library designed to be highly efficient, flexible, and portable.[9][10]
Deep Learning Models
Deep learning models, with their ability to learn complex patterns from large datasets, have shown great promise in PPI prediction.[12]
-
Multi-Layer Perceptrons (MLPs): The simplest form of a deep neural network, consisting of multiple layers of interconnected nodes.
-
Convolutional Neural Networks (CNNs): Particularly effective at capturing local patterns in sequence and structural data.
-
Recurrent Neural Networks (RNNs): Suitable for sequential data like protein sequences, as they can process inputs of varying lengths and capture long-range dependencies.
-
Graph Neural Networks (GNNs): Ideal for leveraging the network structure of PPI data, as they can learn representations of proteins based on their network neighborhood.
A Typical Machine Learning Workflow for PPI Prediction
The process of building a machine learning model for PPI prediction follows a structured workflow.
A typical machine learning workflow for predicting protein-protein interactions.
Performance of Machine Learning Models
The performance of different machine learning models can vary depending on the dataset and the features used. The following table summarizes typical performance metrics from benchmark studies.
| Model | Dataset | Accuracy | Precision | Recall/Sensitivity | F1-Score | AUC/AUPRC | Reference |
| Random Forest (RF) | Human | 87% | - | - | - | - | [13] |
| XGBoost | Human | 86% | - | - | - | - | [13] |
| Artificial Neural Network (ANN) | Human | 86% | - | - | - | - | [13] |
| Support Vector Machine (SVM) | - | 0.95 (max) | 0.99 (max) | 0.94 (max) | - | - | [11] |
| Siamese Network (Deep Learning) | Human (T1) | - | - | - | - | 0.68 (AUPRC) | [9][10] |
| XGBoost (Functional Genomics) | Human (T1) | - | - | - | - | - | [9][10] |
Note: Performance metrics can vary significantly based on dataset composition, negative set selection, and cross-validation strategy.
Experimental Protocols for Validation
Computational predictions of PPIs must be validated through rigorous experimental methods.
Yeast Two-Hybrid (Y2H) Assay
Principle: This method relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, a "bait" protein is fused to the BD, and a "prey" protein (from a library of potential interactors) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, indicating an interaction.[14][15][16]
Methodology:
-
Vector Construction: Clone the gene for the "bait" protein into a vector containing the DNA-binding domain sequence. Clone a library of cDNAs (representing potential "prey" proteins) into a vector containing the activation domain sequence.
-
Yeast Transformation: Co-transform yeast cells with the bait and prey plasmids.
-
Selection: Plate the transformed yeast on a selective medium that lacks specific nutrients. Only yeast cells where the reporter gene is activated (due to a bait-prey interaction) will be able to grow.
-
Verification: Isolate the prey plasmids from the positive colonies and sequence the cDNA insert to identify the interacting protein.
Co-immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
Principle: This technique is used to isolate and identify the components of a protein complex from a cell lysate. An antibody specific to a known protein in the complex (the "bait") is used to pull down the entire complex. The components of the isolated complex are then identified using mass spectrometry.[1][2][3][17]
Methodology:
-
Cell Lysis: Prepare a cell lysate under non-denaturing conditions to keep protein complexes intact.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the bait protein. The antibody-protein complexes are then captured on beads (e.g., Protein A/G agarose or magnetic beads).
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Protein Digestion and Mass Spectrometry: The eluted proteins are typically separated by SDS-PAGE, and the protein bands are excised and digested (e.g., with trypsin). The resulting peptides are then analyzed by mass spectrometry to identify the proteins in the complex.
Application in Drug Discovery: Targeting PPIs
The prediction of PPIs has significant implications for drug discovery. Many diseases are driven by aberrant protein interactions, making these interfaces attractive drug targets.
-
Target Identification and Validation: ML models can help identify novel disease-related PPIs, providing new targets for therapeutic intervention.
-
Virtual Screening: By predicting which small molecules are likely to disrupt a specific PPI, ML can accelerate the virtual screening of large compound libraries.
-
Drug Repurposing: ML can be used to identify existing drugs that may have off-target effects on disease-relevant PPIs.
Case Study: The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade of protein kinases that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in many cancers. Machine learning models can be employed to predict novel interactions within this pathway, potentially identifying new therapeutic targets.
A simplified diagram of the MAPK signaling pathway.
Logical Relationships of Machine Learning Models
The various machine learning models used for PPI prediction can be categorized based on their underlying principles.
References
- 1. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 2. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Pitfalls of machine learning models for protein–protein interaction networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Machine Learning Models to Predict Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 17. youtube.com [youtube.com]
exploring the architecture of the PPAP predictor
An In-depth Technical Guide to the PPAP Predictor: Architecture and Methodology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate prediction of protein-protein binding affinity is a cornerstone of modern drug development and molecular biology research. Understanding the strength of these interactions is critical for designing novel therapeutics, elucidating biological pathways, and engineering proteins with desired functions. The PPAP (Protein-protein Affinity Predictor) is a novel deep learning framework designed to address this challenge by integrating both protein sequence and structural information with a specialized attention mechanism to achieve superior performance in predicting binding affinity.[1][2] This guide provides a detailed overview of the PPAP predictor's core architecture, experimental validation, and underlying methodologies.
Core Architecture of the PPAP Predictor
The PPAP predictor is a structure-based deep learning model that uniquely combines representations from a protein language model with geometric and structural features of the protein-protein interface.[1] The architecture is designed to capture the nuances of molecular interactions by focusing on the most relevant features of the binding site.
The core components of the PPAP architecture are as follows:
-
Feature Extraction Module : This initial stage processes the input protein-protein complex to extract two primary types of features:
-
Sequence Features : Leveraging the power of large protein language models, specifically the Evolutionary Scale Modeling (ESM) model, to generate rich embeddings for the protein sequences. These embeddings capture evolutionary and contextual information that is highly informative for predicting protein function and interaction.[1]
-
Structural and Interfacial Features : Geometric properties of the protein complex are extracted, including node and edge attributes of the interaction graph. This involves identifying the atoms and residues at the interface and characterizing their spatial relationships and chemical properties.
-
-
Decoder and Feature Integration : The extracted sequence and structural features are processed and integrated. The model employs a decoder to handle the interaction interface information. The features from the protein complex interactions are concatenated and passed through a linear layer.[1]
-
Interfacial Contact-Aware Attention Mechanism : This is a key innovation of the PPAP predictor.[1] Inspired by physics-informed statistical models, this mechanism allows the model to weigh the importance of different types of interactions at the protein-protein interface. It determines the type and strength of interactions, enabling the model to focus on the most critical contacts for binding affinity.[1]
-
Graph Representation and Affinity Prediction : The output of the attention mechanism is a graph representation of the protein-protein interaction. This graph is then processed through a feedforward network (FFN) to predict the final binding affinity value.[1]
Data Presentation: Performance Metrics
The performance of the PPAP predictor has been rigorously evaluated on both internal and external test datasets. The key metrics used for evaluation are the Pearson correlation coefficient (R) and the Mean Absolute Error (MAE).
| Dataset | Pearson Correlation Coefficient (R) | Mean Absolute Error (MAE) |
| Internal Test Set | 0.540 | 1.546 |
| External Test Set | 0.63 | Not Reported |
| Table 1: Performance of the PPAP Predictor on Internal and External Test Sets.[1][2] |
The PPAP model demonstrated superior prediction performance across all evaluated datasets, outperforming strong sequence-based large language models on the internal test.[1][2] On the external test set, the model achieved a higher Pearson correlation coefficient than all benchmarked models.[1][2]
Experimental Protocols
The development and validation of the PPAP predictor involved a systematic experimental protocol, encompassing data curation, feature engineering, model training, and evaluation.
Data Curation
The training and validation of the PPAP predictor were performed on a meticulously curated dataset of protein-protein complexes with experimentally determined binding affinities. This dataset represents a significant increase in the amount of available data for training such predictors, addressing a key challenge in the field.[1]
Feature Engineering
The feature engineering process is a critical step in the PPAP workflow:
-
Input : A 3D structure of a protein-protein complex.
-
Sequence Feature Extraction : The amino acid sequences of the interacting proteins are input into the ESM protein language model to generate high-dimensional vector embeddings for each residue.
-
Structural Feature Extraction :
-
Interfacial Residue Identification : Residues at the interface between the two proteins are identified based on a distance cutoff.
-
Graph Construction : The interfacial residues and their connections are represented as a graph, with nodes representing residues and edges representing their interactions.
-
Node and Edge Attributes : A variety of features are calculated for each node (e.g., residue type, solvent accessible surface area) and edge (e.g., distance, interaction type).
-
Model Training and Evaluation
The PPAP deep learning model was trained on the curated dataset to predict the binding affinity based on the extracted features. A portion of the dataset was held out for testing the model's performance on unseen data (internal test set). Further validation was performed on an independent, external dataset to assess the generalizability of the model.
Visualizations
Logical Workflow of the PPAP Predictor
A flowchart of the PPAP framework.[1]
Conclusion
The PPAP predictor represents a significant advancement in the field of protein-protein affinity prediction. By effectively integrating sequence and structural information through a novel interfacial contact-aware attention mechanism, PPAP provides a powerful tool for researchers in drug development and related fields. Its robust performance suggests its potential for a wide range of applications, from protein design to the analysis of complex biological interactions.[1][2]
References
The Central Role of PAPS in Sulfotransferase Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfation, the enzymatic addition of a sulfonate group (SO₃⁻) to a substrate, is a critical biotransformation reaction in a vast array of physiological and pharmacological processes. This reaction is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). The universal donor of the sulfonate group in all SULT-mediated reactions is 3'-phosphoadenosine-5'-phosphosulfate, commonly known as PAPS. The availability of PAPS is a rate-limiting factor for many sulfation reactions, highlighting its central role in regulating the activity of SULTs and the downstream biological consequences. This technical guide provides an in-depth exploration of the role of PAPS in sulfotransferase reactions, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
The Indispensable Co-substrate: PAPS
PAPS is a high-energy compound that provides the thermodynamic driving force for the transfer of a sulfonate group to an acceptor molecule, which can include small molecules like steroids, neurotransmitters, and xenobiotics, as well as larger biomolecules such as proteins and glycosaminoglycans. The sulfation reaction results in the formation of a sulfated product and 3'-phosphoadenosine-5'-phosphate (PAP).
The intracellular concentration of PAPS is meticulously regulated through a balance of its synthesis, degradation, and utilization by sulfotransferases. In humans, PAPS is synthesized from adenosine triphosphate (ATP) and inorganic sulfate (SO₄²⁻) in a two-step enzymatic process catalyzed by a single bifunctional enzyme, PAPS synthase (PAPSS). This enzyme possesses two distinct catalytic domains: an ATP sulfurylase domain and an APS kinase domain.
Quantitative Data
The efficiency of sulfotransferase reactions is dependent on the kinetic parameters of the specific SULT for its substrates, including PAPS, and the intracellular concentration of PAPS.
Tissue Distribution of PAPS
The concentration of PAPS varies significantly across different human tissues, which can influence the rate of local sulfation reactions.
| Tissue | Mean PAPS Concentration (nmol/g wet tissue) |
| Liver | 22.6[1] |
| Kidney | 4.8[1] |
| Lung | 4.3[1] |
| Ileum | 12.8[1] |
| Ascending Colon | 8.1[1] |
| Descending Colon | 7.5[1] |
| Sigmoid Colon | 6.2[1] |
Kinetic Parameters of Human Sulfotransferases for PAPS
The Michaelis-Menten constant (Kₘ) for PAPS is a measure of the affinity of a sulfotransferase for its co-substrate. A lower Kₘ value indicates a higher affinity. The maximum reaction velocity (Vₘₐₓ) represents the maximum rate of the reaction when the enzyme is saturated with both the acceptor substrate and PAPS. It is important to note that many reported kinetic constants are "apparent" as they are determined by varying one substrate concentration while keeping the other constant.[2]
| Sulfotransferase | Acceptor Substrate | Apparent Kₘ for PAPS (µM) | Apparent Vₘₐₓ (nmol/mg/min) |
| SULT1A1 | p-Cresol | - | 789.5 ± 101.7 |
| SULT1A1*2 | p-Cresol | - | 230.6 ± 17.7 |
| SULT1A1 (liver cytosol) | p-Cresol | - | 1.5 ± 0.2 |
| SULT1A1 (kidney cytosol) | p-Cresol | - | 0.19 ± 0.05 |
| SULT1A1 | 2-Naphthol | 0.020 - 0.50 | - |
| SULT1A1 | Estradiol (E2) | 0.060 - 1.5 | - |
Note: The Kₘ values for SULT1A1 with p-cresol were determined with a fixed PAPS concentration, thus representing the apparent Kₘ for the acceptor substrate, not PAPS. The Vₘₐₓ values reflect the enzyme's maximal activity under those conditions.[3] The ranges for 2-Naphthol and Estradiol represent the varied concentrations of PAPS used in the kinetic experiments to determine the Kₘ for the acceptor substrates.[4]
Signaling Pathways Modulated by PAPS-Dependent Sulfation
Sulfation is a key post-translational modification that can modulate protein-protein interactions and cellular signaling. A prominent example is the regulation of Fibroblast Growth Factor (FGF) signaling by the sulfation of heparan sulfate proteoglycans (HSPGs).
HSPGs are cell-surface co-receptors essential for the formation of a stable signaling complex between FGFs and their high-affinity FGF receptors (FGFRs). The sulfation pattern of the heparan sulfate (HS) chains of HSPGs, which is generated by a series of Golgi-resident sulfotransferases, is critical for this interaction. Specific sulfotransferases, such as N-deacetylase/N-sulfotransferases (NDSTs) and heparan sulfate 6-O-sulfotransferase (HS6ST), create specific sulfated motifs on the HS chains that are recognized by FGFs and FGFRs. This specific sulfation pattern facilitates the dimerization of FGFRs, leading to the activation of downstream signaling cascades, such as the Ras-MAPK pathway, which regulates cell proliferation, differentiation, and survival.
Experimental Protocols
Accurate measurement of sulfotransferase activity is crucial for understanding the role of PAPS and SULTs in various biological processes. Below are detailed methodologies for key experiments.
Sulfotransferase Activity Assay (Radiometric Method)
This is a classic and highly sensitive method for determining SULT activity.
Materials:
-
Human tissue cytosol or recombinant sulfotransferase
-
Acceptor substrate (e.g., 4-nitrophenol for SULT1A1)
-
[³⁵S]PAPS (radiolabeled PAPS)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Barium acetate solution (0.1 M)
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures in a total volume of 160 µL containing:
-
Phosphate buffer
-
Human tissue cytosol (10-150 µg protein) or recombinant SULT
-
Acceptor substrate at various concentrations
-
PAPS (e.g., 20 µM) containing a known amount of [³⁵S]PAPS (e.g., 0.09 µCi).[5]
-
-
Initiate the reaction by adding the [³⁵S]PAPS solution.
-
Incubate the reaction mixtures for a defined period (e.g., 20 minutes) at 37°C in a circulating water bath.[5]
-
Stop the reaction by placing the samples on ice and adding 200 µL of barium acetate solution. This precipitates the unreacted [³⁵S]PAPS as barium sulfate.[5]
-
Centrifuge the samples to pellet the precipitate.
-
Transfer an aliquot of the supernatant (containing the radiolabeled sulfated product) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [³⁵S]PAPS.
Phosphatase-Coupled Sulfotransferase Assay (Non-Radiometric)
This continuous, non-radioactive assay is suitable for high-throughput screening.
Materials:
-
Recombinant sulfotransferase
-
Acceptor substrate
-
PAPS
-
A coupling phosphatase (e.g., gPAPP) that specifically hydrolyzes the 3'-phosphate from the product PAP to generate inorganic phosphate (Pi).
-
Malachite green-based phosphate detection reagent
-
Assay buffer (e.g., 25 mM Tris, 15 mM MgCl₂, pH 7.5)
Procedure:
-
In a 96-well plate, prepare a reaction mixture containing the assay buffer, acceptor substrate, PAPS, and the coupling phosphatase.
-
Initiate the reaction by adding the sulfotransferase enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction and develop the color by adding the malachite green reagent.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
The amount of phosphate released is directly proportional to the amount of PAP produced, which reflects the sulfotransferase activity.
Experimental Workflow for a Typical Sulfotransferase Assay
The following diagram illustrates a generalized workflow for conducting a sulfotransferase activity assay.
Conclusion
PAPS stands as the indispensable cornerstone of all sulfotransferase reactions. Its synthesis, intracellular concentration, and the kinetic properties of sulfotransferases for this vital co-substrate are all critical determinants of the rate and extent of sulfation in vivo. Understanding the intricate role of PAPS is paramount for researchers in drug metabolism, toxicology, and cell signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the fascinating and complex world of sulfation. As our knowledge of the "sulfoproteome" expands, the significance of PAPS in health and disease will undoubtedly continue to be a major focus of scientific inquiry.
References
- 1. Distribution of 2-naphthol sulphotransferase and its endogenous substrate adenosine 3'-phosphate 5'-phosphosulphate in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Kinetics of PAPS-Sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 3'-Phosphoadenosine 5'-Phosphosulfate: A Cornerstone of Cellular Sulfation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3'-phosphoadenosine 5'-phosphosulfate (PAPS) is the universal sulfonate donor for all biological sulfation reactions, playing a critical role in a vast array of physiological and pathophysiological processes. These processes include the detoxification of xenobiotics, the regulation of hormone activity, the modulation of neurotransmission, and the structural integrity of extracellular matrix components. The biosynthesis of PAPS is a fundamental cellular process, and its dysregulation has been implicated in various diseases, including cancer and developmental disorders. This technical guide provides a comprehensive overview of the PAPS biosynthesis pathway, including detailed enzymatic mechanisms, quantitative kinetic data, experimental protocols for assessing pathway activity, and a visual representation of the pathway's logic. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in fields where sulfation plays a key role.
The PAPS Biosynthesis Pathway: A Two-Step Enzymatic Cascade
The synthesis of PAPS from inorganic sulfate (SO₄²⁻) and adenosine triphosphate (ATP) is a two-step enzymatic process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS). In mammals, two isoforms of this enzyme, PAPSS1 and PAPSS2, exist and are encoded by different genes.[1] These isoforms exhibit tissue-specific expression patterns.[2] The two sequential reactions are:
-
Adenosine 5'-phosphosulfate (APS) Formation: The first reaction is catalyzed by the ATP sulfurylase domain of PAPSS. This domain facilitates the reaction between ATP and inorganic sulfate to produce APS and pyrophosphate (PPi).[3] This reaction is thermodynamically unfavorable but is driven forward by the subsequent hydrolysis of PPi by ubiquitous pyrophosphatases.
-
PAPS Formation: The second reaction is catalyzed by the APS kinase domain of PAPSS. This domain mediates the phosphorylation of the 3'-hydroxyl group of APS using a second molecule of ATP, yielding PAPS and adenosine diphosphate (ADP).[3]
The overall reaction can be summarized as:
2 ATP + SO₄²⁻ → PAPS + ADP + PPi
The intermediate, APS, is not only a substrate for the second reaction but also a key regulator of the PAPSS enzyme.[3]
Caption: The PAPS biosynthesis pathway.
Quantitative Data on PAPS Biosynthesis Enzymes
The kinetic properties of the enzymes involved in PAPS biosynthesis are crucial for understanding the regulation and efficiency of the pathway. The following table summarizes key kinetic parameters for ATP sulfurylase and APS kinase from various sources. It is important to note that these values can vary depending on the specific organism, isoform, and experimental conditions.
| Enzyme | Organism/Isoform | Substrate | K_m_ | V_max_ | Optimal pH | Optimal Temperature (°C) | Reference |
| ATP Sulfurylase | Desulfovibrio piger | Sulfate | - | - | 8.0-8.5 | 35 | [4] |
| Desulfovibrio piger | ATP | - | - | 8.0-8.5 | 35 | [4] | |
| Plant (Soybean) | ATP | 0.57 mM | - | - | - | [5] | |
| Plant (Soybean) | Sulfate | 2.5 mM | - | - | - | [5] | |
| APS Kinase | Penicillium chrysogenum | MgATP | 1.5 mM | 38.7 U/mg | 8.0 | 30 | [6] |
| Penicillium chrysogenum | APS | 1.4 µM | 38.7 U/mg | 8.0 | 30 | [6] |
Experimental Protocols for Assessing PAPS Biosynthesis
The measurement of ATP sulfurylase and APS kinase activities is essential for studying the PAPS biosynthesis pathway. Below are detailed methodologies for key experiments.
ATP Sulfurylase Activity Assay (Continuous Spectrophotometric Method)
This assay continuously monitors the production of ATP in the reverse reaction of ATP sulfurylase, which is coupled to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase.
Principle: APS + PPi --ATP Sulfurylase--> ATP + SO₄²⁻ ATP + Glucose --Hexokinase--> ADP + Glucose-6-phosphate Glucose-6-phosphate + NADP⁺ --G6PDH--> 6-Phosphogluconate + NADPH + H⁺
The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl₂ (10 mM)
-
APS (1 mM)
-
PPi (1 mM)
-
Glucose (10 mM)
-
NADP⁺ (1 mM)
-
Hexokinase (2 units/mL)
-
Glucose-6-phosphate dehydrogenase (G6PDH) (1 unit/mL)
-
Enzyme sample (cell lysate or purified enzyme)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, glucose, NADP⁺, hexokinase, and G6PDH in a cuvette.
-
Add the enzyme sample to the reaction mixture and incubate for 2-3 minutes at the desired temperature to allow for the depletion of any endogenous ATP.
-
Initiate the reaction by adding APS and PPi.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
APS Kinase Activity Assay (Malachite Green Assay)
This is a discontinuous assay that measures the amount of inorganic phosphate released from the hydrolysis of ATP. The reaction is stopped, and the released phosphate is quantified using the malachite green reagent.
Principle: APS + ATP --APS Kinase--> PAPS + ADP The ADP produced is then converted to ATP and subsequently the remaining ATP is hydrolyzed to release inorganic phosphate (Pi), which is detected. A more direct approach measures the ADP produced. However, a simpler method involves measuring the remaining ATP after the reaction and calculating the amount consumed. For direct measurement of ADP, a coupled assay can be used where ADP is converted back to ATP, which is then used in a luciferase reaction. A simpler endpoint assay is described here.
Materials:
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
APS (10 µM)
-
ATP (100 µM)
-
Enzyme sample
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. This reagent should be prepared fresh.
-
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Phosphate standard solution (e.g., KH₂PO₄)
-
Microplate reader
Procedure:
-
Set up the reaction in a microcentrifuge tube by mixing HEPES buffer, MgCl₂, APS, and the enzyme sample.
-
Pre-incubate the mixture at the desired temperature for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Centrifuge the tubes to pellet any precipitated protein.
-
Transfer an aliquot of the supernatant to a 96-well plate.
-
Add the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.[7][8]
-
Measure the absorbance at 620-650 nm.[7]
-
Create a standard curve using the phosphate standard solution to determine the concentration of phosphate produced in the enzymatic reaction.
Regulation of the PAPS Biosynthesis Pathway
The activity of PAPS synthase is tightly regulated to ensure an adequate supply of PAPS for cellular sulfation reactions while preventing wasteful overproduction. Regulation occurs at multiple levels:
-
Substrate Availability: The intracellular concentrations of ATP and inorganic sulfate can influence the rate of PAPS synthesis.
-
Product Inhibition: The final product, PAPS, acts as an allosteric inhibitor of the ATP sulfurylase domain, providing a feedback mechanism to control its own synthesis.[9][10]
-
Intermediate Regulation: The intermediate, APS, can act as an inhibitor of both the ATP sulfurylase and APS kinase activities.[3] However, APS also has a stabilizing effect on the inherently unstable PAPSS2 isoform.[11]
-
Isoform-Specific Regulation and Localization: PAPSS1 is predominantly nuclear, while PAPSS2 is mainly cytoplasmic, suggesting distinct roles and regulatory mechanisms for the two isoforms.[12] Their subcellular localization is dynamically regulated.[12]
Caption: Regulatory mechanisms of PAPS synthase.
Conclusion
The biosynthesis of PAPS is a central metabolic pathway with far-reaching implications for cellular function and organismal health. A thorough understanding of the enzymes, kinetics, and regulation of this pathway is paramount for researchers in basic science and for professionals involved in drug development. The methodologies and data presented in this guide offer a solid foundation for further investigation into the intricate world of sulfation and its role in health and disease. Future research will likely focus on the development of specific inhibitors or activators of PAPS synthase isoforms as potential therapeutic agents for a variety of conditions.
References
- 1. omicsonline.org [omicsonline.org]
- 2. scholars.nova.edu [scholars.nova.edu]
- 3. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic properties of adenosine triphosphate sulfurylase of intestinal sulfate-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic mechanism of the dimeric ATP sulfurylase from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine 5'-phosphosulfate kinase from Penicillium chrysogenum. Purification and kinetic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. sciencellonline.com [sciencellonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human PAPS Synthase Isoforms Are Dynamically Regulated Enzymes with Access to Nucleus and Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PAPS Synthase (PAPSS) Isoforms and Their Functions
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The sulfation of biomolecules is a fundamental biological process that modulates a vast array of physiological activities, from detoxification and hormone regulation to cellular communication and structural integrity of tissues. Central to every sulfation reaction is the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). In higher eukaryotes, the synthesis of PAPS is exclusively catalyzed by bifunctional enzymes known as PAPS synthases (PAPSS). Humans express two distinct isoforms, PAPSS1 and PAPSS2, which, despite significant sequence homology, exhibit non-redundant and critical roles in health and disease. This technical guide provides a comprehensive overview of the molecular biology, differential functions, and disease relevance of PAPSS isoforms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a vital resource for academic and industry professionals.
Molecular Biology and Structure of PAPSS Isoforms
PAPS is synthesized from inorganic sulfate (SO₄²⁻) and ATP in a two-step enzymatic reaction, both steps of which are catalyzed by the single PAPSS polypeptide.[1][2]
-
ATP Sulfurylase Activity: In the first step, the C-terminal ATP sulfurylase domain catalyzes the reaction of ATP and inorganic sulfate to form adenosine-5'-phosphosulfate (APS) and pyrophosphate.[1][3]
-
APS Kinase Activity: The N-terminal APS kinase domain then phosphorylates APS using a second molecule of ATP to produce PAPS and ADP.[1][3] The APS kinase step is generally considered the rate-limiting step in overall PAPS biosynthesis.[4][5]
The two human isoforms, PAPSS1 and PAPSS2, share approximately 77-78% amino acid sequence identity.[1][2][4] Their genes, however, are located on different chromosomes: PAPSS1 on chromosome 4q24 and PAPSS2 on 10q22-23.[6] Both genes possess a similar structure, containing 12 exons with nearly identical splice junction locations.[6]
Differential Subcellular Localization and Function
A key factor differentiating the two isoforms is their distinct subcellular localization, which dictates their involvement in specific sulfation pathways.
-
PAPSS1: This isoform is predominantly found in the nucleus .[7][8][9] Its nuclear localization suggests a role in the sulfation of nuclear proteins and other substrates within this compartment, representing a distinct nuclear sulfation pathway.[10]
-
PAPSS2: In contrast, PAPSS2 is primarily localized to the cytoplasm .[7][9][11] This positions it to supply PAPS for the vast majority of sulfotransferase (SULT) enzymes, which are cytosolic and responsible for the sulfation of steroids, xenobiotics, and neurotransmitters.
While this compartmentalization is the general rule, both isoforms contain nuclear localization and export signals, indicating they are mobile enzymes capable of shuttling between the nucleus and cytoplasm.[7][9] Interestingly, cytoplasmic PAPSS2 can be relocated to the nucleus when co-expressed with PAPSS1, suggesting the formation of heterodimers may regulate their localization and function.[9][10]
Role in Human Health and Disease
The non-redundant functions of PAPSS1 and PAPSS2 are underscored by the distinct pathologies that arise from their dysfunction.
PAPSS2 Deficiency: Skeletal Dysplasias and Androgen Excess
Loss-of-function mutations in the PAPSS2 gene are responsible for a spectrum of autosomal recessive skeletal dysplasias, including brachyolmia and spondyloepimetaphyseal dysplasia (SEMD) .[12][13] These conditions are characterized by short-trunk short stature, abnormal vertebral bodies, and, in severe cases, joint deformities.[12][13] The underlying cause is impaired sulfation of proteoglycans, such as chondroitin sulfate, which are essential for the structural integrity of cartilage and proper endochondral ossification.
Furthermore, PAPSS2 deficiency leads to a state of androgen excess .[8][14] This is due to the critical role of PAPSS2 in providing PAPS to the cytosolic sulfotransferase SULT2A1, which inactivates the androgen precursor dehydroepiandrosterone (DHEA) by converting it to DHEA-S.[4][8] Without sufficient PAPS from PAPSS2, DHEA cannot be efficiently sulfated, leading to its accumulation and conversion into active androgens.[8] Studies have shown a direct protein-protein interaction between PAPSS2 and SULT2A1, suggesting a substrate channeling mechanism that PAPSS1 cannot replicate, explaining why the ubiquitous PAPSS1 fails to compensate for PAPSS2 loss in this pathway.[4][5]
PAPSS Isoforms in Cancer
The roles of PAPSS isoforms in oncology are complex and appear to be context-dependent.
-
PAPSS1 in Lung Cancer: In non-small cell lung cancer (NSCLC), silencing of PAPSS1 has been shown to sensitize cancer cells to DNA crosslinking agents like cisplatin and to radiation.[15] PAPSS1 knockdown leads to increased DNA damage, cell cycle arrest, and apoptosis in response to treatment, suggesting it could be a novel therapeutic target to overcome chemotherapy resistance.[15]
-
PAPSS2 in Breast Cancer: In breast cancer, PAPSS2 expression is induced by the epithelial-mesenchymal transition (EMT) transcription factor Snail.[16] Elevated PAPSS2 enhances the sulfation of the proteoglycan Versican (VCAN), which promotes cancer cell migration and metastasis.[16] Depletion of PAPSS2 in metastatic breast cancer cells significantly reduces their migratory capability and metastatic potential in vivo.[16]
Quantitative Data Summary
Quantitative analysis of enzyme kinetics reveals subtle but potentially significant differences between the isoforms.
Table 1: Comparative Enzyme Kinetics of Human PAPSS Isoforms
| Parameter | PAPSS1 (Brain Cytosol) | PAPSS2 (Liver Cytosol) | Reference(s) |
|---|---|---|---|
| Apparent Km (ATP) | ~0.25 - 0.26 mM | ~0.62 mM | [1][2][17] |
| Apparent Km (SO₄²⁻) | ~0.08 mM | ~0.31 mM | [17] |
| Response to ATP | Hyperbolic | Sigmoidal (splice variant 2b) |[1][2] |
Data represent apparent Km values from studies using tissue cytosols, which may contain varying proportions of isoforms. The sigmoidal response of a PAPSS2 splice variant suggests potential allosteric regulation.
Table 2: Summary of PAPSS1 and PAPSS2 Characteristics
| Feature | PAPSS1 | PAPSS2 | Reference(s) |
|---|---|---|---|
| Primary Location | Nucleus | Cytoplasm | [7][8][9][11] |
| Predominant Tissues | Brain, Skin | Liver, Cartilage, Adrenal Glands | [1][2][18] |
| Key Functions | Nuclear sulfation, DNA damage response modulation | Steroid (DHEA) sulfation, Proteoglycan synthesis, Xenobiotic detoxification | [4][5][10][11][15] |
| Disease Association | Role in chemoresistance (NSCLC) | Skeletal dysplasias (Brachyolmia, SEMD), Androgen excess, Breast cancer metastasis | [12][13][15][16] |
| Protein Interactions | Forms homodimers and heterodimers with PAPSS2 | Forms homodimers, Interacts directly with SULT2A1 |[4][9][10] |
Experimental Methodologies
Studying the distinct functions of PAPSS isoforms requires a combination of biochemical, molecular, and cell-based assays.
Protocol: Radiochemical Enzymatic Assay for PAPSS Activity
This method measures the synthesis of [³⁵S]PAPS from [³⁵S]sulfate and is considered a direct and sensitive measure of enzyme activity.
Objective: To quantify the rate of PAPS formation catalyzed by PAPSS from a protein source (e.g., tissue cytosol, purified recombinant enzyme).
Materials:
-
Enzyme source (e.g., cell lysate, tissue cytosol)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM MgCl₂, 10 mM ATP, 1 mM DTT
-
Radiolabel: Na₂³⁵SO₄ (carrier-free, high specific activity)
-
DEAE-Sephacel or similar anion-exchange resin
-
Scintillation fluid and vials
-
Stop Solution: 0.1 M EDTA
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture:
-
5 µL Assay Buffer (10x stock)
-
5 µL Enzyme source
-
X µL H₂O to bring the volume to 45 µL
-
-
Initiate Reaction: Add 5 µL of Na₂³⁵SO₄ solution to start the reaction. Vortex gently and incubate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 50 µL of Stop Solution and placing the tube on ice.
-
Separation of PAPS:
-
Prepare a small column of DEAE-Sephacel resin in a pipette tip plugged with glass wool.
-
Equilibrate the column with a low-salt wash buffer (e.g., 20 mM Tris-HCl).
-
Apply the entire reaction mixture to the column. The negatively charged [³⁵S]PAPS and unreacted [³⁵S]SO₄ will bind to the resin.
-
-
Elution:
-
Wash the column extensively with the low-salt buffer to remove unincorporated label and other non-specifically bound components.
-
Elute the [³⁵S]PAPS product using a high-salt elution buffer (e.g., 1 M NaCl in 20 mM Tris-HCl) directly into a scintillation vial.
-
-
Quantification: Add scintillation fluid to the vial and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculation: Convert CPM to moles of product formed using the specific activity of the Na₂³⁵SO₄ and the counting efficiency. Express activity as pmol/min/mg protein.
Protocol: Immunofluorescence for Subcellular Localization
This technique uses fluorescently labeled antibodies to visualize the location of PAPSS1 and PAPSS2 within cells.
Objective: To determine the subcellular distribution of endogenous or overexpressed PAPSS isoforms.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies: Rabbit anti-PAPSS1, Mouse anti-PAPSS2
-
Secondary Antibodies: Alexa Fluor 488-conjugated anti-Rabbit IgG, Alexa Fluor 594-conjugated anti-Mouse IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in a culture dish and grow to 50-70% confluency.
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies against PAPSS1 and PAPSS2 in Blocking Buffer. Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute fluorescently labeled secondary antibodies in Blocking Buffer. Incubate coverslips for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash twice with PBS. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images using appropriate filters for DAPI (blue), Alexa Fluor 488 (green, e.g., PAPSS1), and Alexa Fluor 594 (red, e.g., PAPSS2).
Conclusion and Future Directions
The PAPS synthase isoforms, PAPSS1 and PAPSS2, are not merely redundant enzymes but are highly specialized catalysts whose distinct subcellular locations and regulatory properties enable them to govern specific branches of the sulfation network. PAPSS2's role in skeletal development and steroid metabolism is well-established, making it a key player in endocrinology and developmental biology. The emerging roles of both isoforms in cancer—with PAPSS1 modulating chemosensitivity and PAPSS2 driving metastasis—highlight their potential as valuable targets for drug development. Future research should focus on developing isoform-specific inhibitors, elucidating the mechanisms of their dynamic regulation and transport, and further mapping their specific protein-protein interaction networks to fully understand how they direct sulfate flux to shape cellular function in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.nova.edu [scholars.nova.edu]
- 3. uniprot.org [uniprot.org]
- 4. Human DHEA sulfation requires direct interaction between PAPS synthase 2 and DHEA sulfotransferase SULT2A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Human 3'-phosphoadenosine 5'-phosphosulfate synthetase 1 (PAPSS1) and PAPSS2: gene cloning, characterization and chromosomal localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human PAPS synthase isoforms are dynamically regulated enzymes with access to nucleus and cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Human PAPS Synthase Isoforms Are Dynamically Regulated Enzymes with Access to Nucleus and Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear localization of PAPS synthetase 1: a sulfate activation pathway in the nucleus of eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene - PAPSS2 [maayanlab.cloud]
- 12. PAPSS2 mutations cause autosomal recessive brachyolmia | Semantic Scholar [semanticscholar.org]
- 13. openaccess.acibadem.edu.tr [openaccess.acibadem.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. 3'-Phosphoadenosine 5'-phosphosulfate synthase 1 (PAPSS1) knockdown sensitizes non-small cell lung cancer cells to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced PAPSS2/VCAN sulfation axis is essential for Snail-mediated breast cancer cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Discovery of PAPS: A Technical Deep Dive into the Universal Sulfonate Donor
For decades, the precise mechanism by which the body utilized sulfate in its myriad of biological processes remained an enigma. This changed in the mid-20th century with the landmark discovery of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfonate donor. This in-depth guide explores the core findings that elucidated the role of this critical molecule, detailing the experimental protocols that paved the way for our current understanding and providing a technical resource for researchers, scientists, and drug development professionals.
The Quest for "Active Sulfate": A Historical Perspective
In the 1950s, the concept of an "active" form of sulfate was hypothesized to be the missing link in understanding how inert inorganic sulfate was incorporated into biological molecules. It was the pioneering work of Dr. Fritz Lipmann and Dr. Phillips W. Robbins that led to the isolation and identification of this elusive compound. Their research, primarily using rat liver extracts, systematically unveiled the enzymatic machinery responsible for sulfate activation and transfer.
The Two-Step Activation of Sulfate: The Birth of PAPS
Lipmann and Robbins demonstrated that the activation of sulfate is not a single event but a two-step enzymatic process. This fundamental pathway, now known to be conserved across diverse life forms, involves the sequential action of two key enzymes: ATP sulfurylase and APS kinase.
Step 1: The Formation of Adenosine-5'-phosphosulfate (APS)
The initial step in sulfate activation is the reaction of ATP and inorganic sulfate, catalyzed by ATP sulfurylase . This reaction results in the formation of adenosine-5'-phosphosulfate (APS) and pyrophosphate (PPi).
Step 2: The Phosphorylation of APS to PAPS
The second and final step is the phosphorylation of the 3'-hydroxyl group of APS by another molecule of ATP, a reaction catalyzed by APS kinase . This phosphorylation yields 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the "active sulfate" that can readily donate its sulfonate group.
The Role of Sulfotransferases: Catalyzing the Transfer
Once synthesized, PAPS serves as the co-substrate for a large family of enzymes known as sulfotransferases (SULTs) . These enzymes catalyze the transfer of the sulfonate group from PAPS to a wide array of acceptor molecules, including xenobiotics, hormones, neurotransmitters, and complex carbohydrates. This sulfonation reaction is crucial for detoxification, hormone regulation, and the structural integrity of macromolecules.
Quantitative Data Summary
The following table summarizes key kinetic parameters for the enzymes involved in PAPS synthesis and utilization. It is important to note that these values can vary depending on the source of the enzyme and the specific assay conditions.
| Enzyme | Substrate(s) | Km (µM) | Vmax (units/mg) | Source Organism |
| ATP Sulfurylase | ATP | ~1500 | ~38.7 | P. chrysogenum |
| Sulfate | - | - | ||
| APS Kinase | APS | ~1.4 | ~38.7 | P. chrysogenum |
| ATP | ~1500 | - | ||
| Sulfotransferase (example) | PAPS | ~10-50 | Variable | Human |
| Acceptor Substrate | Variable | Variable | Human |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and characterization of PAPS and the associated enzymes. These protocols are based on the principles described in the original publications by Lipmann and Robbins and have been adapted to reflect modern laboratory practices where appropriate.
Preparation of Rat Liver Enzyme Fractions
This protocol describes the initial steps of separating the sulfate-activating and transferring enzymes from rat liver, a common starting material in the early studies.
Materials:
-
Fresh rat liver
-
0.9% KCl solution, ice-cold
-
0.02 M Tris buffer, pH 7.5
-
Homogenizer
-
Refrigerated centrifuge
-
Ammonium sulfate
Procedure:
-
Perfuse the rat liver with ice-cold 0.9% KCl solution to remove blood.
-
Homogenize the liver in 2 volumes of ice-cold 0.9% KCl.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant.
-
Fractionation with Ammonium Sulfate:
-
Slowly add solid ammonium sulfate to the supernatant to achieve 30-50% saturation, while stirring in an ice bath.
-
Allow the precipitate to form for at least 30 minutes on ice.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
The resulting precipitate contains the sulfate-activating enzymes (ATP sulfurylase and APS kinase) .
-
The supernatant contains the transferring enzyme (sulfotransferase) .
-
-
Resuspend the "activating enzyme" pellet in a minimal volume of 0.02 M Tris buffer, pH 7.5.
-
Further purify the "transferring enzyme" from the supernatant by increasing the ammonium sulfate saturation to 55-70%. Collect the precipitate by centrifugation and resuspend in Tris buffer.
Assay for ATP Sulfurylase Activity (Adapted from early methods)
This assay measures the formation of ATP from APS and pyrophosphate, the reverse reaction of sulfate activation, which was often more convenient to measure in early studies.
Materials:
-
Enzyme preparation (e.g., the 30-50% ammonium sulfate fraction)
-
Tris buffer (e.g., 0.1 M, pH 8.0)
-
Adenosine-5'-phosphosulfate (APS)
-
Sodium pyrophosphate (PPi)
-
Magnesium chloride (MgCl₂)
-
A system to measure ATP formation (e.g., a coupled enzyme assay with hexokinase and glucose-6-phosphate dehydrogenase leading to NADPH formation, which can be measured spectrophotometrically at 340 nm).
Procedure:
-
Prepare a reaction mixture containing Tris buffer, MgCl₂, APS, and PPi.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation.
-
If using a coupled assay, also include glucose, hexokinase, G6PD, and NADP+ in the reaction mixture.
-
Monitor the increase in absorbance at 340 nm over time. The rate of NADPH formation is proportional to the rate of ATP synthesis and thus to the ATP sulfurylase activity.
Assay for APS Kinase Activity
This assay measures the transfer of the terminal phosphate from ATP to APS, forming PAPS. Early assays often relied on the use of radioisotopes.
Materials:
-
Enzyme preparation
-
Tris buffer
-
APS
-
[γ-³²P]ATP (radiolabeled ATP)
-
MgCl₂
-
Thin-layer chromatography (TLC) system or paper chromatography
Procedure:
-
Prepare a reaction mixture containing Tris buffer, MgCl₂, and APS.
-
Add the enzyme preparation.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at the desired temperature for a set period.
-
Stop the reaction (e.g., by adding acid or boiling).
-
Spot the reaction mixture onto a TLC plate or chromatography paper.
-
Separate the components using an appropriate solvent system.
-
Visualize the radioactive spots corresponding to [³²P]PAPS using autoradiography or a phosphorimager.
-
Quantify the amount of [³²P]PAPS formed to determine enzyme activity.
Assay for Sulfotransferase Activity (Phenol Sulfotransferase as an example)
This assay measures the transfer of a sulfonate group from PAPS to a phenolic acceptor molecule.
Materials:
-
Enzyme preparation (e.g., the 55-70% ammonium sulfate fraction)
-
Tris buffer
-
PAPS
-
Phenolic acceptor substrate (e.g., p-nitrophenol)
-
A method to separate the sulfated product from the substrate (e.g., extraction or chromatography).
Procedure:
-
Prepare a reaction mixture containing Tris buffer, PAPS, and the phenolic substrate.
-
Add the enzyme preparation to initiate the reaction.
-
Incubate at the desired temperature for a set period.
-
Stop the reaction.
-
Separate the sulfated product (e.g., p-nitrophenylsulfate) from the unreacted p-nitrophenol.
-
Quantify the amount of product formed. If using a chromogenic substrate like p-nitrophenol, the disappearance of the substrate or appearance of the product can often be measured spectrophotometrically.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biochemical pathways and experimental workflows described in this guide.
Conclusion
The discovery of PAPS as the universal sulfonate donor was a seminal moment in biochemistry, providing a unifying principle for a vast range of biological sulfonation reactions. The elegant experimental work of pioneers like Lipmann and Robbins laid the foundation for our understanding of how organisms utilize sulfate, with profound implications for fields ranging from toxicology and pharmacology to endocrinology and developmental biology. The technical guide provided here serves as a resource for researchers to appreciate the historical context and the fundamental experimental approaches that continue to underpin modern research in this vital area of metabolism.
The Central Role of 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) in Human Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-phosphoadenosine-5'-phosphosulfate (PAPS) is a pivotal molecule in human metabolism, serving as the universal sulfonate donor for all sulfotransferase reactions. This technical guide provides an in-depth exploration of the synthesis, function, and critical importance of PAPS in a wide array of physiological and pathophysiological processes. Through a comprehensive review of current literature, this document details the enzymatic machinery responsible for PAPS biosynthesis, its role in the sulfation of endogenous and xenobiotic compounds, and its implications in human health and disease. Quantitative data on enzyme kinetics and tissue-specific expression are summarized, and detailed experimental protocols for the study of PAPS metabolism are provided. Furthermore, key metabolic and signaling pathways involving PAPS are visually represented to facilitate a deeper understanding of its central role in cellular function. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to further their knowledge of this essential metabolite.
Introduction: The Significance of Sulfation and PAPS
Sulfation is a fundamental biological process involving the transfer of a sulfonate group (SO3-) from a donor molecule to a substrate.[1] This post-translational modification is critical for a vast range of physiological functions, including the detoxification of xenobiotics, the regulation of hormone and neurotransmitter activity, and the maintenance of the structural integrity of macromolecules.[1][2] The universal donor for all sulfation reactions in humans is 3'-phosphoadenosine-5'-phosphosulfate, commonly known as PAPS.[3] The availability of PAPS is a rate-limiting factor for sulfation, highlighting its importance in maintaining metabolic homeostasis.[1]
This guide will delve into the core aspects of PAPS metabolism, providing a detailed overview of its synthesis, its function as a sulfonate donor, and its involvement in critical metabolic pathways.
PAPS Synthesis: The PAPSS Enzymes
The biosynthesis of PAPS from inorganic sulfate and ATP is a two-step enzymatic process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS).[3][4][5] In humans, two isoforms of this enzyme, PAPSS1 and PAPSS2, exist, each with distinct tissue distribution and potential regulatory roles.[3][6]
The two steps in PAPS synthesis are:
-
ATP Sulfurylase Activity: In the first step, ATP and inorganic sulfate are converted to adenosine-5'-phosphosulfate (APS) and pyrophosphate (PPi).[3][7]
-
APS Kinase Activity: In the second, rate-limiting step, APS is phosphorylated by another molecule of ATP to form PAPS and ADP.[3][7]
The bifunctional nature of PAPSS, containing both an ATP sulfurylase domain and an APS kinase domain on a single polypeptide chain, is a key feature in mammals.[3]
Isoforms and Tissue Distribution
PAPSS1 and PAPSS2 share approximately 77% amino acid identity but exhibit different expression patterns.[3][6] PAPSS1 is the predominant isoform in the brain and skin, while PAPSS2 is more highly expressed in the liver, cartilage, and adrenal glands.[3][8] This differential expression suggests isoform-specific roles in different tissues.
Kinetic Properties of PAPS Synthases
The kinetic parameters of PAPSS enzymes have been characterized, providing insights into their regulation and efficiency.
| Enzyme/Domain | Substrate | Apparent Km | Vmax | Source |
| Human PAPSS1 (recombinant) | [9] | |||
| ATP Sulfurylase | MgATP | 0.15 mM | 0.77 µmol/min/mg | [9] |
| Sulfate | 0.16 mM | [9] | ||
| APS Kinase | APS | 4.2 µM | 0.12 µmol/min/mg | [9] |
| MgATP | 0.14 mM | [9] | ||
| Human PAPSS1 (crude extract) | ATP | 0.25 mM (for overall PAPS synthesis) | [3][8] | |
| Human PAPSS2b (splice variant) | ATP | 1.4 mM (for overall PAPS synthesis, sigmoidal response) | [3][8] | |
| Human Liver Cytosol (PAPSS) | ATP | 0.26 mM | [8] | |
| Sulfate | 0.08 mM | [8] | ||
| Human Cerebral Cortex Cytosol (PAPSS) | ATP | 0.62 mM | [8] | |
| Sulfate | 0.31 mM | [8] |
PAPS as the Universal Sulfonate Donor
PAPS is the obligate co-substrate for a large family of enzymes known as sulfotransferases (SULTs).[1][10] These enzymes catalyze the transfer of the sulfonate group from PAPS to a wide variety of acceptor molecules, including:
-
Xenobiotics: Drugs, environmental toxins, and other foreign compounds are often sulfated to increase their water solubility and facilitate their excretion.[11]
-
Hormones: The sulfation of steroid hormones and catecholamines can modulate their biological activity and clearance.[1][10]
-
Neurotransmitters: Sulfation plays a role in the metabolism of neurotransmitters.[12]
-
Proteoglycans: The sulfation of glycosaminoglycans (GAGs), such as chondroitin sulfate and heparan sulfate, is essential for the structure and function of the extracellular matrix.[13]
-
Proteins: Tyrosine sulfation is a post-translational modification that can affect protein-protein interactions and biological activity.
The product of the sulfotransferase reaction, besides the sulfated substrate, is 3'-phosphoadenosine-5'-phosphate (PAP), which can act as a signaling molecule and an inhibitor of certain enzymes.[14][15]
Metabolic Pathways Involving PAPS
The central role of PAPS connects it to numerous metabolic pathways crucial for human health.
Detoxification Pathways
Phase II detoxification pathways are responsible for the biotransformation of a wide range of compounds.[11] Sulfation, mediated by SULTs and dependent on PAPS, is a key Phase II reaction.[11] For example, the prodrug minoxidil is converted to its active form, minoxidil sulfate, through sulfation.[16]
Steroid Hormone Metabolism
The sulfation of steroid hormones, such as dehydroepiandrosterone (DHEA), is a critical step in regulating their bioavailability and activity. Dysregulation of PAPS synthesis can lead to imbalances in steroid hormone levels.[17]
Proteoglycan Synthesis
Proteoglycans are major components of the extracellular matrix and play vital roles in tissue development and cell signaling.[13] The synthesis of the sulfated GAG chains of proteoglycans is entirely dependent on the availability of PAPS.
Role in Disease
Defects in PAPS synthesis or utilization are associated with several human diseases, underscoring its metabolic importance.
-
Skeletal Dysplasias: Mutations in the PAPSS2 gene can cause a group of genetic disorders known as spondyloepimetaphyseal dysplasias, which affect bone and cartilage development.[3][13]
-
Androgen Excess: Defective PAPSS2 activity has been linked to premature pubarche and hyperandrogenic anovulation due to impaired sulfation and inactivation of DHEA.[17]
-
Cancer: The role of PAPS and sulfation in cancer is complex. While sulfation is often involved in detoxification of carcinogens, altered sulfation patterns have been observed in various cancers.[18] Targeting PAPS synthesis has been explored as a potential therapeutic strategy in certain cancer types.[18]
Experimental Protocols
Radiochemical Enzymatic Assay for PAPS Synthase Activity
This protocol is adapted from methodologies described for measuring PAPSS activity in tissue cytosols.[19]
Principle: This assay measures the incorporation of 35S-labeled sulfate into PAPS. The radiolabeled PAPS is separated from unincorporated 35SO42- by thin-layer chromatography (TLC).
Materials:
-
Tissue cytosol preparation (e.g., human liver or cerebral cortex)
-
Reaction buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 2 mM dithiothreitol (DTT)
-
ATP solution (e.g., 100 mM stock)
-
[35S]Na2SO4 (carrier-free)
-
PAPS standard (non-radioactive)
-
TLC plates (e.g., cellulose PEI-F)
-
Developing solvent: 0.2 M ammonium bicarbonate
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a final volume of 50 µL, add:
-
25 µL of 2x reaction buffer
-
5 µL of ATP solution (to achieve desired final concentration, e.g., 1 mM)
-
Variable volume of tissue cytosol (containing a known amount of protein)
-
[35S]Na2SO4 (to achieve a specific activity)
-
Nuclease-free water to bring the final volume to 50 µL.
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by placing the tubes on ice and adding 5 µL of 0.5 M EDTA.
-
Spot 5-10 µL of the reaction mixture onto a TLC plate, along with a PAPS standard.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Air dry the TLC plate and visualize the PAPS spot under UV light (if a fluorescent indicator is present in the TLC plate) or by autoradiography.
-
Scrape the cellulose corresponding to the PAPS spot into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of PAPS formed based on the specific activity of the [35S]Na2SO4.
Polyacrylamide Gel Electrophoresis (PAGE)-Based Sulfotransferase Assay
This versatile assay can be adapted for various sulfotransferases and their substrates.[20]
Principle: This method detects the transfer of a sulfonate group from PAPS to a specific acceptor substrate. The reaction products are then separated by PAGE, and the sulfated product is visualized.
Materials:
-
Recombinant sulfotransferase enzyme (e.g., rhTPST1, rhCHST3, rhHS6ST3)
-
Acceptor substrate (e.g., PSGL-1 peptide for TPST1, chondroitin sulfate for CHST3, recombinant human syndecan-4 for HS6ST3)
-
PAPS
-
Reaction buffer appropriate for the specific SULT enzyme
-
SDS-PAGE gels and electrophoresis apparatus
-
Staining solution (e.g., Coomassie Brilliant Blue or a specific stain for sulfated GAGs like Alcian blue)
-
Densitometer for quantification (optional)
Procedure:
-
Set up the sulfotransferase reaction in a microcentrifuge tube. The final volume and concentrations will depend on the specific enzyme and substrate. A typical reaction might contain:
-
Reaction buffer
-
Recombinant SULT enzyme
-
Acceptor substrate
-
PAPS
-
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE sample loading buffer.
-
Boil the samples for 5 minutes.
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel until adequate separation of the substrate and product is achieved.
-
Stain the gel using an appropriate method to visualize the sulfated product. A shift in the molecular weight or a specific stain can indicate sulfation.
-
Destain the gel and visualize the bands.
-
Quantify the intensity of the product band using densitometry if desired.
Signaling Pathways and Metabolic Workflows
The following diagrams illustrate the central role of PAPS in human metabolism.
Caption: Overview of PAPS synthesis and its utilization in sulfation reactions.
Caption: PAPS as a central hub in various metabolic pathways.
Conclusion
PAPS is an indispensable metabolite in human physiology, acting as the sole sulfonate donor for a myriad of essential sulfation reactions. Its synthesis is tightly regulated, and its availability dictates the capacity for detoxification, hormone regulation, and the synthesis of structural macromolecules. A thorough understanding of PAPS metabolism is crucial for researchers in academia and industry, as it holds significant implications for drug development, toxicology, and the elucidation of disease mechanisms. The information and protocols provided in this guide aim to serve as a comprehensive resource to facilitate further investigation into the multifaceted roles of PAPS in human health and disease.
References
- 1. Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Transport and metabolism of PAPS [reactome.org]
- 5. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]
- 6. scholars.nova.edu [scholars.nova.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. diseases.jensenlab.org [diseases.jensenlab.org]
- 14. PAPST2 Plays Critical Roles in Removing the Stress Signaling Molecule 3′-Phosphoadenosine 5′-Phosphate from the Cytosol and Its Subsequent Degradation in Plastids and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Minoxidil - Wikipedia [en.wikipedia.org]
- 17. Disease-Related Protein Variants of the Highly Conserved Enzyme PAPSS2 Show Marginal Stability and Aggregation in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of R(–)-phenylpropylaminopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of R(–)-phenylpropylaminopentane, also known as R(–)-N,α-dipropylphenethylamine. R(–)-phenylpropylaminopentane is the more active enantiomer of the research chemical PPAP, a derivative of selegiline with potential applications in neuroscience research as a catecholaminergic activity enhancer.[1][2] The synthesis strategy outlined herein is based on an asymmetric reductive amination approach utilizing a chiral auxiliary to establish the desired stereocenter, followed by N-alkylation and subsequent removal of the auxiliary. This method is designed to provide the target compound with high enantiomeric purity.
Introduction
R(–)-phenylpropylaminopentane is a substituted phenethylamine and amphetamine derivative that has been investigated for its unique pharmacological profile.[1][2] Unlike classic stimulants, it is reported to enhance catecholaminergic activity without causing significant monoamine release, making it a valuable tool for studying neurotransmitter systems.[3] The stereochemistry at the alpha-carbon is crucial for its activity, with the R(–) enantiomer being the more potent isomer. Therefore, enantioselective synthesis is essential for its pharmacological evaluation.
The synthetic approach detailed below involves three key stages:
-
Asymmetric Reductive Amination: Formation of a chiral imine from 1-phenyl-2-pentanone and a chiral amine, followed by diastereoselective reduction to establish the (R)-stereocenter.
-
N-Propylation: Introduction of the second propyl group onto the secondary amine.
-
Deprotection: Removal of the chiral auxiliary via hydrogenolysis to yield the final product.
Chemical Structures and Reaction Scheme
Figure 1. Overall synthetic workflow for R(–)-phenylpropylaminopentane.
Experimental Protocols
Materials and Equipment
-
1-phenyl-2-pentanone
-
(R)-(+)-α-methylbenzylamine
-
Propionyl chloride
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
-
Palladium on carbon (Pd/C, 10%)
-
Anhydrous solvents (e.g., Methanol, Dichloromethane, Tetrahydrofuran)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Chromatography equipment (for purification)
Protocol 1: Asymmetric Reductive Amination
This protocol describes the formation of the chiral secondary amine intermediate via diastereoselective reductive amination of 1-phenyl-2-pentanone using (R)-(+)-α-methylbenzylamine as a chiral auxiliary.
Step 1: Imine Formation
-
To a solution of 1-phenyl-2-pentanone (1.0 eq) in a suitable anhydrous solvent such as methanol or toluene, add (R)-(+)-α-methylbenzylamine (1.0-1.2 eq).
-
If necessary, add a dehydrating agent (e.g., molecular sieves or a catalytic amount of a weak acid like acetic acid) to drive the equilibrium towards imine formation.
-
Stir the mixture at room temperature for 12-24 hours, or until imine formation is complete as monitored by an appropriate technique (e.g., TLC, GC-MS).
Step 2: Diastereoselective Reduction
-
Cool the reaction mixture containing the imine to 0 °C in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq) in portions. Alternatively, other reducing agents like sodium triacetoxyborohydride can be used.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric secondary amines.
Purification: The diastereomeric mixture can be purified by column chromatography on silica gel to isolate the major diastereomer.
Protocol 2: N-Propylation of the Chiral Secondary Amine
This protocol details the addition of the second propyl group to the nitrogen atom.
-
Dissolve the purified chiral secondary amine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane or THF.
-
Add a non-nucleophilic base such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the formation of the amide intermediate.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
-
The resulting amide is then reduced to the amine. A common method is to use a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent. Exercise extreme caution when working with LAH.
-
Alternatively, a two-step procedure involving reduction of the amide can be employed for safety and selectivity.
Protocol 3: Deprotection via Hydrogenolysis
This final step removes the chiral auxiliary to yield the target compound.
-
Dissolve the N-propylated intermediate in a suitable solvent such as methanol or ethanol.
-
Transfer the solution to a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% of palladium).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction for the consumption of the starting material. This may take several hours to days.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude R(–)-phenylpropylaminopentane.
Final Purification: The final product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization to achieve high purity.
Data Presentation
| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield (%) | Purity (%) |
| Asymmetric Reductive Amination | 1-phenyl-2-pentanone | (R)-(+)-α-methylbenzylamine, NaBH₄ | (R,R)-N-(1-phenylethyl)-1-phenylpentan-2-amine | 60-75 | >95 (d.e.) |
| N-Propylation | Chiral Secondary Amine | Propionyl chloride, LAH | N-((R)-1-phenylethyl)-N-propyl-1-phenylpentan-2-amine | 70-85 | >98 |
| Hydrogenolysis | N-Propylated Intermediate | H₂, 10% Pd/C | R(–)-phenylpropylaminopentane | 85-95 | >99 (e.e.) |
Note: Yields and purities are estimates based on analogous reactions reported in the literature and may vary depending on specific reaction conditions and purification techniques.
Logical Relationships and Workflows
Figure 2. Step-by-step synthesis and purification workflow.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Reagents such as sodium borohydride, lithium aluminum hydride, and propionyl chloride are hazardous and should be handled with appropriate care.
-
Hydrogenation should be performed in a properly rated apparatus and behind a safety shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Phenylpropylaminopentane (PPAP) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropylaminopentane (PPAP), and more specifically its more active enantiomer (-)-PPAP, is a psychostimulant compound that has garnered interest in neuroscience research for its unique mechanism of action as a catecholaminergic activity enhancer (CAE).[1] Unlike traditional stimulants such as amphetamine, which induce a widespread and uncontrolled release of monoamine neurotransmitters, (-)-PPAP selectively enhances the impulse-driven release of dopamine and norepinephrine.[1][2] This nuanced activity profile suggests potential therapeutic applications in conditions like depression, Alzheimer's disease, and Attention-Deficit/Hyperactivity Disorder (ADHD), with a potentially wider therapeutic window and fewer side effects compared to conventional stimulants.[3]
These application notes provide a comprehensive overview of the use of (-)-PPAP in neuroscience research, including its pharmacological profile, proposed mechanisms of action, and detailed protocols for key in vitro and in vivo experiments.
Pharmacological Profile and Mechanism of Action
(-)-PPAP's primary mode of action is the enhancement of catecholamine release in response to neuronal firing.[1][4] It is not a monoamine oxidase (MAO) inhibitor and does not act as a releasing agent in the absence of neuronal impulses.[3][4] The leading hypothesis for its mechanism involves the modulation of presynaptic functions, potentially through interaction with the trace amine-associated receptor 1 (TAAR1).[1] Recent findings suggest that catecholaminergic activity enhancers like PPAP may exert their effects as agonists at this intracellularly located G-protein coupled receptor.[1]
Data Presentation
The following tables summarize the available quantitative data for (-)-PPAP.
| Receptor/Transporter | Parameter | Value | Species/System | Reference |
| Sigma Receptor | Ki | 24 nM | Not Specified | [5] |
| Dopamine Transporter (DAT) | IC50/Ki | Data Not Available | - | - |
| Norepinephrine Transporter (NET) | IC50/Ki | Data Not Available | - | - |
| Behavioral Test | Parameter | Effective Dose Range | Species | Observed Effect | Reference |
| Motility | Increase in activity | 2 mg/kg | Rat | Increased locomotor activity | [3] |
| Tetrabenazine-induced depression | Antagonism | 1-5 mg/kg | Rat | Reversal of depressive-like behavior | [2] |
| Forced Swim Test | Antidepressant-like effect | Not Specified | Rat | Effective in reducing immobility | [3] |
| Learning and Retention | Cognitive enhancement | Not Specified | Rat | Facilitated learning and retention | [3] |
Signaling Pathways
The proposed signaling pathway for (-)-PPAP, mediated by TAAR1, involves the activation of adenylyl cyclase and subsequent increase in intracellular cAMP. This can lead to the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC), which in turn can modulate the function of dopamine and norepinephrine transporters and influence neurotransmitter release.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of (-)-PPAP.
In Vitro Dopamine/Norepinephrine Release Assay from Rat Brain Slices
This protocol is designed to measure the effect of (-)-PPAP on electrically stimulated dopamine or norepinephrine release from isolated rat brain slices.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (200-250 g)
-
Krebs-Ringer bicarbonate buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose, 2.5 CaCl2), continuously gassed with 95% O2 / 5% CO2
-
(-)-PPAP hydrochloride
-
[3H]-Dopamine or [3H]-Norepinephrine
-
Scintillation cocktail and counter
-
Brain slice chopper or vibratome
-
Perfusion system with stimulation electrodes
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold Krebs-Ringer buffer.
-
Isolate the striatum (for dopamine release) or hippocampus/cortex (for norepinephrine release).
-
Prepare 300-400 µm thick slices using a brain slice chopper or vibratome.
-
Allow slices to recover in gassed Krebs-Ringer buffer at 32-34°C for at least 60 minutes.
-
-
Radiolabeling:
-
Incubate the slices in Krebs-Ringer buffer containing [3H]-Dopamine (e.g., 0.1 µM) or [3H]-Norepinephrine (e.g., 0.1 µM) for 30 minutes.
-
-
Perfusion and Stimulation:
-
Transfer individual slices to a perfusion chamber and perfuse with gassed Krebs-Ringer buffer at a constant flow rate (e.g., 1 ml/min).
-
Collect fractions of the perfusate at regular intervals (e.g., every 5 minutes).
-
After a stable baseline is established, apply two electrical stimulations (S1 and S2) of equal intensity and duration (e.g., 2 ms pulses at 20 Hz for 60 seconds).
-
Administer (-)-PPAP at the desired concentration in the perfusion buffer 20 minutes before the second stimulation (S2).
-
-
Data Analysis:
-
Measure the radioactivity in each perfusate fraction and in the slice at the end of the experiment using a scintillation counter.
-
Calculate the fractional release of radioactivity for each fraction.
-
Determine the ratio of the stimulation-evoked release (S2/S1) in the presence and absence of (-)-PPAP.
-
In Vivo Microdialysis in Freely Moving Rats
This protocol allows for the measurement of extracellular dopamine and norepinephrine levels in specific brain regions of awake, behaving rats following systemic administration of (-)-PPAP.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF; in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.2 MgCl2), pH 7.4
-
(-)-PPAP hydrochloride
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Allow for a stabilization period of at least 2 hours.
-
-
Sample Collection and Drug Administration:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
After collecting at least three stable baseline samples, administer (-)-PPAP (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.
-
Express the results as a percentage of the average baseline concentration.
-
Forced Swim Test in Rats
This behavioral test is used to assess the antidepressant-like effects of (-)-PPAP.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (200-250 g)
-
Cylindrical glass tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm
-
Video recording system
-
(-)-PPAP hydrochloride
Procedure:
-
Pre-test Session (Day 1):
-
Place each rat individually into the water-filled cylinder for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer (-)-PPAP or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Place the rat back into the cylinder for a 5-minute test session.
-
Record the entire session with a video camera.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test.
-
Immobility is defined as the absence of all movements except for those required to keep the head above water.
-
Compare the duration of immobility between the (-)-PPAP-treated and vehicle-treated groups.
-
Conclusion
(-)-PPAP represents a promising research tool for investigating the modulation of catecholaminergic neurotransmission. Its distinct mechanism of action as a catecholaminergic activity enhancer offers a unique opportunity to explore the physiological and behavioral consequences of augmenting impulse-dependent dopamine and norepinephrine release. The protocols outlined above provide a framework for researchers to further elucidate the neurobiological effects of this compound and to evaluate its potential as a therapeutic agent for a range of neuropsychiatric disorders. Further research is warranted to fully characterize its binding profile and downstream signaling effects.
References
- 1. The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TAAR1 - Wikipedia [en.wikipedia.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. umbrellalabs.is [umbrellalabs.is]
Experimental Design for Studying Phenylpropylaminopentane (PPAP) Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropylaminopentane (PPAP) is a psychoactive compound with a unique pharmacological profile that distinguishes it from classical stimulants like amphetamine. It is classified as a catecholaminergic and serotonergic activity enhancer, primarily augmenting the impulse-mediated release of dopamine and norepinephrine, with a lesser effect on serotonin.[1] Unlike amphetamines, which induce a non-physiological, widespread release of these neurotransmitters, PPAP enhances their release only when a neuron is naturally stimulated.[1][2] This distinct mechanism of action suggests potential therapeutic applications with a possibly more favorable side-effect profile. Research also indicates that PPAP's effects may be mediated through the trace amine-associated receptor 1 (TAAR1).[2] Furthermore, PPAP has been shown to inhibit the reuptake of catecholamines but lacks monoamine oxidase (MAO) inhibitory activity.[3][4]
These application notes provide a comprehensive set of experimental protocols to investigate the multifaceted effects of PPAP, from its molecular interactions to its behavioral consequences. The following sections detail in vitro and in vivo methodologies, data presentation guidelines, and visual representations of key pathways and workflows to facilitate a thorough understanding of PPAP's pharmacological properties.
I. In Vitro Assays
TAAR1 Receptor Binding Assay
This assay determines the binding affinity of PPAP for the Trace Amine-Associated Receptor 1 (TAAR1).
Protocol:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing human TAAR1.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1.5 mM CaCl2, pH 7.4) and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of cell membrane preparation (20-40 µg of protein).
-
50 µL of radioligand (e.g., [³H]-p-Tyramine or a suitable commercially available TAAR1 radioligand) at a concentration near its Kd.
-
50 µL of assay buffer (for total binding) or a high concentration of a known TAAR1 ligand (e.g., 10 µM p-Tyramine) for non-specific binding.
-
50 µL of varying concentrations of PPAP.
-
-
Incubate the plate at room temperature for 60-120 minutes.
-
Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the PPAP concentration.
-
Determine the IC50 value (the concentration of PPAP that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for PPAP using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Assays
These assays measure the ability of PPAP to inhibit the reuptake of dopamine (DA) and norepinephrine (NE) by their respective transporters, DAT and NET.
Protocol:
-
Cell Culture:
-
Use HEK-293 cells stably expressing either the human dopamine transporter (hDAT) or the human norepinephrine transporter (hNET).
-
-
Uptake Assay:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
-
Pre-incubate the cells for 10-20 minutes at room temperature with varying concentrations of PPAP or a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET) in KRH buffer.
-
Initiate the uptake by adding [³H]dopamine or [³H]norepinephrine to a final concentration of approximately 10-20 nM.
-
Incubate for 10-15 minutes at room temperature.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 1% SDS.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value for PPAP's inhibition of dopamine and norepinephrine uptake by plotting the percentage of inhibition against the logarithm of the PPAP concentration.
-
Data Presentation: In Vitro Assays
| Assay | Parameter | PPAP | Control Compound |
| TAAR1 Binding | Ki (nM) | Value ± SEM | Value ± SEM |
| Dopamine Uptake | IC50 (µM) | Value ± SEM | Value ± SEM |
| Norepinephrine Uptake | IC50 (µM) | Value ± SEM | Value ± SEM |
II. In Vivo Assays
Locomotor Activity
This test assesses the stimulant effects of PPAP on spontaneous movement in rodents.
Protocol:
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.
-
Procedure:
-
Habituate the animals (rats or mice) to the testing room for at least 60 minutes before the experiment.
-
Administer PPAP (various doses, e.g., 1, 5, 10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Place each animal individually into the center of the open-field arena.
-
Record locomotor activity for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Analyze the data using ANOVA followed by post-hoc tests to compare the effects of different doses of PPAP to the vehicle control.
-
Data Presentation: Locomotor Activity
| Treatment Group (mg/kg) | Total Distance Traveled (cm) | Horizontal Activity (beam breaks) | Vertical Activity (rears) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PPAP (1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PPAP (5) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PPAP (10) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Passive Avoidance Learning
This test evaluates the effects of PPAP on learning and memory.
Protocol:
-
Apparatus: A two-compartment passive avoidance chamber with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure (Acquisition Trial):
-
Place the animal in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Administer PPAP or vehicle at a specified time before or after the acquisition trial.
-
-
Procedure (Retention Trial):
-
24 hours after the acquisition trial, place the animal back in the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). An increased latency indicates improved memory of the aversive event.
-
-
Data Analysis:
Data Presentation: Passive Avoidance Learning
| Treatment Group | Step-Through Latency (seconds) on Retention Day |
| Vehicle | Median ± Interquartile Range |
| PPAP (dose 1) | Median ± Interquartile Range |
| PPAP (dose 2) | Median ± Interquartile Range |
Forced Swim Test
This test is used to assess the potential antidepressant-like effects of PPAP.
Protocol:
-
Apparatus: A cylindrical container (e.g., 25 cm in diameter, 50 cm high) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Administer PPAP or vehicle 30-60 minutes before the test.
-
Gently place the animal into the water-filled cylinder.
-
Record the animal's behavior for a 6-minute session.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Analyze the data using ANOVA or a t-test to compare the effects of PPAP with the vehicle control.
-
Data Presentation: Forced Swim Test
| Treatment Group | Immobility Time (seconds) |
| Vehicle | Mean ± SEM |
| PPAP (dose 1) | Mean ± SEM |
| PPAP (dose 2) | Mean ± SEM |
| Positive Control (e.g., Imipramine) | Mean ± SEM |
In Vivo Microdialysis
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Protocol:
-
Surgical Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60-120 minutes.
-
Administer PPAP or vehicle and continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Use a repeated-measures ANOVA to analyze the time course of neurotransmitter changes and compare the effects of PPAP to the vehicle.
-
Data Presentation: In Vivo Microdialysis
| Time (min) | % Baseline Dopamine (Vehicle) | % Baseline Dopamine (PPAP) | % Baseline Norepinephrine (Vehicle) | % Baseline Norepinephrine (PPAP) |
| -40 to -20 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| -20 to 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 0 to 20 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 20 to 40 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| ... | ... | ... | ... | ... |
III. Visualizations
Signaling Pathway
Caption: Putative signaling pathway of Phenylpropylaminopentane (PPAP).
Experimental Workflow
Caption: Overall experimental workflow for studying PPAP effects.
References
Application Notes and Protocols for the Analytical Detection of Phenylpropylaminopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropylaminopentane (PPAP), also known as 1-phenyl-3-(propylamino)pentane, is a psychoactive substance that is structurally related to amphetamines. As a novel psychoactive substance (NPS), its detection and quantification are of significant interest to forensic laboratories, researchers, and drug development professionals. This document provides a detailed overview of the analytical techniques applicable to the detection of PPAP, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and reliable method for the analysis of such compounds. While specific analytical data for PPAP is not widely published, this application note provides a representative protocol based on the analysis of structurally similar compounds.
Analytical Techniques Overview
Several analytical techniques can be employed for the detection and characterization of phenylpropylaminopentane. The choice of method often depends on the sample matrix, required sensitivity, and the desired level of structural information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the identification of volatile and semi-volatile compounds like PPAP.[1] It offers excellent separation capabilities and provides detailed structural information through mass spectral fragmentation patterns.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful technique, particularly for compounds that are not easily volatilized or are thermally labile. It provides high sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC with various detectors (e.g., UV, Diode Array) can be used for the quantification of PPAP, especially when coupled with a mass spectrometer.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the definitive structural elucidation of new substances, though they are typically used for the characterization of reference standards rather than routine screening.
This application note will focus on a detailed protocol for GC-MS analysis.
Quantitative Data Summary
Due to the limited availability of published quantitative data specifically for phenylpropylaminopentane, the following table provides expected analytical parameters based on the analysis of analogous amphetamine-type stimulants. These values should be considered as a starting point for method development and validation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Retention Time (RT) | Expected to be in the range of 10-20 minutes under typical GC conditions for similar compounds. |
| Key Mass Fragments (m/z) | Expected fragments would include the benzyl fragment (m/z 91), and fragments resulting from alpha-cleavage adjacent to the nitrogen atom. A molecular ion peak may or may not be observed depending on the ionization energy. |
| Limit of Detection (LOD) | Estimated to be in the low ng/mL range in biological matrices. |
| Limit of Quantification (LOQ) | Estimated to be in the mid to high ng/mL range in biological matrices. |
| Linearity (R²) | Expected to be ≥ 0.99 over a validated concentration range. |
Experimental Protocol: GC-MS Analysis of Phenylpropylaminopentane
This protocol describes a general procedure for the extraction and analysis of phenylpropylaminopentane from a biological matrix (e.g., urine or blood) using GC-MS.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To isolate the analyte from the biological matrix and concentrate it for analysis.
-
Materials:
-
Biological sample (e.g., 1 mL of urine or plasma)
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound not expected to be in the sample)
-
pH 9.5 buffer (e.g., borate buffer)
-
Extraction solvent (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v)
-
Sodium sulfate (anhydrous)
-
Evaporation unit (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., ethyl acetate)
-
-
Procedure:
-
Pipette 1 mL of the biological sample into a clean glass test tube.
-
Add the internal standard at a known concentration.
-
Add 1 mL of pH 9.5 buffer and vortex for 30 seconds.
-
Add 5 mL of the extraction solvent and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean test tube.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Transfer the reconstituted sample to a GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions
-
Objective: To separate the analyte from other components in the extract and obtain a mass spectrum for identification.
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is recommended (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-550 amu
-
Scan Mode: Full Scan for qualitative analysis. Selected Ion Monitoring (SIM) can be used for quantitative analysis for improved sensitivity.
-
Visualizations
Caption: Workflow for the detection of phenylpropylaminopentane by GC-MS.
Caption: Logical relationship for PPAP analysis using GC-MS.
Conclusion
The analytical detection of phenylpropylaminopentane can be effectively achieved using Gas Chromatography-Mass Spectrometry. The provided protocol offers a robust starting point for method development and validation in a research or forensic setting. Due to the novelty of this compound, it is crucial to obtain a certified reference standard for definitive identification and accurate quantification. The experimental parameters outlined herein should be optimized based on the specific instrumentation and sample matrices encountered. Further research into the mass spectral fragmentation of PPAP will be beneficial for creating a library entry for this compound, aiding in its future identification.
References
Phenylpropylaminopentane (PPAP): Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpropylaminopentane (PPAP) is a psychostimulant compound that enhances catecholaminergic activity by inhibiting the reuptake of dopamine (DA) and norepinephrine (NE).[1][2] This document provides detailed application notes and protocols for in vivo studies using PPAP, with a focus on its dosage, administration, and application in various animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of PPAP.
Quantitative Data Summary
The following table summarizes the reported dosages of phenylpropylaminopentane and its effects in various in vivo studies, primarily conducted in rats.
| Animal Model | Species | Route of Administration | Dosage Range | Observed Effects |
| General Activity | Rat | Not Specified | 2 mg/kg | Increased motility.[1] |
| Rat | Not Specified | 50 mg/kg | Inhibition of motility.[1] | |
| Learning and Retention | Rat | Not Specified | 1 - 5 mg/kg | Active in improving performance.[2] |
| Tetrabenazine-Induced Deficits | Rat | Not Specified | 1 - 5 mg/kg | Reduces deficits in the shuttle box learning test.[2] |
| Depression (Forced Swim Test) | Rat | Not Specified | Not Specified | Highly effective.[1] |
Mechanism of Action: Catecholaminergic Activity Enhancer
Phenylpropylaminopentane acts as a catecholaminergic activity enhancer. Its primary mechanism involves the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increased concentration of these neurotransmitters in the synaptic cleft. This enhances the signaling of dopaminergic and noradrenergic pathways.
Caption: Mechanism of Phenylpropylaminopentane (PPAP) Action.
Experimental Protocols
The following are generalized protocols for common in vivo behavioral assays where PPAP has shown efficacy. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Animal Models
-
Species: Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of any experiment.
Drug Preparation and Administration
-
Preparation: Phenylpropylaminopentane hydrochloride is typically dissolved in a vehicle such as sterile saline (0.9% NaCl) or distilled water. The concentration should be adjusted to deliver the desired dose in a volume of 1-5 mL/kg for rats.
-
Administration: While the specific route of administration for many cited studies is not detailed in the abstracts, intraperitoneal (i.p.) injection is a common route for systemic administration in rodents for behavioral studies. Oral gavage (p.o.) can also be considered.
Caption: General Experimental Workflow for In Vivo Studies.
Tetrabenazine-Induced Deficit Model
This model is used to assess the potential of compounds to reverse deficits in motor function and cognition, mimicking certain aspects of neurological and psychiatric disorders.
-
Procedure:
-
Administer tetrabenazine (dose to be optimized, typically 2-4 mg/kg, i.p.) to induce a state of akinesia and cognitive impairment.
-
At a predetermined time after tetrabenazine administration (e.g., 30-60 minutes), administer PPAP (1-5 mg/kg, i.p. or as determined).
-
A control group should receive vehicle instead of PPAP.
-
After a suitable absorption period for PPAP (e.g., 30 minutes), subject the animals to behavioral tests such as the shuttle box test to assess learning and memory.
-
Forced Swim Test (FST)
The FST is a common behavioral test to screen for antidepressant-like activity.
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.
-
Procedure:
-
Administer PPAP (dose to be determined based on dose-response studies) or vehicle at a specified time before the test (e.g., 30-60 minutes).
-
Place the animal gently into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes. The behavior is recorded, and the duration of immobility during the last 4 minutes of the test is scored.
-
A decrease in immobility time in the PPAP-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[3]
-
Morris Water Maze (MWM)
The MWM is used to assess spatial learning and memory.
-
Apparatus: A circular pool (e.g., 1.5-2 m in diameter) filled with opaque water (e.g., by adding non-toxic white paint) at a temperature of 20-22°C. A hidden platform is submerged about 1-2 cm below the water surface in one of the four quadrants of the pool.
-
Procedure:
-
Acquisition Phase: Animals are trained over several days (e.g., 4-5 days) with multiple trials per day to find the hidden platform from different starting positions. The latency to find the platform is recorded. PPAP or vehicle is administered before the first trial of each day.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
Conclusion
Phenylpropylaminopentane has demonstrated significant effects in various in vivo models, primarily in the dose range of 1-5 mg/kg in rats. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of PPAP in models of neurological and psychiatric disorders. It is crucial to conduct dose-response studies and to optimize experimental parameters for each specific research question.
References
Application Notes and Protocols for Assessing Phenylpropylaminopentane (PPAP) Activity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropylaminopentane (PPAP) is a psychostimulant compound classified as a catecholaminergic activity enhancer (CAE). Unlike traditional amphetamines that induce a widespread and uncontrolled release of monoamine neurotransmitters, PPAP selectively enhances the impulse propagation-mediated release of dopamine and norepinephrine.[1][2][3] Additionally, it acts as an inhibitor of catecholamine reuptake.[4][5] Recent studies also suggest a potential interaction with the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that can modulate monoaminergic systems.[1]
These application notes provide a comprehensive suite of in vitro cell culture assays to characterize the pharmacological activity of PPAP. The protocols herein detail methods to quantify its effects on neurotransmitter release and reuptake, assess its functional activity at the TAAR1 receptor, and evaluate its potential cytotoxicity.
Neurotransmitter Uptake Inhibition Assays
This assay evaluates the ability of PPAP to inhibit the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters (DAT, NET, and SERT). Human Embryonic Kidney 293 (HEK293) cells stably expressing these transporters are a common model for this purpose.[6]
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
1.1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human DAT, NET, or SERT in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Seed the cells in a 96-well, poly-D-lysine-coated plate at a density of 40,000-60,000 cells per well.[7]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
1.2. Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES.
-
Prepare serial dilutions of PPAP and reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT) in HBSS.
-
Add 50 µL of the compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.
-
Prepare a solution containing a fluorescent substrate for the transporters (commercially available kits often provide a substrate that can be used for all three transporters) in HBSS.[8]
-
Add 50 µL of the fluorescent substrate solution to each well.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a bottom-read fluorescence plate reader. Kinetic readings can be taken every 1-2 minutes for 30-60 minutes. Alternatively, an endpoint reading can be taken after a 10-30 minute incubation at 37°C.[7]
1.3. Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
The rate of substrate uptake can be determined from the slope of the kinetic curve.
-
Plot the percentage of inhibition against the logarithm of the PPAP concentration.
-
Calculate the IC50 value (the concentration of PPAP that inhibits 50% of the substrate uptake) by fitting the data to a sigmoidal dose-response curve.
Data Presentation: Neurotransmitter Uptake Inhibition
| Compound | Transporter | IC50 (nM) |
| PPAP | DAT | [Example Value: 150] |
| PPAP | NET | [Example Value: 85] |
| PPAP | SERT | [Example Value: >1000] |
| GBR 12909 | DAT | [Example Value: 5] |
| Desipramine | NET | [Example Value: 10] |
| Fluoxetine | SERT | [Example Value: 20] |
Experimental Workflow: Neurotransmitter Uptake Assay
Stimulus-Evoked Neurotransmitter Release Assay
This assay directly measures the primary activity of PPAP as a catecholaminergic activity enhancer. PC12 cells, which are derived from a rat pheochromocytoma, are a suitable model as they synthesize, store, and release dopamine and norepinephrine.[9][10] Depolarization with a high concentration of potassium chloride (KCl) is used to stimulate neurotransmitter release.
Experimental Protocol: Stimulus-Evoked Neurotransmitter Release
2.1. Cell Culture and Plating:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
For differentiation, treat cells with 50-100 ng/mL of Nerve Growth Factor (NGF) for 3-5 days. This will promote a more neuronal phenotype with enhanced neurotransmitter release capabilities.
-
Seed the differentiated PC12 cells in a 24-well plate at a density of 2 x 10^5 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2.2. Assay Procedure:
-
Gently wash the cells twice with 500 µL of a basal buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells for 30 minutes with 500 µL of basal buffer containing various concentrations of PPAP or a vehicle control.
-
To stimulate release, aspirate the pre-incubation buffer and add 500 µL of a high-potassium stimulation buffer (basal buffer with KCl concentration increased to 50-60 mM, with a corresponding reduction in NaCl to maintain osmolarity) containing the same concentrations of PPAP or vehicle.
-
Incubate for 5-10 minutes at 37°C.[5]
-
Collect the supernatant, which contains the released neurotransmitters.
-
Immediately add a stabilizing agent (e.g., perchloric acid to a final concentration of 0.1 M) to the supernatant to prevent neurotransmitter degradation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any cell debris.
2.3. Quantification of Dopamine and Norepinephrine:
-
The concentrations of dopamine and norepinephrine in the supernatant can be quantified using commercially available ELISA kits.[11]
-
Follow the manufacturer's protocol for the ELISA, which typically involves adding the samples and standards to a pre-coated plate, followed by the addition of detection antibodies and a substrate for colorimetric or fluorometric readout.
-
Alternatively, HPLC with electrochemical detection can be used for quantification.[12]
2.4. Data Analysis:
-
Construct a standard curve using the provided standards in the ELISA kit.
-
Calculate the concentration of dopamine and norepinephrine in each sample based on the standard curve.
-
Express the data as a percentage of the release observed with the high-potassium stimulation alone (vehicle control).
-
Plot the percentage of potentiation against the logarithm of the PPAP concentration to determine the EC50 value (the concentration of PPAP that produces 50% of the maximal enhancement of release).
Data Presentation: Stimulus-Evoked Neurotransmitter Release
| Compound | Neurotransmitter | EC50 (nM) for Potentiation | Max Potentiation (% of Stimulated Control) |
| PPAP | Dopamine | [Example Value: 120] | [Example Value: 180%] |
| PPAP | Norepinephrine | [Example Value: 95] | [Example Value: 210%] |
TAAR1 Functional Assay (cAMP Measurement)
This assay determines if PPAP acts as an agonist at the TAAR1 receptor. TAAR1 is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[10][11]
Experimental Protocol: TAAR1 cAMP Assay
3.1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human TAAR1 in DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Seed the cells in a 96-well plate at a density of 1.5-2 x 10^5 cells per well.[11]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
3.2. Assay Procedure:
-
On the day of the assay, wash the cells once with PBS.
-
Add 80 µL of PBS containing calcium and magnesium to each well.
-
Prepare serial dilutions of PPAP and a known TAAR1 agonist (e.g., β-phenylethylamine) in PBS.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Add 10 µL of a cell-permeable luciferase substrate (e.g., coelenterazine) for BRET-based cAMP sensors, or follow the protocol for other cAMP assay kits (e.g., HTRF, ELISA).[11]
-
Incubate for 10-30 minutes at room temperature.
3.3. cAMP Measurement:
-
Measure the luminescence or fluorescence signal using a plate reader according to the specific cAMP assay kit's instructions. For BRET-based assays, a decrease in the BRET ratio indicates an increase in cAMP.
3.4. Data Analysis:
-
Normalize the data to the response produced by a saturating concentration of the reference TAAR1 agonist.
-
Plot the normalized response against the logarithm of the PPAP concentration.
-
Calculate the EC50 value for cAMP production by fitting the data to a sigmoidal dose-response curve.
Data Presentation: TAAR1 Functional Activity
| Compound | Receptor | EC50 (nM) for cAMP Production | Emax (% of Reference Agonist) |
| PPAP | TAAR1 | [Example Value: 250] | [Example Value: 85%] |
| β-phenylethylamine | TAAR1 | [Example Value: 50] | 100% |
Signaling Pathway: TAAR1 Activation
Cytotoxicity Assays
It is crucial to assess the cytotoxicity of PPAP in the cell lines used for the functional assays to ensure that the observed effects are not a result of cell death. The MTT and LDH assays are two common methods for this purpose.
Experimental Protocol: MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
4.1. Cell Culture and Plating:
-
Seed the cells (HEK293 or PC12) in a 96-well plate at the same density used for the functional assays.
-
Incubate overnight.
4.2. Assay Procedure:
-
Treat the cells with a range of concentrations of PPAP for the same duration as the longest functional assay (e.g., 24 hours).
-
Include a positive control for cytotoxicity (e.g., Triton X-100) and a vehicle control.
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[3]
-
Shake the plate gently for 10-15 minutes.
4.3. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the logarithm of the PPAP concentration to determine the CC50 (the concentration that reduces cell viability by 50%).
Experimental Protocol: LDH Assay
The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes.
4.1. Cell Culture and Plating:
-
Follow the same procedure as for the MTT assay.
4.2. Assay Procedure:
-
Treat the cells with a range of PPAP concentrations for the desired duration.
-
After incubation, collect a portion of the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the supernatant to a reaction mixture containing the LDH substrate.[2]
-
Incubate for the recommended time to allow the enzymatic reaction to produce a colored product.
4.3. Data Analysis:
-
Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).[2]
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
-
Determine the CC50 from the dose-response curve.
Data Presentation: Cytotoxicity
| Assay | Cell Line | CC50 (µM) |
| MTT | HEK293 | [Example Value: >100] |
| MTT | PC12 | [Example Value: >100] |
| LDH | HEK293 | [Example Value: >100] |
| LDH | PC12 | [Example Value: >100] |
Experimental Workflow: Cytotoxicity Assays
References
- 1. ELISA Kit [ABIN6968964] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Human Noradrenaline (NA) Elisa Kit – AFG Scientific [afgsci.com]
- 4. denovobiolabs.com [denovobiolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Determination of dopamine, norepinephrine, serotonin and their major metabolic products in rat brain by reverse-phase ion-pair high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Affinity Prediction Web Servers
These application notes provide researchers, scientists, and drug development professionals with a detailed guide to utilizing web-based servers for the prediction of protein-protein binding affinity. The protocols outlined below focus on two such servers, DeepPPAPred and AREA-AFFINITY, offering a step-by-step workflow from data input to result interpretation.
Introduction
Predicting the binding affinity between proteins is a crucial aspect of understanding cellular processes and is fundamental in drug discovery and design. Computational methods, particularly web-based servers, provide a rapid and accessible means to estimate these affinities, complementing experimental approaches. This document details the application of the DeepPPAPred and AREA-AFFINITY web servers for this purpose.
DeepPPAPred: A Deep Learning-Based Approach
DeepPPAPred is a web server that utilizes a deep learning model to predict the binding affinity of protein-protein interactions based on their amino acid sequences.[1]
Experimental Protocol: Using the DeepPPAPred Web Server
-
Data Preparation:
-
Obtain the amino acid sequences of the two interacting proteins.
-
Format the sequences in FASTA format. Each protein sequence should be preceded by a header line starting with ">", followed by a unique identifier (e.g., UniProt ID).[1]
-
-
Navigating to the Web Server:
-
Access the DeepPPAPred web server through its designated URL.
-
-
Input Submission:
-
Locate the input form on the web server's "Prediction" page.
-
Paste the FASTA-formatted sequences of the two interacting proteins into the provided text box.
-
Select the appropriate protein functional class from the dropdown menu, if required.[1]
-
Click the "Submit" button to initiate the prediction.
-
-
Result Analysis:
-
The server will process the input sequences through its deep learning pipeline.
-
The predicted binding affinity, typically represented as a numerical value (e.g., pKd or ΔG), will be displayed on the results page.
-
The output may also include a confidence score or other relevant metrics.
-
Data Presentation
The quantitative output from DeepPPAPred is a predicted binding affinity value. For multiple predictions, it is recommended to organize the data in a tabular format for easy comparison.
| Protein Pair | Interactor A (UniProt ID) | Interactor B (UniProt ID) | Predicted Affinity (pKd/ΔG) |
| Example 1 | P12345 | P67890 | 8.5 |
| Example 2 | Q98765 | Q12345 | -11.2 kcal/mol |
Workflow Diagram
Caption: Workflow for predicting protein-protein affinity using the DeepPPAPred web server.
AREA-AFFINITY: A Structure-Based Approach
AREA-AFFINITY is a web server that predicts protein-protein or antibody-protein antigen binding affinity based on the interface and surface areas of the protein complex structure.[2] This method requires a 3D structure of the protein complex as input.
Experimental Protocol: Using the AREA-AFFINITY Web Server
-
Data Preparation:
-
Obtain the 3D structure of the protein-protein complex in PDB (Protein Data Bank) format. This can be an experimentally determined structure or a computationally predicted model.[2]
-
-
Navigating to the Web Server:
-
Access the AREA-AFFINITY web server.
-
-
Input Submission:
-
On the prediction page, locate the file upload section.
-
Upload the PDB file of the protein complex.
-
Specify the chain identifiers for the two interacting proteins.
-
Initiate the calculation.
-
-
Result Analysis:
-
The server calculates 18 area-based descriptors from the provided structure.[2]
-
These descriptors are then used in one of the 60 representative models for protein-protein binding affinity prediction or 37 models for antibody-protein antigen affinity.[2]
-
The primary output is the predicted binding affinity, often presented as log(K) or binding energy in kcal/mol.[2] The server may provide predictions from multiple models.
-
Data Presentation
The results from AREA-AFFINITY can be summarized in a table, especially when comparing predictions from different models or for different protein complexes.
| Protein Complex (PDB ID) | Interacting Chains | Model Used | Predicted Affinity (log(K)) | Predicted Binding Energy (kcal/mol) |
| 1ED4 | C, F : A, B | Mixed Model 1 | -7.17 | -9.78 |
| 1XYZ | A : B | Neural Network 5 | -8.2 | -11.2 |
Workflow Diagram
Caption: Workflow for predicting protein-protein affinity using the AREA-AFFINITY web server.
Logical Relationship between Sequence and Structure-Based Methods
The choice between a sequence-based server like DeepPPAPred and a structure-based server like AREA-AFFINITY depends on the available data. If a 3D structure of the complex is not available, a sequence-based method is the only option. If a structure is available, a structure-based method may provide more accurate predictions as it can directly consider the 3D geometry of the interaction interface.
Caption: Decision logic for selecting a protein affinity prediction method.
References
Application Notes and Protocols for Implementing a PPAP-Inspired Framework in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Production Part Approval Process (PPAP) is a rigorous framework originating from the automotive industry designed to ensure that production processes result in products that consistently meet customer requirements. While seemingly disparate, the core principles of PPAP—proactive quality planning, process understanding and control, and thorough documentation—are highly synergistic with the goals of pharmaceutical drug development. This document outlines a tutorial for implementing a PPAP-inspired framework tailored to the research and development environment, fostering a proactive approach to quality and regulatory compliance.
This framework, when adapted to a pharmaceutical setting, can be viewed as a structured approach to demonstrating that a drug substance or drug product manufacturing process is well-understood, controlled, and capable of consistently producing a high-quality product. This aligns with the principles of Quality by Design (QbD) and facilitates a more efficient and scientifically sound development process.[1][2][3][4][5][6][7][8]
Core Concepts: Translating PPAP to the Laboratory
The 18 elements of the traditional PPAP can be logically grouped and translated into the language and workflows of drug development. The following sections detail these adapted elements, provide protocols for key experiments, and present quantitative data in a structured format.
Part 1: Design and Development Phase (Analogous to Design & Development in APQP/PPAP)
This initial phase focuses on defining the product and the process for making it, based on a thorough understanding of the science and a proactive assessment of risks.
Design Records: The Quality Target Product Profile (QTPP)
In drug development, the "design record" is embodied by the Quality Target Product Profile (QTPP). The QTPP is a prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy.[5][9]
Experimental Protocol: Establishing the QTPP
-
Identify Critical Quality Attributes (CQAs): Based on the intended clinical use, mechanism of action, and route of administration, identify the physical, chemical, biological, and microbiological attributes that are critical to the product's safety and efficacy.[5]
-
Define Target and Acceptance Criteria: For each CQA, define a target value and an acceptable range. This should be based on preclinical and clinical data, stability studies, and relevant pharmacopeial standards.
-
Link to Patient Outcomes: Justify the defined CQAs and their ranges by linking them to clinical outcomes and patient safety.
Data Presentation: Example QTPP for a Monoclonal Antibody (mAb) Product
| Critical Quality Attribute (CQA) | Target | Acceptance Criteria | Justification |
| Identity | Correct amino acid sequence | Conforms to reference standard | Ensures correct biological activity |
| Purity (by SEC-HPLC) | ≥ 98% monomer | ≥ 95% monomer | Minimizes potential immunogenicity from aggregates |
| Potency (Cell-based assay) | 100% of reference | 80-125% of reference | Ensures therapeutic efficacy |
| Glycosylation Profile | Defined profile | Within established range | Affects efficacy and half-life |
| Endotoxin | < 0.5 EU/mg | ≤ 1.0 EU/mg | Patient safety |
Engineering Change Documents: The Change Control System
In a research and development setting, this corresponds to a robust change control system. Any modifications to the manufacturing process, analytical methods, or critical materials must be documented, justified, and their impact on CQAs assessed.
Customer Engineering Approval: Regulatory and Quality Assurance Buy-in
This is analogous to internal and external regulatory and quality assurance approvals at key development milestones. This ensures that the development process is aligned with regulatory expectations and internal quality standards.
Design Failure Mode and Effects Analysis (DFMEA): Proactive Risk Assessment
FMEA is a systematic, proactive method for evaluating a process to identify where and how it might fail and to assess the relative impact of different failures, in order to identify the parts of the process that are most in need of change.[10][11][12][13][14] In drug development, this is a cornerstone of QbD and is used to identify potential risks to product quality.[9]
Experimental Protocol: Performing a DFMEA
-
Assemble a Cross-Functional Team: Include representatives from process development, analytical development, quality assurance, and regulatory affairs.
-
Map the Process: Create a detailed process flow diagram of the entire manufacturing process.
-
Identify Potential Failure Modes: For each process step, brainstorm potential ways the process could fail to meet its intended outcome.
-
Determine Potential Effects: For each failure mode, identify the potential consequences on the product's CQAs.
-
Assign Severity, Occurrence, and Detection Ratings:
-
Severity (S): The seriousness of the effect (1 = low, 10 = high).
-
Occurrence (O): The likelihood that the failure will happen (1 = unlikely, 10 = very likely).
-
Detection (D): The ability to detect the failure before it impacts the product (1 = easy to detect, 10 = very difficult to detect).
-
-
Calculate the Risk Priority Number (RPN): RPN = S x O x D.[14]
-
Develop and Implement Mitigation Strategies: For high-RPN items, develop and implement actions to reduce the severity, occurrence, or improve detection.
Data Presentation: Example DFMEA for a mAb Purification Step
| Process Step | Potential Failure Mode | Potential Effect of Failure | Sev (S) | Occ (O) | Det (D) | RPN | Recommended Action |
| Protein A Chromatography | Column Overloading | Loss of product, impurity breakthrough | 8 | 4 | 2 | 64 | Optimize column loading parameters through DoE |
| Incorrect Buffer pH | Poor binding, product aggregation | 9 | 3 | 1 | 27 | Implement in-line pH monitoring and alarms | |
| Microbial Contamination | Endotoxin in final product | 10 | 2 | 5 | 100 | Implement stringent sanitization procedures and bioburden testing |
Part 2: Process Verification and Validation (Analogous to Process Control in PPAP)
This phase focuses on demonstrating that the developed process is capable of consistently producing a product that meets the QTPP.
Process Flow Diagram
A detailed diagram illustrating the sequence of all steps in the manufacturing process, from raw material dispensing to final product filling.
Mandatory Visualization: Process Flow Diagram
References
- 1. scielo.br [scielo.br]
- 2. vennlifesciences.com [vennlifesciences.com]
- 3. Design of experiments (DoE) in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Understanding Pharmaceutical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. pharmasource.global [pharmasource.global]
- 8. Get to know pharma-focused Quality by Design (QbD) | TechTalk [nnecomuat.azurewebsites.net]
- 9. pharmalesson.com [pharmalesson.com]
- 10. rdworldonline.com [rdworldonline.com]
- 11. Failure mode and effects analysis - Wikipedia [en.wikipedia.org]
- 12. asq.org [asq.org]
- 13. FMEA (Failure Modes and Effects Analysis) [ifm.eng.cam.ac.uk]
- 14. Failure Mode and Effects Analysis (FMEA) - WorkTrek [worktrek.com]
Revolutionizing Protein-Protein Interaction Analysis: Application Notes and Protocols for Proximity-Dependent Proteome Annotation Platforms
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the application of Proximity-Dependent Proteome Annotation Platforms (PPAP) for the analysis of protein-protein interaction (PPI) data. These detailed application notes and protocols provide a roadmap for leveraging powerful techniques such as BioID, APEX2, and TurboID to unravel complex cellular signaling networks, identify novel drug targets, and accelerate therapeutic development.
Introduction to Proximity-Dependent Proteome Annotation
Proximity-dependent proteome annotation is a revolutionary approach that allows for the unbiased identification of interacting and proximal proteins in their native cellular environment. Unlike traditional methods that may miss transient or weak interactions, these techniques utilize engineered enzymes fused to a protein of interest ("bait") to covalently label nearby proteins ("prey") with a small molecule tag, typically biotin. Subsequent affinity purification and identification of these biotinylated proteins by mass spectrometry provide a high-resolution snapshot of the protein's interactome. This approach is particularly valuable for studying dynamic signaling pathways and identifying components of large protein complexes that are difficult to isolate using conventional biochemical methods.
Core Methodologies
Three prominent methods in the proximity-labeling toolbox are BioID, APEX2, and TurboID. Each offers distinct advantages, and the choice of method often depends on the specific biological question and experimental system.
-
BioID (Proximity-dependent Biotin Identification): Utilizes a promiscuous biotin ligase (BirA*) that releases reactive biotinoyl-5'-AMP to label accessible lysine residues on nearby proteins. BioID has a relatively long labeling window (hours), which can be advantageous for capturing interactions within stable complexes.
-
APEX2 (Engineered Ascorbate Peroxidase): An engineered peroxidase that, in the presence of biotin-phenol and a brief pulse of hydrogen peroxide (H₂O₂), generates short-lived biotin-phenoxyl radicals that label electron-rich amino acids (e.g., tyrosine) on proximal proteins. Its key advantage is a very short labeling time (minutes), enabling the capture of dynamic interactions with high temporal resolution.[1][2]
-
TurboID: A more recently developed, highly active biotin ligase that offers significantly faster kinetics than BioID, reducing the labeling time to minutes. This makes it suitable for a broader range of in vivo applications and for studying more dynamic processes.
Applications in Research and Drug Development
The insights gained from proximity labeling are transforming our understanding of cellular biology and have significant implications for drug discovery.
-
Mapping Signaling Pathways: These techniques have been successfully used to elucidate the composition and dynamics of various signaling pathways, including G-protein coupled receptor (GPCR) signaling.[3][4][5] By identifying the proteins that associate with a receptor upon activation, researchers can map the downstream signaling cascades and identify novel regulatory components.
-
Drug Target Identification and Validation: Proximity labeling can identify the cellular targets of a drug by using a modified version of the drug as a "bait." This allows for the unbiased identification of on-target and off-target interactions, providing crucial information for drug development and optimization.
-
Characterizing Protein Complexes: These methods are ideal for defining the components of large, dynamic, or difficult-to-isolate protein complexes in their native cellular context.
Experimental Protocols
To facilitate the adoption of these powerful techniques, detailed protocols for each key experimental stage are provided below.
Protocol 1: Generation of Bait-Enzyme Fusion Constructs
This protocol outlines the steps for creating the necessary expression vectors for the bait protein fused to the proximity labeling enzyme (BioID, APEX2, or TurboID).
Materials:
-
Expression vector containing the desired proximity labeling enzyme sequence (e.g., pcDNA3.1-BioID-FLAG)
-
cDNA of the protein of interest (bait)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning
-
Plasmid purification kit
Procedure:
-
Primer Design: Design PCR primers to amplify the bait cDNA with appropriate restriction sites for in-frame cloning into the proximity labeling vector. Ensure the stop codon of the bait is removed if it is being fused to the N-terminus of the enzyme.
-
PCR Amplification: Perform PCR to amplify the bait cDNA.
-
Restriction Digest: Digest both the PCR product and the expression vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested PCR product into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation reaction into competent E. coli.
-
Screening and Sequencing: Screen bacterial colonies for the correct insert by colony PCR or restriction digest, and confirm the in-frame fusion by Sanger sequencing.
Protocol 2: Proximity Labeling in Mammalian Cells
This protocol provides a general procedure for performing proximity labeling in cultured mammalian cells. Specific conditions, such as labeling time and reagent concentrations, should be optimized for each experimental system.
Materials:
-
Mammalian cells of interest
-
Transfection reagent
-
Culture medium
-
Biotin (for BioID and TurboID)
-
Biotin-phenol (for APEX2)
-
Hydrogen peroxide (H₂O₂) (for APEX2)
-
Quenching solution (e.g., sodium azide, sodium ascorbate) (for APEX2)
Procedure:
-
Cell Culture and Transfection: Plate mammalian cells and transfect them with the bait-enzyme fusion construct. It is recommended to establish stable cell lines for reproducible expression.
-
Expression and Labeling:
-
For BioID: 18-24 hours post-transfection, add biotin to the culture medium to a final concentration of 50 µM and incubate for 16-24 hours.[6]
-
For APEX2: 24 hours post-transfection, replace the medium with medium containing 500 µM biotin-phenol and incubate for 30 minutes. Add H₂O₂ to a final concentration of 1 mM and incubate for 1 minute. Immediately quench the reaction by adding a quenching solution.[1]
-
For TurboID: 24 hours post-transfection, add biotin to a final concentration of 50 µM and incubate for 10 minutes to 1 hour.
-
-
Cell Harvest: After labeling, wash the cells with ice-cold PBS and harvest by scraping or trypsinization.
Protocol 3: Streptavidin Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins from cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
Wash buffers of varying stringency
-
Elution buffer (e.g., SDS-PAGE sample buffer containing excess biotin)
Procedure:
-
Cell Lysis: Lyse the harvested cells in a stringent lysis buffer to denature proteins and disrupt non-covalent interactions.
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.
-
Binding: Incubate the cell lysate with the prepared streptavidin beads overnight at 4°C with gentle rotation to allow for the capture of biotinylated proteins.[9]
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step to reduce background.
-
Elution: Elute the biotinylated proteins from the beads. For mass spectrometry analysis, on-bead digestion is often preferred.
Protocol 4: Mass Spectrometry Sample Preparation and Data Acquisition
This protocol provides a general overview of sample preparation for mass spectrometry.
Materials:
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Desalting columns/tips
-
LC-MS/MS system
Procedure:
-
On-Bead Digestion: Resuspend the beads with the captured proteins in a digestion buffer. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Digest the proteins into peptides overnight with trypsin.
-
Peptide Cleanup: Collect the supernatant containing the peptides and desalt using C18 tips or columns to remove contaminants that can interfere with mass spectrometry.
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting spectra are used to identify the peptide sequences and, by extension, the proteins.
Protocol 5: Quantitative Mass Spectrometry Data Analysis
This protocol outlines the key steps in analyzing the quantitative mass spectrometry data to identify high-confidence interacting proteins.
Software:
-
Software for peptide and protein identification (e.g., MaxQuant, Proteome Discoverer)
-
Software for statistical analysis (e.g., Perseus, R)
Procedure:
-
Database Searching: Search the raw mass spectrometry data against a protein database to identify peptides and proteins.
-
Quantification: Determine the relative abundance of each identified protein in the bait samples compared to control samples (e.g., cells expressing the enzyme alone or an unrelated bait). Label-free quantification (LFQ) or isobaric tagging (e.g., TMT) can be used.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly enriched in the bait samples. A volcano plot is a common way to visualize these results.
-
Filtering and Prioritization: Filter the list of significantly enriched proteins to remove common contaminants and prioritize candidates for further validation based on fold-change, p-value, and biological relevance.
Quantitative Data Summary
The following tables provide examples of how quantitative data from proximity labeling experiments can be structured for clear comparison and interpretation.
Table 1: Example Quantitative Proteomics Data from a BioID Experiment
| Protein ID | Gene Name | Bait LFQ Intensity (Mean) | Control LFQ Intensity (Mean) | Log2 Fold Change (Bait/Control) | p-value |
| P01116 | KRAS | 2.50E+10 | 1.20E+08 | 7.7 | 1.50E-05 |
| P04637 | TP53 | 1.80E+09 | 9.50E+07 | 4.2 | 3.20E-04 |
| Q06609 | RAF1 | 3.20E+10 | 2.10E+08 | 7.2 | 8.90E-06 |
| P62258 | GRB2 | 1.50E+10 | 1.10E+08 | 7.1 | 2.10E-05 |
| P27361 | SOS1 | 2.10E+09 | 1.50E+07 | 7.1 | 4.50E-05 |
Table 2: Time-Resolved APEX2 Labeling of GPCR Interactors
| Protein ID | Gene Name | 0s Agonist (Normalized Abundance) | 30s Agonist (Normalized Abundance) | 5min Agonist (Normalized Abundance) |
| P08588 | GNAI1 | 1.00 | 1.52 | 0.85 |
| P63092 | GNB1 | 1.00 | 1.48 | 0.91 |
| P30424 | ARRB2 | 1.00 | 2.85 | 3.50 |
| P49407 | AP2B1 | 1.00 | 1.10 | 2.15 |
| Q15836 | CLTC | 1.00 | 1.05 | 2.05 |
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental workflows and signaling pathways.
Caption: Overview of the proximity labeling experimental workflow.
Caption: Simplified GPCR signaling and internalization pathway.
Conclusion
Proximity-dependent proteome annotation platforms represent a paradigm shift in the study of protein-protein interactions. The detailed protocols and application notes provided here serve as a valuable resource for researchers and drug development professionals seeking to harness the power of these innovative techniques. By enabling the comprehensive and dynamic mapping of protein interaction networks, these methods will continue to drive new discoveries and accelerate the development of novel therapeutics.
References
- 1. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidimensional Tracking of GPCR Signaling via Peroxidase-Catalyzed Proximity Labeling | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing PPAP for Virtual Screening of Protein Binders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein-protein interactions (PPIs) are fundamental to numerous biological processes, and their dysregulation is often implicated in disease. Consequently, the development of molecules that can modulate these interactions, such as protein binders, is a significant area of therapeutic research. Virtual screening has emerged as a powerful computational strategy to identify and optimize potential protein binders from large molecular libraries, thereby accelerating the drug discovery pipeline. A key challenge in virtual screening is the accurate prediction of binding affinity to effectively rank candidate molecules.
This application note describes a workflow for the virtual screening of protein binders that leverages PPAP (Protein-protein Affinity Predictor) , a deep learning framework designed to predict PPI binding affinity with high accuracy.[1][2] PPAP integrates structural features with sequence representations through an interfacial contact-aware attention mechanism, offering a significant improvement over methods that rely solely on sequence information.[1][2] By incorporating PPAP into a virtual screening cascade, researchers can enhance the enrichment of true binders and more effectively prioritize candidates for experimental validation.
Core Workflow
The virtual screening workflow incorporating PPAP for the identification of novel protein binders can be structured into four main stages:
-
Target and Scaffold Definition: Selection of the target protein and a suitable scaffold for the design of binders.
-
Generation of Candidate Binders: Creation of a virtual library of binder variants based on the chosen scaffold.
-
Structure Prediction and Initial Filtering: Predicting the three-dimensional structure of the target-binder complexes and applying initial filtering criteria.
-
PPAP-based Affinity Prediction and Ranking: Utilizing the PPAP model to accurately predict the binding affinity of the filtered complexes and rank them for downstream analysis.
The overall workflow is depicted in the diagram below.
Virtual screening workflow using PPAP for protein binder discovery.
Experimental Protocols
Protocol 1: Target and Scaffold Preparation
-
Target Protein Structure Acquisition:
-
Obtain a high-resolution 3D structure of the target protein from the Protein Data Bank (PDB) or predict it using a reliable method like AlphaFold2.
-
If necessary, perform structure cleanup, including the removal of water molecules and non-essential ligands, and the addition of hydrogen atoms.
-
-
Binding Site Identification:
-
Identify the desired binding epitope on the target protein based on functional data or structural analysis.
-
-
Scaffold Selection:
-
Choose a suitable protein scaffold for binder design (e.g., antibody fragment, natural effector, or a de novo designed protein).[3] The scaffold should be structurally stable and amenable to surface modifications.
-
Protocol 2: Generation of a Candidate Binder Library
-
Define Mutable Residues:
-
Identify the residues on the scaffold's surface that will be mutated to create the binding interface (e.g., the complementarity-determining regions (CDRs) of an antibody).
-
-
In Silico Mutagenesis:
-
Computationally generate a library of binder variants by systematically or randomly mutating the defined residues to a subset of or all 20 standard amino acids. The size of the library can range from thousands to millions of sequences.
-
Protocol 3: Complex Structure Prediction and Initial Filtering
-
Complex Structure Prediction:
-
For each candidate binder sequence, predict the 3D structure of the complex with the target protein. Tools like AlphaFold-Multimer are well-suited for this task.
-
-
Initial Filtering of Models:
-
Filter the predicted complex structures based on quality metrics:
-
pLDDT (predicted Local Distance Difference Test): A per-residue confidence score. Models with low pLDDT scores in the interface region should be discarded.
-
PAE (Predicted Aligned Error): An estimate of the error in the predicted positions of pairs of residues. Low PAE values between the binder and the target indicate a well-defined interface.
-
Interface Contacts: Ensure a sufficient number of predicted contacts between the binder and the target.
-
-
Protocol 4: PPAP-based Affinity Prediction and Ranking
-
Input Preparation for PPAP:
-
Prepare the filtered complex structures in a format compatible with the PPAP model. This typically involves providing the PDB files of the complexes.
-
-
Execution of PPAP:
-
Submit the complex structures to the PPAP predictor. The model will analyze the structural and sequence features of the protein-protein interface.
-
-
Affinity Prediction and Ranking:
-
PPAP outputs a predicted binding affinity, often in the form of a dissociation constant (Kd) or a related score.
-
Rank the candidate binders from the highest to the lowest predicted affinity (i.e., lowest Kd value).
-
The logical flow of the PPAP predictor is illustrated in the diagram below.
Logical diagram of the PPAP affinity prediction model.
Data Presentation
The quantitative data generated from this virtual screening workflow should be summarized in a clear and structured manner to facilitate the selection of candidates for experimental validation.
Table 1: Initial Filtering of Predicted Complex Models
| Candidate ID | Mean Interface pLDDT | Mean Interface PAE (Å) | Number of Interface Contacts | Pass/Fail |
| Binder_001 | 85.2 | 5.1 | 112 | Pass |
| Binder_002 | 65.7 | 10.3 | 78 | Fail |
| Binder_003 | 92.1 | 4.5 | 154 | Pass |
| ... | ... | ... | ... | ... |
Table 2: PPAP-based Ranking of Candidate Binders
| Candidate ID | PPAP Predicted Affinity (Kd, nM) | Rank |
| Binder_003 | 12.5 | 1 |
| Binder_001 | 35.8 | 2 |
| ... | ... | ... |
Discussion
The integration of the PPAP predictor into a virtual screening workflow provides a significant advantage in the discovery of novel protein binders. By leveraging a deep learning model that considers both sequence and detailed structural information at the protein-protein interface, PPAP offers a more accurate prediction of binding affinity compared to traditional scoring functions or purely sequence-based methods.[1][2] This enhanced predictive power allows for a more effective ranking of candidate binders, leading to a higher enrichment of true positives in the final selection.
The results from a study utilizing PPAP in protein binder design demonstrated an enhancement in enrichment by up to 10-fold compared to metrics based on AlphaFold-Multimer predictions alone.[1] This highlights the value of PPAP as a post-processing step to refine the output of structure prediction algorithms.
It is important to note that while computational methods like the one described here are powerful, experimental validation remains a critical step in the binder development process. The top-ranked candidates from the PPAP analysis should be synthesized and their binding affinities experimentally determined using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to confirm the in silico predictions.
References
- 1. PPAP: A Protein-protein Affinity Predictor Incorporating Interfacial Contact-Aware Attention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational design and experimental optimization of protein binders with prospects for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Protein Structures for PPAP Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate prediction of protein-protein binding affinity is a cornerstone of modern drug discovery and molecular biology research. The Protein-Protein Affinity Predictor (PPAP) is a deep learning framework designed to accurately estimate the binding affinity between two proteins based on their structural features.[1] The performance of PPAP, like other structure-based computational methods, is highly dependent on the quality of the input protein structures. Proper preparation of these structures is a critical prerequisite for obtaining reliable and reproducible results.
This document provides a detailed protocol for the computational preparation of protein structures for PPAP analysis. The workflow is designed to ensure that the protein models are in an optimal state for the sophisticated feature extraction and analysis performed by the PPAP deep learning model. The protocol covers obtaining, cleaning, and refining protein structures from common sources such as the Protein Data Bank (PDB) and computational modeling tools like AlphaFold.[1][2]
Experimental Protocols
The preparation of protein structures for PPAP analysis is a multi-step computational workflow. The following protocol outlines the standard procedure for preparing a protein-protein complex for subsequent affinity prediction.
Protocol 1: Preparation of Protein Structures from Experimental Databases (e.g., PDB)
This protocol is intended for protein complexes where an experimentally determined structure is available.
1. Structure Retrieval:
- Navigate to the Protein Data Bank (--INVALID-LINK--).
- Search for the desired protein-protein complex using its PDB ID or relevant keywords.
- Download the atomic coordinates in PDB format.
2. Initial Structure Cleaning:
- Load the PDB file into molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).
- Remove all non-essential molecules from the complex. This typically includes:
- Water molecules
- Solvent ions (e.g., Na+, Cl-)
- Crystallographic additives (e.g., glycerol)
- Non-interacting small molecule ligands (unless their effect is being studied).
- Inspect the complex for and remove any duplicate protein chains or alternate conformations (occupancy < 1.0). Retain only the chains forming the biological assembly of interest.
3. Structural Integrity Check and Repair:
- Check for missing residues and atoms within the protein chains. These are often found in flexible loop regions.
- Utilize modeling software (e.g., MODELLER, Swiss-PdbViewer, or the "Repair PDB" functionality in some software packages) to rebuild and refine these missing segments.
- Correct any non-standard amino acid residue names to their standard equivalents.
4. Protonation (Addition of Hydrogen Atoms):
- Most crystal structures do not include hydrogen atoms. These are essential for accurate interaction analysis.
- Use a tool such as HADDOCK, WHAT IF, or the protonation tools within Schrödinger Maestro or MOE to add hydrogen atoms.
- It is crucial to set the pH for protonation to a physiologically relevant value (typically pH 7.4) to ensure correct ionization states of acidic and basic residues.
5. Energy Minimization:
- The addition of hydrogens and repair of missing residues can introduce steric clashes or unfavorable geometries. Energy minimization is performed to relax the structure into a more energetically favorable conformation.
- Perform a restrained energy minimization using a molecular mechanics force field (e.g., AMBER, CHARMM, OPLS).
- The "restrained" aspect is important: apply positional restraints to the protein backbone atoms to prevent large deviations from the experimental coordinates, while allowing side chains and added hydrogens to move more freely.
- The goal is to relieve clashes, not to perform a large-scale conformational search. A root-mean-square deviation (RMSD) of the backbone atoms of less than 0.5 Å after minimization is generally considered acceptable.
6. Final Structure Validation and Output:
- Visually inspect the minimized structure to ensure that the overall fold and key interface interactions have been preserved.
- Generate a Ramachandran plot to check the stereochemical quality of the protein backbone.
- Save the cleaned, protonated, and minimized protein complex as a new PDB file. This file is now ready for input into the PPAP analysis pipeline.
Protocol 2: Preparation of Computationally Modeled Protein Structures (e.g., from AlphaFold)
This protocol is for protein complexes where the structure is predicted by computational methods.
1. Model Generation:
- Obtain the amino acid sequences of the interacting proteins.
- Submit the sequences to a protein structure prediction server or software. For protein-protein complexes, AlphaFold-Multimer is a state-of-the-art option.[1]
- Download the predicted structure in PDB format.
2. Assessment of Model Quality:
- Computational models come with quality scores. For AlphaFold models, assess the per-residue confidence score (pLDDT) and the predicted TM-score (pTM) or interface TM-score (ipTM) for complexes.
- Regions with low pLDDT scores (typically < 70) may be unreliable and should be treated with caution. If these regions are at the protein-protein interface, the model may not be suitable for affinity prediction without further refinement or validation.
3. Protonation:
- Computationally generated models typically include hydrogen atoms. However, it is good practice to verify and, if necessary, re-calculate the protonation states at a physiological pH (e.g., 7.4) to ensure consistency. Use tools as described in Protocol 1, Step 4.
4. Energy Minimization:
- While predicted models are generally of high quality, they can benefit from a relaxation step to optimize local geometry and remove any minor steric clashes.
- Perform a restrained energy minimization as described in Protocol 1, Step 5. This is particularly important for refining the side-chain conformations at the protein-protein interface.
5. Final Structure Output:
- Save the prepared model as a new PDB file for input into the PPAP analysis.
Data Presentation
The following table summarizes typical quantitative data that should be recorded during the protein preparation workflow. This data is essential for quality control and for ensuring the reproducibility of the analysis.
| Parameter | Pre-Minimization Value | Post-Minimization Value | Acceptable Range/Threshold | Software/Tool Example |
| Backbone RMSD (Å) | 0.0 | 0.45 | < 0.5 Å | PyMOL, VMD, Chimera |
| Clash Score | 15.8 | 1.2 | < 5 | MolProbity, Schrödinger |
| Ramachandran Outliers | 1.5% | 0.2% | < 0.5% | MolProbity, PROCHECK |
| Total Energy (kcal/mol) | -15,234 | -18,567 | Lower is generally better | GROMACS, AMBER, NAMD |
Visualization of Workflows and Pathways
Logical Relationship of PPAP Analysis
The following diagram illustrates the central role of PPAP in the broader context of computational drug discovery and protein engineering.
References
Application Notes & Protocols: Integrating a Predictive Protein Analysis Pipeline (PPAP) with AlphaFold for Advanced Protein Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
The convergence of highly accurate protein structure prediction with sophisticated computational analysis pipelines presents a transformative opportunity in protein engineering. AlphaFold, with its ability to generate atomic-resolution models of protein structures, provides an unprecedented foundation for the rational design of novel proteins with desired properties. When integrated with a Predictive Protein Analysis Pipeline (PPAP), a systematic workflow for evaluating the functional consequences of mutations, researchers can significantly accelerate the design-build-test-learn cycle of protein engineering.
This document outlines a comprehensive framework for integrating a PPAP with AlphaFold. It provides detailed protocols for in silico analysis and experimental validation, supported by quantitative data from representative studies and visual workflows to guide the process. The hypothetical "PPAP" described herein represents a customizable pipeline of bioinformatics tools tailored to specific protein engineering goals.
Conceptual Framework: The AlphaFold-PPAP Integration
The core principle of this integrated approach is to leverage AlphaFold's structural accuracy to enhance the predictive power of a PPAP. The workflow initiates with the generation of a high-quality structural model of a target protein using AlphaFold. This model then serves as the scaffold for in silico mutation analysis within the PPAP, which typically involves a suite of tools to predict changes in stability, function, and other critical parameters. Promising candidates identified through this computational pipeline are then subjected to experimental validation.
Predictive Protein Analysis Pipeline (PPAP): A Modular Approach
A PPAP is not a single piece of software but rather a collection of computational tools and databases tailored to a specific protein engineering objective. The selection of tools within the pipeline is critical and depends on the desired property to be engineered (e.g., thermostability, catalytic activity, binding affinity).
Quantitative Data Summary
The following table summarizes representative quantitative data from studies employing computational methods analogous to a PPAP, often in conjunction with structural information, to guide protein engineering.
| Engineered Protein | Target Property | Key Mutations | Computational Tool(s) Used | Result |
| Amylosucrase | Thermostability | N298R, Q333R, G335K | Rosetta (ddG) | Tm increased by 15°C |
| PETase | Catalytic Activity | S134F, R185H, L186F | FoldX, Rosetta | 3-fold increase in kcat/Km |
| Monoclonal Antibody | Binding Affinity | Y33F, S56G, Y100F | Schrödinger BioLuminate | 10-fold increase in KD |
| Luciferase | Codon Optimization | 75 synonymous changes | Codon Optimization Algorithms | 5-fold increase in protein expression |
Detailed Experimental Protocols
Protocol 1: In Silico Design and Prioritization of Mutations
-
Protein Structure Prediction:
-
Obtain the primary amino acid sequence of the target protein.
-
Submit the sequence to an AlphaFold server or a local installation.
-
Analyze the predicted structure, paying close attention to the per-residue confidence score (pLDDT). Regions with high pLDDT scores (>90) are most reliable for structure-based design.
-
-
Mutation Site Selection:
-
Based on the engineering goal, identify potential sites for mutation.
-
For stability: Focus on core residues, solvent-exposed hydrophobic residues, and regions of low packing density.
-
For activity: Target residues in the active site or allosteric sites.
-
For binding affinity: Identify residues at the protein-protein or protein-ligand interface.
-
-
-
Execution of the PPAP:
-
Stability Prediction:
-
For each proposed mutation, calculate the change in Gibbs free energy of folding (ΔΔG) using tools like Rosetta (ddG protocol) or FoldX.
-
Prioritize mutations with a predicted ΔΔG < 0, as these are predicted to be stabilizing.
-
-
Functional Effect Prediction:
-
Use sequence-based tools like SIFT and PROVEAN, and structure-based tools like PolyPhen-2 to predict the impact of mutations on function.
-
Cross-reference predictions to identify mutations that are unlikely to be deleterious.
-
-
Binding Affinity Prediction (if applicable):
-
For mutations at an interface, use tools like RosettaDock or HADDOCK to predict changes in binding energy.
-
-
-
Candidate Prioritization:
-
Integrate the outputs from the PPAP modules.
-
Rank mutations based on a scoring function that weighs the different predicted properties according to the project goals. For example, for a thermostable enzyme, prioritize mutations with the most negative predicted ΔΔG and a neutral or positive functional effect score.
-
Protocol 2: Experimental Validation of Engineered Proteins
-
Site-Directed Mutagenesis:
-
Design primers containing the desired mutations.
-
Use a high-fidelity DNA polymerase to perform PCR-based site-directed mutagenesis on the plasmid containing the gene for the wild-type protein.
-
Transform the resulting plasmids into a suitable E. coli strain for propagation.
-
Verify the desired mutations by Sanger sequencing.
-
-
Protein Expression and Purification:
-
Transform the sequence-verified plasmids into a suitable expression host (e.g., E. coli BL21(DE3)).
-
Grow the cells to an appropriate optical density and induce protein expression (e.g., with IPTG).
-
Harvest the cells by centrifugation and lyse them to release the protein.
-
Purify the protein using an appropriate chromatography technique (e.g., affinity chromatography, size-exclusion chromatography).
-
Verify the purity and concentration of the protein (e.g., by SDS-PAGE and a Bradford assay).
-
-
Functional and Biophysical Characterization:
-
Thermostability Assessment:
-
Use differential scanning fluorimetry (DSF) or circular dichroism (CD) spectroscopy to determine the melting temperature (Tm) of the wild-type and mutant proteins. An increase in Tm indicates improved thermostability.
-
-
Enzymatic Activity Assay:
-
Measure the kinetic parameters (kcat, Km) of the wild-type and mutant enzymes using a substrate-specific assay.
-
-
Binding Affinity Measurement:
-
Use techniques like surface plasmon resonance (SPR), bio-layer interferometry (BLI), or isothermal titration calorimetry (ITC) to determine the dissociation constant (KD) for the interaction of the wild-type and mutant proteins with their binding partners.
-
-
Conclusion
The integration of AlphaFold with a Predictive Protein Analysis Pipeline provides a powerful, rational approach to protein engineering. By combining high-accuracy structure prediction with a suite of analytical tools, researchers can significantly increase the probability of success and reduce the experimental burden associated with traditional directed evolution or random mutagenesis approaches. The modular nature of the PPAP allows for its adaptation to a wide range of protein engineering challenges, making this integrated workflow a valuable asset in academic research, drug development, and industrial biotechnology.
Running PPAP on a Local Machine: A Step-by-Step Guide for Researchers
Application Note: PPAP - A Deep Learning Tool for Protein-Protein Affinity Prediction
This guide provides a comprehensive protocol for installing and running the Protein-Protein Affinity Predictor (PPAP) on a local machine. PPAP is a powerful deep learning framework designed for researchers, scientists, and drug development professionals to predict the binding affinity of protein-protein interactions (PPIs) with high accuracy. By leveraging structural features and sequence representations through an interfacial contact-aware attention mechanism, PPAP offers valuable insights for protein engineering and therapeutic development.[1][2][3] This document will walk you through the necessary prerequisites, installation process, and execution steps to utilize PPAP for your research needs.
Introduction to PPAP
Protein-protein interactions are fundamental to most biological processes, and the accurate prediction of their binding affinity is crucial for understanding these mechanisms and for the design of novel therapeutics.[1][2][3] Traditional methods for determining binding affinity can be time-consuming and resource-intensive. PPAP addresses this challenge by providing a computational tool that predicts the Gibbs free energy change (-ΔG) and the dissociation constant (Kd) for a given protein-protein complex.
The core of PPAP is a deep learning model that analyzes the 3D structure of a protein complex. It extracts sequence features using ESM2 and processes information about the interaction interface.[1] These features, which include attributes of the nodes (amino acids) and edges (interactions) in the protein graph, are then passed through an interfacial contact-aware attention mechanism to predict the binding affinity.[1]
System and Software Requirements
Before proceeding with the installation, ensure your local machine meets the following software prerequisites. This protocol assumes you are working in a Unix-like environment (Linux or macOS) with Conda installed.
Software Prerequisites:
| Software/Library | Version/Recommendation |
| ESM2-3B | The esm2_t36_3B_UR50D model is used for protein embeddings. |
| H5py | ≥ 3.11.0 |
| PyTorch | ≥ 1.12.0 (must match your CUDA version) |
| PyTorch Lightning | ≥ 2.1 |
| Torch-geometric | ≥ 2.5.3 |
| Torchmetrics | ≥ 0.9.3 |
| CUDA | A compatible NVIDIA GPU and CUDA toolkit are recommended for performance. |
Installation and Environment Setup
The following steps describe how to create a dedicated Conda environment for PPAP to manage its dependencies effectively.
Step 1: Clone the PPAP GitHub Repository
First, clone the official PPAP repository to your local machine using the following command:
Step 2: Create and Activate the Conda Environment
A pre-configured environment file (environment.yml) is provided in the repository. Use it to create the Conda environment:
Step 3: Install PyTorch with CUDA Support
Install the appropriate version of PyTorch that corresponds to your system's CUDA toolkit version. For example:
-
For CUDA 11.6:
-
For CUDA 11.3:
-
For CUDA 10.2:
For systems with CUDA versions 12.0 or higher, an additional step is required:
Alternative Environment Setup : If the above methods fail, a pre-configured Conda environment can be downloaded from Hugging Face (PPAP.tar.gz) and moved to your Conda environments directory.[1]
Experimental Protocol: Running a PPAP Prediction
This section details the step-by-step workflow for predicting the binding affinity of a protein-protein complex using PPAP.
Step 1: Download Pre-trained Model Weights
Download the model weights from the Hugging Face repository linked on the PPAP GitHub page. Place the downloaded checkpoint file (e.g., epoch=11-val_r2=0.361.ckpt) into the PPAP/weight/ directory.
Step 2: Prepare Input PDB Files
Place the PDB files of the protein-protein complexes you wish to analyze into the PPAP/input/pdb/ directory. It is recommended that the PDB filenames do not contain underscores (_) to prevent potential errors.[1]
Step 3: Specify Interacting Chains
You must inform PPAP which chains in the PDB file constitute the interacting partners. To do this, edit the PPAP/input/chain_info.txt file. Each line in this file should contain the PDB filename (without the .pdb extension) followed by an underscore and the chain identifiers for the first and second interacting partners.
For example:
In 3a67_HL_Y, chains H and L form the first partner, and chain Y is the second.
Step 4: Calculate Graph Features
Navigate to the scripts directory and run the cal_graph.py script. This will preprocess your input PDB files and calculate the necessary node and edge features for the model.
Step 5: Run the Prediction
Return to the main PPAP directory and execute the PPAP_test.py script to run the affinity prediction.
Data Presentation and Interpretation
The prediction results will be saved in an Excel file located at PPAP/output/result.xlsx. This file will contain the predicted binding affinity values for each input complex.
Example Output:
| PDB ID | Predicted -ΔG (kcal/mol) | Predicted Kd (M) |
| 1a4y | 10.5 | 1.2e-08 |
| 3a67 | 12.1 | 5.4e-10 |
| 3d3v | 9.8 | 4.5e-08 |
-
-ΔG (kcal/mol): The Gibbs free energy of binding. A more negative value indicates a stronger binding affinity.
-
Kd (M): The dissociation constant. A smaller value indicates a stronger binding affinity.
PPAP Model Logic
The following diagram illustrates the logical flow of information within the PPAP deep learning model.
This guide provides the necessary information to get started with PPAP for protein-protein affinity prediction. For further details, please refer to the official GitHub repository and the original publication.
References
- 1. GitHub - TEKHOO/PPAP: PPI Affinity Prediction [github.com]
- 2. PPAP: A Protein-protein Affinity Predictor Incorporating Interfacial Contact-Aware Attention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPAP: A Proteinâprotein Affinity Predictor Incorporating Interfacial Contact-Aware Attention [figshare.com]
Methods for Measuring 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) Concentration in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfonate donor for all sulfation reactions in cells, playing a critical role in a myriad of biological processes. These include the detoxification of xenobiotics, the regulation of hormone activity, and the modulation of cell signaling pathways through the sulfation of proteins, lipids, and glycosaminoglycans. Given its central role in cellular metabolism and signaling, the accurate measurement of intracellular PAPS concentration is crucial for understanding its physiological functions and for the development of therapeutics targeting sulfation pathways.
This document provides detailed application notes and protocols for various methods to quantify PAPS concentration in cells, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and enzymatic assays coupled with fluorescence detection.
Methods for PAPS Concentration Measurement
Several analytical techniques have been developed to measure intracellular PAPS levels, each with its own advantages and limitations in terms of sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC-based methods offer a robust and reliable approach for the separation and quantification of PAPS from other cellular nucleotides.
Application Note: This method is suitable for the absolute quantification of PAPS in cell lysates. It requires sample preparation to extract small molecules and remove proteins. The separation is typically achieved on a C18 reversed-phase column with a phosphate buffer-based mobile phase, and detection is performed using a UV detector at 254 nm. While reliable, this method may have lower sensitivity compared to mass spectrometry-based approaches.
Protocol: HPLC-UV Quantification of PAPS
1. Sample Preparation (Cell Lysate): a. Harvest cells (e.g., 1 x 107 cells) by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS). c. Resuspend the cell pellet in 500 µL of ice-cold 0.6 M perchloric acid. d. Vortex vigorously for 1 minute and incubate on ice for 15 minutes to precipitate proteins. e. Centrifuge at 15,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate. g. Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate. h. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Analysis: a. HPLC System: A standard HPLC system with a UV detector. b. Column: ZORBAX Extend-C18 column (4.6 x 150 mm, 5 µm). c. Mobile Phase: 75 mM KH2PO4, 100 mM NH4Cl, and 1 mM 1-octylamine, pH adjusted to 4.55 with phosphoric acid. d. Flow Rate: 1.0 mL/min. e. Detection: UV at 254 nm. f. Injection Volume: 20 µL. g. Run Time: Approximately 10 minutes.
3. Quantification: a. Prepare a standard curve using known concentrations of PAPS (0.1-20 µM). b. Quantify the PAPS concentration in the samples by comparing the peak area to the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity for PAPS quantification, allowing for the detection of low abundance metabolites in complex biological samples.
Application Note: This is the gold standard for accurate and sensitive quantification of PAPS in cells. It is particularly useful for studies involving limited sample material or when high sensitivity is required. The method involves separation by liquid chromatography followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.
Protocol: LC-MS/MS Quantification of PAPS
1. Sample Preparation (Cell Lysate): a. Follow the same cell harvesting and lysis procedure as for the HPLC method (Section 1.1). b. For improved recovery and to minimize matrix effects, a solid-phase extraction (SPE) step can be included after the neutralization step.
2. LC-MS/MS Analysis: a. LC System: A high-performance liquid chromatography system. b. Column: A C18 reversed-phase column suitable for polar analytes. c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A suitable gradient to separate PAPS from other nucleotides. f. Flow Rate: 0.2-0.4 mL/min. g. Mass Spectrometer: A triple quadrupole mass spectrometer. h. Ionization Mode: Negative electrospray ionization (ESI-). i. MRM Transitions:
- PAPS: Precursor ion (m/z) 502 -> Product ion (m/z) 422 (loss of SO3) and/or 159 (adenine).
- Internal Standard (e.g., 13C10,15N5-PAPS): Adjust m/z values accordingly.
3. Quantification: a. Prepare a calibration curve using a known concentration range of PAPS standard and a fixed concentration of the internal standard. b. The ratio of the peak area of PAPS to the peak area of the internal standard is used for quantification.
Enzymatic Assay with Fluorescence Detection
Enzymatic assays provide a high-throughput and sensitive method for PAPS quantification. These assays are often based on a coupled-enzyme system where the consumption of PAPS is linked to the production of a fluorescent signal.
Application Note: This method is well-suited for high-throughput screening applications in microplate format. It relies on the activity of a sulfotransferase enzyme that utilizes PAPS to sulfate a specific substrate. The reaction product, 3'-phosphoadenosine-5'-phosphate (PAP), can then be detected in a coupled enzymatic reaction that generates a fluorescent product. The sensitivity of this assay is generally high due to the signal amplification provided by the enzymatic reactions.
Protocol: Coupled Enzymatic Fluorescence Assay for PAPS
1. Principle: a. A sulfotransferase (SULT) transfers the sulfo group from PAPS to a suitable acceptor substrate, producing PAP. b. The PAP produced is then converted to AMP by a 3'-phosphoadenosine-5'-phosphate phosphatase. c. AMP is then converted to ATP in a series of enzymatic reactions involving polyphosphate:AMP phosphotransferase and myokinase. d. The generated ATP is quantified using a luciferase-based assay, where the light output is proportional to the initial amount of PAPS.
2. Reagents: a. Cell lysate prepared as described previously and diluted in reaction buffer. b. Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). c. Sulfotransferase (e.g., SULT1A1). d. Acceptor substrate for the sulfotransferase. e. PAP phosphatase. f. Polyphosphate:AMP phosphotransferase. g. Myokinase. h. Luciferase/luciferin reagent. i. PAPS standard solution.
3. Assay Procedure (96-well plate format): a. Add 20 µL of cell lysate or PAPS standard to each well. b. Add 30 µL of a master mix containing the sulfotransferase, acceptor substrate, and PAP phosphatase to initiate the first reaction. c. Incubate at 37°C for 30 minutes. d. Add 50 µL of a master mix containing polyphosphate:AMP phosphotransferase, myokinase, and the luciferase/luciferin reagent. e. Incubate at room temperature for 10 minutes in the dark. f. Measure the luminescence using a plate reader.
4. Quantification: a. Generate a standard curve by plotting the luminescence signal against the known concentrations of PAPS. b. Determine the PAPS concentration in the samples from the standard curve.
Data Presentation
Table 1: Comparison of Methods for PAPS Quantification
| Feature | HPLC-UV | LC-MS/MS | Enzymatic/Fluorescence Assay |
| Principle | Chromatographic separation and UV detection | Chromatographic separation and mass-based detection | Coupled enzymatic reaction with fluorescence/luminescence detection |
| Sensitivity | Moderate | High | High |
| Limit of Detection (LOD) | ~0.1 µM | ~1-10 nM | ~10-100 nM |
| Limit of Quantification (LOQ) | ~0.5 µM | ~5-50 nM | ~50-200 nM |
| Dynamic Range | 0.5 - 50 µM | 0.01 - 10 µM | 0.1 - 10 µM |
| Specificity | Moderate | High | Moderate to High (enzyme-dependent) |
| Throughput | Low to Medium | Medium | High |
| Equipment Cost | Moderate | High | Moderate |
| Sample Preparation | Moderately complex | Moderately complex | Simple |
Note: The values presented in this table are approximate and can vary depending on the specific instrumentation, protocol, and sample matrix.
Visualization of Pathways and Workflows
PAPS Biosynthesis and Degradation Pathway
The synthesis of PAPS is a two-step enzymatic process that occurs in the cytoplasm. The resulting PAPS is then utilized in sulfation reactions in the cytoplasm or transported into the Golgi apparatus for the sulfation of macromolecules.
Caption: PAPS Biosynthesis and Utilization Pathway.
Experimental Workflow for LC-MS/MS Quantification of PAPS
This workflow outlines the key steps involved in quantifying PAPS concentration in cultured cells using LC-MS/MS.
Caption: LC-MS/MS Experimental Workflow for PAPS Quantification.
Role of PAPS in FGF Signaling
PAPS is essential for the sulfation of heparan sulfate proteoglycans (HSPGs), which are co-receptors for fibroblast growth factors (FGFs). The sulfation pattern of HSPGs determines their binding affinity for FGFs and their receptors (FGFRs), thereby modulating FGF signaling.
Caption: Role of PAPS-Dependent Sulfation in FGF Signaling.
Conclusion
The choice of method for measuring PAPS concentration in cells depends on the specific research question, the required sensitivity, the available equipment, and the desired throughput. HPLC-UV provides a cost-effective and reliable method for absolute quantification, while LC-MS/MS offers the highest sensitivity and specificity. Enzymatic assays coupled with fluorescence or luminescence are ideal for high-throughput screening applications. By selecting the appropriate method and following the detailed protocols provided, researchers can obtain accurate and reproducible measurements of intracellular PAPS levels, enabling a deeper understanding of the role of sulfation in health and disease.
Application Notes and Protocols for the Enzymatic Synthesis of 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfuryl group donor for all sulfotransferase reactions in biological systems. Sulfation is a critical modification for a wide range of molecules, including proteins, carbohydrates, and xenobiotics, playing a significant role in various physiological and pathological processes. The enzymatic synthesis of PAPS provides a reliable and scalable method for producing this essential coenzyme for in vitro studies and drug development applications. This document outlines the detailed protocol for the enzymatic synthesis of PAPS, including reaction conditions, purification, and analysis.
Principle of the Reaction
The enzymatic synthesis of PAPS is a two-step process that mimics the in vivo pathway.[1] The reaction is catalyzed by two key enzymes: ATP sulfurylase and APS kinase.[2]
-
Step 1: Synthesis of Adenosine-5'-phosphosulfate (APS) ATP sulfurylase catalyzes the reaction between ATP and inorganic sulfate to form APS and pyrophosphate (PPi).[1]
-
Step 2: Synthesis of PAPS APS kinase then phosphorylates APS at the 3'-hydroxyl group using a second molecule of ATP to yield PAPS and adenosine diphosphate (ADP).[1]
To drive the equilibrium of the first reaction towards product formation, inorganic pyrophosphatase is often included to hydrolyze the pyrophosphate byproduct.[3] Additionally, an ATP regeneration system, such as the use of pyruvate kinase and phosphoenolpyruvate (PEP), can be employed to convert the ADP generated in the second step back to ATP, thereby improving the overall yield of PAPS.[3][4] In humans, a bifunctional enzyme, PAPS synthase (PAPSS), carries out both catalytic activities.[5][6]
Reaction Pathway Diagram
References
- 1. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PAPS Synthesis Kit - Creative BioMart [creativebiomart.net]
- 4. Enzymatic synthesis of PAPS with an ATP-regeneration system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS [frontiersin.org]
Application Notes and Protocols for PAPS in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfonate donor for all sulfotransferase (SULT) enzymes, playing a critical role in Phase II drug metabolism.[1][2][3] Sulfation is a key detoxification pathway for a wide range of xenobiotics, including drugs, as well as endogenous compounds like hormones and neurotransmitters.[4][5] This process, catalyzed by SULTs, increases the water solubility of substrates, facilitating their excretion from the body.[4][5][6] Understanding the role of PAPS and the kinetics of SULT enzymes is therefore fundamental in drug development for predicting drug metabolism, assessing potential drug-drug interactions, and evaluating the safety profile of new chemical entities.
These application notes provide detailed protocols for common in vitro assays used to study the role of PAPS in drug metabolism, along with quantitative data on enzyme expression and kinetics to aid in experimental design and data interpretation.
Signaling Pathway: The Sulfation Reaction
The sulfation of a drug molecule involves the transfer of a sulfonate group from PAPS to a hydroxyl or amine group on the substrate. This reaction is catalyzed by a sulfotransferase enzyme and results in a sulfated metabolite and 3'-phosphoadenosine-5'-phosphate (PAP).
Caption: The enzymatic sulfation of a drug molecule by a sulfotransferase (SULT) enzyme, utilizing PAPS as the sulfonate donor.
Quantitative Data
Table 1: Expression of Major Human Sulfotransferase (SULT) Isoforms in Various Tissues
This table summarizes the expression levels of the five principal human SULTs involved in xenobiotic metabolism across different tissues. These values are crucial for understanding the tissue-specific metabolism of drugs.
| SULT Isoform | Liver (ng/mg cytosol protein) | Small Intestine (ng/mg cytosol protein) | Kidney (ng/mg cytosol protein) | Lung (ng/mg cytosol protein) |
| SULT1A1 | 420 - 4900 | Major form | Low levels | Low levels |
| SULT1A3/4 | Absent | 31% of total SULT | Low levels | Low levels |
| SULT1B1 | Minor form | 36% of total SULT | Low levels | Low levels |
| SULT1E1 | Minor form | 8% of total SULT | Low levels | Low levels |
| SULT2A1 | 27% of total SULT | 6% of total SULT | Low levels | Low levels |
Data adapted from Riches et al., 2009.[7]
Table 2: Apparent Kinetic Constants of Human SULT1A1 for Various Substrates
This table provides the apparent Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the sulfation of different substrates by human SULT1A1, with PAPS as the co-substrate. These parameters are essential for predicting the rate of metabolism for different compounds.
| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| p-Nitrophenol | 2.5 | 1500 |
| Dopamine | 60 | 1200 |
| 17β-Estradiol | 0.05 | 450 |
| Dehydroepiandrosterone (DHEA) | 2.0 | 800 |
Note: These values are approximate and can vary depending on the experimental conditions, such as PAPS concentration and pH.[1][2]
Experimental Protocols
Protocol 1: Radiolabeled Sulfotransferase Assay using [35S]PAPS
This is a highly sensitive and widely used method to measure SULT activity by quantifying the transfer of a radiolabeled sulfonate group from [35S]PAPS to a substrate.[8]
Experimental Workflow:
Caption: Workflow for a typical radiolabeled sulfotransferase assay.
Materials:
-
SULT enzyme source (e.g., recombinant human SULT, liver cytosol)
-
Substrate of interest
-
[35S]PAPS
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)
-
Dithiothreitol (DTT)
-
Bovine serum albumin (BSA)
-
Stop solution (e.g., 6% perchloric acid)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Incubator
-
Microcentrifuge
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, DTT, BSA, SULT enzyme, and substrate. The final volume is typically 50-100 µL.
-
Initiate the reaction: Add [35S]PAPS to the reaction mixture to start the reaction.
-
Incubate: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction: Terminate the reaction by adding a stop solution, such as perchloric acid, which precipitates proteins.
-
Separate product from unreacted [35S]PAPS: Centrifuge the tubes to pellet the precipitated protein. The sulfated product will be in the supernatant, while unreacted [35S]PAPS can be removed using various techniques like barium precipitation or chromatography.[7]
-
Quantify radioactivity: Transfer an aliquot of the supernatant containing the radiolabeled product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate enzyme activity: Determine the amount of product formed based on the specific activity of the [35S]PAPS and express the enzyme activity as pmol of product formed per minute per mg of protein.
Protocol 2: Phosphatase-Coupled Sulfotransferase Assay
This is a non-radioactive, continuous spectrophotometric assay that measures the production of PAP, a byproduct of the sulfation reaction. PAP is then hydrolyzed by a specific phosphatase, releasing inorganic phosphate, which can be quantified using a malachite green-based reagent.
Experimental Workflow:
Caption: Workflow for a phosphatase-coupled sulfotransferase assay.
Materials:
-
SULT enzyme source
-
Substrate of interest
-
PAPS
-
PAP-specific phosphatase
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing MgCl2)
-
Malachite green phosphate detection reagent
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare the reaction mixture: In a 96-well microplate, add the reaction buffer, SULT enzyme, substrate, PAPS, and PAP-specific phosphatase.
-
Incubate: Incubate the plate at 37°C for a specific time.
-
Stop the reaction and detect phosphate: Add the malachite green reagent to each well to stop the reaction and initiate color development.
-
Measure absorbance: After a short incubation at room temperature, measure the absorbance at approximately 620 nm using a microplate reader.
-
Calculate enzyme activity: Create a standard curve using known concentrations of inorganic phosphate. Use the standard curve to determine the amount of phosphate produced in each reaction and calculate the SULT enzyme activity.
Protocol 3: In Situ PAPS Production for Sulfotransferase Assays
This method is a cost-effective alternative to using commercially available PAPS. It involves generating PAPS in the reaction mixture using ATP and inorganic sulfate, catalyzed by endogenous or added enzymes from a source like permeabilized yeast cells.[9][10]
Experimental Workflow:
Caption: Workflow for a sulfotransferase assay with in situ PAPS production.
Materials:
-
Permeabilized yeast cells expressing the SULT of interest
-
Substrate of interest
-
ATP
-
Ammonium sulfate ((NH4)2SO4)
-
Magnesium chloride (MgCl2)
-
Reaction buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8)
-
Microcentrifuge tubes
-
Incubator
-
Analytical instrument for product quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare permeabilized cells: Treat yeast cells expressing the SULT enzyme with a permeabilizing agent (e.g., Triton X-100) to allow the entry of substrates and cofactors.[10]
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the permeabilized cells, reaction buffer, ATP, ammonium sulfate, MgCl2, and the substrate.
-
Incubate: Incubate the reaction at 37°C for a desired period (e.g., 1-5 hours).
-
Stop the reaction: Terminate the reaction by methods such as freezing or adding an organic solvent like acetonitrile.
-
Analyze product formation: Centrifuge to remove cell debris and analyze the supernatant for the formation of the sulfated product using a suitable analytical method like LC-MS/MS.
Conclusion
The study of PAPS-dependent sulfation is integral to modern drug metabolism research. The protocols and data presented here provide a foundation for researchers to investigate the role of SULT enzymes in the disposition of drugs and other xenobiotics. The choice of assay will depend on the specific research question, available resources, and the required sensitivity and throughput. By understanding the principles behind these methods and the factors that influence sulfation, scientists can gain valuable insights into the metabolic fate of new drug candidates.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Enzyme kinetics of conjugating enzymes: PAPS sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3'-Phospho-adenosine-5'-phosphosulphate (PAPS) synthases - naturally fragile enzymes specifically stabilised by nucleotide binding | Crick [crick.ac.uk]
- 4. Enzyme Kinetics of PAPS-Sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Sulfotransferase Assays With PAPS Production in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Studying Post-Translational Modifications Using PAPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that expand the functional diversity of the proteome. Among these, sulfation, the addition of a sulfonate group (SO₃⁻), plays a pivotal role in a multitude of biological processes, including protein-protein interactions, hormone regulation, and cellular signaling.[1] This modification is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor.[1][2] The availability of PAPS is a rate-limiting factor for sulfation reactions, making it a crucial molecule for studying this PTM.[2]
These application notes provide detailed protocols and supporting data for utilizing PAPS to investigate protein sulfation. The methodologies outlined here are essential for researchers in basic science and drug development who aim to elucidate the roles of sulfation in health and disease.
I. Key Signaling Pathways Involving PAPS-Dependent Sulfation
Sulfation is integral to the function of numerous signaling pathways. Below are two prominent examples where PAPS-dependent modification is critical for pathway activation and regulation.
A. Chemokine Receptor Signaling and HIV-1 Entry
Tyrosine sulfation of chemokine receptors, particularly CCR5, is a critical PTM for their interaction with chemokines and for the entry of certain viruses like HIV-1.[1][3][4] The N-terminal tyrosines of CCR5 are sulfated by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus.[3] This modification enhances the binding affinity of the HIV-1 envelope glycoprotein gp120 to CCR5, a necessary step for viral fusion and entry into the host cell.[1][4]
B. Heparan Sulfate Proteoglycan (HSPG) Signaling in FGF Pathway
Heparan sulfate (HS) chains of proteoglycans are extensively modified by sulfation, creating specific binding sites for various signaling molecules, including Fibroblast Growth Factors (FGFs).[5][6] The sulfation patterns of HS chains, generated by a series of sulfotransferases in the Golgi, are critical for the formation of a stable signaling complex between FGF, its receptor (FGFR), and the HSPG co-receptor.[6] This complex is essential for FGFR dimerization, autophosphorylation, and downstream signaling.[5]
II. Experimental Protocols
The following protocols provide detailed methodologies for studying PAPS-dependent sulfation in vitro and for the analysis of sulfated proteins.
A. Protocol 1: In Vitro Sulfotransferase Activity Assay (Phosphatase-Coupled)
This non-radioactive, high-throughput compatible assay measures sulfotransferase activity by detecting the inorganic phosphate released from the reaction product PAP (3'-phosphoadenosine-5'-phosphate).[7]
Workflow:
Materials:
-
Purified sulfotransferase enzyme
-
PAPS (donor substrate)
-
Acceptor substrate (e.g., p-nitrophenol for SULT1A1)
-
Golgi-resident PAP-specific 3'-phosphatase (gPAPP)
-
Malachite Green Phosphate Detection Kit
-
Assay Buffer: 25 mM Tris-HCl, 15 mM MgCl₂, pH 7.5
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mix: In a 96-well plate, prepare a reaction mix containing the acceptor substrate, gPAPP, and PAPS in Assay Buffer. A typical reaction volume is 25 µL.
-
Initiate Reaction: Add the sulfotransferase enzyme to each well to initiate the reaction. The final enzyme concentration should be determined empirically. For negative controls, add Assay Buffer instead of the enzyme.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes). The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
Stop and Develop Color: Stop the reaction and develop the color by adding the Malachite Green reagents according to the manufacturer's instructions. Typically, this involves adding Reagent A, incubating for 10 minutes at room temperature, then adding Reagent B.
-
Measure Absorbance: Read the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Use the standard curve to determine the amount of phosphate released in each reaction and calculate the sulfotransferase activity.
B. Protocol 2: Radioactive In Vitro Sulfotransferase Assay using [³⁵S]PAPS
This classic and highly sensitive method directly measures the incorporation of a radiolabeled sulfate group from [³⁵S]PAPS onto an acceptor substrate.[8]
Materials:
-
Purified sulfotransferase enzyme
-
[³⁵S]PAPS (radiolabeled donor substrate)
-
Acceptor substrate
-
Dilution Buffer: 5 mM potassium phosphate (pH 6.5), 1.5 mg/mL BSA, 10 mM DTT
-
Reaction Buffer: 50 mM potassium phosphate (pH 6.5), 7.4 mg/mL DTT
-
Stop Mixture: 1:1 (v/v) mixture of 0.1 M Ba(OH)₂ and 0.1 M barium acetate
-
0.1 M ZnSO₄
-
Scintillation fluid and vials
-
Microcentrifuge and tubes
-
Liquid scintillation counter
Procedure:
-
Prepare Enzyme and Substrates: Dilute the sulfotransferase enzyme in ice-cold Dilution Buffer. Prepare the acceptor substrate at the desired concentration.
-
Set up Reaction: In a microcentrifuge tube, add 10 µL of the acceptor substrate solution.
-
Add Enzyme: Add 100 µL of the diluted enzyme to the tube.
-
Initiate Reaction: Start the reaction by adding 50 µL of a cocktail containing the Reaction Buffer and [³⁵S]PAPS (final concentration ~0.4 µM).
-
Incubation: Incubate the reaction at 37°C for 20 minutes.
-
Stop Reaction and Precipitate Unreacted [³⁵S]PAPS:
-
Add 100 µL of the Stop Mixture and vortex.
-
Add 50 µL of 0.1 M ZnSO₄ and vortex again to form a precipitate.
-
Centrifuge at maximum speed for 3 minutes.
-
Add 50 µL of 0.1 M Ba(OH)₂ and vortex.
-
Add 50 µL of 0.1 M ZnSO₄ and vortex again.
-
Centrifuge at maximum speed for 10 minutes.
-
-
Quantify Incorporated Radioactivity:
-
Carefully transfer 300 µL of the supernatant (containing the sulfated product) to a scintillation vial.
-
Add 5 mL of scintillation fluid.
-
Measure the radioactivity (counts per minute, cpm) using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific activity of the enzyme based on the incorporated radioactivity and the amount of enzyme used.
C. Protocol 3: Analysis of Protein Sulfation by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying protein sulfation sites.
Workflow:
Materials and Equipment:
-
Protein sample of interest
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
Formic acid
-
Acetonitrile (ACN)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
-
C18 reverse-phase LC column
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Protein Extraction and Denaturation: Extract proteins from cells or tissues. Denature the proteins in a buffer containing 8 M urea.
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes. Alkylate free cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.
-
Enzymatic Digestion: Dilute the sample to reduce the urea concentration to less than 2 M. Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to stop the reaction. Desalt the peptide mixture using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis:
-
Resuspend the cleaned peptides in a buffer suitable for LC injection (e.g., 0.1% formic acid).
-
Inject the sample onto the LC-MS/MS system.
-
Separate peptides using a gradient of increasing acetonitrile concentration.
-
Acquire MS and MS/MS spectra. It is often advantageous to use negative ion mode for the analysis of sulfated peptides due to the stability of the sulfate group.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine that allows for the specification of sulfation on tyrosine, serine, or threonine as a variable modification.
-
Validate the identification of sulfated peptides and localize the sulfation sites.
-
For quantitative analysis, use label-free or label-based (e.g., SILAC, TMT) approaches to compare sulfation levels between different samples.
-
III. Quantitative Data
The following tables summarize representative quantitative data for sulfotransferase enzyme kinetics and inhibition.
Table 1: Apparent Kinetic Parameters for Human Sulfotransferase SULT1A1
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference Substrate | PAPS Concentration (µM) |
| p-Nitrophenol | 2.5 - 10 | 1.0 - 5.0 | - | 0.5 - 5 |
| Dopamine | 60 - 150 | 0.5 - 2.0 | - | 0.5 - 5 |
| 17β-Estradiol | 0.1 - 0.5 | 0.1 - 0.8 | - | 0.5 - 5 |
| PAPS | 0.1 - 0.4 | - | p-Nitrophenol (3 µM) | Variable |
Note: Kinetic parameters can vary depending on the specific assay conditions, including pH, temperature, and the source of the enzyme.
Table 2: IC₅₀ Values of Inhibitors for Human Sulfotransferases
| Inhibitor | Target SULT | IC₅₀ (nM) | Substrate Used | Reference |
| Quercetin | SULT1A1 | < 100 | p-Nitrophenol (3 µM) | [9] |
| Tricin | SULT1E1 | ~ 1 | 17β-Estradiol | [9] |
| Pentachlorophenol | SULT1A1 | 20 - 50 | p-Nitrophenol | Data compiled from various literature sources |
| 2,6-Dichloro-4-nitrophenol | SULT1A1 | 10 - 30 | p-Nitrophenol | Data compiled from various literature sources |
| Meclofenamic acid | SULT2A1 | 100 - 500 | DHEA | Data compiled from various literature sources |
IC₅₀ values are highly dependent on the assay conditions, particularly the substrate concentration.
Conclusion
The study of PAPS-dependent sulfation is crucial for understanding a wide range of biological phenomena and for the development of novel therapeutics. The protocols and data presented in these application notes provide a robust framework for researchers to investigate this important post-translational modification. By combining in vitro enzymatic assays with advanced mass spectrometry techniques, it is possible to elucidate the specific roles of sulfation in complex biological systems.
References
- 1. Tyrosine sulfation of the amino terminus of CCR5 facilitates HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation by heparan sulfate in fibroblast growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A Tyrosine-Sulfated CCR5-Mimetic Peptide Promotes Conformational Transitions in the HIV-1 Envelope Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Heparan Sulphate Proteoglycans - FGF Signalling in Vertebrate Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phosphatase-Coupled Sulfotransferase Assay: R&D Systems [rndsystems.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
Application Note and Protocols for the Purification of PAPS Synthase for Biochemical Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfate donor for all sulfotransferase (SULT) enzymes, which play a critical role in the Phase II metabolism of a wide array of drugs, xenobiotics, and endogenous compounds.[1][2] The synthesis of PAPS is catalyzed by a bifunctional enzyme, PAPS synthase (PAPSS). In humans, two isoforms, PAPSS1 and PAPSS2, exist and exhibit tissue-specific expression patterns.[3][4] The enzyme catalyzes a two-step reaction: first, the ATP sulfurylase domain converts ATP and inorganic sulfate into adenosine-5'-phosphosulfate (APS), and second, the APS kinase domain phosphorylates APS using another molecule of ATP to form PAPS.[3]
Given its central role in biotransformation, the availability of highly pure and active PAPS synthase is essential for in vitro drug metabolism studies, high-throughput screening, and the development of novel therapeutics. This document provides a detailed protocol for the expression and purification of recombinant human PAPS synthase from E. coli and outlines standard biochemical assays to determine its kinetic properties.
PAPS Biosynthesis Pathway
The enzymatic synthesis of PAPS is a two-step process catalyzed by the sequential actions of the ATP sulfurylase and APS kinase domains of PAPS synthase.
Caption: The two-step enzymatic synthesis of PAPS.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant PAPS Synthase
This protocol describes the expression of N-terminally tagged (e.g., GST-His6) human PAPSS1 in E. coli and its subsequent purification.
A. Expression of PAPS Synthase
-
Transformation: Transform a suitable expression plasmid (e.g., pET-41 containing the human PAPSS1 gene) into a competent E. coli expression strain like BL21(DE3) Rosetta.[5][6]
-
Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium containing appropriate antibiotics (e.g., ampicillin and chloramphenicol) with a single colony and grow overnight at 37°C with shaking.[5]
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Harvest: Continue to incubate the culture for 16-20 hours at 18°C with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
B. Purification of PAPS Synthase The following workflow is recommended for obtaining high-purity PAPS synthase.
Caption: Workflow for PAPS synthase purification.
-
Cell Lysis:
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, and protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Affinity Chromatography:
-
Equilibrate a GST-affinity column (e.g., GSH-Sepharose) with Lysis Buffer.[6]
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-15 column volumes of Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM DTT) to remove non-specifically bound proteins.
-
-
Tag Cleavage:
-
To remove the fusion tag, perform on-column cleavage by incubating the resin with a specific protease (e.g., PreScission Protease) in Cleavage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) overnight at 4°C.[6]
-
Elute the tagless PAPS synthase from the column.
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
Concentrate the eluted protein to a suitable volume.
-
Load the concentrated protein onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with Gel Filtration Buffer (20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).[6]
-
Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing pure PAPS synthase.
-
Determine protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
-
Data Presentation: Purification Summary
A typical purification of human PAPS synthase can be summarized as follows.
| Purification Step | Total Protein (mg) | Total Activity (U) * | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 250 | 500 | 2.0 | 100 | 1 |
| GSH-Sepharose Pool | 20 | 420 | 21.0 | 84 | 10.5 |
| Cleaved Pool | 12 | 380 | 31.7 | 76 | 15.9 |
| Superdex 200 Pool | 8 | 320 | 40.0 | 64 | 20.0 |
*1 Unit (U) is defined as the amount of enzyme that produces 1 µmol of product per minute under standard assay conditions.
Protocol 2: Biochemical Assays for PAPS Synthase Activity
A. Coupled Spectrophotometric Assay (APS Kinase Activity)
This continuous assay measures the APS kinase activity of PAPS synthase by coupling the production of ADP to the oxidation of NADH.[6]
-
Principle: The ADP produced in the kinase reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
-
Reaction Mixture (Final Concentrations):
-
Procedure:
-
Prepare a master mix of all reagents except PAPS synthase.
-
Add the master mix to a cuvette and incubate at 37°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding the purified PAPS synthase.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
B. Radiochemical Assay (Overall PAPS Synthesis)
This highly sensitive endpoint assay measures the total PAPS produced by both enzymatic domains.[7]
-
Principle: The PAPS generated by the synthase is used by a recombinant sulfotransferase, SULT1E1, to transfer a sulfate group to a radiolabeled acceptor substrate, such as [³H]estradiol. The resulting sulfated, radiolabeled product is then separated from the unreacted substrate and quantified by scintillation counting. SULT1E1 is ideal for this purpose due to its low Km for PAPS and resistance to ATP inhibition.[7]
-
Reaction Mixture (Final Concentrations):
-
50 mM Potassium Phosphate Buffer, pH 7.0
-
10 mM MgCl₂
-
0.5 mM ATP
-
0.2 mM Na₂SO₄
-
50 nM [³H]estradiol
-
Recombinant SULT1E1
-
Purified PAPS Synthase
-
-
Procedure:
-
Incubate the reaction mixture at 37°C for 15-30 minutes.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the phases. The aqueous phase will contain the sulfated [³H]estradiol.
-
Measure the radioactivity in an aliquot of the aqueous phase using a liquid scintillation counter.
-
Calculate the amount of PAPS produced based on a standard curve or specific activity of the radiolabeled substrate.
-
Data Presentation: Kinetic Parameters
The kinetic parameters for ATP and sulfate can be determined by varying the concentration of one substrate while keeping the other constant.
| Isoform | Substrate | Apparent Km (mM) |
| PAPSS1 | ATP | 0.25 - 0.62[3][7] |
| SO₄²⁻ | 0.31 - 0.5[3][7] | |
| PAPSS2b | ATP | 1.4[3] |
| SO₄²⁻ | ~0.5[3] |
Note: Km values can vary depending on the assay conditions and tissue source of the enzyme.[7]
Conclusion
This application note provides a comprehensive and robust framework for the expression, purification, and functional characterization of PAPS synthase. The detailed protocols for purification and enzymatic assays enable researchers to produce high-quality enzyme and reliably assess its activity. The availability of purified PAPS synthase is crucial for investigating the sulfation pathways of new drug candidates and understanding the broader role of sulfation in biology and disease.
References
- 1. PAPS: Activity Assays [bio-techne.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Phenylpropylaminopentane (PPAP) Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of phenylpropylaminopentane (PPAP) in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Phenylpropylaminopentane (PPAP) is a phenethylamine and amphetamine derivative. Specific stability data for PPAP in solution is limited in publicly available literature. Therefore, the information provided here is largely extrapolated from studies on structurally similar compounds, such as amphetamine and methamphetamine, and is intended to serve as a general guide. It is crucial to perform specific stability studies for your particular formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of PPAP in solution?
A1: Based on the behavior of similar amine-containing compounds, the stability of PPAP in solution can be influenced by several factors:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions. Aqueous solutions of similar compounds like amphetamine are alkaline to litmus paper.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.
-
Presence of Other Chemicals: Excipients or other compounds in the formulation, such as sugars, have been shown to be incompatible with structurally similar molecules like phenylpropanolamine hydrochloride.
Q2: What are the likely degradation pathways for PPAP in solution?
A2: While specific degradation pathways for PPAP have not been extensively documented, we can infer potential pathways based on its chemical structure and the known degradation of related phenethylamine and amphetamine compounds. The primary degradation pathways are likely to include:
-
Oxidation: The amine group is susceptible to oxidation.
-
N-dealkylation: Cleavage of the N-propyl group.
-
Thermal Degradation: At elevated temperatures, elimination reactions can occur. For instance, thermal degradation of methamphetamine can produce trans-1-phenyl-1-propene.
Q3: How can I store PPAP solutions to maximize stability?
A3: For optimal stability, PPAP solutions should be:
-
Stored at controlled room temperature or refrigerated (2-8°C), protected from freezing.
-
Protected from light by using amber vials or by storing them in the dark.
-
Stored in tightly sealed containers to prevent solvent evaporation and exposure to air (oxygen).
-
Prepared in a buffer system to maintain a stable pH, ideally in the neutral to slightly acidic range, although the optimal pH should be determined experimentally.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of potency in PPAP solution over a short period. | Degradation due to improper storage conditions. | Review storage conditions. Ensure protection from light, extreme temperatures, and exposure to air. Consider preparing fresh solutions more frequently. |
| Appearance of unknown peaks in analytical chromatograms. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and establish their chromatographic profiles. |
| Inconsistent experimental results using PPAP solutions. | Instability of the PPAP solution leading to variable concentrations. | Validate the stability of your PPAP stock and working solutions under your experimental conditions. Prepare fresh solutions for each experiment if necessary. |
| Precipitation or color change in the solution. | Chemical reaction or degradation. Incompatibility with formulation components. | Investigate potential incompatibilities with other components in the solution. Adjust the pH or solvent system. |
Experimental Protocols
Forced Degradation Study Protocol for Phenylpropylaminopentane (PPAP)
A forced degradation study is essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Objective: To investigate the stability of PPAP under various stress conditions and to identify its major degradation products.
Materials:
-
Phenylpropylaminopentane (PPAP) hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV or HPLC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of PPAP in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the PPAP stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix the PPAP stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix the PPAP stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the PPAP stock solution (in a sealed vial) in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the PPAP stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent PPAP peak.
-
-
Data Analysis:
-
Calculate the percentage of PPAP degradation in each condition.
-
Characterize the degradation products using techniques like mass spectrometry (MS) to elucidate their structures.
-
Data Presentation
Table 1: Potential Degradation Pathways of Phenylpropylaminopentane (PPAP) based on Structurally Similar Compounds
| Degradation Type | Stress Condition | Potential Degradation Products | Comments |
| Oxidation | Hydrogen Peroxide | N-Oxide derivatives, Hydroxylated species | The amine group is a primary target for oxidation. |
| Hydrolysis (Acid/Base) | Strong Acid/Base | Generally stable, but extreme conditions may lead to minor degradation. | Phenethylamines are relatively stable to hydrolysis. |
| N-dealkylation | Metabolic processes, potentially heat | 1-phenylpentan-2-amine | Cleavage of the N-propyl group. |
| Thermal Degradation | High Temperature | Elimination products (e.g., phenylpentene isomers) | Similar to the formation of trans-1-phenyl-1-propene from methamphetamine. |
| Photolysis | UV/Visible Light | Complex mixture of products | The aromatic ring and amine group can absorb light energy. |
Visualizations
Caption: Potential degradation pathways of Phenylpropylaminopentane (PPAP).
Caption: Experimental workflow for a forced degradation study of PPAP.
Technical Support Center: Phenylpropylaminopentane Synthesis
Welcome to the technical support center for the synthesis of phenylpropylaminopentane (PPAP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing phenylpropylaminopentane (PPAP)?
A1: The most prevalent and established method for synthesizing phenylpropylaminopentane (PPAP), also known as 1-phenyl-N-propylpentan-2-amine, is through the reductive amination of a ketone precursor, 1-phenylpentan-2-one, with propylamine.[1] This one-pot reaction involves the formation of a Schiff base (imine) intermediate, which is then reduced to the final secondary amine product.[1]
Q2: What are the key starting materials for PPAP synthesis via reductive amination?
A2: The primary starting materials are 1-phenylpentan-2-one and propylamine. A suitable reducing agent is also required to convert the intermediate imine to the final amine product.
Q3: What are common challenges encountered during the synthesis of PPAP and related amphetamine analogs?
A3: Researchers may face several challenges, including:
-
Low Yield: This can be attributed to incomplete imine formation, side reactions, or suboptimal reaction conditions.
-
Impurity Formation: The most common impurity is the unreacted imine (Schiff base). Other byproducts can arise from side reactions of the starting materials or intermediates.[2]
-
Difficult Purification: The final product may be challenging to separate from unreacted starting materials, the imine intermediate, and other byproducts due to similar physical properties.
-
Stereocontrol: As PPAP possesses a chiral center, controlling the stereochemistry can be a significant challenge, although many synthetic routes produce a racemic mixture.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the ketone and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can provide more detailed information on the composition of the reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of phenylpropylaminopentane.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete imine formation. | The formation of the imine is an equilibrium reaction. Ensure anhydrous conditions, as water can shift the equilibrium back towards the starting materials. Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms. The pH of the reaction should be weakly acidic to facilitate imine formation. |
| Ineffective reducing agent. | The choice of reducing agent is critical. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the imine in the presence of the ketone.[3] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the starting ketone. | |
| Presence of a Significant Amount of Imine Impurity in the Final Product | Incomplete reduction of the imine intermediate. | Increase the reaction time for the reduction step or add a fresh portion of the reducing agent. Ensure the reducing agent has not degraded. |
| Formation of Multiple Byproducts | Suboptimal reaction temperature or pressure. | For reductive aminations, temperatures higher than 140°C and pressures above 30 bar may not significantly improve the reaction outcome and could lead to side reactions.[2] It is advisable to optimize the temperature and pressure for your specific reaction setup. |
| Reactivity of starting materials. | Consider protecting sensitive functional groups on the starting materials if they are susceptible to side reactions under the reaction conditions. | |
| Difficulty in Purifying the Final Product | Co-elution of product and impurities during chromatography. | Optimize the mobile phase for column chromatography to improve separation. A gradient elution may be necessary. Consider converting the amine product to its hydrochloride salt, which can sometimes be purified by recrystallization, and then converting it back to the freebase. |
| Emulsion formation during aqueous workup. | Break emulsions by adding a saturated brine solution or by filtering the mixture through a pad of celite. |
Experimental Protocols
General Protocol for Reductive Amination of 1-Phenylpentan-2-one
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Imine Formation:
-
In a round-bottom flask, dissolve 1-phenylpentan-2-one in a suitable anhydrous solvent (e.g., methanol, ethanol, or dichloromethane).
-
Add an equimolar amount of propylamine.
-
If operating under weakly acidic conditions, add a catalytic amount of a weak acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the imine by TLC or GC-MS.
-
-
Reduction:
-
Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.
-
Slowly add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or GC-MS).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water or a dilute acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
Data Presentation
Table 1: Effect of Reducing Agent on Reductive Amination Yield (Illustrative Data)
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| NaBH₃CN | Methanol | 25 | 12 | 75-85 |
| NaBH(OAc)₃ | Dichloromethane | 25 | 6 | 80-90 |
| H₂/Pd-C | Ethanol | 50 | 24 | 70-80 |
| LiAlH₄ | Diethyl Ether | 0-25 | 4 | <10 (due to ketone reduction) |
Note: This data is illustrative and based on general principles of reductive amination. Actual yields may vary depending on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of phenylpropylaminopentane.
Caption: Troubleshooting logic for low-yield reactions in phenylpropylaminopentane synthesis.
References
Technical Support Center: Optimizing Phenylpropylaminopentane Concentration for Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylpropylaminopentane (PPAP) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is phenylpropylaminopentane (PPAP) and what is its primary mechanism of action in a cellular context?
A1: Phenylpropylaminopentane (PPAP) is a psychostimulant compound that acts as a catecholaminergic activity enhancer.[1] Its primary mechanism of action is the inhibition of the reuptake of the catecholamine neurotransmitters, norepinephrine and dopamine, at the axon terminal and vesicular membranes. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling. Unlike amphetamines, PPAP is described as a non-releasing sympathomimetic.[2]
Q2: What are the expected cellular effects of PPAP?
A2: By enhancing norepinephrine and dopamine signaling, PPAP can be expected to modulate a variety of cellular processes regulated by these neurotransmitters. These can include changes in cell proliferation, survival, and metabolism. At higher concentrations, cytotoxic effects have been observed with related compounds. For instance, the related compound phenylpropanolamine (PPA) has been shown to be cytotoxic to several human cell lines, including fibroblasts (HFF), melanoma (SK-Mel/27), and hepatoma (HepG2) cells.[3] It has also been observed to induce cytoplasmic vacuolization in endothelial (ENDO) cells.[3]
Q3: Which signaling pathways are likely to be affected by PPAP?
A3: The primary signaling pathways affected by PPAP are those downstream of dopamine and norepinephrine receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors typically leads to the modulation of adenylyl cyclase activity, resulting in changes in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and regulates the expression of genes involved in a wide range of cellular functions.
Troubleshooting Guide
Issue: High cell death observed in my assay after PPAP treatment.
-
Possible Cause 1: PPAP concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) and use a cell viability assay (such as MTT or Neutral Red) to determine the IC50 (half-maximal inhibitory concentration). It is crucial to establish a concentration that provides the desired biological effect without inducing significant cytotoxicity.
-
-
Possible Cause 2: The chosen cell line is particularly sensitive to PPAP.
-
Solution: Different cell lines exhibit varying sensitivities to chemical compounds.[3] If you observe high cytotoxicity even at low concentrations, consider using a more resistant cell line if your experimental goals permit. Alternatively, you may need to work within a very narrow, sub-toxic concentration range.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve PPAP is at a non-toxic level for your cells. It is recommended to keep the final solvent concentration below 0.5%, and to include a solvent-only control in your experiments to account for any solvent-induced effects.
-
Issue: No observable effect of PPAP in my assay.
-
Possible Cause 1: PPAP concentration is too low.
-
Solution: Increase the concentration of PPAP in a stepwise manner. Refer to any available literature on similar compounds or perform a broad dose-response study to identify the effective concentration range.
-
-
Possible Cause 2: The incubation time is not optimal.
-
Solution: The effects of PPAP may be time-dependent. Perform a time-course experiment, treating your cells with a fixed concentration of PPAP and analyzing the endpoint at different time points (e.g., 24, 48, 72 hours).
-
-
Possible Cause 3: The cell line does not express the necessary receptors.
-
Solution: PPAP's effects are dependent on the presence of dopamine and norepinephrine receptors. Confirm the expression of these receptors in your chosen cell line through techniques like RT-qPCR, Western blotting, or immunofluorescence.
-
Data Presentation
Table 1: Cytotoxic Effects of Phenylpropanolamine (PPA), a Related Compound, on Various Human Cell Lines.
| Cell Line | Description | Relative Sensitivity to PPA | Observed Morphological Changes |
| HFF | Human Foreskin Fibroblast | More Sensitive | Not specified |
| SK-Mel/27 | Human Melanoma | More Sensitive | Not specified |
| HepG2 | Human Hepatoma | More Sensitive | Not specified |
| ENDO | Human Endothelial Cells | Less Sensitive | Cytoplasmic Vacuolization |
| NHEK | Normal Human Epidermal Keratinocytes | Less Sensitive | Not specified |
Data summarized from a study on phenylpropanolamine (PPA), a compound structurally and functionally related to PPAP.[3] This data can be used as a preliminary guide for selecting cell lines and anticipating potential cytotoxic effects.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Phenylpropylaminopentane (PPAP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of PPAP in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the PPAP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve PPAP) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
Phenylpropylaminopentane (PPAP)
-
Neutral Red solution (50 µg/mL in sterile water)
-
Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)
-
96-well plates
-
Cell culture medium
-
PBS
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of PPAP as described in the MTT assay protocol (steps 2-4).
-
After the treatment period, remove the medium and wash the cells with 150 µL of PBS.
-
Add 100 µL of medium containing Neutral Red to each well and incubate for 2 hours at 37°C.
-
Remove the Neutral Red medium and wash the cells with 150 µL of PBS.
-
Add 150 µL of destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as a percentage of the no-treatment control.
Mandatory Visualization
Caption: Proposed signaling pathway of Phenylpropylaminopentane (PPAP).
Caption: Troubleshooting workflow for optimizing PPAP concentration.
References
Phenylpropylaminopentane (PPAP) Experimental Variability: A Technical Support Center
Welcome to the Technical Support Center for Phenylpropylaminopentane (PPAP) experimental research. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with PPAP and to troubleshoot common sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is Phenylpropylaminopentane (PPAP) and what is its primary mechanism of action?
A1: Phenylpropylaminopentane (PPAP) is an experimental drug that acts as a catecholaminergic activity enhancer (CAE).[1][2] Unlike traditional stimulants, it does not induce the release of catecholamines but rather enhances the impulse-driven release of norepinephrine and dopamine.[1][2] Recent evidence suggests that its effects may be mediated through agonism at the Trace Amine-Associated Receptor 1 (TAAR1).
Q2: What are the common experimental applications of PPAP?
A2: PPAP is primarily used in preclinical research to investigate its potential as a psychostimulant, cognitive enhancer, and antidepressant. Common animal models include the forced swim test to assess antidepressant-like effects and shuttle box tests for learning and memory.[3]
Q3: Why am I seeing significant variability in my behavioral studies with PPAP?
A3: Rodent behavioral studies are notoriously susceptible to variability.[4][5][6][7] Factors such as the animal's strain, sex, age, housing conditions, and even the experimenter's handling can significantly influence outcomes.[4][5][6][7] Environmental factors like lighting, noise, and odors in the testing room also play a crucial role.[5] It is critical to standardize these conditions as much as possible.
Q4: My PPAP synthesis yield is low and the product purity is inconsistent. What could be the cause?
A4: The synthesis of phenethylamines like PPAP can be challenging. Common issues include incomplete reactions, side-product formation, and difficulties in purification. The purity of starting materials, reaction temperature, and purification methods (such as distillation and chromatography) are critical parameters to control.[1]
Q5: How should I prepare and store PPAP solutions for my experiments?
A5: For in vivo studies, PPAP hydrochloride is typically dissolved in a sterile, isotonic vehicle such as 0.9% saline. It is recommended to prepare fresh solutions for each experiment to avoid degradation. Store the solid compound in a cool, dark, and dry place. Stability studies should be conducted under your specific experimental conditions to determine the solution's shelf-life.
Troubleshooting Guides
Inconsistent Results in Behavioral Assays (e.g., Forced Swim Test)
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between animals in the same group | Inconsistent handling of animals. | Ensure all experimenters use a standardized and gentle handling technique. Acclimatize animals to the experimenter before testing.[4][5] |
| Environmental stressors. | Control for noise, light intensity, and odors in the testing room. Test at the same time of day to minimize circadian rhythm effects.[5] | |
| Social housing hierarchy. | House animals in stable, consistent groups. Be aware that dominant and subordinate animals may behave differently.[4] | |
| Lack of dose-dependent effect | Incorrect dose range. | Conduct a pilot study with a wide range of doses to determine the optimal dose-response window. |
| Vehicle effects. | Always include a vehicle-only control group to account for any behavioral effects of the injection or vehicle itself. | |
| Drug administration variability. | Ensure accurate and consistent administration of PPAP (e.g., intraperitoneal injection technique). | |
| Results not reproducible across experiments | Subtle changes in experimental conditions. | Maintain a detailed log of all experimental parameters, including animal supplier, feed, bedding, and room temperature/humidity. |
| Experimenter bias. | Whenever possible, blind the experimenter to the treatment conditions. |
Issues in PPAP Synthesis and Purity
| Symptom | Possible Cause | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider adjusting reaction time or temperature. |
| Impure starting materials. | Ensure the purity of all reagents and solvents. Purify starting materials if necessary. | |
| Presence of multiple spots on TLC after reaction | Formation of side products. | Optimize reaction conditions (e.g., temperature, stoichiometry of reactants) to minimize side reactions. |
| Degradation of the product. | Ensure appropriate work-up and purification conditions to prevent degradation of the amine product. | |
| Difficulty in purification | Inefficient separation of product from byproducts. | Utilize appropriate purification techniques such as fractional distillation under reduced pressure or column chromatography.[1] |
| Final product is not a white solid | Presence of impurities. | Recrystallize the final product from a suitable solvent to improve purity and appearance. |
| Inconsistent analytical results (e.g., HPLC, NMR) | Impure sample. | Ensure the sample is completely dry and free of residual solvent before analysis. |
| Instrument variability. | Calibrate and validate analytical instruments regularly. |
Experimental Protocols
Detailed Methodology: Forced Swim Test in Rats with PPAP Administration
This protocol is adapted from standard forced swim test procedures.[4][5][6][7][8][9]
1. Animals and Housing:
-
Male Sprague-Dawley rats (250-300g) are commonly used.
-
House animals in groups of 2-3 per cage in a temperature and humidity-controlled room with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization before the experiment.
2. Apparatus:
-
A transparent cylindrical tank (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
3. Drug Preparation and Administration:
-
Dissolve PPAP hydrochloride in 0.9% sterile saline.
-
Administer PPAP or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test session.
-
Doses typically range from 1 to 10 mg/kg. A dose-response study is recommended to determine the optimal dose.
4. Experimental Procedure:
-
Day 1 (Pre-test): Place each rat in the swim tank for a 15-minute session. This is to induce a baseline level of immobility.
-
Day 2 (Test): 24 hours after the pre-test, administer PPAP or vehicle. 30 minutes later, place the rat back into the swim tank for a 5-minute test session.
-
Record the entire 5-minute session for later analysis.
5. Data Analysis:
-
Score the duration of immobility during the 5-minute test session. Immobility is defined as the rat making only the minimal movements necessary to keep its head above water.
-
Compare the immobility time between the vehicle and PPAP-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Expected Results:
-
A significant decrease in immobility time in the PPAP-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
HPLC Method for Purity Analysis of Phenylpropylaminopentane Hydrochloride
This is a general method and may require optimization for your specific instrumentation and sample.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase:
-
A mixture of acetonitrile and a buffer (e.g., 0.01 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid).
-
The ratio of acetonitrile to buffer will need to be optimized to achieve good separation (e.g., 60:40 v/v).
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Detection wavelength: 215 nm.
-
Column temperature: 25°C.
4. Sample Preparation:
-
Accurately weigh and dissolve a known amount of PPAP HCl in the mobile phase to create a standard solution of known concentration (e.g., 1 mg/mL).
-
Prepare samples of the synthesized PPAP HCl at the same concentration.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is determined by comparing the peak area of the main PPAP peak to the total area of all peaks in the chromatogram.
Quantitative Data
The following table summarizes hypothetical, yet expected, quantitative data from PPAP experiments. Researchers should determine these values empirically for their specific experimental conditions.
| Parameter | Value | Assay | Notes |
| TAAR1 Binding Affinity (Ki) | 50 - 200 nM | Radioligand displacement assay | Varies depending on the radioligand and cell line used. |
| TAAR1 Functional Potency (EC50) | 100 - 500 nM | cAMP accumulation assay | Measures the concentration of PPAP that produces 50% of the maximal response. |
| Forced Swim Test (Effective Dose) | 2.5 - 7.5 mg/kg (i.p.) | Rat Forced Swim Test | Dose required to see a significant reduction in immobility time. |
| Purity (Synthesized Batch) | >98% | HPLC-UV | Purity should be confirmed by multiple analytical techniques (e.g., NMR, Mass Spectrometry). |
Visualizations
Signaling Pathway of PPAP at the Catecholaminergic Synapse
Caption: Proposed signaling pathway of PPAP at a catecholaminergic synapse.
Experimental Workflow for Assessing PPAP in the Forced Swim Test
Caption: Experimental workflow for the rat forced swim test with PPAP.
Troubleshooting Logic for Inconsistent Behavioral Data
Caption: Logical approach to troubleshooting inconsistent behavioral data.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Phenylpropylaminopentane
For researchers, scientists, and drug development professionals, optimizing the bioavailability of investigational compounds is a critical step in preclinical and clinical development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may arise during experiments aimed at enhancing the bioavailability of phenylpropylaminopentane (PPAP), an experimental catecholaminergic activity enhancer.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary barriers to the oral bioavailability of phenylpropylaminopentane (PPAP)?
A1: Based on its structure as a phenethylamine derivative, the primary barriers to the oral bioavailability of PPAP are likely extensive first-pass metabolism in the gut wall and liver, and potentially poor membrane permeability.[1] As a lipophilic small molecule, it is expected to be metabolized by cytochrome P450 (CYP) enzymes.[2] Additionally, as a substrate for monoamine transporters, it may be subject to efflux by transporters in the gastrointestinal tract.
Q2: What formulation strategies can be employed to bypass first-pass metabolism of PPAP?
A2: To circumvent extensive first-pass metabolism, consider alternative routes of administration that avoid the gastrointestinal tract and direct delivery to the systemic circulation. Strategies that have proven effective for the related compound, selegiline, include:
-
Sublingual or Buccal Delivery: Formulations such as sublingual films or orally disintegrating tablets can facilitate absorption through the oral mucosa, directly entering the systemic circulation and bypassing the liver.[3][4][5][6]
-
Transdermal Delivery: A transdermal patch could provide controlled, sustained release of PPAP, avoiding first-pass metabolism altogether.[7]
Q3: How can the permeability of PPAP be assessed in vitro?
A3: In vitro permeability of PPAP can be evaluated using cell-based assays that model the intestinal barrier and the blood-brain barrier. A common and effective model is the Madin-Darby canine kidney (MDCK) cell line, particularly MDCK cells transfected with the human MDR1 gene (MDCK-mdr1), which expresses the P-glycoprotein (P-gp) efflux pump.[8][9] This allows for the simultaneous assessment of passive permeability and active efflux.
Q4: Are there any known metabolic pathways for PPAP?
A4: While specific metabolic pathways for PPAP are not extensively documented in publicly available literature, its structural similarity to selegiline suggests that it is likely metabolized by the cytochrome P450 (CYP) enzyme system.[2][7] Potential metabolic reactions include N-dealkylation, hydroxylation, and oxidation. A patent for enhancing the delivery of phenethylamine derivatives suggests that monoamine oxidase B (MAO-B) may also be involved in its metabolism.[1]
Q5: What analytical methods are suitable for quantifying PPAP in biological samples?
A5: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the recommended analytical method for the sensitive and specific quantification of PPAP in plasma and other biological matrices.[10][11][12] Gas chromatography-mass spectrometry (GC-MS) could also be a viable alternative. Method development would involve optimizing the chromatographic separation and mass spectrometric detection parameters for PPAP and a suitable internal standard.
Troubleshooting Guides
Issue: Low and Variable Oral Bioavailability in Animal Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Extensive First-Pass Metabolism | 1. Co-administer with a CYP450 inhibitor: Conduct a pilot study with a broad-spectrum CYP inhibitor (e.g., ketoconazole) to assess the impact on PPAP exposure. 2. Develop alternative formulations: Investigate sublingual, buccal, or transdermal formulations to bypass the gastrointestinal tract and liver.[3][4][5][6][7] | 1. Inhibition of metabolic enzymes can significantly increase the fraction of the drug reaching systemic circulation. 2. These routes of administration deliver the drug directly into the bloodstream, avoiding initial metabolism. |
| Poor Aqueous Solubility | 1. Particle size reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution. 2. Formulate as a solid dispersion: Disperse PPAP in a hydrophilic polymer matrix to enhance its dissolution rate. 3. Use of lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. | 1. Smaller particles dissolve more rapidly. 2. Amorphous dispersions can prevent crystallization and maintain a higher concentration of dissolved drug. 3. Lipidic carriers can facilitate absorption through the lymphatic system, bypassing the liver. |
| Efflux by P-glycoprotein (P-gp) | 1. Co-administer with a P-gp inhibitor: Use a known P-gp inhibitor (e.g., verapamil) in in vivo studies to confirm P-gp mediated efflux. 2. Modify the chemical structure: If feasible, medicinal chemistry efforts could focus on creating analogues that are not substrates for P-gp. | 1. Blocking efflux transporters can increase the net absorption of the drug across the intestinal epithelium. 2. Structural modifications can reduce the affinity of the compound for the efflux transporter. |
Issue: Inconsistent Results in In Vitro Permeability Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Cell Monolayer Integrity Issues | 1. Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure the formation of tight junctions and a confluent monolayer. 2. Visualize tight junctions: Use immunofluorescence staining for tight junction proteins (e.g., ZO-1, occludin) to confirm monolayer integrity. | 1. TEER is a quantitative measure of the integrity of the cell barrier. 2. Visual confirmation ensures that observed permeability is not due to leaks in the monolayer. |
| High Non-Specific Binding | 1. Include a protein sink in the receiver compartment: Add bovine serum albumin (BSA) to the receiver medium to mimic physiological conditions and reduce non-specific binding to the plate. 2. Use low-binding plates: Employ plates specifically designed to minimize compound adsorption. | 1. BSA can bind to the compound, preventing it from adsorbing to the plasticware and improving recovery. 2. Reduces loss of the compound, leading to more accurate permeability measurements. |
| Compound Instability in Assay Buffer | 1. Assess compound stability: Incubate PPAP in the assay buffer for the duration of the experiment and quantify its concentration over time to check for degradation. 2. Adjust buffer pH: If PPAP is pH-sensitive, optimize the buffer pH to ensure its stability. | 1. Degradation of the compound during the assay will lead to an underestimation of its permeability. 2. Maintaining the compound in its most stable form is crucial for accurate results. |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using MDCK-mdr1 Cells
Objective: To determine the bidirectional permeability of PPAP and assess its potential as a P-gp substrate.
Methodology:
-
Cell Culture: Culture MDCK-mdr1 cells on permeable Transwell® inserts until a confluent monolayer is formed, as confirmed by TEER measurements.
-
Permeability Assay:
-
Apical to Basolateral (A-B) Permeability: Add PPAP solution to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points.
-
Basolateral to Apical (B-A) Permeability: Add PPAP solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber at specified time points.
-
-
Sample Analysis: Quantify the concentration of PPAP in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of PPAP.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.[13][14][15]
-
Drug Administration:
-
Intravenous (IV) Group: Administer a single IV bolus of PPAP solution via the tail vein.
-
Oral (PO) Group: Administer a single oral gavage of PPAP suspension or solution.
-
-
Blood Sampling: Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of PPAP in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters such as Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and half-life (t1/2). Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Experimental workflow for assessing and enhancing the bioavailability of PPAP.
Caption: Barriers to the oral bioavailability of phenylpropylaminopentane.
References
- 1. US20070190187A1 - Formulation for enhanced delivery of phenethylamine - Google Patents [patents.google.com]
- 2. Identification of phase-I metabolites and chronic toxicity study of the Kv1.3 blocker PAP-1 (5-(4-phenoxybutoxy)psoralen) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and characterization of sublingual films for enhanced bioavailability of selegiline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. A new formulation of selegiline: improved bioavailability and selectivity for MAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 8. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 9. criver.com [criver.com]
- 10. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods for the determination of bromperidol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. currentseparations.com [currentseparations.com]
- 15. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
Phenylpropylaminopentane (PPAP) Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and solutions associated with PPAP in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Phenylpropylaminopentane (PPAP) and what are its basic chemical properties?
Phenylpropylaminopentane, also known as 1-phenyl-2-propylaminopentane, is a substituted phenethylamine and amphetamine derivative.[1] It is often used in research as its hydrochloride (HCl) salt to improve aqueous solubility.
| Property | Value |
| Molecular Formula (Free Base) | C₁₄H₂₃N |
| Molecular Weight (Free Base) | 205.34 g/mol |
| Molecular Formula (HCl Salt) | C₁₄H₂₄ClN |
| Molecular Weight (HCl Salt) | 241.80 g/mol |
Q2: What is the general solubility of Phenylpropylaminopentane HCl?
The solubility of Phenylpropylaminopentane HCl (PPAP HCl) can be variable. Some sources describe it as soluble in water and Dimethyl Sulfoxide (DMSO), while others suggest it has low water solubility but is soluble in organic solvents. This suggests that while the HCl salt form enhances aqueous solubility compared to the free base, it may still present challenges depending on the desired concentration and specific aqueous medium.
Q3: I am having trouble dissolving PPAP HCl in an aqueous buffer for my in vitro assay. What should I do?
Difficulty in dissolving PPAP HCl in aqueous solutions is a common issue. The following troubleshooting guide provides a systematic approach to address this problem.
Troubleshooting Guide: Dissolving PPAP HCl for In Vitro Experiments
This guide will walk you through a series of steps to achieve complete dissolution of PPAP HCl for your experiments.
Experimental Protocols
Preparation of PPAP HCl for In Vivo Animal Studies
Based on seminal pharmacological studies, PPAP has been successfully administered to rats subcutaneously.[2][3] While the exact concentration and vehicle preparation can vary, a common approach involves dissolving the compound in a sterile isotonic saline solution.
Materials:
-
Phenylpropylaminopentane HCl (PPAP HCl) powder
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile vials
-
Vortex mixer
-
(Optional) pH meter and sterile 0.1N HCl and 0.1N NaOH
Protocol:
-
Aseptically weigh the required amount of PPAP HCl powder.
-
Transfer the powder to a sterile vial.
-
Add a portion of the sterile saline to the vial.
-
Vortex the mixture vigorously until the powder is fully dissolved.
-
Add the remaining sterile saline to reach the final desired concentration.
-
(Optional) Check the pH of the final solution and adjust to physiological pH (7.2-7.4) using sterile 0.1N HCl or 0.1N NaOH if necessary.
-
Visually inspect the solution for any particulates before administration.
Preparation of PPAP HCl Stock Solution for In Vitro Assays
For cell-based assays, it is crucial to minimize the concentration of organic solvents to avoid cellular toxicity. A common practice is to prepare a high-concentration stock solution in DMSO and then dilute it into the cell culture medium.
Materials:
-
Phenylpropylaminopentane HCl (PPAP HCl) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of PPAP HCl powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-100 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, thaw an aliquot and dilute it serially in the cell culture medium to the final desired concentration. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically ≤ 0.5%).
Signaling Pathways and Logical Relationships
The primary mechanism of action of PPAP involves the enhancement of catecholaminergic activity. It is important to understand its relationship with other psychostimulants to anticipate its effects in experimental models.
This diagram illustrates that while both PPAP and amphetamine lead to increased synaptic levels of dopamine and norepinephrine, their primary mechanisms of action differ. PPAP acts as a catecholaminergic activity enhancer, potentiating the natural, impulse-driven release of these neurotransmitters.[2] In contrast, amphetamine is primarily a releasing agent, causing a flood of neurotransmitters independent of neuronal firing, and also has reuptake inhibiting properties. This distinction is crucial for experimental design and interpretation of results.
References
- 1. Phenylpropylaminopentane - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)Deprenyl and (-)1-phenyl-2-propylaminopentane, [(-)PPAP], act primarily as potent stimulants of action potential-transmitter release coupling in the catecholaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating PPAP Software: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common errors encountered while using Production Part Approval Process (PPAP) software.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a PPAP submission rejection within the software?
A1: The most frequent reasons for rejection stem from inconsistencies and inaccuracies in the submitted documentation.[1][2] Key issues include:
-
Incomplete Documentation : Missing required files or sections within the PPAP package.[1][2][3]
-
Inconsistent Information : Discrepancies in data between different documents, such as the Process Flow Diagram, PFMEA, and Control Plan.[1][4]
-
Lack of Process Capability Evidence : Failure to provide adequate Statistical Process Control (SPC) data, like Cpk values, to demonstrate process stability.[1]
-
Generic or Reused FMEAs : Submitting Failure Mode and Effects Analyses that are not specific to the part or process under review.[1]
-
Poor Change Management : Inadequate documentation of engineering changes.[1]
Q2: How do I determine the correct PPAP submission level in the software?
A2: The PPAP submission level is determined by the customer based on factors like the part's complexity and the supplier's history.[3] The software will typically have a field to select the appropriate level, which dictates the required documentation.[5][6][7]
PPAP Submission Levels
| Level | Requirements |
| Level 1 | Part Submission Warrant (PSW) only.[3][5][6][7] |
| Level 2 | PSW with product samples and limited supporting data.[5][6][7] |
| Level 3 | PSW with product samples and complete supporting data.[5][6][7] |
| Level 4 | PSW and other requirements as defined by the customer.[3][5][6][7] |
| Level 5 | PSW with product samples and complete supporting data available for review at the supplier's manufacturing location.[5][6][7] |
Q3: What is a Measurement System Analysis (MSA) and why is it causing errors in my submission?
A3: A Measurement System Analysis (MSA) assesses the variation present in your measurement system to ensure that your data is accurate and reliable.[8][9] Errors in your PPAP submission related to MSA often arise from an inadequate Gage Repeatability and Reproducibility (Gage R&R) study, which is a key component of MSA.[10][11] The software may flag errors if the percentage of variation from the measurement system is too high.
Troubleshooting Common Errors
Error: Data Synchronization Failure between Process Flow, PFMEA, and Control Plan
-
Symptom: The software displays a validation error indicating that information is not consistent across the Process Flow Diagram, Process Failure Mode and Effects Analysis (PFMEA), and Control Plan.[1][4]
-
Cause: Manual data entry errors or updates made to one document but not propagated to the others.[12]
-
Solution:
-
Initiate Data Sync: Look for a "sync" or "update" function within the software to automatically align shared information across these documents.
-
Manual Review: If an automated sync is not available, systematically compare the process steps, characteristics, and control methods listed in each document.
-
Centralized Data Entry: Whenever possible, enter or edit information in a centralized module of the software that is designed to populate these related documents.
-
Logical Workflow for Resolving Data Mismatches
Caption: Workflow for correcting data inconsistencies.
Error: Invalid Measurement System Analysis (MSA) Data
-
Symptom: The software rejects the MSA or Gage R&R study data, often with a message like "%R&R exceeds acceptable limits."
-
Cause: The variation in the measurement system is too high compared to the total process variation or the specified tolerance.
-
Solution:
-
Review Study Parameters: Ensure the Gage R&R study was conducted with a sufficient number of appraisers, parts, and trials.
-
Analyze Variation Sources: Determine if the primary source of variation is repeatability (equipment-related) or reproducibility (appraiser-related).[11]
-
Take Corrective Action:
-
High Repeatability Variation: May indicate a need for equipment maintenance, calibration, or replacement.
-
High Reproducibility Variation: May suggest that appraisers need better training on the measurement procedure.
-
-
Re-run the Study: After implementing corrective actions, conduct the Gage R&R study again and enter the new data into the software.
-
Gage R&R Study Parameters (Variable Data)
| Parameter | Minimum | Recommended |
| Operators (Appraisers) | 2 | 3 or 4 |
| Parts | 10 | 10 |
| Trials | 2 | 3 |
| Total Measurements | - | 90 |
| Source:[13] |
Error: Incomplete or Missing Documentation
-
Symptom: The software prevents submission due to missing mandatory documents for the selected PPAP level.[2][3]
-
Cause: Failure to upload all required files or attaching files in an unsupported format.
-
Solution:
-
Verify PPAP Level Requirements: Cross-reference the required documents for your specified PPAP level with the uploaded files.
-
Check File Formats: Ensure all uploaded files are in a format accepted by the software (e.g., PDF, DOCX, XLSX).
-
Confirm All Sections are Complete: Some software may require specific fields within a document to be filled out before it is considered "complete." Review all forms for any empty mandatory fields.
-
PPAP Submission Workflow
Caption: A typical workflow for preparing a PPAP submission in software.
Error: Statistical Process Control (SPC) Data Rejected
-
Symptom: The software flags initial process study data as unacceptable, often with an error related to Cpk or Ppk values.
-
Cause: The process is not demonstrating sufficient capability to meet the customer's requirements.
-
Solution:
-
Analyze Control Charts: Review the control charts for signs of special cause variation.[14][15] Address any out-of-control points before calculating capability indices.
-
Review Capability Indices: Ensure that the calculated Cpk and Ppk values meet the customer's minimum requirements (typically > 1.33 or 1.67).
-
Improve Process Stability: If the process is not stable or capable, implement process improvements to reduce variation. This may involve adjustments to equipment, materials, or operating procedures.[14]
-
Collect New Data: After process improvements have been made and the process is stable, collect a new set of data for the initial process study and enter it into the software.
-
Experimental Protocols
Measurement System Analysis (MSA) - Gage R&R Study Protocol
-
Objective: To determine the amount of variation in the measurement system attributable to the measurement equipment (repeatability) and the individuals using the equipment (reproducibility).[8][10]
-
Methodology:
-
Select 10 parts that represent the entire operational range of the process.[10]
-
Select 3 appraisers who normally perform the measurement.[10]
-
Calibrate the measurement instrument.
-
Have each appraiser measure each of the 10 parts 3 times in a random order. The other appraisers should not be able to see the results.[10]
-
Record the measurements in the PPAP software's MSA module.
-
The software will then typically calculate the % Gage R&R, which is composed of the equipment variation (EV) and appraiser variation (AV).
-
-
Acceptance Criteria:
-
Under 10%: The measurement system is acceptable.
-
10% to 30%: May be acceptable based on the importance of the application, cost of the measurement device, and cost of repair.
-
Over 30%: The measurement system is not acceptable and needs improvement.
-
References
- 1. blog.rgbsi.com [blog.rgbsi.com]
- 2. intellaquest.com [intellaquest.com]
- 3. fictiv.com [fictiv.com]
- 4. youtube.com [youtube.com]
- 5. PPAP | Production Part Approval Process | Quality-One [quality-one.com]
- 6. inspectionxpert.com [inspectionxpert.com]
- 7. Production part approval process - Wikipedia [en.wikipedia.org]
- 8. Measurement Systems Analysis (MSA) [sixsigmastudyguide.com]
- 9. Measurement system analysis - Wikipedia [en.wikipedia.org]
- 10. Measurement Systems Analysis (MSA) and Gage R&R - Dr Jody Muelaner [muelaner.com]
- 11. datalyzer.com [datalyzer.com]
- 12. APQP & PPAP Software | Advanced Product Quality Planning [net-inspect.com]
- 13. capvidia.com [capvidia.com]
- 14. blog.rgbsi.com [blog.rgbsi.com]
- 15. ppapmanager.com [ppapmanager.com]
optimizing input parameters for the PPAP predictor
Welcome to the technical support center for the PPAP (Polyadenylation Profile Associated Predictor). This resource is designed to help researchers, scientists, and drug development professionals optimize the input parameters for the PPAP predictor and troubleshoot common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the PPAP predictor?
A1: The PPAP predictor is a bioinformatics tool designed to identify and predict the location of polyadenylation signals (PAS) within a given nucleic acid sequence. Accurate prediction of these signals is crucial for understanding gene expression regulation and its impact on protein function.
Q2: What is the required format for the input sequence?
A2: The PPAP predictor exclusively accepts nucleic acid sequences in the FASTA format. The header line, beginning with ">", should contain a unique identifier for the sequence. The subsequent lines should contain the raw sequence data.
Q3: Why is it important to select the correct organism in the input parameters?
A3: Polyadenylation signals can vary between different organisms. The PPAP predictor utilizes organism-specific models to enhance the accuracy of its predictions. Selecting the correct organism ensures that the appropriate model is applied to your sequence data, leading to more reliable results.
Q4: What are the "Upstream" and "Downstream" sequence length parameters, and how do they affect the prediction?
A4: These parameters define the length of the sequence region surrounding a potential polyadenylation signal that the predictor will analyze. The optimal lengths can vary depending on the gene and organism, but a common starting point is 200 nucleotides upstream and 50 nucleotides downstream of the region of interest. Adjusting these values can help to capture relevant regulatory elements and improve prediction accuracy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Error: "Invalid Input Format" | The input file is not in the correct FASTA format. There may be missing ">" headers, or the sequence contains non-standard characters. | Ensure your input file strictly adheres to the FASTA format. Remove any special characters or formatting from the sequence data. |
| No polyadenylation signals predicted | The input sequence may be too short. The selected organism model may not be appropriate. The prediction score threshold may be set too high. | Verify that the input sequence is of sufficient length (ideally >500 bp). Try running the prediction with a different, closely related organism model if the exact one is unavailable. Incrementally lower the prediction score threshold to identify weaker, yet potentially valid, signals. |
| Too many predicted polyadenylation signals | The prediction score threshold may be set too low. The input sequence may contain repetitive elements. | Incrementally increase the prediction score threshold to filter out low-confidence predictions. Mask any known repetitive elements in your input sequence before submission. |
| Predicted signal location is inconsistent with experimental data | The in vivo polyadenylation site may be influenced by factors not accounted for in the prediction model (e.g., alternative splicing, RNA secondary structure). | Use the PPAP predictor as a primary screen and validate the predicted sites using experimental methods such as 3' RACE (Rapid Amplification of cDNA Ends). |
Experimental Protocols
3' RACE (Rapid Amplification of cDNA Ends) for Validation of Predicted Polyadenylation Sites
This protocol provides a general workflow for the experimental validation of a predicted polyadenylation site.
-
RNA Extraction: Isolate total RNA from the cells or tissue of interest using a standard protocol (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using an oligo(dT)-adapter primer. This primer will anneal to the poly(A) tail of the mRNA.
-
First PCR Amplification: Perform a PCR amplification using a gene-specific forward primer that is upstream of the predicted polyadenylation site and a reverse primer that is complementary to the adapter sequence of the oligo(dT) primer.
-
Nested PCR (Optional): To increase specificity, a second round of PCR can be performed using a nested gene-specific forward primer and the same adapter-specific reverse primer.
-
Gel Electrophoresis and Sequencing: Run the PCR products on an agarose gel. Excise the band corresponding to the expected size and purify the DNA. Send the purified DNA for Sanger sequencing to confirm the exact 3' end of the transcript, which corresponds to the polyadenylation site.
Logical Workflow for Parameter Optimization
The following diagram illustrates a logical workflow for optimizing the input parameters of the PPAP predictor.
Caption: A flowchart for optimizing PPAP predictor parameters.
Polyadenylation Signaling Pathway
This diagram provides a simplified overview of the canonical polyadenylation signaling pathway in eukaryotes.
Caption: Key factors in the polyadenylation signaling pathway.
improving the accuracy of PPAP predictions
Welcome to the Technical Support Center for the Production Part Approval Process (PPAP). This guide is designed for researchers, quality engineers, and manufacturing professionals to help improve the accuracy of PPAP submissions and proactively predict their successful outcome.
Q1: My PPAP submission was rejected. What are the most common reasons?
A successful PPAP submission hinges on meticulous preparation and adherence to customer requirements. Rejections often stem from recurring, preventable issues. Understanding these common failure points is the first step toward improving the predictive accuracy of your submissions. The most frequent reasons for rejection include non-conformance with customer requirements, incomplete or inaccurate documentation, and unresolved quality issues identified during trial runs.[1][2][3]
Table 1: Common Causes for PPAP Rejection
| Rank | Rejection Category | Specific Examples | Predictive Checkpoint |
| 1 | Incomplete/Inaccurate Documentation | Missing Part Submission Warrant (PSW), mismatched tolerances between drawings and inspection results, outdated FMEAs.[1][3] | Conduct a thorough internal audit of all 18 PPAP elements before submission.[4] |
| 2 | Non-Conformance to Customer Requirements | Parts do not meet dimensional, material, or performance specifications.[2] | Engage with the customer early to clarify all requirements, including customer-specific ones.[5] |
| 3 | Poor Process Capability | Statistical Process Control (SPC) studies show the process is not stable or capable (e.g., low Cpk values).[3] | Perform initial process studies to ensure critical processes are reliable and meet targets.[6][7] |
| 4 | Test & Validation Failures | Material certifications are missing or fail to meet specifications; performance testing results are unsatisfactory.[2] | Validate all materials and performance against design records and regulatory standards. |
| 5 | Inadequate Measurement System | The gauges and methods used to measure parts are not proven to be repeatable and reproducible (failed Gage R&R). | Complete a robust Measurement System Analysis (MSA) for all measurement systems.[8] |
Q2: How can I proactively predict and prevent PPAP failure using risk analysis?
To predict and prevent failure, you must shift from a reactive to a proactive approach. The key is to identify and mitigate risks long before the final submission. The Process Failure Mode and Effects Analysis (PFMEA) is a critical tool for this purpose.[7] It helps you systematically analyze potential failures in the manufacturing process, assess their risk, and plan controls to prevent them.[7]
A proactive workflow involves integrating your core quality documents so that risks identified in the PFMEA directly inform the Process Control Plan. This ensures that for every potential failure mode, a corresponding control is in place.
Caption: Proactive risk assessment workflow using PFMEA.
Q3: My measurement data is being questioned. How can I ensure the accuracy of my dimensional results?
To predict the success of your PPAP, you must have confidence in your measurement data. If your measurement system is unreliable, your dimensional results are meaningless. A Measurement System Analysis (MSA) is required to validate the accuracy of your testing equipment.[9] The most common method is a Gage Repeatability and Reproducibility (Gage R&R) study.[8] This experiment quantifies the amount of variation in your measurement system and determines if it's acceptable for use.
A Gage R&R study isolates two primary sources of measurement variation:
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Repeatability: Variation when the same operator measures the same part multiple times with the same gauge.
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Reproducibility: Variation when different operators measure the same part with the same gauge.
A successful Gage R&R study provides statistical evidence that your measurement system is trustworthy, thereby improving the predictive accuracy of your dimensional data.
Q4: What is the difference between Process Capability and Process Performance, and how do they predict future quality?
Process capability (Cpk) and process performance (Ppk) are statistical measures that predict a process's ability to produce parts within specification limits. Submitting dimensional data without these accompanying studies is a common reason for rejection as it signals an incomplete understanding of process control.[3]
-
Process Capability (Cpk): Measures how capable the process is of meeting specifications, assuming it is stable and in statistical control. It represents the potential short-term capability.
-
Process Performance (Ppk): Measures the actual performance of the process over a longer period, accounting for both common and special cause variation. It shows how the process has actually performed.
High Cpk and Ppk values give you and your customer a high degree of confidence that the process will consistently produce conforming parts.
Table 2: Cpk/Ppk Acceptance Criteria (Automotive Industry Standard)
| Index Value | Interpretation | Prediction |
| > 1.67 | Process is highly capable. | High confidence in process stability and part quality. |
| 1.33 to 1.67 | Process is capable. | Process is acceptable; monitor for stability. |
| 1.00 to 1.33 | Process may not be capable. | Requires tight process control; may produce non-conforming parts. |
| < 1.00 | Process is not capable. | High likelihood of producing defects; corrective action is required. |
Q5: How can I streamline the documentation process to avoid errors and omissions?
Incomplete or inconsistent documentation is a primary cause of PPAP rejection.[3] The key PPAP documents—such as the Process Flow Diagram, PFMEA, and Control Plan—are interconnected.[9] A change in one document should cascade to the others. Using digital tools and establishing a structured internal workflow can prevent inconsistencies.[3][10]
The diagram below illustrates how information should flow between these core documents, creating a "digital thread" that ensures alignment and reduces the chance of error. Any risk identified in the PFMEA must be addressed with a control method in the Control Plan.
References
- 1. geomiq.com [geomiq.com]
- 2. intellaquest.com [intellaquest.com]
- 3. blog.rgbsi.com [blog.rgbsi.com]
- 4. youtube.com [youtube.com]
- 5. Production Part Approval Process (PPAP) in QMS: A Complete Guide - eLeaP® Quality [quality.eleapsoftware.com]
- 6. capvidia.com [capvidia.com]
- 7. Production Part Approval Process (PPAP) - The Complete Guide [1factory.com]
- 8. waykenrm.com [waykenrm.com]
- 9. 6sigma.us [6sigma.us]
- 10. youtube.com [youtube.com]
Technical Support Center: Protein-Protein Association and Profiling (PPAP) of Large Protein Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the study of large protein complexes using Protein-Protein Association and Profiling (PPAP) techniques.
Troubleshooting Guides
This section provides solutions to common problems encountered during the PPAP workflow for large protein complexes.
Question: My large protein complex is insoluble or aggregates upon cell lysis. How can I improve its solubility?
Answer:
Improving the solubility of large protein complexes is critical for successful downstream analysis. Aggregation can occur due to the disruption of the native cellular environment. Here are several strategies to enhance solubility:
-
Optimize Lysis Buffer: The composition of the lysis buffer is paramount. Experiment with different detergents and salt concentrations to find the optimal conditions for your specific complex.
-
Detergents: Non-ionic or zwitterionic detergents are generally preferred for maintaining the integrity of protein complexes. Start with milder detergents and increase the stringency if necessary.
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Salt Concentration: The ionic strength of the buffer can significantly impact solubility. Test a range of salt concentrations (e.g., 150 mM to 500 mM NaCl) to minimize non-specific hydrophobic interactions that can lead to aggregation.
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pH: Maintain a physiological pH (typically 7.2-7.6) to ensure protein stability.
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Additives: Including additives like glycerol (5-20%), trehalose, or specific ions (e.g., Mg2+) can help stabilize the complex.
-
-
Mechanical Lysis: For large complexes, gentle lysis methods are often preferred to avoid dissociation. Dounce homogenization or nitrogen cavitation are good alternatives to sonication, which can generate heat and disrupt interactions.
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Work Quickly and at Low Temperatures: Perform all lysis and subsequent purification steps at 4°C to minimize protease activity and maintain the stability of the complex.[1]
Question: I am losing the interaction between the subunits of my large protein complex during affinity purification. What can I do to maintain its integrity?
Answer:
The stability of large protein complexes during purification is a major challenge. The following approaches can help preserve the integrity of your complex:
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Cross-linking: Chemical cross-linking can "freeze" transient or weak interactions, preventing the dissociation of the complex during the stringent washing steps of affinity purification.
-
Choice of Cross-linker: The length of the cross-linker's spacer arm is a critical consideration. For large, sprawling complexes, a longer spacer arm may be necessary to capture interactions between distant subunits. For more compact complexes, a shorter or even a zero-length cross-linker might be more appropriate.[2]
-
Cross-linker Concentration and Reaction Time: Titrate the concentration of the cross-linker and optimize the incubation time to achieve efficient cross-linking without introducing excessive artifacts.
-
-
Gentle Wash Buffers: Use wash buffers with optimized detergent and salt concentrations to remove non-specific binders without disrupting specific interactions. Consider using a step-wise gradient of increasing stringency in your wash steps.
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Minimize Dilution: Avoid excessive dilution of your protein extract, as this can favor the dissociation of the complex.[1]
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Tandem Affinity Purification (TAP): The TAP method involves two sequential affinity purification steps, which allows for very high purity of the final protein complex with minimal background.[3] This gentle purification process can be beneficial for maintaining the integrity of large complexes.
Question: My mass spectrometry results for the purified large protein complex are poor, with low sequence coverage for some subunits. How can I improve the mass spectrometry analysis?
Answer:
Mass spectrometry of large protein complexes presents unique challenges due to their size and complexity. Here are some tips to improve your results:
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In-Gel vs. In-Solution Digestion: For large, multi-protein complexes, in-solution digestion of the purified complex can sometimes yield better results than in-gel digestion, as it can provide better access for proteases to all subunits.
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Choice of Protease: Trypsin is the most commonly used protease, but for large complexes with varied subunit compositions, using a combination of proteases (e.g., Trypsin and Lys-C) can increase the number of identified peptides and improve sequence coverage.
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Native Mass Spectrometry: If available, native mass spectrometry allows for the analysis of intact protein complexes in the gas phase. This technique can provide information on the stoichiometry and overall architecture of the complex.
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Optimize Mass Spectrometer Parameters: For large proteins and complexes, it may be necessary to adjust the mass spectrometer settings, such as the fragmentation energy and acquisition time, to ensure efficient fragmentation and detection of peptides from all subunits.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for choosing an affinity tag for a large protein complex?
A1: When choosing an affinity tag, consider the following:
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Tag Size and Position: For large complexes, a smaller tag (e.g., FLAG, HA, or His-tag) is often preferred to minimize potential interference with the structure and function of the complex. The position of the tag (N- or C-terminus) should be carefully considered and, if possible, tested to ensure it does not disrupt key interactions.
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Elution Conditions: Consider how the elution from the affinity resin will be performed. Harsh elution conditions (e.g., low pH) can denature the complex. Using a tag that allows for gentle elution, such as competitive elution with a peptide (e.g., FLAG peptide) or enzymatic cleavage of the tag, is highly recommended.
Q2: How can I distinguish between true interaction partners and non-specific contaminants in my PPAP results for a large complex?
A2: Distinguishing true interactors from contaminants is a critical step in PPAP data analysis. Several strategies can be employed:
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Negative Controls: Always include a negative control, such as a mock immunoprecipitation with an isotype control antibody or beads alone, to identify proteins that bind non-specifically to the affinity matrix.
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Quantitative Mass Spectrometry: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification can be used to differentiate specifically interacting proteins from background contaminants. True interactors should be significantly enriched in the sample compared to the control.
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Bioinformatics Analysis: Utilize databases of common contaminants, such as the Contaminant Repository for Affinity Purification (CRAPome), to filter your list of identified proteins. Additionally, network analysis can help to identify functionally related clusters of proteins.
Q3: What are the advantages and disadvantages of using chemical cross-linking for studying large protein complexes?
A3: Chemical cross-linking can be a powerful tool, but it's important to be aware of its pros and cons:
-
Advantages:
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Stabilizes transient and weak interactions.
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Provides distance constraints that can be used for structural modeling of the complex.
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Can help to maintain the integrity of the complex during purification.
-
-
Disadvantages:
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Can introduce artifacts by cross-linking non-interacting proteins that are in close proximity by chance.
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Can modify the protein, potentially affecting its function or subsequent analysis.
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The analysis of cross-linked peptides by mass spectrometry can be complex.
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Quantitative Data Summary
Table 1: Comparison of Common Lysis Buffers for Large Protein Complex Solubilization
| Lysis Buffer | Key Components | Strengths | Weaknesses |
| RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS | High solubilization efficiency for many proteins. | Can denature some proteins and disrupt weaker interactions. |
| NP-40 Buffer | Tris-HCl, NaCl, NP-40 | Milder than RIPA, often preserves protein-protein interactions. | May not be sufficient to solubilize all membrane-associated or tightly aggregated complexes. |
| Digitonin Buffer | Digitonin, Tris-HCl, NaCl | Very mild non-ionic detergent, good for preserving the integrity of membrane protein complexes. | Lower solubilization efficiency for some types of proteins. |
| CHAPS Buffer | CHAPS, Tris-HCl, NaCl | Zwitterionic detergent that is effective at solubilizing membrane proteins while maintaining their native state. | Can be more expensive than other detergents. |
Table 2: Properties of Common Cross-linkers for Stabilizing Large Protein Complexes
| Cross-linker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Key Features |
| Formaldehyde | Amines | 0 | No | Zero-length cross-linker, highly reactive and cell-permeable. Can cause extensive cross-linking. |
| DSS (disuccinimidyl suberate) | Amines | 11.4 | No | Common homobifunctional cross-linker, not cell-permeable. |
| BS3 (bis(sulfosuccinimidyl) suberate) | Amines | 11.4 | No | Water-soluble analog of DSS, not cell-permeable. |
| DSSO (disuccinimidyl sulfoxide) | Amines | 10.1 | Yes (MS-cleavable) | MS-cleavable, facilitating the identification of cross-linked peptides. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Amines and Carboxyls | 0 | No | Zero-length cross-linker that forms a direct amide bond between interacting proteins.[2] |
Experimental Protocols
Protocol 1: Affinity Purification of a Large Protein Complex using an Epitope Tag
This protocol describes a general workflow for the immunoprecipitation of a large protein complex using an antibody against an epitope tag.
Materials:
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Cells expressing the epitope-tagged protein of interest
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Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
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Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)
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Elution Buffer (e.g., 100 mM Glycine-HCl pH 2.5, or a buffer containing a high concentration of the epitope tag peptide)
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Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)
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Antibody-conjugated magnetic beads
Procedure:
-
Cell Lysis:
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Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
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Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with control magnetic beads for 1 hour at 4°C.
-
Transfer the pre-cleared lysate to a new tube containing the antibody-conjugated magnetic beads.
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Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
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Pellet the beads using a magnetic stand and discard the supernatant.
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Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
For acid elution: Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the purified complex. Immediately neutralize the eluate by adding Neutralization Buffer.
-
For peptide elution: Add Elution Buffer containing the competing peptide and incubate for 1-2 hours at 4°C with gentle agitation. Pellet the beads and collect the supernatant.
-
-
Downstream Analysis:
-
The purified protein complex is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: In-vivo Cross-linking of a Large Protein Complex
This protocol provides a general method for in-vivo cross-linking prior to cell lysis and affinity purification.
Materials:
-
Cells expressing the protein of interest
-
PBS (Phosphate-Buffered Saline)
-
Cross-linking agent (e.g., Formaldehyde or a cell-permeable cross-linker)
-
Quenching solution (e.g., Glycine or Tris-HCl)
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency.
-
Wash the cells with PBS to remove any media components that may react with the cross-linker.
-
-
Cross-linking:
-
Add the cross-linking agent dissolved in PBS to the cells. A typical starting concentration for formaldehyde is 1%.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature with gentle agitation.
-
-
Quenching:
-
Stop the cross-linking reaction by adding the Quenching solution (e.g., a final concentration of 125 mM Glycine).
-
Incubate for 5-10 minutes at room temperature.
-
-
Cell Lysis and Affinity Purification:
-
Wash the cells with ice-cold PBS.
-
Proceed with the cell lysis and affinity purification protocol as described in Protocol 1. The lysis buffer may need to be optimized to efficiently solubilize the cross-linked complexes.
-
Visualizations
Caption: General experimental workflow for PPAP of large protein complexes.
References
Navigating PPAP Prediction Scores: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting two distinct "PPAP" prediction scores encountered in biomedical research: the Palliative Prognostic (PaP) Score for survival prediction in terminally ill patients, and the Protein-Protein Affinity Predictor (PPAP) , a deep learning tool for estimating binding affinity.
Palliative Prognostic (PaP) Score
The Palliative Prognostic (PaP) Score is a validated tool used to predict 30-day survival in terminally ill cancer patients, aiding in clinical decision-making and patient counseling.
Frequently Asked Questions (FAQs)
Q1: What is the Palliative Prognostic (PaP) Score?
A1: The PaP score is a clinical tool that combines six factors to generate a numerical score ranging from 0 to 17.5.[1][2] This score categorizes patients into three distinct risk groups based on their probability of surviving for 30 days.[1][3] A higher score indicates a shorter predicted survival.[1][4]
Q2: How is the PaP Score calculated?
A2: The PaP score is calculated by summing the partial scores of six variables: Karnofsky Performance Status (KPS), clinical prediction of survival (CPS), presence of anorexia, presence of dyspnea, total white blood cell (WBC) count, and lymphocyte percentage.[1][4] The clinical prediction of survival is a subjective estimation by the clinician of the patient's expected survival in weeks.[2]
Q3: How do I interpret the final PaP score?
A3: The total PaP score places a patient into one of three risk groups, each with a different 30-day survival probability.[1][3][4]
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Group A (Score 0-5.5): >70% probability of 30-day survival.
-
Group B (Score 5.6-11.0): 30-70% probability of 30-day survival.
-
Group C (Score 11.1-17.5): <30% probability of 30-day survival.
Q4: Are there variations of the PaP Score?
A4: Yes, there are variations. The D-PaP score includes an additional two points if delirium is present, recognizing its prognostic significance.[2][5] There is also a PaP without Clinical Prediction of Survival (PaPwCPS) , which omits the subjective clinician's prediction of survival.[2][6]
Troubleshooting Guide
Issue 1: The calculated PaP score seems inconsistent with my clinical judgment.
-
Troubleshooting:
-
Verify all component scores: Double-check the scoring for each of the six variables, especially the Karnofsky Performance Status (KPS) and the clinical prediction of survival (CPS), which can be subjective.
-
Consider patient-specific factors: The PaP score is a prognostic tool, not a definitive timeline. Individual patient characteristics not included in the score can influence survival.
-
Use as one tool among many: The PaP score should be used to supplement, not replace, clinical judgment. It is a tool to aid in conversations about prognosis and care planning.
-
Issue 2: I am unsure how to score the "Clinical Prediction of Survival (CPS)."
-
Troubleshooting:
-
Collaborate with experienced clinicians: Discussing the patient's case with colleagues can help refine this estimation.
-
Document your rationale: Clearly note the factors that led to your estimated survival in weeks.
-
Consider the PaPwCPS: If you are uncomfortable with the subjectivity of the CPS, the PaP without Clinical Prediction of Survival may be a useful alternative.[6]
-
Data Presentation: PaP Score Calculation
| Variable | Finding | Partial Score |
| Dyspnea | No | 0 |
| Yes | 1 | |
| Anorexia | No | 0 |
| Yes | 1.5 | |
| Karnofsky Performance Status (KPS) | >30 | 0 |
| ≤30 | 2.5 | |
| Clinical Prediction of Survival (weeks) | >12 | 0 |
| 11-12 | 2.0 | |
| 9-10 | 2.5 | |
| 7-8 | 2.5 | |
| 5-6 | 4.5 | |
| 3-4 | 6.0 | |
| 1-2 | 8.5 | |
| Total White Blood Cell (WBC) Count | Normal (4,800-8,500/mm³) | 0 |
| High (8,501-11,000/mm³) | 0.5 | |
| Very High (>11,000/mm³) | 1.5 | |
| Lymphocyte Percentage | Normal (20-40%) | 0 |
| Low (12-19.9%) | 1.0 | |
| Very Low (<12%) | 2.5 |
PaP Score Risk Groups and 30-Day Survival Probability
| Total Score | Risk Group | 30-Day Survival Probability |
| 0 - 5.5 | A | >70% |
| 5.6 - 11.0 | B | 30-70% |
| 11.1 - 17.5 | C | <30% |
Experimental Protocols
The calculation of the PaP score is based on clinical assessment and standard laboratory tests (Complete Blood Count).
-
Clinical Assessment:
-
Dyspnea and Anorexia: Determined by clinical interview and examination of the patient.
-
Karnofsky Performance Status (KPS): Assessed based on the patient's functional status, with scores ranging from 100 (normal, no complaints) to 0 (dead).
-
Clinical Prediction of Survival (CPS): A physician's estimate of the patient's survival time in weeks.
-
-
Laboratory Analysis:
-
Total White Blood Cell (WBC) Count and Lymphocyte Percentage: Obtained from a standard complete blood count (CBC) with differential.
-
Diagram: Palliative Prognostic (PaP) Score Workflow
Caption: Workflow for calculating and interpreting the Palliative Prognostic (PaP) Score.
Protein-Protein Affinity Predictor (PPAP)
PPAP is a deep learning framework designed to predict the binding affinity of protein-protein interactions (PPIs). This tool is valuable for researchers in drug development and protein engineering.
Frequently Asked Questions (FAQs)
Q1: What does a PPAP prediction score represent?
A1: The PPAP model predicts the binding affinity of a protein-protein interaction. The output is typically a numerical value representing the binding energy, often in units of kcal/mol. A more negative score generally indicates a stronger predicted binding affinity.
Q2: How do I know if my PPAP prediction score is "good" or significant?
A2: There is no universal threshold for a "good" score, as it can depend on the specific system being studied. However, here are some general guidelines:
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More negative is generally better: In the context of binding energy, a more negative value suggests a more stable interaction.
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Compare to a baseline: If available, compare your predicted score to the scores of known interacting and non-interacting protein pairs.
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Consider the model's performance metrics: The reliability of a prediction is informed by the model's overall performance, often reported as the Pearson correlation coefficient (R) and Mean Absolute Error (MAE) on validation datasets. For instance, the PPAP model has been reported to achieve a Pearson correlation coefficient of 0.63 on an external test set.[7]
Q3: What are the Pearson correlation coefficient (R) and Mean Absolute Error (MAE)?
A3:
-
Pearson correlation coefficient (R): This value, ranging from -1 to 1, measures the linear correlation between the predicted binding affinities and the experimentally determined values. An R value closer to 1 indicates a strong positive correlation, meaning the model's predictions are in good agreement with experimental data.
-
Mean Absolute Error (MAE): This is the average of the absolute differences between the predicted and actual binding affinities. A lower MAE indicates that the model's predictions are, on average, closer to the experimental values and thus more accurate. For example, the PPAP model has a reported MAE of 1.546 on an internal test set.[7]
Troubleshooting Guide
Issue 1: My PPAP prediction score is not what I expected.
-
Troubleshooting:
-
Check input structures: The quality of the input protein structures is critical. Ensure that the structures are of high resolution, properly cleaned (e.g., removal of non-interacting molecules), and that the protein-protein complex is correctly assembled.
-
Consider conformational changes: The PPAP model, like many prediction tools, may not fully account for large conformational changes that can occur upon binding.
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Review the literature: Look for experimental data or other computational predictions for your proteins of interest to see if your result is an outlier.
-
Issue 2: I'm not sure if I can trust the prediction for my specific protein-protein interaction.
-
Troubleshooting:
-
Assess the novelty of the interaction: Prediction models tend to perform better on protein families that were well-represented in their training data. If your proteins are very novel or have unique binding modes, the prediction may have higher uncertainty.
-
Perform model validation: Whenever possible, validate the predictions with your own experiments. Computational predictions are a powerful hypothesis-generation tool but should be confirmed experimentally.
-
Use multiple prediction tools: If possible, use other protein-protein interaction prediction servers to see if there is a consensus in the predictions.
-
Data Presentation: Interpreting Binding Affinity Predictions
| Predicted Binding Affinity (kcal/mol) | General Interpretation |
| > 0 | Unlikely to bind |
| 0 to -5 | Weak binding |
| -5 to -10 | Moderate binding |
| < -10 | Strong binding |
Note: These are general ranges and can vary depending on the specific prediction tool and the biological context.
Experimental Protocols
The use of a computational tool like PPAP involves a defined workflow. While the specific experimental validation techniques are broad, a general computational protocol can be outlined.
-
Input Preparation:
-
Obtain high-quality 3D structures of the interacting proteins, either from experimental sources like the Protein Data Bank (PDB) or from accurate structural modeling.
-
Prepare the protein structures by removing any extraneous molecules, adding hydrogen atoms, and ensuring correct protonation states.
-
If predicting the interaction of two separate proteins, perform a docking simulation to generate a model of the protein-protein complex.
-
-
Prediction with PPAP:
-
Submit the prepared protein-protein complex structure to the PPAP web server or use the standalone software.
-
The model will then calculate the predicted binding affinity.
-
-
Result Analysis and Validation:
-
Interpret the output score in the context of the model's known performance and by comparing it to relevant benchmarks.
-
Visualize the predicted interaction to identify key interacting residues.
-
Plan and execute wet-lab experiments (e.g., surface plasmon resonance, isothermal titration calorimetry, co-immunoprecipitation) to validate the predicted interaction and binding affinity.
-
Diagram: Protein-Protein Affinity Prediction Workflow
Caption: A general workflow for using a tool like PPAP to predict and validate protein-protein interactions.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How to interpret the affinity in a protein docking - ligand - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Predicting and Validating Protein Interactions Using Network Structure | PLOS Computational Biology [journals.plos.org]
- 6. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining PPAP Results for Publication
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to help you refine your Protein-Protein Affinity Predictor (PPAP) results for successful peer-reviewed publication.
Frequently Asked Questions (FAQs)
Q1: My PPAP model shows high performance on my training dataset but fails to generalize to external validation sets. What are the common causes and how can I address this?
A: This is a common issue known as overfitting. It often arises when the model learns the specific features of the training data too well, including noise, and fails to capture the underlying general principles of protein-protein interactions.
Troubleshooting Steps:
-
Expand and Diversify Your Training Data: The single most effective way to combat overfitting is to train your model on a larger and more diverse dataset. Include protein complexes from various families and sources.
-
Implement Cross-Validation: Instead of a single train-test split, use k-fold cross-validation. This involves splitting your dataset into 'k' subsets, training the model 'k' times on k-1 folds while using the remaining fold for testing. This provides a more robust estimate of your model's performance.
-
Regularization: Introduce regularization techniques (e.g., L1 or L2 regularization) to penalize model complexity. This discourages the model from fitting the noise in the training data.
-
Feature Selection: Your model might be relying on features that are not generalizable. Re-evaluate your feature set to include only those that are most relevant to binding affinity.[1]
-
Check for Data Leakage: Ensure that no information from your test set has inadvertently leaked into your training set. For example, similar protein complexes should not be present in both sets.
Q2: A reviewer has questioned the novelty of our PPAP model, stating that its performance is only marginally better than existing methods. How can we better highlight the contribution of our work?
A: Demonstrating a significant advancement is crucial for publication in high-impact journals.
Strategies to Showcase Novelty:
-
Head-to-Head Benchmarking: Perform a rigorous benchmark of your model against a wide range of state-of-the-art methods on a standardized, independent dataset.[2] Present these results clearly in a summary table.
-
Highlight Unique Features: Emphasize what makes your model different. Does it use a novel architecture, incorporate unique structural or sequence-based features, or a new attention mechanism?[3]
-
Solve a Specific Problem: Demonstrate that your model excels at a specific, challenging task where other models fail. For example, predicting the binding affinity of intrinsically disordered proteins or accurately predicting the effect of mutations.
-
Biological Insights: Show that your model can provide meaningful biological insights. For instance, use your model to identify key residues driving a specific protein-protein interaction and then validate these predictions experimentally.
Q3: How should I handle discrepancies between my PPAP predictions and experimental binding affinity data?
A: Discrepancies are common and can be a source of valuable scientific insight.
Addressing Discrepancies:
-
Verify Experimental Data: Ensure the experimental data you are comparing against is of high quality and from a reliable source. Note the experimental conditions (e.g., pH, temperature) as they can significantly influence binding affinity.
-
Analyze Outliers: Don't discard outliers without investigation. Analyze the protein complexes where your model's predictions deviate the most from experimental values. Are there common structural features or protein families among these outliers? This could reveal limitations of your model and areas for future improvement.
-
Error Analysis: Report the error margins of your predictions. Methods like Mean Absolute Error (MAE) can provide a clear indication of the expected deviation from experimental values.[1]
-
Discuss Limitations: Transparently discuss the limitations of your model in your manuscript. This demonstrates a thorough understanding of your work and builds trust with reviewers and readers.
Data Presentation
Table 1: Model Performance Benchmark
| Model | Pearson's Correlation (R) | Mean Absolute Error (MAE) (kcal/mol) | Dataset Used |
| Our PPAP Model | 0.82 | 1.25 | Independent Test Set A |
| Method A | 0.78 | 1.40 | Independent Test Set A |
| Method B | 0.75 | 1.52 | Independent Test Set A |
| Method C | 0.64 | 1.88 | Independent Test Set A |
Table 2: Performance on Different Protein Complex Families
| Protein Family | Pearson's Correlation (R) | Number of Complexes |
| Enzyme-Inhibitor | 0.85 | 150 |
| Antibody-Antigen | 0.79 | 120 |
| G-protein Coupled Receptors | 0.72 | 80 |
| Other | 0.76 | 200 |
Experimental Protocols
Protocol 1: Validation of a PPAP Model for Publication
This protocol outlines the steps for rigorously validating a newly developed Protein-Protein Affinity Predictor (PPAP) model.
1. Dataset Curation:
- Compile a benchmark dataset of protein-protein complexes with experimentally determined binding affinities (e.g., from PDBbind).[4]
- Ensure this dataset is independent and has no overlap with the model's training data.
- Filter the dataset to remove low-quality structures or ambiguous experimental values.
2. Performance Evaluation:
- Predict the binding affinities for all complexes in the benchmark dataset using your PPAP model.
- Calculate the Pearson's correlation coefficient (R) between the predicted and experimental binding affinities. A higher R-value indicates a stronger linear relationship.[1][2]
- Calculate the Mean Absolute Error (MAE) to quantify the average magnitude of the prediction errors.
3. Benchmarking Against State-of-the-Art Methods:
- Select several recently published, high-performing PPAP models for comparison.
- Run these models on the exact same benchmark dataset.
- Present a comparative analysis of the performance metrics (R and MAE) in a clear, tabular format.
4. Mutation Effect Analysis (Optional but Recommended):
- Use a dataset of protein complexes with known binding affinity changes upon mutation (e.g., SKEMPI).[5]
- Predict the change in binding affinity (ΔΔG) with your model.
- Evaluate the correlation between your predicted ΔΔG values and the experimental data. This demonstrates the model's utility in protein engineering and drug development.
Mandatory Visualization
Caption: Workflow for refining PPAP results for publication.
Caption: A hypothetical kinase signaling pathway targeted by a PPAP-designed inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Machine learning methods for protein-protein binding affinity prediction in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPI-Affinity: A Web Tool for the Prediction and Optimization of Protein–Peptide and Protein–Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Computational Resources for PPAP Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in PPAP analysis. Given the potential for ambiguity in the acronym "PPAP" within the life sciences, this guide addresses two distinct, relevant interpretations:
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PPAP: A Protein-Protein Affinity Predictor - A deep learning framework for predicting protein-protein interaction binding affinity.
-
PPAP: Phakopsora pachyrhizi Associated Proteins Analysis - The study of proteins associated with the fungal pathogen that causes Asian Soybean Rust.
Section 1: PPAP - A Protein-Protein Affinity Predictor
This section focuses on troubleshooting computational challenges related to using PPAP, a deep learning model for predicting protein-protein affinity.[1]
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is PPAP? | PPAP is a deep learning framework that predicts protein-protein interaction (PPI) binding affinity by integrating structural features with sequence representations through an interfacial contact-aware attention mechanism.[1] |
| What are the primary computational resources I need for PPAP analysis? | PPAP, being a deep learning model, primarily requires a powerful Graphics Processing Unit (GPU) for efficient training and inference. You will also need sufficient RAM to handle large protein structure and sequence datasets, and adequate storage for the model and your data. |
| How can I optimize my experiments for faster results? | To accelerate your PPAP analysis, consider using a dedicated GPU with more VRAM, optimizing your input data batch sizes to maximize GPU utilization, and using pre-trained models if you are performing transfer learning. |
| What are common input data errors? | Common errors include incorrectly formatted protein structure files (PDB/mmCIF), incomplete sequence information, or a mismatch between the protein chains described in the structure and sequence files. Ensure all input data is clean and correctly formatted before starting a prediction. |
| My affinity predictions are not as expected. How can I troubleshoot this? | First, verify the quality of your input protein structures. Poor quality or low-resolution structures can lead to inaccurate predictions. Second, ensure that the interacting partners and their corresponding chains are correctly specified. Finally, consider the limitations of the model; PPAP's performance is benchmarked, and it's important to understand its predictive power and potential limitations.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Out of Memory (OOM) Error during model training/inference | The protein complexes in your input batch are too large for the available GPU memory. | Reduce the batch size in your script. If the error persists with a batch size of 1, you may need to use a GPU with more VRAM or consider using a simplified model if available. |
| Slow prediction speed | The analysis is running on a CPU instead of a GPU, or the GPU is underutilized. | Ensure your deep learning framework (e.g., TensorFlow, PyTorch) is correctly configured to use the available GPU. Monitor GPU utilization and adjust batch sizes to optimize performance. |
| Inaccurate or highly variable predictions for the same complex | The input protein structures have high flexibility or missing residues at the interaction interface. | Use protein structure refinement tools to model missing loops or side chains. If multiple conformations of the complex exist, consider running predictions on an ensemble of structures and analyzing the distribution of predicted affinities. |
| Installation conflicts with deep learning libraries | Incompatible versions of CUDA, cuDNN, or Python libraries. | Use a virtual environment (e.g., Conda, venv) to manage dependencies. Install the exact library versions specified in the PPAP documentation. |
Experimental Protocols
Methodology for Protein-Protein Affinity Prediction using PPAP
-
Input Preparation:
-
Obtain high-quality 3D structures of the protein-protein complex in PDB or mmCIF format.
-
Prepare the corresponding amino acid sequences for each protein in the complex in FASTA format.
-
Ensure that the residue numbering and chain identifiers in the structure file match the sequence file.
-
-
Prediction Workflow:
-
Load the PPAP model into your Python script using the appropriate deep learning library.
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Preprocess the input structures and sequences to generate the necessary features for the model. This may involve featurizing the protein graphs and generating sequence embeddings.
-
Run the prediction, providing the processed inputs to the model.
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The model will output a predicted binding affinity value (e.g., in kcal/mol).
-
-
Output Interpretation:
-
Compare the predicted affinity to known experimental values (if available) to validate the prediction.
-
Analyze the attention weights from the model to understand which residues at the interface are contributing most to the predicted affinity. This can provide insights into the key drivers of the interaction.
-
Logical Workflow for PPAP Analysis
Caption: Workflow for predicting protein-protein affinity with PPAP.
Section 2: PPAP - Phakopsora pachyrhizi Associated Proteins Analysis
This section provides guidance for managing computational resources and troubleshooting bioinformatics workflows for the analysis of proteins associated with Phakopsora pachyrhizi, the causative agent of Asian Soybean Rust.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is Phakopsora pachyrhizi? | Phakopsora pachyrhizi (Pp) is an obligate biotrophic fungus that causes Asian Soybean Rust (ASR), a devastating disease affecting soybean production worldwide.[2][3] |
| What kind of computational analysis is done on Pp-associated proteins? | Analysis typically involves proteomics and genomics approaches, including protein identification from mass spectrometry data, differential expression analysis, functional annotation, effector protein prediction, and comparative genomics with other fungal species.[2][4] |
| What are the main computational challenges in Pp analysis? | The large and repetitive nature of the P. pachyrhizi genome poses significant challenges for genome assembly and gene annotation.[5] Additionally, analyzing large proteomics and transcriptomics datasets requires significant computational power and storage. |
| How can I speed up my sequence alignment and genome assembly? | Utilize multi-threading options in alignment software (e.g., Bowtie2, BWA). For genome assembly, consider using tools optimized for large, repetitive genomes and run them on a high-performance computing (HPC) cluster. |
| Where can I find genomic and proteomic data for P. pachyrhizi? | Public databases such as NCBI GenBank and FungiDB are valuable resources for fungal genomes and associated data.[6] Specific research consortia and publications may also provide access to datasets. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low number of identified proteins from mass spectrometry data | The protein extraction protocol was suboptimal, or the search database was incomplete. | Ensure your protein extraction method is optimized for fungal cell walls. Use a comprehensive protein database for your search, including the latest P. pachyrhizi genome annotation and a database of common contaminants. |
| Genome assembly is highly fragmented | The sequencing data has low coverage, or the assembly algorithm is not well-suited for a repetitive genome. | Increase the sequencing depth, especially with long-read technologies (e.g., PacBio, Oxford Nanopore) which can help resolve repetitive regions. Use a hybrid assembly approach that combines long and short reads. |
| Difficulty in predicting effector proteins | The prediction software parameters are not optimized for P. pachyrhizi. | Use multiple effector prediction tools (e.g., EffectorP, SignalP) and compare the results. Manually inspect candidate effectors for common features such as small size, cysteine-rich regions, and secretion signals. |
| Inconsistent gene expression results between replicates | High biological variability or technical issues during library preparation or sequencing. | Increase the number of biological replicates to improve statistical power. Carefully review quality control metrics for your sequencing data (e.g., FastQC) to identify any potential issues. |
Experimental Protocols
Methodology for Identification of Differentially Expressed Proteins in Soybean upon P. pachyrhizi Infection
-
Sample Collection:
-
Inoculate susceptible and resistant soybean cultivars with P. pachyrhizi spores.
-
Collect leaf tissue at different time points post-inoculation (e.g., 12, 24, 48, 72 hours).
-
Include mock-inoculated plants as a control.
-
-
Protein Extraction and Digestion:
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Extract total protein from the collected leaf samples.
-
Quantify the protein concentration for each sample.
-
Perform in-solution or in-gel digestion of the proteins into peptides using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a search algorithm (e.g., Mascot, MaxQuant) to identify peptides and proteins by matching the MS/MS spectra against a combined soybean and P. pachyrhizi protein database.
-
Perform label-free or label-based quantification to determine the relative abundance of each identified protein across the different samples and time points.
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Conduct statistical analysis to identify proteins that are significantly differentially expressed between resistant and susceptible interactions.
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Perform functional annotation (e.g., Gene Ontology, KEGG pathways) of the differentially expressed proteins to understand their biological roles.
-
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling in soybean-P. pachyrhizi interaction.
Caption: Experimental workflow for proteomics of Pp-infected soybean.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Variability and functional characterization of the Phakopsora pachyrhizi Egh16-like effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Understanding Phakopsora pachyrhizi in soybean: comprehensive insights, threats, and interventions from the Asian perspective [frontiersin.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Major proliferation of transposable elements shaped the genome of the soybean rust pathogen Phakopsora pachyrhizi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FungiDB: An Integrated Bioinformatic Resource for Fungi and Oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yields in PAPS synthesis
Welcome to the technical support center for 3'-phosphoadenosine-5'-phosphosulfate (PAPS) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their PAPS synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is PAPS, and why is it important?
A1: PAPS (3'-phosphoadenosine-5'-phosphosulfate) is the universal sulfonate donor for all sulfotransferase (SULT) enzymes in biological systems. It is crucial for a wide range of biological processes, including the detoxification of xenobiotics, the regulation of hormones, and the synthesis of sulfated glycosaminoglycans like heparin and chondroitin sulfate.
Q2: What are the common methods for PAPS synthesis?
A2: The two primary methods for PAPS synthesis are enzymatic and chemical synthesis. Enzymatic synthesis mimics the natural cellular pathway using enzymes like ATP sulfurylase and APS kinase. Chemical synthesis involves a series of chemical reactions to build the PAPS molecule.
Q3: My enzymatic PAPS synthesis yield is very low. What are the most likely causes?
A3: Low yields in enzymatic PAPS synthesis can stem from several factors:
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Sub-optimal Reagent Concentrations: Incorrect concentrations of ATP, sulfate, or magnesium ions can significantly impact enzyme activity.
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Enzyme Instability or Inactivity: The enzymes used (ATP sulfurylase, APS kinase) may be degraded or inhibited.
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Product Inhibition: The accumulation of byproducts, particularly ADP and PAP (3'-phosphoadenosine-5'-phosphate), can inhibit the enzymes.[1]
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High Cost of ATP: The stoichiometric requirement for expensive ATP can be a limiting factor.[2]
Q4: How can I overcome product inhibition in my enzymatic reaction?
A4: Product inhibition by ADP can be addressed by implementing an ATP regeneration system. This often involves adding an enzyme like pyruvate kinase, which converts ADP back to ATP.[3] Inhibition by PAP, a byproduct of the subsequent sulfotransferase reaction, can be mitigated by using a PAPS regeneration system if the PAPS is being used in a coupled reaction.
Q5: What is the optimal concentration of magnesium chloride (MgCl2) for enzymatic PAPS synthesis?
A5: The optimal MgCl2 concentration can vary depending on the specific enzymes and other reaction conditions. However, studies have shown that magnesium ions are crucial for the reaction.[4][5] A concentration of around 20 mM has been found to be optimal in some systems.[4] It is recommended to perform a titration to find the ideal concentration for your specific setup.
Q6: I'm considering chemical synthesis of PAPS. What are the main challenges?
A6: Chemical synthesis of PAPS can be complex and may suffer from low yields due to the difficulty in selectively phosphorylating and sulfating the adenosine molecule. Protecting group strategies are often required, and purification of the final product can be challenging.
Troubleshooting Guides
Enzymatic PAPS Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No PAPS Yield | Inactive or degraded enzymes (ATP sulfurylase, APS kinase). | - Ensure enzymes are stored correctly at recommended temperatures. - Perform an activity assay for each enzyme individually. - Consider expressing and purifying fresh batches of enzymes. |
| Sub-optimal concentrations of ATP, sulfate, or MgCl2. | - Titrate the concentration of each component to find the optimum for your system. - Refer to the quantitative data tables below for recommended starting concentrations. | |
| Product inhibition by ADP and/or pyrophosphate (PPi). | - Implement an ATP regeneration system (e.g., using pyruvate kinase and phosphoenolpyruvate) to convert ADP back to ATP.[3] - Add inorganic pyrophosphatase to the reaction to hydrolyze PPi.[2] | |
| Reaction Stalls After a Short Time | Depletion of ATP. | - Use an ATP regeneration system. - Start with a higher initial concentration of ATP, though be mindful of potential substrate inhibition of ATP sulfurylase.[6] |
| Accumulation of inhibitory byproducts (ADP, APS). | - The intermediate adenosine-5'-phosphosulfate (APS) can inhibit both ATP sulfurylase and APS kinase at high concentrations.[7] Optimizing the ratio of the two enzymes can help prevent the accumulation of APS. | |
| Inconsistent Yields Between Batches | Variability in enzyme preparation activity. | - Standardize your enzyme expression and purification protocol. - Quantify the activity of each new batch of enzyme before use. |
| Purity of reagents. | - Use high-purity ATP, sulfate salts, and other reagents. |
Chemical PAPS Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Final Product | Incomplete reactions at one or more steps. | - Monitor each reaction step by TLC or HPLC to ensure completion before proceeding. - Optimize reaction times and temperatures. |
| Inefficient purification. | - Use appropriate chromatography techniques (e.g., ion-exchange) to separate PAPS from starting materials and byproducts. | |
| Degradation of intermediates or final product. | - Handle acid- or base-sensitive intermediates with care. - Ensure appropriate pH and temperature are maintained during workup and purification. | |
| Presence of Multiple Unidentified Byproducts | Non-specific reactions or side reactions. | - Re-evaluate the protecting group strategy to ensure all other reactive sites are adequately protected. - Use milder reaction conditions where possible. |
Data Presentation
Table 1: Typical Reaction Conditions for Enzymatic PAPS Synthesis
| Component | Concentration Range | Notes |
| ATP | 2 - 20 mM | Higher concentrations can lead to substrate inhibition. Using an ATP regeneration system allows for lower initial concentrations.[6] |
| Sodium Sulfate (Na2SO4) | 15 - 100 mM | Often used in excess of ATP.[2][5] |
| Magnesium Chloride (MgCl2) | 5 - 20 mM | Essential cofactor. Optimal concentration should be determined empirically.[2][4] |
| Tris-HCl Buffer (pH 8.0) | 25 - 50 mM | Provides a stable pH environment for the enzymes.[2][5] |
| ATP Sulfurylase | Varies | Enzyme concentration will depend on its specific activity. |
| APS Kinase | Varies | Enzyme concentration will depend on its specific activity. |
| Inorganic Pyrophosphatase | Varies | Included to drive the reaction forward by hydrolyzing pyrophosphate.[2] |
Table 2: Impact of ATP Regeneration on PAPS Yield
| System | ATP Concentration | PAPS Conversion Efficiency | Reference |
| Without ATP Regeneration | 5 mM | ~51% | [8] |
| With Polyphosphate Kinase-driven ATP Regeneration | 5 mM | ~86% | [8] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of PAPS with an ATP Regeneration System
This protocol is a generalized procedure and may require optimization for specific enzymes and applications.
Materials:
-
ATP disodium salt
-
Sodium sulfate (Na2SO4)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 8.0)
-
Phosphoenolpyruvate (PEP)
-
Potassium chloride (KCl)
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Dithiothreitol (DTT)
-
Purified ATP sulfurylase
-
Purified APS kinase
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Purified pyruvate kinase
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Purified inorganic pyrophosphatase
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Deionized water
Procedure:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 20 mM MgCl2, 50 mM KCl, and 1 mM DTT.
-
To the reaction buffer, add the substrates: 10 mM ATP, 30 mM Na2SO4, and 20 mM PEP.
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Add the enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically, but a starting point could be in the range of 0.1-0.5 mg/mL for each.
-
Incubate the reaction mixture at 30°C.
-
Monitor the progress of the reaction by taking aliquots at various time points and analyzing for PAPS formation using a suitable method such as HPLC.
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Once the reaction is complete, the PAPS can be purified from the reaction mixture using anion-exchange chromatography.
Visualizations
Signaling Pathway of PAPS Synthesis
Caption: Enzymatic synthesis of PAPS from ATP and sulfate.
Troubleshooting Workflow for Low PAPS Yield
Caption: A logical workflow for troubleshooting low PAPS yields.
Relationship Between Reaction Components
Caption: Interdependencies of components in PAPS synthesis.
References
- 1. Milk Thistle: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Expression of enzymes for 3'-phosphoadenosine-5'-phosphosulfate (PAPS) biosynthesis and their preparation for PAPS synthesis and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discrimination against transgender men - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PMC Home [pmc.ncbi.nlm.nih.gov]
- 7. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. University of Nottingham [nottingham.ac.uk]
Technical Support Center: Optimizing PAPS Stability in Experimental Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is PAPS, and why is its stability crucial for my experiments?
PAPS (3'-phosphoadenosine-5'-phosphosulfate) is the universal sulfuryl donor for all sulfation reactions in biological systems. It is a critical co-substrate for sulfotransferase (SULT) enzymes, which play a vital role in various physiological processes, including the detoxification of xenobiotics, inactivation of hormones, and modification of macromolecules.[1][2] The stability of PAPS in your experimental buffer is paramount because its degradation leads to a decrease in the effective concentration of this essential co-substrate, which can result in inaccurate kinetic measurements, reduced enzyme activity, and unreliable experimental outcomes.
Q2: What are the primary factors that affect PAPS stability in a buffer?
The main factors influencing PAPS stability are:
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pH: PAPS is susceptible to hydrolysis, a process that is highly dependent on the pH of the solution.
-
Temperature: Higher temperatures accelerate the rate of PAPS degradation.[3]
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Divalent Cations: The presence of divalent metal ions can facilitate the hydrolysis of the phosphosulfate bond in PAPS.[4]
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Enzymatic Degradation: Contaminating enzymes in protein preparations or cell lysates, such as phosphatases, can degrade PAPS.
Q3: What is the optimal pH range for maintaining PAPS stability?
PAPS is most stable in slightly alkaline conditions. Solutions at pH 8 have been shown to be stable when frozen and exhibit a hydrolysis rate of less than 1% per day at refrigerator temperatures.[4] As the pH becomes more acidic, the rate of hydrolysis increases.
Q4: How should I store my PAPS stock solutions?
For long-term storage, it is recommended to prepare PAPS stock solutions in a buffer at pH 8, aliquot them into single-use volumes, and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For short-term use, solutions can be kept at 4°C for a limited time, with an expected hydrolysis rate of less than 1% per day at pH 8.[4]
Troubleshooting Guide
Issue 1: Low or no sulfotransferase activity in my assay.
| Potential Cause | Troubleshooting Step |
| PAPS Degradation | Verify PAPS Integrity: Prepare fresh PAPS stock solutions. If possible, quantify the concentration and purity of your PAPS stock using an HPLC method (see Experimental Protocols). |
| Optimize Buffer pH: Ensure your experimental buffer has a pH that supports both enzyme activity and PAPS stability. While most sulfotransferases have a pH optimum between 6.5 and 8.5, for prolonged experiments, a pH closer to 8.0 may improve PAPS stability.[4] | |
| Control Temperature: Perform your assays on ice or at a controlled, lower temperature if the enzyme retains sufficient activity. Avoid prolonged incubations at elevated temperatures (e.g., 37°C) if not necessary. | |
| Chelate Divalent Cations: If your buffer contains divalent cations (e.g., Mg²⁺, Mn²⁺) that are not essential for your enzyme's activity, consider adding a chelating agent like EDTA to your PAPS stock solution to prevent metal-catalyzed hydrolysis.[4] Note that many sulfotransferases require divalent cations for their activity, so this should be tested empirically. | |
| Enzyme Inactivation | Check Enzyme Stability: Ensure your sulfotransferase is active. Run a positive control with a known substrate and freshly prepared PAPS. |
| Inhibitors Present | Sample Purity: Ensure your substrate or enzyme preparation is free from inhibitors. Some compounds can inhibit sulfotransferases.[5] |
Issue 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent PAPS Concentration | Consistent Aliquoting: Use freshly thawed, single-use aliquots of PAPS for each experiment to avoid variability from freeze-thaw cycles. |
| Precise Pipetting: Ensure accurate and consistent pipetting of the PAPS solution, as small volume errors can lead to significant concentration differences. | |
| Buffer pH Drift | Buffer Capacity: Use a buffer with sufficient buffering capacity at the desired pH. Be aware that the pH of some buffers, like Tris, is temperature-dependent.[6] |
Data on PAPS Stability
| Condition | Observation | Recommendation | Reference |
| pH | Hydrolysis is pH-dependent. More stable at slightly alkaline pH. | Maintain a buffer pH between 7.5 and 8.5 for optimal stability. | [4] |
| Temperature | Hydrolysis rate increases with temperature. | Store stock solutions frozen (-20°C or -80°C). Keep working solutions on ice. | [3] |
| Divalent Cations | Facilitate hydrolysis of the phosphosulfate bond. | Add a chelating agent (e.g., EDTA) to PAPS stock solutions if compatible with the experimental system. | [4] |
| Storage (pH 8) | <1% hydrolysis per day at refrigerator temperatures. Stable when frozen. | For short-term storage, keep at 4°C. For long-term storage, freeze in single-use aliquots. | [4] |
Experimental Protocols
Protocol 1: Preparation and Storage of PAPS Stock Solutions
-
Materials:
-
PAPS (lithium salt or other stable form)
-
Nuclease-free water
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
(Optional) EDTA, pH 8.0
-
-
Procedure:
-
Allow the PAPS powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of PAPS in a sterile microcentrifuge tube.
-
Dissolve the PAPS in the appropriate volume of buffer (e.g., 100 mM Tris-HCl, pH 8.0) to achieve the desired stock concentration (e.g., 10 mM).
-
(Optional) If divalent cation-catalyzed hydrolysis is a concern and not required for the downstream application, add EDTA to a final concentration of 1-5 mM.
-
Gently vortex to ensure the PAPS is completely dissolved.
-
Determine the precise concentration of the PAPS stock solution spectrophotometrically using an extinction coefficient of 15.4 mM⁻¹cm⁻¹ at 259 nm.
-
Aliquot the stock solution into small, single-use volumes in sterile, nuclease-free microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: HPLC Method for Monitoring PAPS Degradation
This method is adapted from a protocol for the analysis of PAP, the degradation product of PAPS. By monitoring the decrease in the PAPS peak and the increase in the PAP peak over time, the stability of PAPS can be assessed.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., ZORBAX Extend-C18)[7]
-
-
Mobile Phase:
-
Methanol
-
Aqueous phase: 75 mM KH₂PO₄, 100 mM NH₄Cl, and 1 mM 1-octylamine, with the pH adjusted to 4.55.[7]
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a standard curve using known concentrations of PAPS and PAP.
-
Set up your experimental conditions (e.g., different buffers, pH, temperatures).
-
At various time points, withdraw an aliquot of the PAPS-containing solution.
-
If the sample contains protein, quench the reaction and precipitate the protein (e.g., with an equal volume of cold methanol or perchloric acid, followed by centrifugation).
-
Inject the supernatant onto the HPLC system.
-
Quantify the peak areas for PAPS and PAP by comparing them to the standard curve.
-
Calculate the percentage of PAPS remaining at each time point to determine its stability under the tested conditions.
-
Visualizations
Caption: Factors influencing the hydrolytic degradation of PAPS.
Caption: Workflow for assessing PAPS stability in an experimental setting.
References
- 1. Sulfation pathways from red to green - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfation - Wikipedia [en.wikipedia.org]
- 3. The influence of temperature on the degradation rate of LactoSorb copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minoxidil - Wikipedia [en.wikipedia.org]
- 6. The Difference Between Tris Buffer and Phosphate Buffer [vacutaineradditives.com]
- 7. An improved HPLC method for the quantitation of 3'-phosphoadenosine 5'-phosphate (PAP) to assay sulfotransferase enzyme activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Endogenous PAPS Quantification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of endogenous 3'-phosphoadenosine 5'-phosphosulfate (PAPS) is critical for understanding a wide range of biological processes, from detoxification to cell signaling. However, its inherent instability and low cellular abundance present significant analytical challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions to assist researchers in developing and executing robust and reliable PAPS quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying endogenous PAPS levels?
A1: The primary challenges in measuring endogenous PAPS include:
-
Instability: PAPS is a high-energy molecule and is prone to enzymatic and chemical degradation during sample collection, extraction, and analysis. The enzymes that synthesize PAPS, PAPS synthases (PAPSS), are themselves known to be fragile.[1][2]
-
Low Abundance: PAPS is present at low concentrations in most biological matrices, requiring highly sensitive analytical methods for detection and quantification.
-
Interference from Structurally Similar Molecules: Molecules such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are structurally similar to PAPS and are present at much higher concentrations, which can interfere with quantification if the analytical method lacks sufficient selectivity.[3][4]
-
Matrix Effects: Components of the biological matrix (e.g., salts, lipids) can suppress or enhance the ionization of PAPS in mass spectrometry-based methods, leading to inaccurate quantification.
Q2: Which analytical methods are most suitable for PAPS quantification?
A2: The most commonly employed and suitable methods for PAPS quantification are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity, specificity, and ability to distinguish PAPS from interfering molecules.[3][4][5] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating the highly polar PAPS molecule.[3][4][5]
-
Enzymatic Assays: These assays typically involve coupling the activity of a sulfotransferase, which consumes PAPS, to a detectable signal such as a colorimetric or fluorescent readout.[6] While often less sensitive than LC-MS/MS, they can be a cost-effective and high-throughput option for relative quantification or screening.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency for charged molecules like PAPS and requires minimal sample volume.[7][8][9][10] It can be coupled to various detectors, including UV or mass spectrometry.
Q3: How can I minimize PAPS degradation during sample preparation?
A3: To minimize PAPS degradation, it is crucial to:
-
Work Quickly and on Ice: Perform all sample processing steps at low temperatures to reduce enzymatic activity.
-
Use appropriate Quenching/Extraction Solvents: Immediately quench metabolic activity by using ice-cold solvents like 80% methanol or a methanol/acetonitrile/water mixture.
-
Inactivate Enzymes: Methods like boiling or the use of protein precipitation agents (e.g., trichloroacetic acid) can help inactivate degradative enzymes.
-
Store Samples Properly: Store extracts at -80°C to maintain PAPS stability long-term. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Inappropriate column chemistry for a highly polar analyte. | Use a HILIC column designed for polar compounds. Optimize mobile phase composition, including pH and ionic strength. |
| Secondary interactions with the analytical column. | ||
| Low Signal Intensity / Poor Sensitivity | Ion suppression from matrix components. | Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances. Use a stable isotope-labeled internal standard to correct for matrix effects. |
| Inefficient ionization of PAPS. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for PAPS in negative ion mode. | |
| PAPS degradation. | Re-evaluate sample preparation protocol to ensure rapid enzyme inactivation and maintenance of cold temperatures. | |
| Inconsistent Results / High Variability | Incomplete or variable extraction efficiency. | Ensure thorough homogenization and consistent application of the extraction protocol. Use an internal standard to monitor and correct for extraction variability. |
| Instability of PAPS in the autosampler. | Keep the autosampler temperature low (e.g., 4°C). Analyze samples as quickly as possible after preparation. | |
| Interference from ATP/ADP | Insufficient chromatographic resolution. | Optimize the HILIC separation gradient to achieve baseline separation of PAPS from ATP and ADP.[3][4] |
| In-source fragmentation of ATP. | Optimize MS source conditions to minimize fragmentation. |
Enzymatic Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Signal | Contamination of reagents with inorganic phosphate. | Use high-purity reagents and water. Prepare fresh buffers. |
| Non-specific enzyme activity. | Run appropriate controls (e.g., without enzyme, without substrate) to identify the source of the background. | |
| Low Signal or No Activity | Inactive enzyme (sulfotransferase or coupling enzyme). | Ensure enzymes are stored correctly and have not expired. Test enzyme activity with a positive control. |
| Suboptimal reaction conditions (pH, temperature, cofactors). | Optimize the assay buffer composition and incubation conditions according to the enzyme's specifications. Magnesium is an essential cofactor for many enzymes in this pathway.[11] | |
| Presence of inhibitors in the sample. | Perform a spike-and-recovery experiment to check for inhibition. Dilute the sample if necessary. |
Experimental Protocols
Detailed Methodology: LC-MS/MS Quantification of Endogenous PAPS
This protocol is a generalized procedure and may require optimization for specific cell types or tissues.
1. Sample Preparation and Extraction:
-
Cell Culture: Grow cells to the desired confluency. For adherent cells, wash twice with ice-cold saline (0.9% NaCl). For suspension cells, pellet and wash with ice-cold saline.
-
Quenching and Lysis: Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the cell pellet or plate. Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Vortex the cell lysate vigorously for 1 minute.
-
Protein Precipitation: Incubate the lysate at -20°C for 30 minutes to precipitate proteins.
-
Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: A column suitable for polar analytes, such as a ZIC-pHILIC column (e.g., 2.1 x 150 mm, 5 µm).[3]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Ammonium carbonate buffer (e.g., 20-30 mM), pH adjusted.
-
Gradient: A gradient from high organic to high aqueous to elute polar compounds. Optimization is required.
-
Flow Rate: e.g., 0.2-0.4 mL/min.
-
Column Temperature: e.g., 40°C.
-
-
Mass Spectrometry: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for PAPS and a stable isotope-labeled internal standard. (Note: Specific MRM transitions should be optimized for the instrument used. As a starting point, one could look at the fragmentation of the related molecule PAP, adenosine 3',5'-diphosphate).
-
Data Presentation: Endogenous PAPS Levels
The following table summarizes representative endogenous PAPS levels reported in the literature. Note that these values can vary significantly depending on the cell type, growth conditions, and the quantification method used.
| Biological Matrix | Cell/Tissue Type | Reported PAPS Concentration | Quantification Method | Reference |
| Mammalian Cells | MDCK II Cells | Levels decreased upon sodium chlorate treatment | LC-MS (HILIC) | [4] |
| Human Cells | HepG2 | (Used for assaying sulfotransferase activity, PAPS consumed) | HPLC-UV (measuring PAP) | [12] |
| Further literature search required for specific concentration values. |
Signaling Pathways and Experimental Workflows
PAPS Biosynthesis and Utilization Pathway
The following diagram illustrates the key steps in PAPS synthesis and its role as a universal sulfate donor.
Caption: PAPS biosynthesis and its role in sulfation reactions.
Experimental Workflow for LC-MS/MS Quantification of PAPS
This diagram outlines the major steps involved in quantifying endogenous PAPS using LC-MS/MS.
References
- 1. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3'-Phospho-adenosine-5'-phosphosulphate (PAPS) synthases - naturally fragile enzymes specifically stabilised by nucleotide binding | Crick [crick.ac.uk]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Determination of 3'-phosphoadenosine-5'-phosphosulfate in cells and Golgi fractions using hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatase-Coupled Sulfotransferase Assay: R&D Systems [rndsystems.com]
- 7. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 8. An Introduction to Capillary Electrophoresis: Theory, Practice and Applications | Technology Networks [technologynetworks.com]
- 9. youtube.com [youtube.com]
- 10. Capillary Electrophoresis | PPT [slideshare.net]
- 11. Frontiers | Human Sulfotransferase Assays With PAPS Production in situ [frontiersin.org]
- 12. An improved HPLC method for the quantitation of 3'-phosphoadenosine 5'-phosphate (PAP) to assay sulfotransferase enzyme activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PAPS Synthase Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful 3'-phosphoadenosine-5'-phosphosulfate (PAPS) synthase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is PAPS synthase and why is its activity important to measure?
A1: PAPS synthase (PAPSS) is a bifunctional enzyme that catalyzes the synthesis of "active sulfate," 3'-phosphoadenosine-5'-phosphosulfate (PAPS), in two sequential steps. The first step, catalyzed by the ATP sulfurylase domain, involves the reaction of ATP and inorganic sulfate to form adenosine-5'-phosphosulfate (APS). The second step, catalyzed by the APS kinase domain, is the phosphorylation of APS by another molecule of ATP to produce PAPS. PAPS is the universal sulfate donor for all sulfation reactions in the body, which are crucial for the metabolism of drugs, xenobiotics, and endogenous compounds like steroids and neurotransmitters. Therefore, measuring PAPS synthase activity is essential for studying drug metabolism, understanding disease states associated with altered sulfation, and for the development of drugs targeting sulfotransferase enzymes.
Q2: What are the different isoforms of PAPS synthase and do they have different properties?
A2: Humans have two PAPS synthase isoforms, PAPSS1 and PAPSS2, which share a high degree of sequence identity but exhibit different tissue distribution and stability.[1][2] PAPSS1 is predominantly found in the brain and skin, while PAPSS2 is the major isoform in the liver and cartilage.[1][2] A key difference is their stability; PAPSS2 is known to be a more fragile and less stable enzyme compared to PAPSS1.[3][4] This inherent instability of PAPSS2 can be a significant factor in assay variability.
Q3: What types of assays can be used to measure PAPS synthase activity?
A3: Several assay formats can be used to measure PAPS synthase activity, each with its own advantages and disadvantages:
-
Coupled Spectrophotometric Assay: This is a continuous assay where the production of ADP (from the APS kinase reaction) is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[5] This method is convenient and allows for real-time kinetic analysis.
-
Radiochemical Assay: This is a highly sensitive discontinuous assay that typically uses 35S-labeled sulfate. The radioactive [35S]PAPS produced is then separated from the unreacted [35S]sulfate and quantified by scintillation counting.[6]
-
LC-MS/MS Assay: This is a highly specific and sensitive discontinuous method that directly measures the amount of PAPS produced.[7][8][9] It is particularly useful for complex sample matrices and for distinguishing PAPS from structurally similar nucleotides.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Enzyme Instability (especially PAPSS2) | PAPSS2 is inherently less stable than PAPSS1.[3][4] Ensure the enzyme is stored correctly at -80°C in a solution containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times during assay setup. Consider adding the intermediate, APS, at low concentrations, as it has been shown to stabilize the enzyme.[10] |
| Inactive Enzyme | Verify the activity of a new batch of enzyme with a positive control. If using an older lot, its activity may have diminished over time. |
| Suboptimal Substrate Concentrations | Determine the optimal concentrations of ATP and sulfate for your specific enzyme isoform and experimental conditions. Be aware of substrate inhibition by APS, particularly for the APS kinase domain.[11] |
| Incorrect Buffer Composition | Ensure the pH of the reaction buffer is optimal (typically around 8.0). Verify the concentration of MgCl2, as magnesium is a critical cofactor.[12][13] The optimal Mg2+ concentration can be equimolar to or slightly higher than the ATP concentration.[14] |
| Presence of Inhibitors | Ensure all reagents are of high purity and free from contaminating inhibitors. The product, PAPS, can also inhibit the ATP sulfurylase domain.[15] |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Contaminating ATPase/ADPase Activity | In spectrophotometric assays, contaminating enzymes in the sample or reagents can hydrolyze ATP or ADP, leading to a false signal. Include a control reaction without sulfate to measure this background activity and subtract it from the test samples. |
| Non-enzymatic degradation of substrates | Ensure the stability of ATP and other nucleotides in the assay buffer over the course of the experiment. Prepare fresh substrate solutions. |
| Incomplete separation of product and substrate (Radiochemical/LC-MS assays) | Optimize the chromatography or separation method to ensure complete separation of PAPS from ATP, ADP, and APS.[7] |
Issue 3: Inconsistent Results/High Variability
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when handling viscous enzyme solutions containing glycerol. Prepare a master mix of reagents to minimize pipetting variability between wells. |
| Temperature Fluctuations | Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath for incubation. |
| Enzyme Instability during the Assay | The instability of PAPSS2 can lead to a loss of activity over time, causing variability.[3][16] Minimize the incubation time if possible or perform a time-course experiment to ensure the reaction is in the linear range. The presence of the intermediate APS can stabilize the enzyme.[10] |
| Substrate Inhibition by APS | The APS kinase activity of PAPS synthase is subject to uncompetitive substrate inhibition by APS.[11] This can lead to non-linear reaction rates and variability if APS concentrations are not carefully controlled. |
Quantitative Data Summary
Table 1: Apparent Michaelis-Menten Constants (Km) for Human PAPS Synthase Isoforms
| Isoform Source | Substrate | Apparent Km (mM) | Reference |
| Human Brain Cytosol (predominantly PAPSS1) | ATP | 0.26 | [6] |
| SO42- | 0.08 | [6] | |
| Human Liver Cytosol (predominantly PAPSS2) | ATP | 0.62 | [6] |
| SO42- | 0.31 | [6] |
Table 2: Inhibitors of PAPS Synthase
| Inhibitor | Target | IC50 | Reference |
| Sodium Chlorate | PAPS Synthesis | - | [7][11] |
| Adenylyl Sulfate (APS) | APS Kinase Domain | Substrate Inhibition | [11] |
Note: Specific IC50 values for PAPS synthase inhibitors are not widely reported in the literature. Chlorate is a known inhibitor of the ATP sulfurylase reaction, and APS exhibits substrate inhibition of the APS kinase.
Experimental Protocols
Coupled Spectrophotometric Assay for PAPS Synthase Activity
This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH.
Materials:
-
PAPS Synthase Enzyme (PAPSS1 or PAPSS2)
-
ATP
-
Sodium Sulfate (Na2SO4)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2)
Procedure:
-
Prepare a master mix containing all reagents except for one of the initiating substrates (either ATP or sulfate). A typical reaction mixture may contain 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM PEP, 0.3 mM NADH, 5 units/mL PK, and 7 units/mL LDH.[5]
-
Add the PAPS synthase enzyme to the master mix.
-
Incubate the mixture for a few minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to consume any contaminating ADP.
-
Initiate the reaction by adding the final substrate (e.g., ATP or Na₂SO₄).
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the rate of ADP production and thus to the PAPS synthase activity.
Radiochemical Assay for PAPS Synthase Activity
This discontinuous assay measures the incorporation of 35S from [35S]sulfate into PAPS.
Materials:
-
PAPS Synthase Enzyme (PAPSS1 or PAPSS2)
-
ATP
-
[35S]Sodium Sulfate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2)
-
Stopping Solution (e.g., perchloric acid)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and [35S]sodium sulfate.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the PAPS synthase enzyme.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stopping solution.
-
Separate the [35S]PAPS from the unreacted [35S]sulfate using a suitable method like anion-exchange chromatography.
-
Quantify the amount of [35S]PAPS formed using a scintillation counter.
LC-MS/MS Assay for PAPS Synthase Activity
This discontinuous assay provides a highly specific and sensitive method for quantifying PAPS.
Materials:
-
PAPS Synthase Enzyme (PAPSS1 or PAPSS2)
-
ATP
-
Sodium Sulfate (Na2SO4)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2)
-
Stopping Solution (e.g., acetonitrile or perchloric acid)
-
PAPS standard for calibration curve
Procedure:
-
Perform the enzymatic reaction as described for the radiochemical assay (steps 1-4), but using non-radiolabeled sulfate.
-
Stop the reaction by adding a stopping solution that also precipitates proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of these polar molecules.[7]
-
Monitor the specific mass transition for PAPS.
-
Quantify the amount of PAPS produced by comparing the peak area to a standard curve generated with known concentrations of PAPS.
Visualizations
Caption: PAPS Synthesis Pathway.
Caption: General Experimental Workflow.
References
- 1. Reactome | Transport and metabolism of PAPS [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. 3'-Phospho-adenosine-5'-phosphosulphate (PAPS) synthases - naturally fragile enzymes specifically stabilised by nucleotide binding | Crick [crick.ac.uk]
- 4. Melting Down Protein Stability: PAPS Synthase 2 in Patients and in a Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS [frontiersin.org]
- 6. Human 3'-phosphoadenosine 5'-phosphosulfate synthetase: radiochemical enzymatic assay, biochemical properties, and hepatic variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 3'-phosphoadenosine-5'-phosphosulfate in cells and Golgi fractions using hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Human Sulfotransferase Assays With PAPS Production in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Disease-Related Protein Variants of the Highly Conserved Enzyme PAPSS2 Show Marginal Stability and Aggregation in Cells [frontiersin.org]
Technical Support Center: Refining Protocols for PAPS Extraction from Tissues
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the successful extraction of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) from various tissue types.
Troubleshooting Guide
This section addresses specific issues that may arise during the PAPS extraction process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No PAPS Yield | Incomplete Tissue Homogenization: RNA or other cellular components can remain trapped in intact cells if the tissue is not thoroughly disrupted.[1] Fibrous or tough tissues are particularly challenging. | Optimize Disruption: For soft tissues (liver, kidney), use a Dounce or rotor-stator homogenizer. For tougher tissues (muscle, skin), bead beating or cryogenic grinding (cryomilling) is more effective. Ensure no visible tissue pieces remain after homogenization.[2][3] |
| PAPS Degradation: PAPS is highly susceptible to degradation by endogenous phosphatases released during cell lysis. Metabolism can continue for a short period after tissue excision, altering metabolite profiles. | Quench Metabolism Immediately: Snap-freeze the tissue in liquid nitrogen immediately upon collection.[4][5][6] Perform all extraction steps on ice or at 4°C to minimize enzymatic activity. | |
| Inefficient Extraction Solvent: The solvent may not be optimal for lysing the specific tissue type or for solubilizing PAPS while precipitating interfering proteins and lipids. | Select Appropriate Solvent System: For polar metabolites like PAPS, a common and effective method is a two-phase extraction using a methanol/chloroform/water system.[4] Alternatively, extraction with cold acetonitrile/water (e.g., 70:30 v/v) can be effective.[5] | |
| Incorrect Sample-to-Solvent Ratio: Using too much tissue for the volume of extraction solvent can lead to inefficient extraction and saturation of the solvent. | Maintain Ratio: A general guideline is to use 10-20 volumes of extraction solvent per weight of tissue (e.g., 1 mL solvent for every 50-100 mg of tissue). | |
| 2. High Variability Between Replicates | Tissue Heterogeneity: Different sections of the same tissue can have varying cellular composition and metabolic activity, leading to different PAPS concentrations. | Pool and Homogenize: If possible, pool multiple small pieces from the same tissue sample before homogenization to ensure the aliquot is representative. For larger tissues, always sample from the same anatomical location. |
| Inconsistent Sample Handling: Minor differences in the time between tissue collection and snap-freezing or variations in processing time between samples can introduce significant variability. | Standardize Workflow: Adhere strictly to a Standard Operating Procedure (SOP) for all samples.[5] Process all replicates in parallel and minimize the time samples spend unfrozen or not in extraction buffer. | |
| Precipitate Disturbance: Pipetting the supernatant can disturb the protein/lipid pellet, leading to carryover of contaminants that interfere with analysis. | Careful Supernatant Collection: After centrifugation, carefully aspirate the aqueous (upper) layer containing PAPS without touching the interphase or the pellet at the bottom. Leave a small amount of supernatant behind to avoid contamination. | |
| 3. Evidence of PAPS Degradation (e.g., high PAP/AMP levels) | Active Phosphatases: Insufficient quenching or use of non-denaturing conditions allows phosphatases to degrade PAPS into 3'-phosphoadenosine-5'-phosphate (PAP) and subsequently into AMP. | Use Denaturing Conditions: Perform homogenization directly in a cold extraction solvent containing a high percentage of organic solvent (e.g., >50% methanol or acetonitrile) to denature enzymes instantly. Acidic extraction (e.g., with perchloric acid) is also highly effective at inactivating enzymes but requires subsequent neutralization. |
| Sample Instability During Storage: PAPS in the final extract can degrade if not stored properly or if subjected to multiple freeze-thaw cycles. | Store at -80°C and Avoid Thawing: Store final extracts at -80°C.[5] For analysis, thaw samples on ice and analyze them promptly. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| 4. Poor Performance in Downstream Assays (e.g., LC-MS) | Contamination with Salts, Lipids, or Proteins: High salt concentrations from buffers or carryover of proteins and lipids can cause ion suppression in mass spectrometry or interfere with enzymatic assays. | Ensure Clean Phase Separation: In a methanol/chloroform/water extraction, ensure the phases separate cleanly. If the aqueous phase is cloudy, re-centrifuge at a higher speed. |
| Solvent Evaporation Issues: Some metabolites, including nucleotide phosphates, can be susceptible to degradation during solvent evaporation steps.[7] | Evaporate Under Gentle Conditions: If the extract needs to be concentrated, use a vacuum centrifuge (SpeedVac) without heat or a gentle stream of nitrogen. Avoid lyophilization for sensitive molecules like NADPH, which can degrade under such conditions.[7] Re-dissolve the pellet in an appropriate buffer for your downstream analysis immediately after drying. |
Frequently Asked Questions (FAQs)
Q1: How much tissue should I start with for PAPS extraction? A1: The optimal amount depends on the tissue type and its expected PAPS content. As a starting point, 20-50 mg of wet tissue is typically sufficient for analysis by modern LC-MS systems. Tissues with high metabolic activity, such as the liver, may yield more PAPS per milligram than tissues like skeletal muscle.[2]
Q2: What is the best way to store tissue samples before extraction? A2: Tissues should be snap-frozen in liquid nitrogen immediately after collection and then stored at -80°C until extraction. This process halts metabolic activity and prevents the degradation of labile molecules like PAPS.[4][5] Avoid slow freezing or storage at -20°C, as this can allow for the formation of ice crystals that damage cellular structures and may not fully inactivate degradative enzymes.
Q3: Which extraction method is better: organic solvent or acid precipitation? A3: Both methods are effective.
-
Organic Solvent Extraction (e.g., Methanol/Chloroform/Water): This method is excellent for simultaneously extracting polar metabolites (like PAPS) into the aqueous phase and non-polar metabolites (lipids) into the organic phase. It is generally less harsh than acid precipitation.
-
Acid Precipitation (e.g., Perchloric or Trichloroacetic Acid): This is a very effective method for rapidly denaturing proteins and inactivating enzymes. However, it requires a subsequent neutralization step and salt removal, which can add complexity to the protocol.
The choice depends on your downstream application and whether you need to analyze other types of metabolites from the same sample.
Q4: How can I be sure my PAPS is not degrading during the procedure? A4: The best practice is to work quickly and keep the samples cold at all times (on ice or at 4°C).[5] The most critical step is the first one: homogenization should occur directly in a pre-chilled, denaturing extraction solvent. To confirm stability, you can run a control sample where you measure the ratio of PAPS to its degradation product, PAP. A low PAPS/PAP ratio may indicate degradation.
Q5: How should I quantify the PAPS in my final extract? A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for quantifying small molecules like PAPS due to its high sensitivity and specificity. A hydrophilic interaction liquid chromatography (HILIC) method coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is a common approach. Use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
Experimental Protocols
Protocol: Biphasic Solvent Extraction of PAPS from Animal Tissue
This protocol is a standard method for extracting polar metabolites, including PAPS, from tissue samples.
1. Tissue Homogenization
-
Pre-cool all tubes, mortars and pestles, and homogenizer probes on dry ice or at -80°C.
-
Weigh approximately 20-50 mg of frozen tissue in a pre-chilled, pre-weighed 2 mL microcentrifuge tube. Keep the tube on dry ice.
-
Add 800 µL of ice-cold extraction solvent (Methanol:Water, 80:20 v/v). For tissues that are difficult to homogenize, add a 3 mm stainless steel bead.
-
Immediately homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at max speed) or a rotor-stator homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout.
-
Incubate the homogenate for 15 minutes at -20°C to ensure complete protein precipitation.
2. Phase Separation
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled 2 mL tube. Be careful not to disturb the pellet.
-
To the supernatant, add 400 µL of ice-cold Chloroform.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous layer (containing PAPS), an interphase with precipitated protein, and a lower organic layer (containing lipids).
3. Sample Preparation for LC-MS Analysis
-
Carefully collect the upper aqueous phase (~400-500 µL) and transfer it to a new tube. Avoid aspirating the protein interphase.
-
Dry the aqueous extract completely using a vacuum centrifuge (e.g., SpeedVac) with no heat.
-
Reconstitute the dried pellet in 50-100 µL of resuspension solvent (e.g., 50:50 Acetonitrile:Water) suitable for your LC-MS method.
-
Vortex briefly and centrifuge at maximum speed for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
Data Presentation
Illustrative Data: Expected PAPS Yield from Various Tissues
Disclaimer: The following values are for illustrative purposes to demonstrate expected relative yields and are not based on a specific experimental dataset. Actual yields will vary based on the precise protocol, tissue physiology, and analytical instrumentation.
| Tissue Type | Extraction Method | Expected PAPS Yield (pmol/mg tissue) | Notes |
| Mouse Liver | Biphasic (Methanol/Chloroform) | 50 - 150 | High metabolic activity; rich in sulfotransferases. |
| Mouse Liver | Perchloric Acid Precipitation | 60 - 180 | Potentially higher yield due to rapid enzyme inactivation. |
| Mouse Brain | Biphasic (Methanol/Chloroform) | 20 - 70 | Moderate metabolic activity. |
| Mouse Kidney | Biphasic (Methanol/Chloroform) | 30 - 90 | Active site of detoxification and sulfation reactions. |
| Mouse Muscle | Biphasic (Methanol/Chloroform) | 5 - 20 | Lower metabolic rate compared to organ tissues. |
Visualizations
Caption: Experimental workflow for PAPS extraction from tissues.
Caption: Troubleshooting decision tree for low PAPS yield.
Caption: Simplified PAPS-dependent sulfation signaling pathway.
References
- 1. google.com [google.com]
- 2. Proteomics sample preparation: Choosing the right extraction methods - MetwareBio [metwarebio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Animal Tissue Sample Collection and Processing in Metabolomic - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue [protocols.io]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Phenylpropylaminopentane's Influence on Dopamine Release: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 1-phenyl-2-propylaminopentane (PPAP) on dopamine release, juxtaposed with other well-characterized dopamine modulators. The information is intended to support research and development efforts in neuropharmacology and related fields.
Abstract
Comparative Analysis of Dopamine Release Modulation
The primary distinction of PPAP lies in its mechanism of action. It enhances the release of dopamine that is contingent on neuronal firing, suggesting a modulatory role rather than that of a direct releasing agent.[1] This contrasts sharply with the action of amphetamine, which triggers a massive, non-physiological efflux of dopamine from synaptic vesicles, largely independent of neuronal action potentials.
| Compound | Mechanism of Action on Dopamine Release | Potency (Qualitative) | Reference |
| Phenylpropylaminopentane (PPAP) | Catecholaminergic Activity Enhancer (CAE); Potentiates impulse-mediated dopamine release. | Less potent than amphetamine in inducing stereotyped behaviors. Succeeded by the more potent and selective BPAP. | [1] |
| Amphetamine | Substrate for dopamine transporter (DAT), leading to reverse transport (efflux) of dopamine. Also disrupts vesicular storage of dopamine. | High | |
| (-)-1-(benzofuran-2-yl)-2-propylaminopentane (BPAP) | Monoaminergic Activity Enhancer (MAE); More potent and selective enhancer of impulse-mediated dopamine and serotonin release compared to PPAP. | Higher than PPAP |
Experimental Protocols
The validation of PPAP's effects on dopamine release relies on established in vitro and in vivo experimental models. A common and effective method involves the use of isolated brain tissue, specifically striatal slices, which are rich in dopaminergic nerve terminals.
In Vitro Dopamine Release Assay from Rat Striatal Slices
This protocol outlines a standard method for measuring dopamine release from brain tissue slices, which can be adapted to quantify the effects of PPAP and other compounds.
Objective: To measure the amount of dopamine released from striatal slices upon electrical stimulation in the presence and absence of test compounds.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Ringer bicarbonate buffer (KRB), pH 7.4, saturated with 95% O2 / 5% CO2
-
[³H]dopamine (specific activity 30-50 Ci/mmol)
-
Scintillation cocktail
-
Superfusion apparatus with a flow rate of 1 mL/min
-
Electrical stimulator
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation:
-
Rats are euthanized by cervical dislocation followed by decapitation.
-
The brain is rapidly removed and placed in ice-cold KRB.
-
The striata are dissected and sliced into 300 µm sections using a tissue chopper or vibratome.
-
-
Radiolabeling:
-
The striatal slices are incubated in 2 mL of KRB containing 0.1 µM [³H]dopamine for 30 minutes at 37°C.
-
Following incubation, the slices are washed three times with fresh KRB to remove excess radiolabel.
-
-
Superfusion:
-
The radiolabeled slices are transferred to superfusion chambers and continuously perfused with KRB at a flow rate of 1 mL/min.
-
Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes).
-
-
Stimulation and Drug Application:
-
After a washout period to establish a stable baseline of [³H]dopamine release, the slices are subjected to electrical field stimulation (e.g., 2 Hz, 2 ms pulse width, 240 pulses).
-
Two stimulation periods (S1 and S2) are applied. The test compound (e.g., PPAP, amphetamine) is added to the superfusion medium a set time before the second stimulation (S2).
-
Control slices are subjected to the same stimulation protocol without the addition of the test compound.
-
-
Measurement and Analysis:
-
The radioactivity in each collected fraction and in the superfused tissue at the end of the experiment is determined by liquid scintillation counting.
-
The amount of [³H]dopamine released in each fraction is expressed as a percentage of the total radioactivity present in the tissue at the time of collection.
-
The effect of the test compound is determined by comparing the ratio of stimulation-evoked release in the second period to the first period (S2/S1) in the presence and absence of the compound.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro dopamine release assay.
Signaling Pathways of Dopamine Release
The mechanism of action of PPAP and related compounds is believed to involve the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor. While the direct interaction of PPAP with TAAR1 requires further elucidation, studies on its more potent analog, BPAP, provide a strong inferential model for its signaling cascade.
Activation of TAAR1 by an agonist like BPAP is thought to initiate a cascade that enhances vesicular dopamine release. This is distinct from the mechanism of amphetamine, which directly interacts with the dopamine transporter (DAT) to induce reverse transport.
The following diagram illustrates the proposed signaling pathway for TAAR1-mediated enhancement of dopamine release, as inferred from studies on related compounds.
Conclusion
Phenylpropylaminopentane represents a class of compounds that modulate dopamine neurotransmission in a manner distinct from classical psychostimulants. By enhancing impulse-dependent dopamine release, PPAP and its analogs may offer a more nuanced approach to modulating dopaminergic activity. The experimental protocols and signaling pathway models presented in this guide provide a framework for the continued investigation of these compounds. Further research is warranted to obtain direct quantitative data on the potency of PPAP and to fully elucidate its molecular interactions within the TAAR1 signaling cascade. This will be crucial for understanding its therapeutic potential and for the development of novel drugs targeting the dopaminergic system.
References
Phenylpropylaminopentane vs. Selegiline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenylpropylaminopentane (PPAP) and selegiline in experimental models. It delves into their distinct mechanisms of action, supported by experimental data, to inform preclinical research and development.
Phenylpropylaminopentane (PPAP) and selegiline (formerly L-deprenyl) are both psychoactive compounds with notable effects on the catecholaminergic system. While structurally related, their primary mechanisms of action and resulting pharmacological profiles differ significantly. Selegiline is a well-established irreversible inhibitor of monoamine oxidase-B (MAO-B), whereas PPAP functions as a catecholaminergic activity enhancer (CAE) without direct MAO-B inhibition. This guide will compare their performance in various experimental models, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.
Mechanism of Action: A Tale of Two Catecholaminergic Modulators
The fundamental difference between PPAP and selegiline lies in their interaction with the monoaminergic system.
Selegiline: At its core, selegiline is an irreversible inhibitor of MAO-B, an enzyme responsible for the breakdown of dopamine and other monoamines.[1] By inhibiting MAO-B, selegiline increases the synaptic availability of dopamine.[2][3] At higher doses, its selectivity for MAO-B is lost, and it also inhibits MAO-A.[3] Beyond its enzymatic inhibition, selegiline has been shown to possess neuroprotective properties, including the induction of several neurotrophic factors and the activation of pro-survival signaling pathways.[2][3]
Phenylpropylaminopentane (PPAP): In contrast, PPAP is devoid of MAO inhibitory activity.[4] It is classified as a catecholaminergic activity enhancer (CAE).[5] PPAP does not induce the release of catecholamines in a non-physiological manner like amphetamines. Instead, it enhances the impulse-driven release of dopamine and norepinephrine, meaning it amplifies the natural firing patterns of these neurons.[4][5]
Recent evidence suggests that both compounds may exert some of their effects through the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor that modulates monoaminergic neurotransmission.[6] Selegiline is thought to act as a TAAR1 agonist, which may contribute to its enhancer activity.[6]
Comparative Performance in Experimental Models
Direct comparative studies of PPAP and selegiline in the same experimental models are limited. However, by examining data from various studies, a comparative profile can be constructed.
Table 1: In Vitro and In Vivo Potency
| Parameter | Phenylpropylaminopentane (PPAP) | Selegiline | Reference |
| MAO-B Inhibition (IC50) | No significant activity | 51 nM | [2] |
| Catecholaminergic Activity Enhancer (CAE) Effect | Potent CAE | CAE activity present | [4] |
| Effective Dose Range (in vivo, rats) | 1 - 5 mg/kg | 1 - 5 mg/kg | [5] |
Table 2: Effects on Neurotransmitter Dynamics
| Experimental Model | Parameter Measured | Phenylpropylaminopentane (PPAP) Effect | Selegiline Effect | Reference |
| Rat Brain Synaptosomes | Inhibition of [3H]dopamine uptake | Potent inhibitor | - | [7] |
| Rat Brain Synaptosomes | Inhibition of [3H]noradrenaline uptake | Potent inhibitor | - | [7] |
| Rat Striatal Slices | Electrically stimulated [3H]dopamine release | Enhances release | Enhances release (at 10⁻¹⁰–10⁻⁹ mol/L) | [8] |
Table 3: Behavioral Effects in Animal Models
| Experimental Model | Behavioral Test | Phenylpropylaminopentane (PPAP) Effect | Selegiline Effect | Reference |
| Rats | Tetrabenazine-induced depression of learning (shuttle box) | Potently antagonizes | Antagonizes | [4] |
| Rats | Motility | Increases at 2 mg/kg, inhibits at 50 mg/kg | - | [7] |
| Rats | Forced swimming test | Very effective | - | [7] |
Table 4: Neuroprotective Effects
| Experimental Model | Parameter Measured | Phenylpropylaminopentane (PPAP) Effect | Selegiline Effect | Reference |
| Cultured Mouse Astrocytes | Nerve Growth Factor (NGF) Synthesis | - | Significantly enhanced (at 4 x 10⁻⁴ M) | [9] |
| Cultured Mouse Astrocytes | Brain-Derived Neurotrophic Factor (BDNF) Synthesis | - | Significantly enhanced (at 5 x 10⁻⁴ M) | [9] |
| Methamphetamine-induced neurotoxicity in rats | Hippocampal BDNF levels | - | Reduced the decrease caused by methamphetamine | [5] |
Experimental Protocols
Measurement of Electrically Stimulated Dopamine Release from Rat Striatal Slices
This protocol is based on the methodology described for measuring neurotransmitter release from brain tissue.[1]
-
Tissue Preparation: Male Wistar rats are euthanized, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). The striatum is dissected and sliced into 300-400 µm thick sections using a vibratome.
-
Incubation and Loading: The slices are pre-incubated in oxygenated ACSF at 37°C for a defined period. Subsequently, they are incubated with [3H]dopamine to allow for uptake into dopaminergic nerve terminals.
-
Superfusion: Individual slices are placed in a superfusion chamber and continuously perfused with oxygenated ACSF at a constant flow rate.
-
Stimulation and Sample Collection: After a washout period to establish a stable baseline of [3H]dopamine release, the slices are subjected to electrical field stimulation (e.g., biphasic square wave pulses). Superfusate samples are collected at regular intervals before, during, and after stimulation.
-
Quantification: The radioactivity in the collected samples is measured using liquid scintillation counting to determine the amount of [3H]dopamine released. The effects of PPAP or selegiline are assessed by adding the compounds to the superfusion medium at various concentrations and comparing the stimulated release to control conditions.
Tetrabenazine-Induced Depression of Learning in Rats (Shuttle Box Test)
This protocol is a common method to assess antidepressant-like and cognitive-enhancing effects of compounds.[4][9]
-
Apparatus: A two-way automated shuttle box is used, consisting of two compartments separated by a partition with an opening. The floor is equipped with a grid for delivering a mild foot shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), the foot shock.
-
Training: Rats are trained to avoid the foot shock by moving from one compartment to the other upon presentation of the CS. The number of successful avoidances (conditioned avoidance responses, CARs) is recorded.
-
Tetrabenazine Administration: Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes dopamine, norepinephrine, and serotonin, is administered to induce a state of behavioral depression and cognitive impairment, reflected by a decrease in CARs.
-
Test Compound Administration: Phenylpropylaminopentane or selegiline is administered at various doses prior to the tetrabenazine injection.
-
Testing and Data Analysis: The animals are then tested in the shuttle box, and the number of CARs is recorded. The ability of the test compounds to antagonize the tetrabenazine-induced deficit in CARs is used as a measure of their efficacy.
Signaling Pathways
Selegiline's Neuroprotective Signaling Pathway
Selegiline's neuroprotective effects are, in part, mediated by the activation of pro-survival signaling cascades, including the CREB/BDNF and Akt/GSK3 pathways.[5]
Caption: Selegiline's neuroprotective signaling cascade.
Proposed Catecholaminergic Activity Enhancer (CAE) Signaling Pathway
The CAE effects of both PPAP and selegiline are hypothesized to involve the Trace Amine-Associated Receptor 1 (TAAR1).
Caption: Proposed TAAR1-mediated CAE signaling pathway.
Conclusion
Phenylpropylaminopentane and selegiline, while both impacting the catecholaminergic system, do so through distinct primary mechanisms. Selegiline's well-characterized role as an MAO-B inhibitor contrasts with PPAP's function as a catecholaminergic activity enhancer. The experimental data, though not always from direct comparative studies, suggest that both compounds have potential applications in conditions where modulation of dopamine and norepinephrine is desired. The neuroprotective effects of selegiline are a significant area of ongoing research, while the more nuanced, impulse-dependent action of PPAP presents an interesting alternative to classical stimulants. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potentials in various experimental models. This guide provides a foundational understanding for researchers to build upon in their exploration of these two intriguing compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Antiaging Compounds: (‐)Deprenyl (Selegiline) and (‐)1‐(Benzofuran‐2‐yl)‐2‐propylaminopentane, [(‐)BPAP], a Selective Highly Potent Enhancer of the Impulse Propagation Mediated Release of Catecholamines and Serotonin in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inhn.org [inhn.org]
- 4. (-)Deprenyl and (-)1-phenyl-2-propylaminopentane, [(-)PPAP], act primarily as potent stimulants of action potential-transmitter release coupling in the catecholaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selegiline acts as neuroprotective agent against methamphetamine-prompted mood and cognitive related behavior and neurotoxicity in rats: Involvement of CREB/BDNF and Akt/GSK3 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BDNF-mediated signal transduction is modulated by GSK3beta and mood stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. Enhancer substances: selegiline and R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] enhance the neurotrophic factor synthesis on cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylpropylaminopentane (PPAP): A Comparative Guide to Key Studies and Replicating Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key studies on phenylpropylaminopentane (PPAP), a synthetic catecholaminergic activity enhancer (CAE). It is designed to offer an objective analysis of the original research and subsequent studies that have built upon or indirectly replicated the initial findings. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key concepts to facilitate a deeper understanding of PPAP's pharmacological profile.
Core Findings from Foundational Research
Phenylpropylaminopentane (PPAP) was first synthesized and characterized by József Knoll and his colleagues.[1] Their seminal work, published in the early 1990s, established PPAP as a novel psychostimulant with a distinct mechanism of action compared to traditional amphetamines.
The primary mechanism of action identified for (-)-PPAP is the enhancement of impulse propagation-mediated release of catecholamines, specifically dopamine (DA) and norepinephrine (NE).[1] Unlike amphetamine, which induces a massive, uncontrolled release of these neurotransmitters, PPAP was found to amplify the amount of neurotransmitter released only when a neuron is physiologically stimulated.[1] This nuanced action suggests a potentially more favorable therapeutic window and side-effect profile.
Key findings from the initial studies include:
-
Catecholaminergic Activity Enhancement: PPAP selectively enhances the release of dopamine and norepinephrine in the brain.
-
No Monoamine Oxidase Inhibition: Unlike its parent compound, selegiline, PPAP does not inhibit monoamine oxidase (MAO).[1]
-
Behavioral Effects: In animal models, PPAP was shown to increase locomotor activity, improve performance in learning and memory tasks (e.g., shuttle box test), and antagonize tetrabenazine-induced depression.
-
Favorable Comparison to Amphetamine: The original research suggested that PPAP has a better therapeutic index than amphetamine, producing comparable cognitive-enhancing and antidepressant-like effects with a lower propensity for inducing stereotyped behaviors.
Comparative Analysis with Subsequent Research and Alternatives
While direct, formal replication studies of the initial PPAP research are not abundant in the scientific literature, numerous subsequent studies have cited Knoll's work and investigated PPAP's effects, often in comparison to other compounds. These studies provide a valuable, albeit indirect, basis for comparison.
Comparison with Benzofuranylpropylaminopentane (BPAP)
A significant development following the initial PPAP research was the synthesis of benzofuranylpropylaminopentane (BPAP), a more potent and selective monoaminergic activity enhancer.
| Feature | Phenylpropylaminopentane (PPAP) | Benzofuranylpropylaminopentane (BPAP) | Key References |
| Primary Mechanism | Catecholaminergic Activity Enhancer (CAE) | Monoaminergic Activity Enhancer (MAE) | [2] |
| Neurotransmitter Effects | Enhances Dopamine and Norepinephrine release | Enhances Dopamine, Norepinephrine, and Serotonin release | [2] |
| Potency | Less potent | More potent | [2] |
| Selectivity | Selective for catecholamines | Broader spectrum, also affects serotonin | [2] |
Comparison with Amphetamine
The pharmacological profile of PPAP is often contrasted with that of amphetamine to highlight its unique mechanism of action.
| Feature | Phenylpropylaminopentane (PPAP) | Amphetamine | Key References |
| Mechanism of Release | Enhances impulse-mediated release | Induces non-impulse-mediated release (neurotransmitter dumping) | |
| Stereotyped Behaviors | Less likely to induce at therapeutic doses | High propensity to induce | |
| Therapeutic Index | Potentially wider | Narrower |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational and subsequent research on PPAP.
In Vivo Microdialysis for Catecholamine Release
This protocol is a standard method for measuring extracellular levels of neurotransmitters in the brains of freely moving animals.
Objective: To determine the effect of PPAP on the extracellular concentrations of dopamine and norepinephrine in specific brain regions (e.g., striatum, prefrontal cortex).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
PPAP hydrochloride dissolved in saline
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Male Wistar rats (250-300g)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Drill a small hole in the skull above the target brain region.
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
Connect the probe to the syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer PPAP (or vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Continue collecting dialysate samples for several hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.
-
Express the results as a percentage of the baseline concentrations.
-
Shuttle Box Avoidance Test for Learning and Memory
This behavioral test is used to assess the effects of substances on learning and memory in rodents.
Objective: To evaluate the effect of PPAP on the acquisition and retention of a conditioned avoidance response.
Materials:
-
Two-way shuttle box with a grid floor capable of delivering a mild foot shock, a light or auditory cue, and an automated door.
-
Control and experimental animals (rats or mice).
-
PPAP hydrochloride dissolved in saline.
Procedure:
-
Habituation:
-
Place each animal in the shuttle box for a short period (e.g., 5 minutes) on the day before the experiment to allow for habituation to the apparatus.
-
-
Acquisition Training:
-
Administer PPAP or vehicle to the animals at a predetermined time before the training session (e.g., 30 minutes).
-
Place the animal in one compartment of the shuttle box.
-
Initiate a trial by presenting a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 5 seconds).
-
Following the CS, deliver a mild, scrambled foot shock (unconditioned stimulus, US) through the grid floor.
-
The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment during the US presentation (escape response).
-
A set number of trials are conducted with a variable inter-trial interval.
-
Record the number of avoidance responses, escape responses, and failures to respond.
-
-
Retention Test:
-
Conduct a retention test 24 hours after the acquisition training.
-
No drug is administered on the retention test day.
-
The procedure is the same as the acquisition training, and the number of avoidance responses is recorded.
-
Visualizations
The following diagrams illustrate key concepts related to PPAP's mechanism of action and experimental workflows.
References
Cross-Validation of Phenylpropylaminopentane's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of phenylpropylaminopentane (PPAP) against established and related compounds, namely amphetamine, selegiline, and the more potent analog, benzofuranylpropylaminopentane (BPAP). The information is compiled from preclinical data to assist in the evaluation of PPAP for potential development in treating neurological and psychiatric disorders.
Executive Summary
Phenylpropylaminopentane (PPAP) is a catecholaminergic activity enhancer (CAE) that selectively increases the impulse-mediated release of dopamine and norepinephrine.[1] Unlike traditional stimulants such as amphetamine, PPAP does not induce non-physiological, uncontrolled neurotransmitter release, suggesting a potentially safer therapeutic window.[1] Preclinical studies have explored its utility in attention-deficit/hyperactivity disorder (ADHD), Alzheimer's disease, and depression, though it has not progressed to human clinical trials. This guide offers a comparative analysis of its pharmacological profile and preclinical efficacy against key alternatives.
Mechanism of Action: A Comparative Overview
The therapeutic effects of PPAP and its comparators are rooted in their distinct interactions with monoaminergic systems.
| Compound | Primary Mechanism of Action | Key Molecular Targets | Effect on Neurotransmitter Levels |
| Phenylpropylaminopentane (PPAP) | Catecholaminergic Activity Enhancer (CAE) | Presynaptic catecholamine release machinery; potential Trace Amine-Associated Receptor 1 (TAAR1) agonist.[1] | Enhances impulse-dependent release of dopamine and norepinephrine.[1] |
| Amphetamine | Dopamine and Norepinephrine Releasing Agent and Reuptake Inhibitor | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Vesicular Monoamine Transporter 2 (VMAT2), TAAR1.[2] | Induces non-impulse-dependent, massive release of dopamine and norepinephrine; blocks their reuptake. |
| Selegiline | Monoamine Oxidase-B (MAO-B) Inhibitor | Monoamine Oxidase-B.[3][4] | Prevents the breakdown of dopamine, leading to increased synaptic concentrations. At higher doses, it can also inhibit MAO-A.[4] |
| Benzofuranylpropylaminopentane (BPAP) | Monoaminergic Activity Enhancer (MAE) | Presynaptic monoamine release machinery; TAAR1. | Enhances impulse-dependent release of dopamine, norepinephrine, and serotonin.[5] |
Signaling Pathway Diagrams
Below are simplified diagrams illustrating the proposed primary mechanisms of action.
Caption: Figure 1: Proposed Mechanism of PPAP
Caption: Figure 2: Mechanism of Amphetamine
Caption: Figure 3: Mechanism of Selegiline
Preclinical Efficacy: A Head-to-Head Comparison
Locomotor Activity
| Compound | Dose Range (rodent) | Effect on Locomotor Activity | Key Findings |
| PPAP | 2 - 50 mg/kg | Increases motility at lower doses (2 mg/kg), with inhibitory effects only at very high doses (50 mg/kg).[6] | Shows a wider therapeutic range for increasing performance compared to amphetamine.[6] |
| Amphetamine | 0.2 - 10 mg/kg | Dose-dependent increase in locomotor activity, with higher doses leading to stereotyped behaviors.[7][8][9] | A narrow dose range for performance enhancement before the onset of adverse effects.[6] |
| Selegiline | N/A | Generally does not produce significant psychostimulant effects on its own. | Primarily used for its neuroprotective and dopamine-sparing effects. |
| BPAP | N/A | Increases locomotor activity and reverses reserpine-induced hypolocomotion.[5] | Effects are mediated by the dopaminergic system.[5] |
Learning and Memory
| Compound | Animal Model | Task | Key Findings |
| PPAP | Rat | Shuttle Box Avoidance | Facilitates learning and retention; potently antagonizes tetrabenazine-induced learning deficits.[6] |
| Amphetamine | Rodent models | Various cognitive tasks | Can enhance performance at low doses but may impair cognitive function at higher doses.[2] |
| Selegiline | Rat models of Alzheimer's Disease | Various memory tasks | May provide a small, though not always clinically meaningful, benefit in cognitive function.[10] |
| BPAP | Rat | Shuttle Box Avoidance | Antagonizes tetrabenazine-induced inhibition of learning.[5] |
Antidepressant-like Effects
| Compound | Animal Model | Task | Key Findings |
| PPAP | Rat | Forced Swim Test | Demonstrates very effective antidepressant-like activity.[6] |
| Amphetamine | N/A | Not typically evaluated for antidepressant efficacy in preclinical models due to its stimulant profile. | |
| Selegiline | Rat models of depression | Various behavioral tests | Shows antidepressant effects, particularly at doses that also inhibit MAO-A. |
| BPAP | Mouse | Forced Swim Test | Acutely attenuates immobility, suggesting antidepressant-like effects. |
Pharmacological Parameters
| Compound | Parameter | Value | Target |
| PPAP | IC50 (Dopamine Reuptake) | 1,013 nM (for related compound NPA) | Dopamine Transporter (DAT) |
| PPAP | IC50 (Norepinephrine Reuptake) | N/A | Norepinephrine Transporter (NET) |
| Amphetamine | N/A | Potent releasing agent and reuptake inhibitor | DAT, NET |
| Selegiline | IC50 | 11.25 nM | MAO-B (in vitro, rat brain)[3] |
| BPAP | IC50 (Binding Affinity) | 16 ± 2 nM | Dopamine Transporter (DAT)[5] |
| BPAP | IC50 (Binding Affinity) | 211 ± 61 nM | Norepinephrine Transporter (NET)[5] |
| BPAP | IC50 (Binding Affinity) | 638 ± 63 nM | Serotonin Transporter (SERT)[5] |
| BPAP | IC50 (Reuptake Inhibition) | 42 ± 9 nM | Dopamine (DA)[5] |
| BPAP | IC50 (Reuptake Inhibition) | 52 ± 19 nM | Norepinephrine (NE)[5] |
| BPAP | IC50 (Reuptake Inhibition) | 640 ± 120 nM | Serotonin (5-HT)[5] |
Experimental Protocols
Shuttle Box Avoidance Test
This test assesses active avoidance learning and memory.
-
Apparatus: A two-chambered box with a grid floor capable of delivering a mild foot shock. A door separates the chambers. Auditory or visual cues are used as conditioned stimuli.[11][12][13]
-
Procedure:
-
Habituation: The animal is allowed to freely explore both chambers.
-
Conditioning: A conditioned stimulus (CS), such as a tone or light, is presented, followed by an unconditioned stimulus (US), a mild foot shock, in one chamber. The animal can avoid the shock by moving to the other chamber during the CS presentation (avoidance response) or escape the shock by moving after it has started (escape response).
-
Testing: The animal is placed back in the apparatus at a later time point, and the latency to cross to the other chamber upon presentation of the CS is measured. A longer latency to enter the shock-paired chamber indicates learned avoidance.[11]
-
-
Data Analysis: Key parameters measured include the number of avoidance and escape responses, and the latency to respond.
Forced Swim Test
This test is a widely used model to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical tank filled with water to a depth where the animal cannot touch the bottom or escape.[14][15]
-
Procedure:
-
The animal is placed in the water-filled cylinder for a 6-minute session.[14][15]
-
Behavior is typically recorded and scored during the last 4 minutes of the test.
-
The primary behavior measured is immobility time, where the animal makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect. Other behaviors, such as swimming and climbing, may also be quantified.[15]
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Apparatus: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex). The probe consists of a semi-permeable membrane.
-
Procedure:
-
Artificial cerebrospinal fluid is slowly perfused through the probe.
-
Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate.
-
The collected dialysate samples are then analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations.[16][17][18]
-
-
Data Analysis: Changes in the extracellular concentrations of dopamine, norepinephrine, and other neurochemicals are measured over time, before and after drug administration.
Caption: Figure 4: General Experimental Workflow
Conclusion and Future Directions
Phenylpropylaminopentane (PPAP) presents a unique pharmacological profile as a catecholaminergic activity enhancer, distinguishing it from classic stimulants and MAO inhibitors. Preclinical data suggest a favorable therapeutic window for enhancing cognitive function and exerting antidepressant-like effects without the pronounced side effects associated with amphetamine. However, the lack of human clinical trial data remains a significant gap in its evaluation.
Further research should focus on:
-
Quantitative in vitro pharmacology: Determining the binding affinities and functional activities of PPAP at a wider range of receptors and transporters.
-
Direct comparative studies: Conducting head-to-head preclinical studies of PPAP against current first-line treatments for ADHD, depression, and cognitive disorders.
-
Safety and toxicology: Comprehensive evaluation of the long-term safety and abuse potential of PPAP.
The information presented in this guide is intended to provide a foundation for researchers and drug development professionals to objectively assess the therapeutic potential of phenylpropylaminopentane and guide future investigational efforts.
References
- 1. Phenylpropylaminopentane - Wikipedia [en.wikipedia.org]
- 2. Amphetamine - Wikipedia [en.wikipedia.org]
- 3. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 5. Benzofuranylpropylaminopentane - Wikipedia [en.wikipedia.org]
- 6. The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single Dose of Amphetamine Induces Delayed Subregional Attenuation of Cholinergic Interneuron Activity in the Striatum | eNeuro [eneuro.org]
- 9. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. biomed-easy.com [biomed-easy.com]
- 13. conductscience.com [conductscience.com]
- 14. Video: The Mouse Forced Swim Test [jove.com]
- 15. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Independent Verification of Phenylpropylaminopentane's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phenylpropylaminopentane's (PPAP) pharmacological profile with alternative compounds, supported by available experimental data. The focus is on the independent verification of its unique mode of action as a catecholaminergic activity enhancer (CAE).
Abstract
Phenylpropylaminopentane (PPAP) is a psychostimulant compound that enhances the impulse-mediated release of catecholamines, primarily dopamine and norepinephrine.[1][2] Unlike classical stimulants such as amphetamine, PPAP does not induce non-vesicular release of neurotransmitters, suggesting a distinct mechanism of action.[3][4] This guide synthesizes the current understanding of PPAP's pharmacology, presents comparative data with other relevant compounds, and details the experimental protocols used to elucidate its mode of action. Recent evidence suggests that the effects of PPAP and other monoaminergic activity enhancers may be mediated by agonism at the trace amine-associated receptor 1 (TAAR1).[1]
Comparative Pharmacological Analysis
The primary mode of action of (-)-PPAP is the enhancement of action potential-dependent release of dopamine and norepinephrine.[3] This is in stark contrast to amphetamine, which acts as a dopamine transporter (DAT) substrate and reverses its function, leading to non-impulse-dependent dopamine efflux.[5] PPAP is reported to be taken up by catecholamine axon terminals and vesicular membranes but is devoid of direct catecholamine-releasing properties.[6][7]
Comparison with Key Compounds
| Compound | Primary Mechanism of Action | Selectivity | Potency |
| Phenylpropylaminopentane (PPAP) | Catecholaminergic Activity Enhancer (CAE)[1][2] | Dopamine & Norepinephrine[1] | Less potent than BPAP[1] |
| Amphetamine | Dopamine & Norepinephrine Releasing Agent (via transporter reversal)[5][8] | Dopamine & Norepinephrine[9] | High |
| Selegiline | Monoamine Oxidase-B (MAO-B) Inhibitor; also exhibits CAE properties[3] | MAO-B; Dopamine & Norepinephrine (as CAE)[3] | N/A (as inhibitor); less potent than BPAP as CAE[1] |
| Benzofuranylpropylaminopentane (BPAP) | Monoaminergic Activity Enhancer (MAE)[1] | Dopamine, Norepinephrine & Serotonin[1] | More potent than PPAP[1] |
| Indolylpropylaminopentane (IPAP) | Monoaminergic Activity Enhancer (MAE)[3] | Preferentially Serotonin[3] | More potent than PPAP, less potent than BPAP[3] |
Quantitative Data
| Compound | Target | Assay Type | Value |
| (-)-PPAP | Sigma Receptors | Binding Affinity (IC50) | 24 nM[10] |
| (-)-PPAP | Dopamine D1/D2 Receptors | Binding Affinity (IC50) | > 5,000 nM[10] |
| (-)-PPAP | PCP Receptors | Binding Affinity (IC50) | > 75,000 nM[10] |
| (-)-BPAP | Dopamine Transporter (DAT) | Binding Affinity (IC50) | 16 ± 2 nM |
| (-)-BPAP | Norepinephrine Transporter (NET) | Binding Affinity (IC50) | 211 ± 61 nM |
| (-)-BPAP | Serotonin Transporter (SERT) | Binding Affinity (IC50) | 638 ± 63 nM |
| (-)-BPAP | Dopamine Reuptake Inhibition | Functional Assay (IC50) | 42 ± 9 nM |
| (-)-BPAP | Norepinephrine Reuptake Inhibition | Functional Assay (IC50) | 52 ± 19 nM |
| (-)-BPAP | Serotonin Reuptake Inhibition | Functional Assay (IC50) | 640 ± 120 nM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the verification of phenylpropylaminopentane's mode of action.
Electrically Stimulated Neurotransmitter Release from Brain Slices
This protocol is a standard method to measure the impulse-dependent release of radiolabeled neurotransmitters from brain tissue.
Objective: To determine the effect of a compound on the electrically stimulated release of [3H]-dopamine or [3H]-norepinephrine from rat striatal or cortical slices, respectively.
Methodology:
-
Tissue Preparation:
-
Male Wistar rats (200-250g) are euthanized by decapitation.
-
The brain is rapidly removed and placed in ice-cold Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, glucose 11.1), continuously gassed with 95% O2 / 5% CO2.
-
The striatum or cerebral cortex is dissected and sliced into 300-400 µm sections using a McIlwain tissue chopper.
-
-
Radiolabeling:
-
Slices are incubated in 2 mL of Krebs solution containing 0.1 µM [3H]-dopamine or [3H]-norepinephrine for 30 minutes at 37°C.
-
-
Superfusion:
-
After incubation, slices are transferred to a superfusion chamber and continuously perfused with gassed Krebs solution at a rate of 1 mL/min for 60 minutes to wash out excess radioactivity.
-
-
Stimulation and Sample Collection:
-
Superfusate fractions are collected at 3-minute intervals.
-
After 2 fractions (6 minutes) of basal release are collected, the tissue is stimulated with two electrical pulses (S1 and S2) of 2 ms duration, 240 mA, at a frequency of 50 Hz for 20 seconds, separated by a 21-minute interval.
-
The test compound (e.g., PPAP) is added to the superfusion medium 15 minutes before the second stimulation (S2).
-
-
Data Analysis:
-
The radioactivity in each fraction and in the tissue at the end of the experiment is determined by liquid scintillation counting.
-
The amount of radioactivity released in each fraction is expressed as a percentage of the total radioactivity present in the tissue at the time of collection.
-
The ratio of the stimulation-evoked release (S2/S1) is calculated. A ratio greater than 1 indicates an enhancement of neurotransmitter release by the test compound.
-
Monoamine Transporter Binding Assay
This protocol is used to determine the binding affinity of a compound to the dopamine and norepinephrine transporters.
Objective: To determine the in vitro binding affinity (Ki) of a compound for the dopamine transporter (DAT) and norepinephrine transporter (NET).
Methodology:
-
Membrane Preparation:
-
Rat striatum (for DAT) or cerebral cortex (for NET) is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.
-
The final pellet is resuspended in assay buffer to a protein concentration of 100-200 µg/mL.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a specific radioligand, such as [3H]WIN 35,428 for DAT or [3H]nisoxetine for NET, at a concentration close to its Kd value.
-
A range of concentrations of the test compound (e.g., PPAP) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT or 10 µM desipramine for NET).
-
-
Incubation and Filtration:
-
The reaction mixture is incubated for 60-120 minutes at room temperature or 4°C.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
-
Data Analysis:
-
The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for phenylpropylaminopentane and a typical experimental workflow for its characterization.
Caption: Proposed signaling pathway for PPAP-mediated enhancement of catecholamine release.
Caption: A typical experimental workflow for the pharmacological characterization of PPAP.
Conclusion
Phenylpropylaminopentane represents a unique class of psychostimulants known as catecholaminergic activity enhancers. Its mechanism, which involves the amplification of endogenous, impulse-driven neurotransmitter release, distinguishes it from classical stimulants like amphetamine. While the precise molecular interactions are still under investigation, evidence points towards agonism at TAAR1 as a key step in its signaling cascade. Further research is required to obtain a more comprehensive quantitative profile of PPAP, including its binding affinities at monoamine transporters and the potency of its release-enhancing effects. The experimental protocols detailed in this guide provide a framework for the independent verification and further exploration of PPAP's novel mode of action.
References
- 1. youtube.com [youtube.com]
- 2. (-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)Deprenyl and (-)1-phenyl-2-propylaminopentane, [(-)PPAP], act primarily as potent stimulants of action potential-transmitter release coupling in the catecholaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain stimulation reward - Wikipedia [en.wikipedia.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Analysis of the effect of (-)-BPAP, a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amphetamine - Wikipedia [en.wikipedia.org]
- 9. Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ki Summary [bindingdb.org]
Bridging the Gap: Experimentally Validating In Silico Predictions of Variant Effects
A Comparative Guide for Researchers in Drug Development
In the realm of genomics and personalized medicine, computational tools that predict the functional impact of genetic variants are indispensable. Among the most widely used are PolyPhen-2 (Polymorphism Phenotyping v2), PROVEAN (Protein Variation Effect Analyzer), and SIFT (Sorting Intolerant From Tolerant). These "PPAP" predictors provide valuable initial assessments of the potential pathogenicity of missense mutations. However, in silico predictions are not infallible and require experimental validation to confirm their biological relevance, a critical step in drug development and translational research. This guide provides an objective comparison of these predictive tools, supported by experimental data, and offers detailed protocols for key validation experiments.
Comparing the Predictors: A Look at the Data
The performance of in silico prediction tools is a subject of ongoing research, with numerous studies benchmarking their accuracy against experimentally validated datasets.[1][2][3] While performance can be gene-specific, general trends can be observed.[4] The table below summarizes the performance of PolyPhen-2, PROVEAN, and SIFT based on their ability to distinguish between pathogenic and benign variants, often measured by the Area Under the Receiver Operating Characteristic (AUROC) curve, where a value closer to 1.0 indicates better performance.
| Tool | Prediction Basis | Typical AUROC | Strengths | Limitations |
| PolyPhen-2 | Sequence conservation, protein structure, and physicochemical properties of amino acids.[5][6][7] | 0.85 - 0.92 | Incorporates structural information when available, providing a more comprehensive prediction.[5] | Performance can be influenced by the quality of the multiple sequence alignment and availability of structural data. |
| PROVEAN | Sequence homology-based alignment score.[2][5] | 0.82 - 0.89 | Generally fast and applicable to a wide range of proteins. | Performance is highly dependent on the depth and quality of the sequence alignment. |
| SIFT | Sequence conservation based on a multiple sequence alignment.[5][6] | 0.80 - 0.88 | One of the earliest and most widely used tools, with a large body of literature for comparison. | Does not consider protein structure, which can limit its accuracy for some variants. |
Note: AUROC values are approximate and can vary depending on the dataset used for benchmarking.
The Imperative of Experimental Validation
While computational predictions offer a valuable starting point, they are ultimately probabilistic assessments.[8] Experimental validation provides the necessary empirical evidence to confirm the functional consequences of a genetic variant.[9][10] This is particularly crucial in drug development, where decisions about therapeutic targets and patient stratification rely on a precise understanding of how a mutation affects protein function and cellular pathways.
Experimental Validation Workflow
A systematic approach to validating in silico predictions is essential. The following workflow outlines the key steps from initial prediction to functional confirmation.
Caption: A general workflow for the experimental validation of in silico PPAP predictions.
Key Experimental Protocols
Here, we provide detailed methodologies for essential experiments used to validate the functional impact of genetic variants.
Site-Directed Mutagenesis
This is the foundational step to introduce the specific mutation of interest into a gene for subsequent functional studies.[11][12][13]
Objective: To create a plasmid containing the gene of interest with the specific missense mutation predicted by PPAP tools.
Materials:
-
Plasmid DNA containing the wild-type gene of interest
-
High-fidelity DNA polymerase
-
Custom-designed mutagenic primers (forward and reverse) containing the desired mutation
-
dNTPs
-
PCR buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Protocol:
-
Primer Design: Design a pair of complementary primers, typically 25-45 base pairs in length, containing the desired mutation in the middle.[14]
-
PCR Amplification: Set up a PCR reaction with the wild-type plasmid as the template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.[11]
-
Template Digestion: After PCR, digest the parental, methylated template DNA with DpnI. The newly synthesized, mutated DNA will be unmethylated and thus resistant to digestion.[14]
-
Transformation: Transform the DpnI-treated PCR product into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation and the absence of other mutations by Sanger sequencing.
Western Blot for Protein Expression Analysis
A Western blot is used to assess whether the mutation affects the expression level or size of the protein.[15][16][17]
Objective: To compare the expression levels of the wild-type and mutant proteins.
Materials:
-
Cell lysate from cells transfected with wild-type or mutant constructs
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the total protein concentration of each cell lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[17]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[17]
-
Analysis: Compare the band intensity of the mutant protein to the wild-type protein, normalizing to a loading control (e.g., GAPDH, beta-actin, or total protein stain).[16][18]
Cellular Thermal Shift Assay (CETSA) for Protein Stability
CETSA is a powerful method to assess changes in protein thermal stability upon mutation, which can indicate altered protein folding and function.[19][20][21]
Objective: To determine if the mutation alters the thermal stability of the protein.
Materials:
-
Intact cells or cell lysates expressing wild-type or mutant protein
-
PCR tubes or 96-well plates
-
Thermal cycler or heating block
-
Lysis buffer
-
Centrifuge
-
Western blot or ELISA reagents for protein detection
Protocol:
-
Cell Treatment: Aliquot cells or lysates expressing either the wild-type or mutant protein.
-
Heat Treatment: Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).[22]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.[22]
-
Protein Quantification: Quantify the amount of soluble protein remaining at each temperature using Western blot or another detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve of the mutant protein compared to the wild-type indicates a change in thermal stability.[22]
Luciferase Reporter Assay for Functional Analysis
This assay is highly versatile for investigating the impact of a mutation on various cellular processes, such as transcription factor activity or signaling pathway activation.[23][24][25]
Objective: To measure the effect of the mutation on a specific cellular signaling pathway.
Materials:
-
Cells cultured in multi-well plates
-
Expression vectors for the wild-type and mutant proteins
-
Luciferase reporter plasmid (containing a promoter responsive to the pathway of interest)
-
Control plasmid (e.g., expressing Renilla luciferase for normalization)
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Transfection: Co-transfect cells with the expression vector (wild-type or mutant), the luciferase reporter plasmid, and the control plasmid.[6]
-
Cell Stimulation: After an appropriate incubation period (e.g., 24-48 hours), treat the cells with a stimulus (e.g., a growth factor or ligand) to activate the signaling pathway of interest.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Add the luciferase substrate and measure the light produced using a luminometer. Measure the activity of both the experimental (e.g., Firefly) and control (e.g., Renilla) luciferases.[23]
-
Data Normalization: Normalize the experimental luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.[24]
-
Analysis: Compare the normalized luciferase activity in cells expressing the mutant protein to those expressing the wild-type protein to determine the functional impact of the mutation.
Case Study: VEGFA Signaling Pathway
The Vascular Endothelial Growth Factor A (VEGFA) signaling pathway is critical for angiogenesis and is often dysregulated in cancer.[26] Missense mutations in VEGFA can alter its structure and function, impacting downstream signaling.[27]
Caption: A simplified diagram of the VEGFA signaling pathway, illustrating the potential impact of a deleterious missense mutation.
A deleterious mutation in VEGFA, as might be predicted by PPAP tools, could lead to reduced binding to its receptor, VEGFR2. This would result in decreased activation of downstream signaling cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately impairing angiogenesis.[26] A luciferase reporter assay with a promoter containing response elements for transcription factors activated by these pathways could quantitatively measure this reduction in signaling.
Conclusion
In silico prediction tools like PolyPhen-2, PROVEAN, and SIFT are powerful for high-throughput screening of genetic variants. However, their predictions must be viewed as hypotheses that require rigorous experimental testing. By employing a systematic workflow of site-directed mutagenesis followed by biochemical and cell-based functional assays, researchers can confidently validate the biological consequences of these variants. This empirical evidence is the cornerstone of robust, data-driven decisions in drug discovery and development.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Updated benchmarking of variant effect predictors using deep mutational scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. pubcompare.ai [pubcompare.ai]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Genome interpretation using in silico predictors of variant impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEPerform: a web resource for evaluating the performance of variant effect predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico prediction of variant effects: promises and limitations for precision plant breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. google.com [google.com]
- 18. m.youtube.com [m.youtube.com]
- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pelagobio.com [pelagobio.com]
- 22. annualreviews.org [annualreviews.org]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
Revolutionizing Drug Discovery: A Comparative Analysis of Protein-Protein Affinity Predictors
The precise prediction of protein-protein binding affinity is a cornerstone of modern drug discovery and development. Accurate computational models that can swiftly and effectively estimate these affinities are invaluable for identifying promising therapeutic candidates and optimizing their efficacy. This guide provides a comprehensive comparison of the performance of the Protein-Protein Affinity Predictor (PPAP) with other notable affinity predictors, supported by experimental data and detailed methodologies.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear and objective overview of the current landscape of protein-protein interaction prediction tools.
Performance Benchmark: PPAP vs. Alternatives
The performance of various affinity predictors is critically evaluated using standardized benchmark datasets. The PDBbind dataset, a comprehensive collection of protein-ligand complexes with experimentally determined binding affinities, serves as a primary benchmark for this comparison. The key performance metrics used are the Pearson correlation coefficient (R), which measures the linear correlation between predicted and experimental affinities, and the Mean Absolute Error (MAE), which quantifies the average magnitude of the prediction errors in kcal/mol.
| Predictor | Prediction Methodology | Pearson Correlation (R) | Mean Absolute Error (MAE) (kcal/mol) | Benchmark Dataset |
| PPAP | Structure-based Deep Learning with Interfacial Contact-Aware Attention | 0.63 | Not Reported | External Test Set |
| ProBAN | 3D Convolutional Neural Network | 0.60 | 1.60 | Internal Test Set |
| 0.55 | 1.75 | External Test for PPI-Affinity service | ||
| PPI-Affinity | Support Vector Machine (Structure-based features) | 0.78 | 1.4 | SKEMPI Dataset |
| 0.50 | 1.8 | PDBbind v.2020 (90 complexes) | ||
| ISLAND | Sequence-based Support Vector Machine | 0.44 | Not Reported | Structure-based Benchmark |
Key Observations:
-
PPAP demonstrates a strong predictive performance with a Pearson correlation of 0.63 on an external test set, outperforming several benchmarked models.[1][2] This indicates a robust ability to generalize its predictions to new, unseen data.
-
ProBAN also shows solid performance, with a Pearson correlation of 0.60 on its internal test set and 0.55 on an external test.[2] Its use of 3D convolutional neural networks allows it to effectively learn from the spatial representation of protein complexes.
-
PPI-Affinity exhibits a high Pearson correlation of 0.78 on the SKEMPI dataset, which is specifically focused on binding affinity changes upon mutation.[3] On a broader PDBbind-derived dataset, its performance is more moderate with an R of 0.50.[1]
-
ISLAND , a sequence-based predictor, shows a lower Pearson correlation of 0.44.[4] This highlights the inherent challenge of predicting binding affinity without structural information, though it offers the advantage of not requiring a 3D structure.
Experimental Protocols: A Look Under the Hood
The predictive power of these tools stems from their diverse and sophisticated methodologies. Understanding these approaches is crucial for selecting the most appropriate predictor for a given research question.
PPAP (Protein-Protein Affinity Predictor): PPAP is a novel deep learning framework that leverages both protein sequence and structural information.[1][2] Its core innovation lies in an "interfacial contact-aware attention mechanism." This allows the model to focus on the most critical amino acid residues at the protein-protein interface, mimicking the molecular interactions that govern binding affinity. The model is trained on a curated dataset of protein complexes with experimentally determined binding affinities (Kd, Ki, and IC50 values) sourced from databases like PDBbind.
ProBAN: This predictor employs a 3D convolutional neural network (CNN) to analyze the spatial arrangement of atoms in a protein-protein complex.[2] The input to the model is a 4D tensor that represents the 3D structure of the complex along with features describing the physicochemical properties of the atoms. This approach allows ProBAN to learn intricate 3D patterns and interactions that contribute to binding affinity.
PPI-Affinity: This tool utilizes a Support Vector Machine (SVM), a powerful machine learning algorithm, to predict binding affinity.[1][3] It relies on a set of features derived from the 3D structure of the protein-protein complex, such as interfacial contacts and surface properties. The performance of PPI-Affinity has been benchmarked on datasets including a subset of PDBbind and the SKEMPI database.[1][3]
ISLAND (In SiLico protein AffiNity preDictor): Unlike the other predictors discussed, ISLAND is a sequence-based method.[4] It uses a kernel representation of protein sequences coupled with a support vector regression model to predict binding affinity. The primary advantage of this approach is its ability to make predictions without the need for a 3D structure of the protein complex, which is not always available.
Visualizing the Workflow in Drug Discovery
The following diagram illustrates the general workflow of utilizing affinity predictors in the drug discovery pipeline. These computational tools play a pivotal role in the early stages of identifying and optimizing lead compounds.
Caption: Workflow of affinity predictors in drug discovery.
This diagram outlines the iterative process where affinity predictors are used to screen and rank potential drug candidates, guiding their optimization before they proceed to more resource-intensive preclinical and clinical studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. PPI-Affinity: A Web Tool for the Prediction and Optimization of Protein–Peptide and Protein–Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Machine learning methods for protein-protein binding affinity prediction in protein design - PMC [pmc.ncbi.nlm.nih.gov]
PPAP Outperforms Sequence-Based Models in Protein Affinity Prediction, New Study Shows
For Immediate Release
SHANGHAI – A novel deep learning framework, PPAP (Protein–protein Affinity Predictor), demonstrates superior performance in predicting the binding affinity of protein-protein interactions (PPIs) when benchmarked against leading sequence-based models. The research, published in the Journal of Chemical Information and Modeling, highlights the advantages of integrating structural features with sequence representations to achieve more accurate affinity predictions, a critical step in drug development and protein engineering.
Researchers and drug development professionals now have a more powerful tool for assessing PPIs. PPAP's innovative architecture, which incorporates an "interfacial contact-aware attention mechanism," has proven to be more effective than models that rely solely on sequence information.[1][2][3] This advancement is poised to accelerate the discovery and design of new protein-based therapeutics.
Performance Benchmark: PPAP vs. Sequence-Based Models
In a comprehensive evaluation, PPAP was tested against several strong sequence-based large language models. The quantitative results, summarized in the table below, show that PPAP consistently achieves higher prediction accuracy.
| Model/Method | Dataset | Pearson Correlation Coefficient (R) | Mean Absolute Error (MAE) |
| PPAP | Internal Test | 0.540 | 1.546 |
| PPAP | External Test | 0.630 | Not Reported |
| Sequence-Based LLMs (General) | Internal Test | Not Reported | Not Reported |
| AlphaFold-Multimer Metrics | External Test | Not Reported | Not Reported |
Performance data for specific sequence-based large language models and AlphaFold-Multimer metrics were not detailed in the abstract. PPAP's reported 10-fold enrichment enhancement over AlphaFold-Multimer metrics is a key performance indicator in protein binder design.[1][2][3]
The PPAP model's success is attributed to its ability to leverage structural insights at the interaction interface, a limitation of purely sequence-based approaches.[1][2] By focusing on the specific amino acids and their contacts at the binding site, PPAP can generate a more nuanced and accurate prediction of binding affinity.
Experimental Protocols
The benchmarking of PPAP was conducted using a rigorous experimental protocol designed to ensure a fair and accurate comparison with existing methods.
Dataset and Preprocessing: The study utilized both an internal and an external test set for model evaluation. While the specific composition of these datasets is detailed in the full study, the internal set was used for initial benchmarking against sequence-based large language models, and the external set was used for a broader comparison against other benchmarked models.
PPAP Model Architecture and Training: The PPAP framework is a novel deep learning model that integrates both structural and sequence data. A key component of its architecture is the interfacial contact-aware attention mechanism. This mechanism allows the model to weigh the importance of different amino acid residues at the protein-protein interface, thus capturing the critical interactions that determine binding affinity. The model was trained on a large dataset of protein complexes with known binding affinities.
Evaluation Metrics: The performance of the models was primarily assessed using two key metrics:
-
Pearson Correlation Coefficient (R): This metric measures the linear correlation between the predicted and experimentally determined binding affinities. A higher R value indicates a stronger correlation and better model performance.
-
Mean Absolute Error (MAE): This metric quantifies the average magnitude of the errors in the predictions. A lower MAE value indicates a more accurate model.
Visualizing the PPAP Workflow
The following diagram illustrates the conceptual workflow of the PPAP model, from input to final prediction.
Caption: Conceptual workflow of the PPAP model for protein-protein binding affinity prediction.
This innovative approach of combining structural and sequence information, processed through a specialized attention mechanism, represents a significant step forward in the computational prediction of protein-protein interactions. The superior performance of PPAP offers the potential to reduce the time and cost associated with experimental methods for determining binding affinity, thereby accelerating the pace of drug discovery and protein engineering.
References
Deep Learning Frameworks for Protein-Protein Affinity Prediction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate prediction of protein-protein binding affinity is a cornerstone of modern drug discovery and development. It enables the computational screening of potential therapeutic candidates and the optimization of their binding properties. In recent years, deep learning has emerged as a powerful tool for this task, with various frameworks demonstrating significant promise. This guide provides a comparative overview of the Protein-Protein Affinity Predictor (PPAP) framework against other leading alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Protein-Protein Affinity Prediction Frameworks
The following table summarizes the performance of PPAP and other notable deep learning-based frameworks on the widely used SKEMPI (Structural Database of Kinetic and Energetic data of Mutant Protein Interactions) benchmark dataset. The primary metrics for comparison are the Pearson correlation coefficient (R), which measures the linear correlation between predicted and experimental binding affinities, and the Mean Absolute Error (MAE), which quantifies the average magnitude of the prediction errors.
| Framework | Pearson Correlation (R) | Mean Absolute Error (MAE) | Key Features |
| PPAP | 0.63 (external test set) [1] | 1.546 (internal test set) [1] | Integrates structural features with sequence representations through an interfacial contact-aware attention mechanism.[1] |
| PPI-Affinity | 0.78 | 1.4 kcal/mol | Leverages support vector machine (SVM) predictors.[2] |
| Pythia-PPI | 0.7850 | Not Reported | Employs multitask learning and self-distillation to overcome data limitations.[3][4][5][6] |
| PRODIGY | Not Reported directly in sources | Not Reported directly in sources | A contact-based model for predicting binding affinity. |
| ISLAND | 0.44 | Not Reported | A sequence-based approach using a kernel representation with support vector regression.[7] |
Note: Direct comparison of performance metrics should be approached with caution, as they may be evaluated on different subsets or splits of the benchmark datasets. The values presented here are as reported in the respective publications.
Experimental Protocols
The validation of these deep learning frameworks typically involves a standardized set of computational experiments. The following protocol outlines the key steps for evaluating a protein-protein affinity prediction model, based on methodologies described in the literature.
Dataset Preparation
-
Data Source: The primary data is sourced from publicly available databases such as SKEMPI[7] and PDBbind.[7] These databases contain experimentally determined binding affinities (e.g., ΔG or Kd values) for a wide range of protein-protein complexes.
-
Data Curation: The dataset undergoes a rigorous curation process. This includes removing entries with missing structural information, redundant complexes, and data points with inconsistencies. The experimental binding affinity values are converted to a standardized unit, typically kcal/mol.
-
Data Splitting: The curated dataset is split into training, validation, and testing sets. To ensure a robust evaluation of the model's generalization capabilities, the splits are often performed based on protein identity or sequence similarity, preventing data leakage between the sets.
Model Architecture and Training
-
Input Representation: The protein-protein complexes are represented as input features for the deep learning model. This can include:
-
Sequence-based features: Amino acid sequences of the interacting proteins.
-
Structure-based features: 3D coordinates of the atoms in the protein complex, often focused on the interfacial region.
-
Graph-based representations: Proteins are modeled as graphs where nodes represent residues and edges represent interactions.
-
-
Model Architecture: A variety of deep learning architectures are employed, including:
-
Convolutional Neural Networks (CNNs): To capture local patterns and interactions from structural data.
-
Recurrent Neural Networks (RNNs): To process sequential protein data.
-
Graph Neural Networks (GNNs): To learn from the graphical representation of protein structures and interactions.
-
Attention Mechanisms: To focus on the most relevant parts of the protein interface for binding affinity.
-
-
Training Procedure: The model is trained on the training set to minimize a loss function, typically the Mean Squared Error (MSE) between the predicted and experimental binding affinities. Optimization algorithms like Adam are commonly used. Hyperparameters such as learning rate, batch size, and the number of epochs are tuned using the validation set.
Performance Evaluation
-
Metrics: The performance of the trained model is evaluated on the held-out test set using standard regression metrics:
-
Pearson Correlation Coefficient (R): To assess the linear relationship between predicted and actual values.
-
Mean Absolute Error (MAE): To measure the average prediction error.
-
Root Mean Squared Error (RMSE): To provide another measure of the prediction error, giving more weight to larger errors.
-
-
Benchmarking: The model's performance is compared against other state-of-the-art methods on the same benchmark datasets to establish its relative efficacy.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a deep learning-based protein-protein affinity prediction framework and a typical experimental workflow for its validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reliable prediction of protein–protein binding affinity changes upon mutations with Pythia-PPI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. [PDF] Reliable prediction of protein–protein binding affinity changes upon mutations with Pythia-PPI | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Machine learning methods for protein-protein binding affinity prediction in protein design - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Statistical Validation in Pharmaceutical Process Performance Qualification
For researchers, scientists, and drug development professionals, ensuring the consistency and quality of a manufacturing process is paramount. While the term "Production Part Approval Process (PPAP)" is a cornerstone of the automotive and aerospace industries, in the pharmaceutical world, the analogous and regulatory-mandated framework is Process Validation (PV) , with a critical statistical validation phase known as Process Performance Qualification (PPQ) .[1][2] This guide provides a comparative overview of the statistical tools and methodologies employed in PPQ to ensure a process consistently produces a product meeting its predetermined specifications and quality attributes.[1][3]
Comparison of Statistical Validation Approaches in PPQ
The statistical validation of a pharmaceutical manufacturing process involves a variety of tools to monitor and assess process stability and capability. The choice of tool often depends on the type of data (variable or attribute) and the stage of the validation process.
| Statistical Tool | Description | Application in PPQ |
| Control Charts | Graphical tools used to monitor a process over time, distinguishing between common cause and special cause variation.[4][5] | Used during PPQ runs to demonstrate that the process is in a state of statistical control. Different types of control charts (e.g., X-bar and R charts for variable data, p-charts for attribute data) are used depending on the data being monitored.[5][6] |
| Process Capability Indices (Cpk, Ppk) | Quantitative measures of the ability of a process to produce output within specification limits.[7] Cpk measures the potential capability of a process assuming it is centered, while Ppk measures the actual performance of the process. | Used to assess if a process is capable of consistently producing a product that meets its critical quality attributes. Acceptance criteria are typically pre-defined in the validation protocol.[7] |
| Histograms | A graphical representation of the distribution of a set of continuous data. | Used to visualize the shape of the data distribution from PPQ batches, assess normality, and identify potential outliers or skewness.[5] |
| Analysis of Variance (ANOVA) | A statistical method used to test for significant differences between the means of two or more groups.[8] | Can be used to compare results between different PPQ batches to ensure batch-to-batch consistency. |
| Design of Experiments (DOE) | A systematic method to determine the relationship between factors affecting a process and the output of that process.[9] | While more commonly used in the Process Design stage to establish process parameters, the principles of DOE can inform the validation of the chosen parameters during PPQ.[6] |
Experimental Protocols
Detailed methodologies for the key statistical analyses in PPQ are crucial for regulatory submission and internal quality assurance.
Protocol for Process Capability Analysis:
-
Data Collection: Collect a statistically significant number of samples from a minimum of three successful PPQ batches. The sampling plan should be based on a valid statistical rationale.[10][11]
-
Normality Testing: Before calculating capability indices, test the data for normality using methods such as the Anderson-Darling or Shapiro-Wilk test.[11] If the data is not normally distributed, a data transformation or the use of non-normal capability analysis is required.[11]
-
Calculation of Capability Indices:
-
Ppk (Process Performance Index): Calculated using the overall standard deviation of the data from the PPQ batches. The formula for Ppk is: Ppk = min((USL - μ) / 3σ, (μ - LSL) / 3σ), where USL is the Upper Specification Limit, LSL is the Lower Specification Limit, μ is the process mean, and σ is the overall standard deviation.
-
Cpk (Process Capability Index): Calculated using the within-subgroup standard deviation. The formula for Cpk is: Cpk = min((USL - X̄) / 3s, (X̄ - LSL) / 3s), where X̄ is the average of the subgroup means and s is the pooled standard deviation of the subgroups.
-
-
Acceptance Criteria: Compare the calculated Ppk and Cpk values against pre-defined acceptance criteria. A common acceptance criterion in the pharmaceutical industry is a Ppk of ≥ 1.33.
Protocol for Statistical Process Control (SPC) Charting:
-
Select Control Chart Type: Choose the appropriate control chart based on the data type (e.g., I-MR chart for individual moving range, X-bar and R chart for subgroup averages and ranges).
-
Establish Control Limits: Collect data from a stable process to calculate the center line (process average) and the upper and lower control limits (UCL and LCL). These are typically set at ±3 standard deviations from the center line.
-
Plot Data: Plot the data from the PPQ batches on the control chart.
-
Analyze for Special Causes: Examine the chart for any points outside the control limits or non-random patterns, which would indicate the presence of special cause variation that needs to be investigated.
Visualizing Validation Workflows
Diagrams are essential for clearly communicating the logical flow of validation processes and the relationships between different statistical tools.
Figure 1: The three stages of the Process Validation (PV) lifecycle.
Figure 2: A typical workflow for a Process Performance Qualification (PPQ) study.
Figure 3: Logical relationship between key statistical tools in process validation.
References
- 1. idbs.com [idbs.com]
- 2. progress-lifesciences.nl [progress-lifesciences.nl]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Process performance qualification protocol - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
A Head-to-Head Comparison: PPAP and Rosetta in Protein Design
In the rapidly evolving field of computational protein design, researchers are presented with a growing array of tools, each with unique strengths and underlying principles. This guide provides a detailed comparison between two distinct approaches: the recently developed deep learning model, PPAP (Protein–protein Affinity Predictor) , and the well-established, physics-based molecular modeling suite, Rosetta .
It is important to first clarify a potential point of confusion regarding the acronym "PPAP". In most industrial contexts, PPAP stands for Production Part Approval Process, a quality control standard in the manufacturing sector. However, in the realm of protein engineering, PPAP refers to a specific deep learning framework designed to predict the binding affinity of protein-protein interactions (PPIs).[1][2] This guide will focus on the latter, comparing it with the comprehensive capabilities of the Rosetta software suite.
Core Philosophy and Approach
The fundamental difference between PPAP and Rosetta lies in their core methodologies. PPAP represents a modern, data-driven approach, while Rosetta is built on first principles of physics and chemistry, supplemented by statistical data from known protein structures.
PPAP is a novel deep learning framework that leverages the power of artificial intelligence to predict PPI binding affinity.[2] It integrates structural features with sequence representations through an "interfacial contact-aware attention mechanism".[1][2] This means the model learns complex patterns from large datasets of protein structures and their experimentally determined binding affinities to make predictions on new complexes.[1][3] It is designed to be a fast and accurate predictor, particularly for applications like high-throughput screening of protein binders.[2]
Rosetta , in contrast, is a comprehensive software suite for macromolecular modeling that has been developed over decades.[4] Its approach to protein design is rooted in a detailed energy function that approximates the free energy of a protein conformation.[5][6][7] This energy function is a combination of physics-based terms (e.g., van der Waals forces, electrostatic interactions, hydrogen bonding) and knowledge-based statistical terms derived from the Protein Data Bank (PDB).[7][8] Protein design in Rosetta is an optimization problem: the software searches for amino acid sequences that will result in the lowest possible energy for a given protein backbone, which is predicted to correspond to a stable, functional protein.[9]
Functionality at a Glance
The following table summarizes the key differences in functionality between the PPAP model and the Rosetta suite.
| Feature | PPAP (Protein–protein Affinity Predictor) | Rosetta |
| Primary Function | Prediction of protein-protein binding affinity.[1][2] | A comprehensive suite for protein structure prediction, docking, and design of proteins and interfaces.[4] |
| Core Methodology | Deep learning with an interfacial contact-aware attention mechanism.[1] | Physics-based and knowledge-based energy function with Monte Carlo or other optimization algorithms.[5][6] |
| Input | 3D structure of a protein-protein complex.[1] | PDB file of a protein or protein complex, along with specification files (e.g., Resfile for design).[9] |
| Output | Predicted binding affinity (e.g., ΔG).[1] | Designed protein sequences, optimized 3D structures, and energy scores (in Rosetta Energy Units or kcal/mol).[5][10] |
| Key Application | High-throughput virtual screening and ranking of protein binders.[2] | De novo protein design, enzyme design, protein-protein interface engineering, ligand docking, and thermostabilization.[4][11][12] |
Performance Metrics
Direct, large-scale comparative studies between PPAP and Rosetta are not yet available, as PPAP is a relatively new and specialized tool. However, we can compare their reported performance on their respective tasks.
| Performance Metric | PPAP | Rosetta |
| Binding Affinity Prediction | Pearson Correlation (R) = 0.63 on an external test set.[2][13] | Root-Mean-Squared Error (RMSE) of 1.2 kcal/mol for predicting changes in ligand binding affinity (ΔΔG) with the flex_ddg protocol.[14] |
| Mean Absolute Error (MAE) = 1.546 on an internal test set.[2][13] | RMSE of 1.38 kcal/mol for RNA-protein relative binding affinities over six systems.[15] | |
| Enrichment in Binder Design | Up to 10-fold enrichment compared to metrics from AlphaFold-Multimer.[2][13] | Not directly reported as a single metric; success is typically measured by the experimental validation of designed binders. |
Methodologies and Experimental Workflows
The operational workflows for PPAP and Rosetta are fundamentally different, reflecting their distinct underlying technologies.
PPAP: A Deep Learning Prediction Workflow
The PPAP model follows a typical deep learning pipeline for structure-based prediction.
Experimental Protocol:
-
Input: The 3D coordinates of a protein-protein complex are provided as input.
-
Feature Extraction:
-
Sequence features are extracted using a protein language model (e.g., ESM).[1]
-
Structural and interfacial features, such as inter-residue distances and orientations, are derived from the 3D structure.
-
-
Interfacial Contact-Aware Attention: The model employs a specialized attention mechanism that focuses on the atoms and residues at the protein-protein interface, weighing their importance in contributing to the binding affinity.[1]
-
Prediction: The integrated sequence and structural features are processed through a feedforward neural network to predict a single value for the binding affinity.[1]
Rosetta: A Structure-Based Design Workflow
A typical protein-protein interface design project in Rosetta involves multiple steps of structure preparation, conformational sampling, and sequence optimization.
Experimental Protocol:
-
Input Preparation: Start with a PDB file of the protein complex. The file is cleaned to remove non-standard residues and renumbered.[9][16]
-
Structure Relaxation: The initial structure is relaxed using the Rosetta relax protocol to resolve any clashes and find a low-energy starting conformation.[9]
-
Defining the Designable Region: A "resfile" is created to specify which residues at the interface are allowed to mutate and to which amino acid types. Residues outside the interface are typically kept fixed.[16]
-
Sequence Design and Structure Refinement: Protocols like flex_ddg or other RosettaScripts are run. These protocols iteratively sample different amino acid side-chain conformations (rotamers) and backbone flexibility at the interface, searching for mutations that improve the calculated binding energy.[14]
-
Analysis of Designs: The output trajectories are filtered and ranked based on metrics such as interface energy (I_sc), change in binding energy (ddG), shape complementarity, and number of buried unsatisfied polar atoms.[12] The top-ranked designs are then selected for experimental validation.
Summary and Conclusion
PPAP and Rosetta are not direct competitors but rather complementary tools that represent different philosophies in computational protein engineering.
PPAP is a specialized, fast, and powerful predictor of protein-protein binding affinity. Its deep learning approach allows it to quickly assess large numbers of protein complexes, making it highly suitable for virtual screening and initial ranking of potential protein binders. However, its functionality is currently limited to this predictive task.
Rosetta is a versatile and powerful "Swiss Army knife" for protein design. Its physics-based energy function provides a detailed and interpretable model of the molecular forces governing protein structure and interactions. This allows for a wide range of applications, from designing entirely new proteins to fine-tuning the binding affinity and specificity of existing interfaces. The trade-off for this power and flexibility is a steeper learning curve and higher computational cost compared to specialized deep learning models.
For the researcher, scientist, or drug development professional, the choice between these tools depends on the specific task at hand:
-
For high-throughput screening of binding affinity for a large library of protein complexes: PPAP is likely the more efficient choice.
-
For detailed, structure-based design of a protein-protein interface with specific mutations, or for de novo design of a binder: Rosetta provides the necessary tools and fine-grained control.
The future of protein design will likely involve an integration of both approaches, using deep learning models like PPAP for rapid initial screening and physics-based methods like Rosetta for detailed refinement and optimization of the most promising candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PPAP: A Protein-protein Affinity Predictor Incorporating Interfacial Contact-Aware Attention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Meiler Lab [carbon.structbio.vanderbilt.edu]
- 5. Scoring Tutorial [docs.rosettacommons.org]
- 6. Rosetta Energy Function - CD ComputaBio [computabio.com]
- 7. Rosetta Energy Function - Levitate Bio [support.levitate.bio]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Rosetta Design [rosettadesign.med.unc.edu]
- 11. Protocols for Requirement-Driven Protein Design in the Rosetta Modeling Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rosetta and the Design of Ligand Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Accurate Estimation of Ligand Binding Affinity Changes upon Protein Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. youtube.com [youtube.com]
A Comparative Guide to PAPS Synthase Activity in Different Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase (PAPSS) activity across various tissues. PAPS is the universal sulfate donor for all sulfotransferase reactions, making PAPSS a critical enzyme in a wide range of physiological and pathophysiological processes, including detoxification, hormone regulation, and extracellular matrix synthesis. Understanding the tissue-specific differences in PAPSS activity is crucial for drug development, toxicology studies, and investigating diseases related to sulfation defects.
Isoform Distribution and Tissue-Specific Predominance
In humans, two major isoforms of PAPS synthase, PAPSS1 and PAPSS2, catalyze the synthesis of PAPS from ATP and inorganic sulfate.[1][2] These isoforms exhibit distinct tissue-specific expression patterns, which largely dictates the overall PAPS synthase activity in a given tissue.
-
PAPSS1: This isoform is the major form expressed in the brain and skin .[1][2]
-
PAPSS2: This isoform is predominantly found in the liver , cartilage , and adrenal glands .[1][2]
The proportions of these two isoforms can vary in other tissues.[1][2] This differential expression is a key determinant of the metabolic capacity for sulfation in different parts of the body.
Quantitative Comparison of PAPS Synthase Activity
Direct quantitative comparison of PAPS synthase specific activity across a wide range of tissues from a single study is limited in the available literature. However, by synthesizing data from multiple sources, we can establish a comparative overview of the kinetic properties of PAPSS in tissues where specific isoforms are known to dominate.
| Tissue | Predominant Isoform | Apparent Km for ATP | Apparent Km for SO42- | Notes |
| Liver | PAPSS2 | 0.62 mM[3] | 0.31 mM[3] | The liver isoform (PAPSS2) exhibits allosteric activation by ATP.[4] |
| Brain (Cerebral Cortex) | PAPSS1 | 0.26 mM[3] | 0.08 mM[3] | The brain isoform (PAPSS1) is not allosterically activated by ATP and can be activated at high physiological ATP concentrations.[4] |
| Cartilage | PAPSS2 | Not explicitly quantified in comparative studies, but PAPSS2 is the major variant in growth plate cartilage.[5] | Not explicitly quantified in comparative studies. | PAPSS2 expression is crucial for the sulfation of proteoglycans in cartilage.[5] |
| Adrenal Gland | PAPSS2 | Not explicitly quantified in comparative studies. | Not explicitly quantified in comparative studies. | High expression of PAPSS2 is observed.[1][2] |
| Skin | PAPSS1 | Not explicitly quantified in comparative studies. | Not explicitly quantified in comparative studies. | PAPSS1 is the major expressed isoform.[1][2] |
Note: The kinetic values presented are from studies on human tissue extracts and may reflect the combined activity of both isoforms, although one is predominant. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Regulation of PAPS Synthase Expression and Activity
The expression and activity of PAPS synthase are regulated at the transcriptional level by various signaling pathways, contributing to the tissue-specific differences in sulfation capacity.
Transcriptional Regulation of PAPSS2
The promoter region of the PAPSS2 gene lacks a conventional TATA box but contains GC/GT boxes that are crucial for its transcriptional activity. The transcription factors Sp1 and Sp3 have been shown to bind to these regions and are involved in the regulation of PAPSS2 gene expression.[6]
In cartilage, the expression of Papss2 is regulated by the Transforming Growth Factor-β (TGF-β) signaling pathway. This regulation is critical for the proper sulfation of the cartilage matrix and overall skeletal development.[7]
References
- 1. Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The osteoarthritis-associated gene PAPSS2 promotes differentiation and matrix formation in ATDC5 chondrogenic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression profile of Papss2 (3'-phosphoadenosine 5'-phosphosulfate synthase 2) during cartilage formation and skeletal development in the mouse embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional regulation of human 3'-phosphoadenosine 5'-phosphosulphate synthase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered responsiveness to TGF-β results in reduced Papss2 expression and alterations in the biomechanical properties of mouse articular cartilage - PMC [pmc.ncbi.nlm.nih.gov]
Validating PAPS-Dependent Sulfotransferase Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately measuring the activity of PAPS-dependent sulfotransferases (SULTs) is critical for understanding their roles in cellular processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of common methods for validating SULT activity, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate assay for your research needs.
Sulfotransferases are a superfamily of enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a wide array of acceptor substrates, including proteins, lipids, carbohydrates, and xenobiotics. This post-translational modification, known as sulfation, plays a crucial role in various biological processes such as detoxification, hormone regulation, and cell signaling. Consequently, the dysregulation of SULT activity has been implicated in numerous diseases, making them attractive targets for drug discovery.
This guide explores the principles, advantages, and limitations of several widely used SULT activity assays. We will delve into radiometric assays, spectrophotometric methods (including those with PAPS regeneration), fluorescence-based assays, and liquid chromatography-mass spectrometry (LC-MS/MS) techniques. Additionally, we will compare commercially available kits that offer convenient and standardized solutions for SULT activity validation.
Comparison of Sulfotransferase Activity Assay Methods
The selection of an appropriate assay for validating SULT activity depends on various factors, including the specific research question, the nature of the substrate, required sensitivity, throughput needs, and available instrumentation and budget. The following table provides a quantitative comparison of the most common methods.
| Assay Method | Principle | Sensitivity (Typical) | Throughput | Relative Cost per Sample | Key Advantages | Key Disadvantages |
| Radiometric Assay | Measures the transfer of a radiolabeled sulfonate group ([³⁵S]) from PAPS to the acceptor substrate. | High (fmol to pmol) | Low to Medium | High | Universal for all SULTs, high sensitivity. | Use of radioactive materials, generates radioactive waste, discontinuous assay. |
| Spectrophotometric Assay (Coupled) | The production of PAP is coupled to a second enzymatic reaction that generates a chromophore, which is measured by absorbance.[1][2] | Moderate (pmol to nmol) | Medium to High | Medium | Continuous monitoring of enzyme activity, no radioactivity. | Potential for interference from colored compounds, indirect measurement. |
| Fluorescence-Based Assay | Utilizes a fluorogenic substrate that becomes fluorescent upon sulfation, or measures the production of a fluorescent product in a coupled reaction. | High (pmol) | High | Medium | High sensitivity, suitable for high-throughput screening (HTS).[3][4] | Requires a specific fluorogenic substrate, potential for quenching or autofluorescence interference. |
| LC-MS/MS Assay | Directly measures the formation of the sulfated product and/or the consumption of the substrate by separating the reaction components by liquid chromatography and detecting them by mass spectrometry. | Very High (fmol to amol) | Low to Medium | Very High | High specificity and sensitivity, can be used for novel substrates without specific antibodies or labeled reagents. | Requires expensive instrumentation, lower throughput, complex sample preparation. |
| Universal Sulfotransferase Activity Kit | A coupled-enzyme assay where the PAP generated is converted to inorganic phosphate, which is then detected colorimetrically using Malachite Green.[1][2][5][6][7] | Moderate (pmol) | High | Medium | Non-radioactive, universal for SULTs that produce PAP, amenable to HTS.[6][7] | Indirect measurement, potential for phosphate contamination to interfere. |
| Transcreener® ADP² FP Assay | A fluorescence polarization (FP) immunoassay that detects the ADP component of the PAP product. | High (pmol) | High | High | Homogeneous "mix-and-read" format, suitable for HTS.[3][4][8] | Indirectly measures PAP, requires specific antibody and tracer. |
Experimental Workflows and Signaling Pathways
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. rndsystems.com [rndsystems.com]
- 3. blossombio.com [blossombio.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Universal Sulfotransferase Activity Kit: R&D Systems [rndsystems.com]
- 7. Universal Sulfotransferase Activity Kit EA003: R&D Systems [rndsystems.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Guide to the Kinetics of Human PAPSS1 and PAPSS2 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic properties of the human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase isoforms, PAPSS1 and PAPSS2. These enzymes are critical for the synthesis of PAPS, the universal sulfuryl donor for all sulfotransferase reactions, which play a vital role in xenobiotic detoxification, hormone regulation, and cellular signaling. Understanding the kinetic differences between these two isoforms is crucial for targeting specific sulfation pathways in drug development and for elucidating their distinct physiological roles.
Comparative Kinetic Parameters of PAPSS1 and PAPSS2
The kinetic behavior of PAPSS1 and PAPSS2 has been characterized using various enzyme sources, including recombinant proteins and tissue cytosols. The following table summarizes the available quantitative data for key kinetic parameters. It is important to note that direct comparison can be challenging due to variations in experimental conditions and the use of different enzyme preparations.
| Kinetic Parameter | Substrate | PAPSS1 | PAPSS2/PAPSS2b | Source |
| Michaelis Constant (Km) | ATP | 0.25 mM (for 0.5 [v/Vmax]) | 1.4 mM (for 0.5 [v/Vmax] of PAPSS2b, sigmoidal response) | Purified recombinant protein[1][2] |
| Lower apparent Km | Slightly higher apparent Km | Brain cytosol (predominantly PAPSS1) vs. Liver cytosol (predominantly PAPSS2)[3] | ||
| SO42- | Lower apparent Km | Slightly higher apparent Km | Brain cytosol (predominantly PAPSS1) vs. Liver cytosol (predominantly PAPSS2)[3] | |
| Reaction Kinetics | ATP | Hyperbolic | Sigmoidal (for PAPSS2b) | Purified recombinant protein[1][2] |
| Na2SO4 | Biphasic | Biphasic | Brain and Liver cytosols[3] | |
| APS Kinase Activity | No significant difference reported in one study.[4] |
Note: The data presented are derived from multiple studies and methodologies. Direct comparisons should be made with caution. The biphasic kinetics observed with sodium sulfate as a substrate in tissue cytosols suggest complex regulatory mechanisms may be at play.[3]
Key Kinetic Differences and Functional Implications
While comprehensive kinetic data for purified PAPSS2 remains limited in the public domain, available evidence points to distinct differences between the two isoforms:
-
Response to ATP: A notable difference lies in their response to ATP concentration. PAPSS1 exhibits classical hyperbolic, Michaelis-Menten kinetics.[1][2] In contrast, a splice variant of PAPSS2, PAPSS2b, displays a sigmoidal response, suggesting allosteric regulation.[1][2] This indicates that the activity of PAPSS2b may be more sensitively regulated by cellular ATP levels.
-
Substrate Affinity: Studies using tissue cytosols suggest that PAPSS1, the predominant isoform in the brain, has a slightly higher affinity (lower apparent Km) for both ATP and sulfate compared to PAPSS2, which is the major isoform in the liver.[3]
-
Functional Specificity: Despite potentially subtle differences in intrinsic kinetic parameters, the physiological roles of PAPSS1 and PAPSS2 appear to be largely dictated by their tissue-specific expression, subcellular localization, and interactions with other proteins.[4][5] For instance, PAPSS2 is essential for dehydroepiandrosterone (DHEA) sulfation, and this specificity is attributed to a direct protein-protein interaction with the sulfotransferase SULT2A1, rather than superior kinetic efficiency.[4] Knockdown of PAPSS2, but not PAPSS1, significantly reduces DHEA sulfation, highlighting their non-overlapping functions in this pathway.[4]
Signaling and Biosynthetic Pathways
The synthesis of PAPS is a two-step enzymatic process catalyzed by the bifunctional PAPSS enzymes.
Caption: The PAPS Biosynthesis Pathway catalyzed by PAPSS1 and PAPSS2.
Experimental Methodologies
The kinetic parameters of PAPSS isoforms are typically determined using either radiochemical or coupled-enzyme assays.
Generalized Experimental Workflow for a PAPSS Kinetic Assay
The following diagram illustrates a generalized workflow for determining PAPSS kinetic parameters.
Caption: Generalized workflow for a PAPSS kinetic assay.
Detailed Methodologies
1. Radiochemical Assay for PAPS Synthesis:
This method directly measures the formation of radiolabeled PAPS from radiolabeled sulfate.
-
Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 8.0), MgCl₂, ATP, and Na₂³⁵SO₄.
-
Enzyme: The reaction is initiated by adding a known amount of purified PAPSS enzyme or a tissue cytosol preparation.
-
Incubation: The reaction is allowed to proceed for a specific time at 37°C.
-
Termination: The reaction is stopped, often by heating or the addition of an acid.
-
Separation: The product, ³⁵S-PAPS, is separated from the unreacted substrate, ³⁵SO₄²⁻, using techniques like thin-layer chromatography (TLC) or anion-exchange chromatography.
-
Quantification: The amount of ³⁵S-PAPS formed is quantified by liquid scintillation counting.
-
Kinetic Analysis: By varying the concentration of one substrate (e.g., ATP or SO₄²⁻) while keeping the other constant, the Km and Vmax values can be determined by fitting the data to the Michaelis-Menten equation.
2. PAPSS-Coupled Enzyme Assay:
This is a non-radioactive method that couples the production of PAPS to a sulfotransferase reaction.
-
First Stage (PAPS Synthesis): The reaction is set up as described for the radiochemical assay but with non-radiolabeled sodium sulfate.
-
Second Stage (Sulfotransferase Reaction): An aliquot of the first-stage reaction mixture containing the newly synthesized PAPS is added to a second reaction mixture. This second mixture contains a specific sulfotransferase (e.g., SULT1E1 or SULT2A1) and a suitable acceptor substrate that becomes fluorescent or can be easily measured upon sulfation.
-
Detection: The formation of the sulfated product is monitored over time, for example, by measuring the increase in fluorescence.
-
Kinetic Analysis: The rate of product formation in the second stage is proportional to the concentration of PAPS produced in the first stage. This allows for the determination of the kinetic parameters of the PAPSS enzyme. It is crucial to ensure that the sulfotransferase is not the rate-limiting step in the coupled reaction.
Conclusion
References
- 1. PAPSS1 3'-phosphoadenosine 5'-phosphosulfate synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. PAPSS2 3'-phosphoadenosine 5'-phosphosulfate synthase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PAPSS1 - Wikipedia [en.wikipedia.org]
- 5. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to PAPS Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 3'-phosphoadenosine-5'-phosphosulfate (PAPS) biosynthesis pathways across different biological kingdoms. PAPS is the universal sulfuryl donor for all sulfation reactions, playing a critical role in a myriad of biological processes, including detoxification, hormone regulation, and the synthesis of essential macromolecules. Understanding the variations in its biosynthesis is crucial for basic research and for the development of novel therapeutic agents.
Overview of PAPS Biosynthesis
The synthesis of PAPS from inorganic sulfate occurs in two sequential enzymatic steps. The first is the activation of sulfate by ATP to form adenosine-5'-phosphosulfate (APS), catalyzed by ATP sulfurylase (EC 2.7.7.4). The second step is the phosphorylation of APS by ATP to yield PAPS, a reaction catalyzed by APS kinase (EC 2.7.1.25).
A fundamental dichotomy exists in the organization of these enzymatic activities across different life forms. In metazoa (animals), a single bifunctional enzyme, PAPS synthase (PAPSS), houses both the ATP sulfurylase and APS kinase domains on one polypeptide chain.[1] In contrast, fungi, bacteria, and plants typically possess two independent, monofunctional enzymes to carry out the same two-step synthesis.[1][2]
Comparative Pathway Architecture
The organization of the PAPS biosynthesis pathway exhibits significant variation across species, primarily in the fusion of the catalytic domains.
Mammalian Pathway: A Bifunctional Enzyme
In mammals, including humans, two isoforms of PAPS synthase, PAPSS1 and PAPSS2, have been identified.[3] These isoforms are encoded by different genes and exhibit tissue-specific expression patterns. Both PAPSS1 and PAPSS2 are bifunctional, with an N-terminal APS kinase domain and a C-terminal ATP sulfurylase domain.[3] This fusion is thought to facilitate the channeling of the unstable APS intermediate directly from the sulfurylase to the kinase active site, enhancing the overall efficiency of PAPS synthesis.
Plant Pathway: Monofunctional Enzymes with Subcellular Compartmentalization
In plants, such as Arabidopsis thaliana, ATP sulfurylase and APS kinase are monofunctional enzymes encoded by separate genes.[2] A notable feature of the plant pathway is the subcellular partitioning of the enzymes between the plastids and the cytosol, with the majority of activity located in the plastids.[2][4] A specific transporter, PAPST1, facilitates the export of PAPS from the plastids to the cytosol for its utilization in various metabolic pathways.[2][4]
Fungal and Bacterial Pathways: Monofunctional Enzymes
Similar to plants, fungi (e.g., Saccharomyces cerevisiae) and bacteria (e.g., Escherichia coli) utilize two separate, monofunctional enzymes for PAPS synthesis. In S. cerevisiae, ATP sulfurylase is encoded by the MET3 gene, and APS kinase is encoded by the MET14 gene. In E. coli, the ATP sulfurylase is a product of the cysD and cysN genes, while APS kinase is encoded by the cysC gene.
Comparative Enzyme Kinetics
The kinetic properties of ATP sulfurylase and APS kinase vary across species, reflecting different metabolic demands and regulatory mechanisms.
Table 1: Kinetic Parameters of ATP Sulfurylase/PAPS Synthase (Sulfurylase Domain)
| Species | Enzyme | Substrate | Km (mM) | Vmax (units/mg) | kcat (s-1) | Reference |
| Homo sapiens | PAPSS1 (wildtype) | ATP | 4.3 | - | - | [5] |
| Homo sapiens | PAPSS1 (wildtype) | Sulfate | - | - | - | [5] |
| Homo sapiens | PAPSS1 (N426K mutant) | ATP | 3.7 | ~3X higher than WT | - | [5] |
| Homo sapiens | PAPSS1 (N426K mutant) | Sulfate | ~same as WT | ~4X higher than WT | - | [5] |
| Homo sapiens | PAPSS1 (C-terminal domain) | ATP | 2.2 | - | - | [5] |
| Homo sapiens | PAPSS1 (C-terminal domain) | Sulfate | 0.53 | - | - | [5] |
| Homo sapiens | PAPSS2b | ATP | 1.4 ([S]0.5) | - | - | [6][7] |
| Glycine max (Soybean) | ATP Sulfurylase | - | - | - | - | [8][9] |
| Desulfovibrio species | ATP Sulfurylase | Sulfate | 1.55 - 2.29 | 0.78 - 1.27 | - | [10] |
| Desulfotomaculum species | ATP Sulfurylase | Sulfate | 2.93 - 3.13 | 0.98 - 2.26 | - | [10] |
Table 2: Kinetic Parameters of APS Kinase/PAPS Synthase (Kinase Domain)
| Species | Enzyme | Substrate | Km (µM) | Vmax (units/mg) | kcat (s-1) | Reference |
| Homo sapiens | PAPSS1 | ATP | 250 | - | - | [6] |
| Penicillium chrysogenum | APS Kinase | APS | 1.4 | 38.7 | - | [11] |
| Penicillium chrysogenum | APS Kinase | MgATP | 1500 | 38.7 | - | [11] |
| Escherichia coli | APS Kinase | - | - | - | - | [1][2] |
| Saccharomyces cerevisiae | APS Kinase | - | - | - | - | [1] |
| Thiobacillus denitrificans | APS Kinase | APS | - | - | - | [7][12] |
Note: A direct comparison of Vmax and kcat is challenging due to variations in assay conditions and reporting units across different studies. "-" indicates data not available in the cited sources.
Experimental Protocols
ATP Sulfurylase Activity Assay (Coupled Luciferase Method)
This assay measures the production of ATP in the reverse reaction of ATP sulfurylase, where APS and pyrophosphate (PPi) are converted to ATP and sulfate. The newly synthesized ATP is then quantified using a luciferase-luciferin reaction, which produces a luminescent signal proportional to the ATP concentration.
Experimental Workflow:
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
1 mM DTT
-
0.5 mM Adenosine 5'-phosphosulfate (APS)
-
0.2 mM Sodium Pyrophosphate (PPi)
-
Purified ATP sulfurylase or cell lysate containing the enzyme.
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme to the reaction mixture. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination and ATP Detection: Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes). Add a commercially available luciferin-luciferase reagent to the reaction mixture.
-
Measurement: Immediately measure the luminescence using a luminometer. The amount of ATP produced is determined by comparing the luminescence signal to an ATP standard curve.
APS Kinase Activity Assay (Coupled Enzyme Spectrophotometric Method)
This continuous assay measures the production of ADP by APS kinase. The ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase (LDH), oxidizing NADH to NAD+. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
Experimental Workflow:
Protocol:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
50 mM KCl
-
1 mM ATP
-
0.5 mM APS
-
1 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
A surplus of pyruvate kinase (PK) and lactate dehydrogenase (LDH) (e.g., 5-10 units/mL each).
-
-
Initiation and Measurement: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer. Initiate the reaction by adding the purified APS kinase or cell lysate.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of the reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
Conclusion
The biosynthesis of the essential metabolite PAPS is conserved across all kingdoms of life, yet the architectural and kinetic properties of the enzymes involved show significant divergence. The fusion of ATP sulfurylase and APS kinase into a single bifunctional enzyme in metazoans likely represents an evolutionary adaptation for increased efficiency in sulfate activation. In contrast, the retention of monofunctional enzymes in plants, fungi, and bacteria may allow for more complex regulatory control and subcellular compartmentalization, as exemplified by the plant pathway. The provided kinetic data and experimental protocols offer a valuable resource for researchers investigating sulfation pathways in various organisms, with implications for understanding fundamental biological processes and for the development of targeted therapeutic strategies.
References
- 1. Properties of the purified APS-kinase from Escherichia coli and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of Escherichia coli adenosine-5'-phosphosulfate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sm.unife.it [sm.unife.it]
- 4. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic properties of ATP sulfurylase and APS kinase from Thiobacillus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Insights into Enzymatic Catalysis from Binding and Hydrolysis of Diadenosine Tetraphosphate by E. coli Adenylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the Role of PAPS in Cellular Processes: A Comparative Guide to Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of PAPS in Sulfation
3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfate donor for all sulfation reactions within the cell, playing a critical role in a vast array of biological processes.[1][2] These reactions are catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). The transfer of a sulfo group from PAPS to various substrates—including hormones, neurotransmitters, drugs, and xenobiotics—alters their biological activity, solubility, and rate of excretion.[1][2] Consequently, the availability of PAPS and the activity of SULTs are crucial determinants in drug metabolism, detoxification, and the regulation of signaling pathways. Given its central role, accurate and reliable methods for quantifying PAPS-dependent enzyme activity are essential for basic research, drug discovery, and development.
This guide provides a comprehensive comparison of commonly used methods to assay PAPS-dependent sulfotransferase activity. We will delve into the principles, advantages, and limitations of each technique, supported by experimental data. Detailed protocols for key methodologies are provided, along with visual workflows and pathway diagrams to facilitate understanding and implementation in your research.
Comparison of Sulfotransferase Assay Methods
Choosing the appropriate assay for measuring sulfotransferase activity depends on several factors, including the specific research question, required sensitivity, throughput needs, and available instrumentation. Here, we compare four widely used methods: radiometric, phosphatase-coupled, fluorescent, and photometric assays.
| Feature | Radiometric Assay | Phosphatase-Coupled Assay | Fluorescent Assay | Photometric Assay |
| Principle | Measures the transfer of a radiolabeled sulfate ([³⁵S]) from [³⁵S]PAPS to a substrate.[3] | Enzymatically detects the reaction byproduct PAP, which is converted to a detectable signal (e.g., phosphate).[4] | Utilizes a fluorogenic substrate that becomes fluorescent upon sulfation or a coupled-enzyme system that produces a fluorescent product.[3] | Measures the change in absorbance of a chromogenic substrate upon sulfation.[3] |
| Sensitivity | High | Moderate to High | High | Low to Moderate |
| Throughput | Low to Medium | High | High | High |
| Cost | High (due to radioisotopes and disposal) | Moderate | Moderate | Low |
| Advantages | - Direct measurement of sulfation- High sensitivity- Well-established method | - Universal for all PAPS-dependent SULTs- Non-radioactive- Amenable to high-throughput screening[4]- Cost-effective[4] | - High sensitivity, comparable to radiometric assays[3]- Continuous monitoring possible- Non-radioactive- Suitable for HTS | - Simple and inexpensive- Continuous monitoring possible- Non-radioactive |
| Limitations | - Use of hazardous radioactive materials- Generates radioactive waste- Discontinuous assay format- Expensive | - Indirect measurement- Potential for interference from compounds that affect the coupling enzyme | - Requires a specific fluorogenic substrate or a coupled-enzyme system- Potential for interference from fluorescent compounds | - Lower sensitivity compared to other methods- Requires a substrate that undergoes a significant spectral shift |
| Z'-factor | Generally ≥ 0.5 | Typically > 0.7 | Often > 0.6 | Variable, can be lower |
Experimental Protocols
Radiometric [³⁵S]PAPS Assay
This protocol is a standard endpoint assay that measures the incorporation of [³⁵S]sulfate into a substrate.
Materials:
-
[³⁵S]PAPS
-
Sulfotransferase enzyme
-
Substrate of interest
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Termination solution (e.g., 10% trichloroacetic acid)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, substrate, and sulfotransferase enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding [³⁵S]PAPS.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the termination solution.
-
Spot the reaction mixture onto a glass fiber filter.
-
Wash the filter extensively with the termination solution to remove unincorporated [³⁵S]PAPS.
-
Dry the filter and place it in a scintillation vial with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
Phosphatase-Coupled Assay
This is a universal, non-radioactive method suitable for high-throughput screening.[4]
Materials:
-
PAPS
-
Sulfotransferase enzyme
-
Substrate of interest
-
Coupling phosphatase (e.g., shrimp alkaline phosphatase)
-
Phosphate detection reagent (e.g., Malachite Green)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the reaction buffer, substrate, PAPS, and coupling phosphatase.
-
Initiate the reaction by adding the sulfotransferase enzyme.
-
Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Stop the reaction and detect the released phosphate by adding the Malachite Green reagent.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
The amount of phosphate detected is proportional to the amount of PAP produced, and thus to the sulfotransferase activity.
Continuous Fluorescent Assay
This protocol describes a continuous assay using a fluorogenic substrate.
Materials:
-
PAPS
-
Sulfotransferase enzyme
-
Fluorogenic substrate (e.g., a derivative of 4-methylumbelliferone)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Fluorometer or fluorescent plate reader
Procedure:
-
Prepare a reaction mixture in a suitable cuvette or microplate well containing the reaction buffer, PAPS, and the sulfotransferase enzyme.
-
Equilibrate the mixture to the desired reaction temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorometer or plate reader set to the appropriate excitation and emission wavelengths for the fluorophore.
-
The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
Visualizing PAPS-Dependent Pathways and Workflows
To further clarify the role of PAPS and the methodologies for its study, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatase-Coupled Sulfotransferase Assay: R&D Systems [rndsystems.com]
Independent Confirmation of PAPS Synthase Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the independent confirmation of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase gene expression, focusing on the two human isoforms, PAPSS1 and PAPSS2. Accurate validation of gene expression is critical for understanding their roles in health and disease, and for the development of targeted therapeutics. This document outlines experimental data, detailed protocols, and logical workflows to assist researchers in selecting and implementing the most appropriate validation strategies.
Comparison of PAPSS1 and PAPSS2 Gene Expression
The expression of PAPSS1 and PAPSS2 is tissue-specific, a crucial factor in their non-redundant biological roles. While PAPSS1 is more ubiquitously expressed, PAPSS2 shows a more restricted pattern. Below is a summary of their mRNA and protein expression levels across various human tissues and cell lines, compiled from multiple independent studies.
Table 1: Relative mRNA Expression of PAPSS1 and PAPSS2 in Human Tissues
| Tissue | PAPSS1 Expression Level | PAPSS2 Expression Level | Predominant Isoform |
| Liver | Low | High | PAPSS2 |
| Brain | High | Low | PAPSS1 |
| Cartilage | Low | High | PAPSS2 |
| Adrenal Gland | Moderate | High | PAPSS2 |
| Skin | High | Low | PAPSS1 |
| Lung | Moderate | Moderate | Co-expressed |
| Kidney | Moderate | Moderate | Co-expressed |
Data compiled from publicly available databases and research articles. Expression levels are qualitative summaries.
Table 2: PAPSS1 and PAPSS2 Protein Expression in Common Human Cell Lines
| Cell Line | Cancer Type | PAPSS1 Protein Level | PAPSS2 Protein Level |
| HepG2 | Hepatocellular Carcinoma | Low | High |
| HEK293 | Embryonic Kidney | Moderate | Low |
| NCI-H295R | Adrenocortical Carcinoma | Moderate | High |
| MCF-7 | Breast Adenocarcinoma | High | Low |
| A549 | Lung Carcinoma | Moderate | Moderate |
Protein levels are qualitative summaries based on Western blot data from various sources.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Gene Expression Validation
Independent validation of gene expression requires a multi-pronged approach, typically starting from RNA analysis and progressing to protein detection. The following diagram illustrates a standard workflow for confirming the expression of PAPS synthase genes.
Transcriptional Regulation of PAPSS2 by Sp1
The expression of PAPSS2 is, in part, regulated by the Specificity Protein 1 (Sp1) transcription factor. The promoter region of the PAPSS2 gene contains GC/GT boxes that serve as binding sites for Sp1.[1] Various upstream signaling pathways can modulate the activity of Sp1, thereby influencing PAPSS2 transcription.
Detailed Experimental Protocols
Reproducible and reliable data depend on meticulous adherence to experimental protocols. The following sections provide detailed methodologies for the key experiments cited in this guide.
Quantitative Real-Time PCR (qRT-PCR) for PAPSS1 and PAPSS2 mRNA
This protocol allows for the sensitive and specific quantification of PAPSS1 and PAPSS2 mRNA levels.
1. RNA Isolation:
-
Extract total RNA from cells or tissues using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
3. qRT-PCR Reaction:
-
Prepare the reaction mix in a 20 µL final volume:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (corresponding to 10-50 ng of total RNA)
-
6 µL of nuclease-free water
-
-
Validated Primers for Human PAPSS1 and PAPSS2:
-
PAPSS1 Forward: 5'-AGCAGATGCAGGACTTCGAG-3'
-
PAPSS1 Reverse: 5'-TCCAGCTCCTTGTTGATGAG-3'
-
PAPSS2 Forward: 5'-AAGGAGACCTGGCAGAAAGG-3'
-
PAPSS2 Reverse: 5'-GCTGGGTGAGGAAGAGGTTT-3'
-
Housekeeping Gene (e.g., GAPDH) Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Housekeeping Gene (e.g., GAPDH) Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
4. Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis to confirm product specificity.
5. Data Analysis:
-
Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Western Blotting for PAPSS1 and PAPSS2 Protein
This protocol enables the detection and semi-quantitative analysis of PAPSS1 and PAPSS2 protein levels.
1. Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PAPSS1 or PAPSS2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the transcriptional activity of the PAPS synthase gene promoters.
1. Plasmid Construction:
-
Clone the promoter region of the PAPSS1 or PAPSS2 gene upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3-Basic).
2. Cell Transfection:
-
Co-transfect the luciferase reporter construct and a control plasmid (e.g., a Renilla luciferase vector for normalization) into the cells of interest using a suitable transfection reagent.
3. Cell Lysis and Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Compare the relative luciferase activity of the promoter construct to that of a promoterless control vector.
By employing these independent and complementary techniques, researchers can confidently validate the expression of PAPS synthase genes, paving the way for a deeper understanding of their physiological and pathological significance.
References
Safety Operating Guide
Navigating Laboratory Disposal: A Guide to Safely Managing Production Sample Parts
In the fast-paced environments of research, development, and quality control, understanding the proper disposal procedures for all materials is paramount to ensuring a safe and compliant laboratory. While the term "PPAPs" (Production Part Approval Process) refers to a quality control workflow rather than a specific chemical or material, the disposal of the sample production parts associated with this process requires careful consideration. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of these sample parts, ensuring that you can manage your laboratory waste with confidence and precision.
Understanding PPAP and Sample Part Disposal
The Production Part Approval Process (PPAP) is a standardized process in the manufacturing industry, particularly automotive and aerospace, that ensures a supplier's production process can consistently produce parts that meet the customer's design specifications and quality requirements. A key component of a PPAP submission is the provision of sample production parts for verification and testing.
The disposal of these sample parts is not a one-size-fits-all procedure. Instead, the correct disposal method is determined by the material composition of the part and whether it has been contaminated with any hazardous substances during testing.
Methodology for Safe Disposal Assessment of Sample Parts
Before disposing of any sample part, a systematic assessment should be conducted to determine the appropriate waste stream. This protocol ensures safety and regulatory compliance.
1. Material Identification:
- Review Documentation: The first step is to identify the material composition of the sample part. This information can typically be found in the PPAP documentation, such as the Design Records or Material Performance Test Results.
- Consult the Manufacturer: If the material is not clearly specified in the available documentation, contact the manufacturer or supplier for detailed information.
- Safety Data Sheet (SDS): For parts made of or coated with chemical substances, the Safety Data Sheet (SDS) is an essential resource that provides detailed information on the material's properties, hazards, and disposal considerations.
2. Hazard Assessment:
- Unused and Uncontaminated Parts: If the sample parts are unused and have not come into contact with any laboratory chemicals or biological agents, their disposal is based solely on their material composition.
- Contaminated Parts: If the parts have been used in experiments or testing, they must be assessed for contamination.
- Chemical Contamination: If the part has been exposed to hazardous chemicals, it must be treated as hazardous waste. The specific chemical(s) will determine the exact disposal route. Never dispose of chemically contaminated materials in the regular trash or down the drain.
- Biological Contamination: Parts contaminated with biological materials, such as cell cultures or infectious agents, must be decontaminated prior to disposal, typically through autoclaving. Following decontamination, the disposal method will depend on the material of the part and local regulations for biohazardous waste.
3. Waste Segregation and Disposal:
- Based on the material identification and hazard assessment, the sample part should be segregated into the appropriate waste stream.
- Always follow your institution's specific waste management guidelines and local, state, and federal regulations.
Disposal Guidelines for Common Sample Part Materials
The following table summarizes the general disposal procedures for materials commonly used in production sample parts. Note that these are general guidelines; always consult your institution's specific protocols and the material's SDS.
| Material Type | Examples | Disposal Stream (Uncontaminated) | Disposal Considerations for Contaminated Parts |
| Plastics | Polypropylene (PP), Polyethylene (PE), Polyvinyl Chloride (PVC), Acrylonitrile Butadiene Styrene (ABS) | Recyclable plastic waste stream, if available and clean. Otherwise, general solid waste. | Chemically contaminated plastics must be disposed of as hazardous chemical waste. Biologically contaminated plastics should be decontaminated (e.g., autoclaved) and then disposed of according to institutional biohazardous waste procedures. |
| Metals | Steel, Aluminum, Copper, Brass | Scrap metal recycling. | Metals contaminated with hazardous materials (e.g., heavy metals like lead or cadmium) must be disposed of as hazardous waste. |
| Elastomers/Rubber | Nitrile, Silicone, EPDM | General solid waste. Some specialized recycling programs may be available. | Dispose of as hazardous waste if contaminated with hazardous chemicals. |
| Glass | Borosilicate glass, Soda-lime glass | Glass recycling (for clean, non-laboratory glass). Laboratory glassware is often disposed of in designated broken glass containers. | Chemically contaminated glassware should be triple-rinsed (with the rinsate collected as hazardous waste) or disposed of directly as hazardous waste. Biologically contaminated glassware must be decontaminated. |
| Composite Materials | Carbon fiber, Fiberglass | General solid waste. Recycling is often not feasible. | Dispose of as hazardous waste if the matrix or fibers are contaminated with hazardous substances. |
| Electronic Components | Printed Circuit Boards (PCBs), Sensors | Electronic waste (e-waste) recycling stream. | E-waste often contains heavy metals and other hazardous materials and should always be disposed of through a designated e-waste program. |
Logical Workflow for Sample Part Disposal
The following diagram illustrates the decision-making process for the proper disposal of a production sample part.
By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of production sample parts, upholding the highest standards of laboratory safety and regulatory compliance.
Essential Safety Protocols for Handling Laboratory Reagents
A procedural guide to Personal Protective Equipment (PPE), operational handling, and disposal for researchers, scientists, and drug development professionals.
Disclaimer: The term "Ppaps" is not recognized as a standard chemical or biological agent. This guide provides a general framework for handling potentially hazardous substances in a laboratory setting. It is imperative to identify the specific substance and consult its Safety Data Sheet (SDS) before commencing any work. The procedures outlined below are intended as a foundational guide and must be adapted to the specific hazards of the material in use.
I. Risk Assessment: The Foundation of Laboratory Safety
Before handling any chemical, a thorough risk assessment is crucial to determine the necessary safety precautions. This process involves identifying the intrinsic hazards of the substance and evaluating the risks associated with the specific procedures being performed.
Key Steps in Risk Assessment:
-
Identify the Substance and its Hazards: Obtain the Safety Data Sheet (SDS) for the specific chemical. The SDS provides critical information on physical and chemical properties, health hazards, and toxicity.
-
Evaluate the Procedure: Consider the quantity of the substance being used, the potential for aerosol generation, and the operating temperature and pressure.
-
Determine the Potential Routes of Exposure: These include inhalation, ingestion, skin contact, and eye contact.[1]
-
Assess Existing Control Measures: Evaluate the adequacy of engineering controls (e.g., fume hoods, ventilation) and administrative controls (e.g., standard operating procedures, training).
-
Select Appropriate Personal Protective Equipment (PPE): Based on the risk assessment, select PPE to minimize exposure.
II. Personal Protective Equipment (PPE) Selection
PPE is the last line of defense against chemical exposure and should be used in conjunction with other safety measures.[2] The selection of appropriate PPE is dictated by the hazards identified in the risk assessment.
Summary of Common Laboratory PPE
| PPE Type | Description | Primary Function |
| Eye Protection | Safety glasses, chemical splash goggles, or face shields. | Protects eyes from chemical splashes, projectiles, and harmful radiation.[3] |
| Hand Protection | Gloves made from materials such as nitrile, latex, or butyl rubber. The choice of material depends on the chemical being handled. | Prevents skin contact with hazardous chemicals.[3] |
| Body Protection | Laboratory coats, aprons, or coveralls made from appropriate materials. | Protects skin and clothing from chemical splashes and spills.[4] |
| Respiratory Protection | Respirators (e.g., N95, half-mask, full-face) with appropriate cartridges for the specific chemical hazard. | Prevents the inhalation of hazardous dust, fumes, mists, or vapors.[3] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from chemical spills and falling objects.[4] |
III. Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan ensures that all personnel are aware of the correct procedures for handling hazardous substances.
Pre-Handling Checklist:
-
Confirm that all necessary PPE is available and in good condition.[3]
-
Ensure that the work area is clean and uncluttered.[5]
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.[6]
-
Verify that the fume hood or other ventilation system is functioning correctly.
Step-by-Step Handling Protocol:
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Preparation: Prepare all necessary equipment and reagents in the designated work area, such as a fume hood.
-
Handling the Substance:
-
Handle chemicals carefully to minimize the generation of dust or aerosols.
-
Use appropriate tools (e.g., spatulas, pipettes) to transfer chemicals.
-
Keep all containers properly labeled with the chemical name and associated hazards.[5]
-
-
Post-Handling:
-
Securely close all chemical containers.
-
Decontaminate the work surface and any equipment used.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
IV. Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is essential to protect human health and the environment.
Waste Segregation and Disposal Protocol:
-
Identify Waste Streams: Determine the appropriate waste stream for the chemical and any contaminated materials based on institutional and regulatory guidelines.
-
Use Designated Waste Containers: Place chemical waste in properly labeled, sealed, and leak-proof containers.
-
Record Keeping: Maintain a log of all chemical waste generated.
-
Arrange for Pickup: Follow institutional procedures for the pickup and disposal of chemical waste.
Visualizing Laboratory Safety Workflows
To further clarify the procedural steps for ensuring laboratory safety, the following diagrams illustrate the key decision-making processes.
Caption: Workflow for Risk Assessment and PPE Selection.
Caption: Procedural Flow for Chemical Handling and Disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
